molecular formula C32H64NO8P B106442 1,2-DLPC CAS No. 18656-40-1

1,2-DLPC

货号: B106442
CAS 编号: 18656-40-1
分子量: 621.8 g/mol
InChI 键: IJFVSSZAOYLHEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dilaurylphosphatidylcholine (DLPC), also known as 1,2-dilauroyl- sn -glycero-3-phosphocholine, is a synthetic, medium-chain phospholipid that serves as a critical tool in biophysical and biochemical research. Its structure features two lauric acid (12:0) chains, which distinguish it from longer-chain phosphatidylcholines like DPPC (Dipalmitoylphosphatidylcholine) . This configuration allows DLPC to form membranes that are thinner than those made with more common, long-chain phospholipids, making it highly valuable for manipulating and studying membrane properties . A primary application of DLPC is in the reconstitution of cytochrome P450-dependent activities for drug metabolism studies . Following protein purification, the enzymatic activity of P450 systems is often reconstituted in vitro, and DLPC is the lipid of choice in many of these studies to support the multicomponent electron transfer reactions essential for P450 function . Furthermore, DLPC is widely used in the generation of model membrane systems, including micelles, liposomes, and supported lipid bilayers . Its consistent fatty acid composition and synthetic purity make it ideal for controlled experiments investigating lipid-protein interactions, membrane dynamics, and the development of drug delivery vehicles. Beyond its role as a membrane scaffold, research also identifies DLPC as an agonist ligand for the nuclear receptor LRH-1 (Liver Receptor Homolog-1), indicating its utility in the study of gene regulation and metabolic pathways . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

属性

IUPAC Name

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939637
Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18656-40-1, 18285-71-7
Record name Dilauroylphosphatidylcholine
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Record name 1,2-Dilauroylphosphatidylcholine
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Record name (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
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Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Record name (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic glycerophospholipid that holds significant importance in various scientific and pharmaceutical research areas. As a phosphatidylcholine, it is an analog of essential components of biological membranes.[1] DLPC is characterized by a glycerol (B35011) backbone, two lauroyl (12:0) fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group.[2] Its amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows it to self-assemble into structures like liposomes, micelles, and lipid bilayers in aqueous environments.[2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of DLPC, detailed experimental protocols for its use, and an exploration of its role in cellular signaling pathways.

Chemical and Physical Properties

DLPC is a white to off-white solid at room temperature and is typically stored at -20°C for long-term stability.[4][5] A summary of its key quantitative properties is presented in the tables below.

General Properties
PropertyValueReference(s)
Molecular FormulaC₃₂H₆₄NO₈P[6][7]
Molecular Weight621.8 g/mol [6]
CAS Number18194-25-7[6][7]
AppearanceWhite to off-white solid[4]
Storage Temperature-20°C[8]
Physicochemical Properties
PropertyValueConditionsReference(s)
Phase Transition Temperature (Tm)-0.4°CMain transition (metastable ripple gel to metastable liquid crystalline)[3]
Phase Transition Temperature (Tm)1.7°CLamellar crystalline to intermediate liquid crystalline[3]
Phase Transition Temperature (Tm)4.5°CIntermediate liquid crystalline to liquid crystalline[3]
Critical Micelle Concentration (CMC)~2.8 x 10⁻⁷ MIn water[9]
SolubilitySoluble in chloroform (B151607) and methanol; sparingly soluble in aqueous solutions. Soluble in ethanol (B145695) at ~25 mg/mL.[10][11]

Experimental Protocols

Preparation of DLPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DLPC liposomes with a controlled size distribution.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder

  • Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Vacuum pump

  • Liposome (B1194612) extrusion device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of DLPC in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator. The water bath temperature should be set above the highest phase transition temperature of the lipids used. For pure DLPC, a temperature of approximately 25°C is suitable.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[12]

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.[12]

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the phase transition temperature of DLPC, to the flask containing the dry lipid film.

    • Gently agitate the flask to allow the lipid film to hydrate (B1144303) and detach from the flask wall, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.[12]

  • Extrusion:

    • Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of small unilamellar vesicles (SUVs) with a more uniform size distribution.[13]

Characterization of DLPC Vesicles

1. Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer and measure the size distribution and PDI using a DLS instrument. The PDI will indicate the homogeneity of the vesicle population.

2. Zeta Potential Measurement:

  • Method: Zeta Potential Analysis

  • Procedure: Measure the zeta potential of the diluted liposome suspension to determine the surface charge of the vesicles. For pure DLPC liposomes, the zeta potential is expected to be near neutral.

3. Visualization:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-Electron Microscopy (Cryo-EM)

  • Procedure: These techniques can be used to visualize the morphology and lamellarity of the prepared liposomes.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine, the class of lipids to which DLPC belongs, is not only a structural component of cell membranes but also a key player in various signaling pathways.[14] The metabolism of phosphatidylcholine can generate several second messengers.

Phosphatidylcholine Biosynthesis

The primary pathway for phosphatidylcholine synthesis in eukaryotes is the Kennedy pathway, also known as the CDP-choline pathway.[15] An alternative pathway, particularly active in the liver, involves the methylation of phosphatidylethanolamine (B1630911) (PE).[15]

G cluster_kennedy Kennedy Pathway (CDP-Choline Pathway) cluster_pemt PEMT Pathway Choline (B1196258) Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Diacylglycerol cholinephosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylethanolamine->Phosphatidylcholine PEMT (3x Methylation) S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->Phosphatidylcholine

Overview of Phosphatidylcholine Biosynthesis Pathways.
Phosphatidylcholine Catabolism and Second Messenger Generation

Phosphatidylcholine can be hydrolyzed by various phospholipases to generate signaling molecules. For instance, Phospholipase D (PLD) cleaves phosphatidylcholine to produce phosphatidic acid (PA) and choline. Phosphatidic acid can then be converted to diacylglycerol (DAG), a potent activator of Protein Kinase C (PKC).[15]

G Phosphatidylcholine Phosphatidylcholine Phosphatidic Acid Phosphatidic Acid Phosphatidylcholine->Phosphatidic Acid Phospholipase D (PLD) Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) PA phosphohydrolase Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation Diacylglycerol (DAG)->Protein Kinase C (PKC) Activation

Generation of Diacylglycerol (DAG) from Phosphatidylcholine.
DLPC as a Signaling Molecule

Recent research has identified DLPC as a specific signaling molecule. It acts as an agonist for the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a crucial role in the regulation of bile acid metabolism and glucose homeostasis.[16]

G DLPC DLPC LRH1 LRH-1 (Nuclear Receptor) DLPC->LRH1 binds to GeneExpression Regulation of Gene Expression LRH1->GeneExpression modulates Metabolism Bile Acid Metabolism & Glucose Homeostasis GeneExpression->Metabolism affects

DLPC as an Agonist for the LRH-1 Nuclear Receptor.

Applications in Research and Drug Development

DLPC's well-defined properties make it a valuable tool in various research and development applications:

  • Model Membranes: DLPC is frequently used to create artificial membranes and lipid bilayers. Due to its relatively short acyl chains, it forms thinner membranes compared to phospholipids (B1166683) with longer chains, which is useful for studying the effects of membrane thickness on protein function and drug-membrane interactions.[2]

  • Drug Delivery Systems: DLPC is a common component in the formulation of liposomes for drug delivery.[17] Its biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make it an attractive excipient in pharmaceutical formulations.[17] The physicochemical properties of DLPC, such as its phase transition temperature, can be tuned by mixing it with other lipids to optimize drug loading and release characteristics.

  • Biophysical Studies: DLPC vesicles are employed in a range of biophysical studies to investigate membrane fusion, permeability, and the interactions of proteins and peptides with lipid bilayers.

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a versatile and well-characterized phospholipid with significant applications in basic research and pharmaceutical development. Its defined chemical and physical properties, coupled with its role in forming model membranes and its involvement in cellular signaling, make it an indispensable tool for scientists and researchers in the fields of biochemistry, biophysics, and drug delivery. This guide provides a foundational understanding of DLPC to aid in the design and execution of future research endeavors.

References

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated diacyl-glycerophospholipid. It is a phosphatidylcholine 24:0, meaning it has two lauroyl (dodecanoyl) fatty acid chains of 12 carbons each attached at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2] Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and two hydrophobic lauric acid tails, allows it to self-assemble into various structures in aqueous environments, such as micelles and lipid bilayers.[3][4]

DLPC is a valuable tool in membrane biology and biochemistry. Due to its relatively short fatty acid chains, it forms thinner and more fluid lipid bilayers compared to phospholipids (B1166683) with longer chains.[1][5][6] This property is particularly useful for reconstituting and studying transmembrane proteins, creating model membranes, and formulating liposomal drug delivery systems.[1][4][5] Beyond its structural roles, DLPC is biologically active, functioning as an agonist for the Liver Receptor Homolog-1 (LRH-1) and exhibiting effects on metabolic pathways and cancer cell viability.[7][8]

Chemical Structure and Physicochemical Properties

The chemical structure of DLPC consists of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position.

Chemical Identifiers and Formula
PropertyValue
IUPAC Name [(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[2]
Synonyms 1,2-Dilauroyl-L-phosphatidylcholine, 1,2-Didodecanoyl-sn-glycero-3-phosphocholine, 12:0 PC[4][5][9]
CAS Number 18194-25-7[1][5]
Molecular Formula C₃₂H₆₄NO₈P[5][10]
Molecular Weight 621.8 g/mol [5][10]
SMILES CCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCCCCCC[2]
InChIKey IJFVSSZAOYLHEE-SSEXGKCCSA-N[2][5]
Physicochemical Data

DLPC is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[5][11] It is soluble in organic solvents like ethanol (B145695) (approx. 25 mg/ml) and chloroform, but is sparingly soluble in aqueous solutions.[11][12]

PropertyValueReference
Appearance Crystalline solid[5][11]
Purity ≥98%[5]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tₘ) -0.4°C to -2°C[13][14]
Critical Micelle Concentration (CMC) ~1 mM (for DPC, a related single-chain compound)[15]
Solubility Ethanol (~25 mg/ml), Chloroform[11][12]
Storage Temperature -20°C[6][11]

Biophysical Properties and Membrane Characteristics

DLPC is frequently used to form artificial membranes such as micelles, liposomes, and supported lipid bilayers.[1][5] The short 12-carbon acyl chains result in a thinner lipid bilayer compared to more common phospholipids like DMPC (14:0), DPPC (16:0), or DSPC (18:0).

Bilayer Thickness

The thickness of a pure, fully hydrated DLPC bilayer is significantly less than that of its longer-chain counterparts. This property is critical when studying proteins with short transmembrane domains, as it can help minimize hydrophobic mismatch.[5]

LipidAcyl ChainHydrophobic Bilayer Thickness (Dнн)Reference
DLPC 12:029.6 Å (at 50°C)[14]
DMPC 14:032.2 Å (at 50°C)[14]
DPPC 16:038.6 Å (at 50°C)[14]
Phase Behavior

DLPC bilayers exhibit distinct thermotropic phase transitions. At ambient pressure, differential scanning calorimetry (DSC) has identified a main transition from a metastable ripple gel phase (P'β) to a liquid crystalline (Lα) phase at approximately -0.4°C.[13] Other transitions, from a lamellar crystalline (Lc) phase to an intermediate liquid crystalline (Lx) phase, and then to the Lα phase, have also been observed at low temperatures.[13] The main transition temperature increases with pressure at a rate of approximately 16.7 K/100 MPa.[16]

Biological Activity and Applications

DLPC is not merely a structural lipid; it is an active biomolecule with roles in metabolic regulation, cell signaling, and potential therapeutic applications.

Role as a Nuclear Receptor Agonist

DLPC is a selective agonist for the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2).[7][8] As an LRH-1 agonist, DLPC can induce the expression of enzymes involved in bile acid biosynthesis, leading to an increase in bile acids, a decrease in hepatic triglycerides, and a reduction in serum glucose, highlighting its antidiabetic potential.[8]

LRH1_Pathway DLPC This compound LRH1 LRH-1 (NR5A2) (Nuclear Receptor) DLPC->LRH1 binds & activates BileAcidEnzymes Bile Acid Biosynthetic Enzymes LRH1->BileAcidEnzymes induces expression HepaticTG ↓ Hepatic Triglycerides LRH1->HepaticTG SerumGlucose ↓ Serum Glucose LRH1->SerumGlucose BileAcids ↑ Bile Acids BileAcidEnzymes->BileAcids

DLPC activation of the LRH-1 signaling pathway.
Metabolic Regulation in Muscle and Fat Cells

DLPC plays a role in regulating fat metabolism and insulin (B600854) sensitivity. In fat cells, it enhances lipolysis (fat breakdown) and apoptosis through a TNFα-dependent pathway.[7] In muscle cells, it can inhibit palmitate-induced insulin resistance by increasing the expression of peroxisome proliferator-activated receptor α (PPARα), which helps mediate inflammation.[7]

Metabolic_Regulation cluster_fat_cell In Adipocytes (Fat Cells) cluster_muscle_cell In Myotubes (Muscle Cells) DLPC1 This compound TNFa TNFα Pathway DLPC1->TNFa Lipolysis ↑ Lipolysis TNFa->Lipolysis Apoptosis ↑ Apoptosis TNFa->Apoptosis DLPC2 This compound PPARa ↑ PPARα Expression DLPC2->PPARa Palmitate Palmitate InsulinRes Insulin Resistance Palmitate->InsulinRes PPARa->InsulinRes inhibits

Dual metabolic roles of DLPC in fat and muscle cells.
Induction of Ferroptosis in Cancer Cells

Recent studies have indicated that DLPC can selectively induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells while not affecting normal cells.[17] This effect was observed in mouse colon cancer cells (MC38) and was associated with increased lipid peroxidation. The cell death could be rescued by ferroptosis inhibitors (Fer-1, Lip-1) and an iron chelator (DFO), confirming the mechanism.[17] This suggests that DLPC could be a potential candidate for anti-cancer drug development.[17]

Ferroptosis_Pathway DLPC This compound CancerCell Cancer Cell (e.g., MC38) DLPC->CancerCell LipidPox ↑ Lipid Peroxidation CancerCell->LipidPox induces Ferroptosis Ferroptosis (Cell Death) LipidPox->Ferroptosis Inhibitors Inhibitors (Fer-1, Lip-1, DFO) Inhibitors->Ferroptosis block

Proposed mechanism of DLPC-induced ferroptosis in cancer cells.
Applications in Drug Delivery

DLPC is commonly used in the formulation of liposomes for drug delivery.[1][4][6] Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. The choice of phospholipid is critical to the stability and release characteristics of the liposome (B1194612). Due to its low phase transition temperature, liposomes made primarily of DLPC are highly fluid and can be less stable at physiological temperatures compared to those made from lipids with longer acyl chains like DPPC or DSPC.[18] This property can be leveraged for specific applications where rapid drug release is desired or in combination with other lipids to fine-tune the stability and permeability of the liposomal carrier.[19]

Experimental Protocols and Methodologies

This section outlines common methodologies involving DLPC, as derived from published research.

Preparation of a DLPC Stock Solution

A standard laboratory procedure for preparing a DLPC stock solution for use in biological experiments or liposome formulation involves dissolving the crystalline solid in an organic solvent.[11]

  • Weighing: Accurately weigh the desired amount of DLPC powder in a chemical-resistant vial (e.g., glass).

  • Dissolution: Add a suitable organic solvent, such as ethanol or chloroform, to the vial.[11][12] For ethanol, a concentration of approximately 25 mg/ml is achievable.[11]

  • Mixing: Vortex or gently swirl the vial until the DLPC is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution at -20°C under an inert atmosphere (e.g., argon) to prevent oxidation and hydrolysis.

Note: When using this stock for aqueous preparations like liposomes or cell culture media, the final concentration of the organic solvent should be minimized to avoid physiological effects.[11]

Methodology for Liposome Formulation (General Workflow)

The preparation of unilamellar vesicles (liposomes) from DLPC typically follows the thin-film hydration method.

Liposome_Formation_Workflow Start Start: DLPC in Organic Solvent Evaporation 1. Solvent Evaporation (e.g., Rotary Evaporator) Start->Evaporation Film 2. Formation of a Thin Lipid Film Evaporation->Film Hydration 3. Hydration with Aqueous Buffer Film->Hydration MLV 4. Formation of Multilamellar Vesicles (MLVs) Hydration->MLV Sizing 5. Sizing/Homogenization (Extrusion or Sonication) MLV->Sizing ULV End: Unilamellar Vesicles (SUVs or LUVs) Sizing->ULV

References

An In-depth Technical Guide to the Physical Characteristics of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), a phospholipid widely utilized by researchers, scientists, and drug development professionals. DLPC's unique properties make it a valuable tool in the creation of model membranes, liposomes, and other artificial lipid assemblies for a variety of research applications.

Core Physical and Chemical Properties

This compound is a saturated phospholipid with two 12-carbon lauroyl chains. Its relatively short acyl chains result in a low phase transition temperature, making it a useful component for creating fluid lipid bilayers at and below room temperature.

PropertyValue
Synonyms 1,2-Didodecanoyl-sn-glycero-3-phosphocholine, PC(12:0/12:0)
Molecular Formula C₃₂H₆₄NO₈P
Molecular Weight 621.83 g/mol [1]
CAS Number 18194-25-7[1][2][3][4]
Appearance White to off-white solid[1]
Storage Temperature -20°C[1][2][3][5]
Purity ≥98%[2][5]
Solubility Ethanol: ~25 mg/mL[2][5], 100 mg/mL (with sonication)[1]Chloroform (B151607): Soluble, often used in a mixture with methanol.Aqueous Solutions: Sparingly soluble.[5]

Aggregation and Bilayer Characteristics

In aqueous environments, DLPC self-assembles into various structures, most notably lipid bilayers, which can form liposomes. The physical properties of these bilayers are critical for their function in experimental systems.

PropertyValue
Gel-to-Liquid Crystalline Phase Transition Temperature (Tₘ) -2°C[6]
Critical Micelle Concentration (CMC) 90 nM[7]
Bilayer Thickness ~3.0 nm (by X-ray diffraction)[8]
Area per Molecule 57.18 ± 1.00 Ų (at 20°C)[9]
Bending Rigidity (K꜀) Data not readily available for pure DLPC bilayers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of DLPC in research. Below are protocols for common experimental procedures involving this lipid.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar liposomes of a defined size.

Materials:

  • This compound powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to a temperature above the boiling point of the solvent but below the degradation temperature of the lipid (e.g., 30-40°C).

    • Rotate the flask under reduced pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply vacuum for at least one hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should be carried out at a temperature above the Tₘ of DLPC (-2°C), so room temperature is suitable.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur as a lipid transitions from the gel to the liquid-crystalline phase.

Materials:

  • Hydrated DLPC liposome suspension

  • Reference buffer (the same buffer used for hydration)

  • DSC instrument with appropriate sample pans

Protocol:

  • Sample Preparation:

    • Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

    • Pipette an identical volume of the reference buffer into a reference pan.

    • Seal both pans hermetically.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tₘ (e.g., -20°C).

    • Scan the temperature upwards at a controlled rate (e.g., 1-5°C/min) through the phase transition to a temperature well above the Tₘ (e.g., 20°C).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The Tₘ is identified as the peak temperature of the endothermic transition.

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.

Liposome Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[10][11]

Materials:

  • DLPC liposome suspension

  • Filtration unit with a low-protein-binding filter (e.g., 0.22 µm)

  • DLS instrument and appropriate cuvettes

Protocol:

  • Sample Preparation:

    • Filter a small aliquot of the hydration buffer to remove any dust or particulate matter.

    • Dilute the liposome suspension with the filtered buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be determined empirically to ensure a stable and appropriate scattering intensity.

  • DLS Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement according to the instrument's software instructions. This typically involves multiple acquisitions to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) of the liposomes.

    • The polydispersity index (PDI) will also be reported, indicating the breadth of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.

Signaling Pathway Involvement: LRH-1 Agonism

DLPC has been identified as a selective agonist of the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2).[1] This interaction has significant implications for metabolic regulation.

Upon binding to LRH-1, DLPC activates the receptor, leading to the transcription of target genes involved in bile acid synthesis and cholesterol homeostasis. This pathway is of considerable interest for its potential therapeutic applications in metabolic diseases.

Visualizations

Experimental Workflow for DLPC Liposome Characterization

G Workflow for DLPC Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization cluster_results Results A 1. Dissolve DLPC in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Extrude through Polycarbonate Membrane C->D E Dynamic Light Scattering (DLS) D->E Size & Polydispersity F Differential Scanning Calorimetry (DSC) D->F Phase Transition (Tm) G Hydrodynamic Diameter (e.g., ~100 nm) E->G H Polydispersity Index (PDI < 0.2) E->H I Transition Temperature (Tm = -2°C) F->I

Caption: A typical workflow for preparing and physically characterizing this compound liposomes.

DLPC-Mediated LRH-1 Signaling Pathway

G DLPC Activation of the LRH-1 Signaling Pathway cluster_cell Hepatocyte DLPC This compound LRH1 LRH-1 (NR5A2) DLPC->LRH1 Binds and Activates Coactivators Coactivators LRH1->Coactivators Recruits TargetGenes Target Genes (e.g., CYP7A1, ABCG5/8) Coactivators->TargetGenes Promotes Transcription Response Metabolic Response TargetGenes->Response Leads to Response_out Increased Bile Acid Synthesis & Cholesterol Homeostasis Response->Response_out

References

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), a crucial phospholipid in biomedical research and pharmaceutical development. The following sections detail a robust synthesis protocol, various purification techniques, and quantitative data to support the selection of appropriate methods for specific research and development needs.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through the esterification of the free hydroxyl groups of sn-glycero-3-phosphocholine (GPC) with lauric acid. A highly effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

General Synthesis Workflow

The synthesis of this compound from GPC and lauric acid can be visualized as a multi-step process involving the formation of a reactive intermediate followed by purification to yield the final high-purity product.

Synthesis_Workflow Start Starting Materials: - sn-Glycero-3-phosphocholine (GPC) - Lauric Acid Reaction Steglich Esterification: - DCC (coupling agent) - DMAP (catalyst) - Chloroform (B151607) (solvent) Start->Reaction Crude Crude this compound Mixture Reaction->Crude Purification Purification Crude->Purification Final High-Purity this compound Purification->Final

A high-level overview of the this compound synthesis workflow.
Detailed Experimental Protocol (Adapted from DMPC Synthesis)

This protocol is adapted from a method for the synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960).[1][2]

Materials:

Procedure:

  • Preparation of Silica-GPC Complex:

    • Dissolve GPC in methanol.

    • Add silica gel to the GPC solution and concentrate under vacuum to obtain a dry silica-GPC complex.

  • Esterification Reaction:

    • In a reaction vessel, combine the silica-GPC complex, lauric acid, DCC, and DMAP in chloroform.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) and seal.

    • Heat the reaction mixture with stirring for an extended period (e.g., 45°C for 72 hours).

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and filter to remove the precipitated dicyclohexylurea (DCU), a byproduct of the DCC coupling.

    • Collect the chloroform filtrate.

Quantitative Synthesis Parameters (Adapted)

The following table outlines the molar ratios and reaction conditions adapted from the DMPC synthesis protocol.[2]

ParameterValue/Condition
Molar Ratio (GPC : Lauric Acid : DCC : DMAP)1.0 : 4.8 : 4.8 : 2.5
SolventChloroform
Temperature45°C
Reaction Time72 hours

Purification of this compound

The crude reaction mixture contains the desired this compound, unreacted starting materials, and byproducts such as DCU. Several methods can be employed to purify this compound, with the choice of method depending on the desired purity, scale, and available equipment.

Purification Methods Overview

Purification_Methods Crude Crude this compound Recrystallization Sequential Recrystallization (e.g., Ethyl Acetate, Acetone) Crude->Recrystallization Column Column Chromatography (e.g., Silica Gel) Crude->Column HPLC Preparative HPLC Crude->HPLC Pure_Recrystallization High-Purity this compound Recrystallization->Pure_Recrystallization Pure_Column High-Purity this compound Column->Pure_Column Pure_HPLC Very High-Purity this compound HPLC->Pure_HPLC

Common purification routes for this compound.
Detailed Purification Protocols

This method is presented as a more economical alternative to column chromatography for achieving high purity.[1][2]

  • Removal of Byproducts:

    • The crude product is subjected to centrifugation to remove DCC, fatty acid anhydrides, and other byproducts. This step is typically repeated multiple times.

  • Crystallization from Ethyl Acetate:

    • The partially purified product is dissolved in a suitable solvent and crystallized from ethyl acetate to remove a significant portion of the remaining impurities.

  • Crystallization from Acetone:

    • The precipitate from the previous step is collected and recrystallized from acetone to yield the final high-purity this compound.

Column chromatography is a widely used technique for the purification of phospholipids.

  • Stationary Phase: Silica gel is a common stationary phase for the separation of phospholipids.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used. For instance, a gradient of methanol in chloroform can effectively separate different phospholipid species.

For the highest purity, preparative HPLC is the method of choice. Commercial suppliers of high-purity lipids often utilize this technique.

  • Column: Reversed-phase columns (e.g., C8 or C18) are frequently used.

  • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape, is employed in a gradient elution mode.[3]

Quantitative Purification Data

The following table summarizes the achievable purity levels for phosphatidylcholines using different purification methods, based on available data.

Purification MethodReported PuritySource(s)
Sequential Recrystallization (for DMPC)96%[1][2]
Column Chromatography>98%
Preparative HPLC (Commercial DLPC)≥98%[4][5]
Commercial DLPC97%[6]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

This guide provides a foundational understanding of the synthesis and purification of this compound. The adapted protocol for synthesis and the various purification methods described, along with the quantitative data, should enable researchers and drug development professionals to produce and purify this compound for their specific applications. For critical applications, further optimization of the reaction and purification conditions may be necessary.

References

The Pivotal Role of 1,2-DLPC in the Formation and Study of Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phosphatidylcholine that has become an indispensable tool in membrane biophysics and drug delivery research. Its well-defined chemical structure and physical properties make it an ideal component for constructing model lipid bilayers. These model systems, ranging from simple liposomes to complex supported bilayers, provide a controlled environment to investigate fundamental membrane processes, the behavior of membrane-associated proteins, and the interaction of novel therapeutics with cellular barriers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for forming and characterizing DLPC-containing lipid bilayers, and a discussion of its applications in advanced research.

Physicochemical Properties of this compound

The utility of this compound in forming stable and reproducible lipid bilayers stems from its distinct molecular structure: a glycerol (B35011) backbone, two 12-carbon lauroyl saturated fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine (B91661) headgroup. These features dictate its self-assembly into a bilayer in aqueous environments and govern the physical characteristics of the resulting membrane. Key quantitative properties of this compound are summarized in the tables below.

Table 1: Structural and Thermodynamic Properties of this compound Bilayers
PropertyValueConditionsReference(s)
Area per Lipid (A) 63.2 ± 0.5 ŲFully hydrated, fluid phase (30°C)[1][2]
Hydrophobic Thickness (DHH) 29.6 ÅFully hydrated, fluid phase (50°C)[3]
Bilayer Thickness ~30 ÅDLPC/CHAPSO particles[4]
Main Phase Transition Temperature (Tm) -0.4°C to -2°CAmbient pressure[3][5]
Enthalpy of Main Transition (ΔH) 9.2 kJ mol-1Heating scan from -10°C[5]
Critical Micelle Concentration (CMC) ~2.8 x 10-7 M[6]
Table 2: Phase Transition Behavior of this compound
TransitionTemperature (°C)Enthalpy (kJ mol-1)ConditionsReference(s)
Lc to Lx1.732.9Heating scan from -30°C in 50% ethylene (B1197577) glycol[5]
Lx to Lα4.5-Heating scan from -30°C in 50% ethylene glycol[5]
P'β to Lα (Main Transition)-0.49.2Heating scan from -10°C[5]

Lc: Lamellar crystalline phase; Lx: Intermediate liquid crystalline phase; Lα: Liquid crystalline (fluid) phase; P'β: Ripple gel phase.

Experimental Protocols

The formation of well-defined this compound lipid bilayers is a prerequisite for their use in experimental systems. Below are detailed methodologies for key techniques.

Preparation of Unilamellar Vesicles by Extrusion

This method produces large unilamellar vesicles (LUVs) with a controlled size distribution.

Materials:

  • This compound in chloroform (B151607)

  • Desired buffer (e.g., HEPES-buffered saline, PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Protocol:

  • Lipid Film Formation: In a glass test tube, dispense the desired amount of this compound solution. Evaporate the chloroform under a gentle stream of nitrogen or argon to form a thin lipid film on the bottom of the tube. To ensure complete removal of the solvent, place the tube in a vacuum desiccator for at least 2 hours, or overnight.[7]

  • Hydration: Add the desired buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. Vortex the mixture vigorously to resuspend the lipid film, which will form multilamellar vesicles (MLVs). This suspension will appear milky.[8]

  • Freeze-Thaw Cycles (Optional but Recommended): To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles. This is achieved by alternately freezing the suspension in liquid nitrogen or a dry ice/ethanol bath and thawing it in a warm water bath (e.g., 37°C).[7][8]

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Hydrate the extruder by passing buffer through it to remove any air bubbles.

    • Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.

    • Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs to break down and re-form into unilamellar vesicles with a diameter close to the pore size of the membrane. The suspension should become translucent.[3][7]

  • Storage: Store the resulting LUV suspension at 4°C. Vesicles are typically stable for up to one week.

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar lipid bilayers formed on a solid support, such as mica or glass, and are widely used in surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance-dissipation (QCM-D).

Materials:

  • This compound LUV suspension (prepared as described above)

  • Atomically flat substrate (e.g., freshly cleaved mica, clean glass coverslip)

  • Buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2-5 mM CaCl2, pH 7.4)

  • Milli-Q water

Protocol:

  • Substrate Preparation:

    • For mica, cleave the surface with tape immediately before use to expose a fresh, atomically flat surface.

    • For glass coverslips, a thorough cleaning procedure is crucial. This can involve sonication in a detergent solution, followed by extensive rinsing with Milli-Q water and ethanol, and drying under a stream of nitrogen. Some protocols may involve treatment with piranha solution or plasma cleaning.

  • Vesicle Fusion:

    • Place the clean substrate in a fluid cell or on a flat surface.

    • Add the LUV suspension to the substrate. The presence of divalent cations like Ca2+ is often used to promote vesicle adsorption and fusion on negatively charged surfaces like mica and glass, although fusion can also be achieved in pure water.[9]

    • Incubate for 30-60 minutes. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

  • Rinsing: Gently rinse the surface with excess buffer (without vesicles) to remove any unfused or loosely adsorbed vesicles. This step is critical for obtaining a clean, uniform bilayer.

  • Characterization: The SLB is now ready for characterization by techniques such as AFM to visualize the bilayer topography or fluorescence recovery after photobleaching (FRAP) to confirm its fluidity.

Differential Scanning Calorimetry (DSC) of DLPC Liposomes

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.

Materials:

  • This compound liposome (B1194612) suspension (MLVs or LUVs)

  • Differential scanning calorimeter

Protocol:

  • Sample Preparation: Accurately pipette a known amount of the liposome suspension (typically 10-50 µL) into a DSC sample pan. Prepare a reference pan containing the same volume of buffer.

  • Sealing: Hermetically seal both the sample and reference pans.

  • Thermal Scans:

    • Place the pans in the calorimeter.

    • Equilibrate the system at a temperature well below the expected phase transition (e.g., -30°C for DLPC).

    • Perform a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature well above the transition (e.g., 20°C).

    • Perform a cooling scan at the same rate back to the starting temperature.

    • Multiple heating and cooling cycles are often performed to ensure reproducibility.[5]

  • Data Analysis: The output is a thermogram showing the heat flow as a function of temperature. Endothermic peaks on the heating scan correspond to phase transitions. The peak temperature provides the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Visualizing Core Concepts with Graphviz

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

Experimental Workflow for LUV Preparation

G cluster_prep Lipid Film Preparation cluster_hydration Hydration and MLV Formation cluster_extrusion Extrusion DLPC in Chloroform DLPC in Chloroform Dry Lipid Film Dry Lipid Film DLPC in Chloroform->Dry Lipid Film N2/Ar Stream Solvent-Free Film Solvent-Free Film Dry Lipid Film->Solvent-Free Film Vacuum Desiccation MLV Suspension MLV Suspension Solvent-Free Film->MLV Suspension Add Buffer & Vortex Homogenized MLVs Homogenized MLVs MLV Suspension->Homogenized MLVs Freeze-Thaw Cycles (3-5x) Extruder Extruder Homogenized MLVs->Extruder Load into Syringe 100 nm LUVs 100 nm LUVs Extruder->100 nm LUVs Pass through Membrane (21x)

Workflow for preparing this compound Large Unilamellar Vesicles (LUVs).
Phase Transitions of this compound Bilayers

G Lc Lamellar Crystalline (Lc) Highly Ordered Gel Lx Intermediate (Lx) Ordered Liquid Crystalline Lc->Lx 1.7°C (from -30°C) Pbeta Ripple Gel (P'β) Metastable Gel Lalpha Liquid Crystalline (Lα) Disordered Fluid Pbeta->Lalpha -0.4°C (Tm) (from -10°C) Lx->Lalpha 4.5°C (from -30°C)

Temperature-dependent phase transitions of this compound bilayers.
Role of Phosphatidylcholine in Signaling (General)

While this compound itself is a synthetic lipid primarily used in model systems, the broader class of phosphatidylcholines (PCs) are central to cellular signaling. PC metabolism generates several second messengers.

G cluster_pathways PC Catabolism & Signaling PC Phosphatidylcholine (PC) (Membrane Component) DAG Diacylglycerol (DAG) PC->DAG PLC PA Phosphatidic Acid (PA) PC->PA PLD LysoPC Lyso-PC PC->LysoPC PLA2 PLC Phospholipase C (PLC) PLD Phospholipase D (PLD) PLA2 Phospholipase A2 (PLA2) PKC Activation PKC Activation DAG->PKC Activation mTOR Signaling mTOR Signaling PA->mTOR Signaling AA Arachidonic Acid (AA) LysoPC->AA Further Metabolism Eicosanoid Synthesis Eicosanoid Synthesis AA->Eicosanoid Synthesis

General signaling pathways involving phosphatidylcholine metabolism.

Conclusion

This compound serves as a cornerstone in membrane research due to its well-characterized and reproducible physicochemical properties. Its relatively low main phase transition temperature ensures that bilayers are in a biologically relevant fluid state at and above room temperature, simplifying many experimental setups. The ability to form stable unilamellar vesicles and supported lipid bilayers with defined characteristics allows researchers to build robust model systems for a wide array of applications. From fundamental studies of lipid-protein interactions to the development of sophisticated liposomal drug delivery vehicles, this compound provides a reliable and versatile platform for advancing our understanding of biological membranes and their role in health and disease. This guide provides the foundational knowledge and protocols necessary for the effective utilization of this compound in a research setting.

References

The Multifaceted Mechanisms of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) in Cellular Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC), a saturated phosphatidylcholine, is increasingly recognized for its diverse and cell-type-specific biological activities. Beyond its structural role in lipid bilayers, DLPC actively modulates cellular signaling pathways, influencing processes ranging from metabolic regulation to programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in various cellular contexts. We will dissect its role in inducing lipolysis and apoptosis in adipocytes via TNFα signaling, enhancing insulin (B600854) sensitivity in myocytes through PPARα activation, protecting hepatocytes from ethanol-induced apoptosis, and promoting ferroptotic cell death in specific cancer cell lines. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for investigating DLPC's effects, and provides visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its cellular functions.

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a phospholipid characterized by two lauric acid (12:0) saturated fatty acyl chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1][2][3] While traditionally utilized in the formation of model lipid membranes such as liposomes and micelles for biophysical studies and drug delivery, recent research has unveiled its capacity to act as a signaling molecule with distinct physiological and pathological consequences.[4][5] This guide focuses on the direct molecular mechanisms through which DLPC exerts its effects on different cell types, providing a resource for researchers investigating lipid signaling and its therapeutic potential.

Mechanisms of Action and Signaling Pathways

The cellular effects of this compound are highly context-dependent, varying significantly between different cell types. Here, we detail four primary mechanisms of action.

Induction of Lipolysis and Apoptosis in Adipocytes via the TNFα Pathway

In adipose tissue, DLPC has been shown to stimulate fat breakdown (lipolysis) and induce apoptosis. This action is mediated through the upregulation and release of Tumor Necrosis Factor-alpha (TNF-α).[5]

Signaling Cascade: DLPC treatment of adipocytes, such as the 3T3-L1 cell line, leads to an enhanced release of TNF-α.[5] TNF-α then acts in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the adipocyte surface. This binding initiates a downstream cascade involving the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[6][7] The activation of the ERK/JNK pathway leads to the downregulation of Perilipin A, a protein that coats lipid droplets and restricts lipase (B570770) access.[6] The reduction in Perilipin A allows hormone-sensitive lipase (HSL) and other lipases to access the triglyceride core of the lipid droplet, leading to increased lipolysis and the release of glycerol and free fatty acids.[3] Concurrently, the sustained TNF-α signaling cascade activates pro-apoptotic pathways, leading to an increase in the expression and activity of Caspase-3, a key executioner caspase, ultimately resulting in programmed cell death.[5]

DLPC_Adipocyte_Signaling cluster_adipocyte Adipocyte Interior DLPC This compound Adipocyte Adipocyte TNFa_release TNFα Release DLPC->TNFa_release TNFR TNFR1 TNFa_release->TNFR Binds MAPK_activation ERK / JNK Activation TNFR->MAPK_activation Perilipin_down Perilipin A Downregulation MAPK_activation->Perilipin_down Caspase3 Caspase-3 Activation MAPK_activation->Caspase3 Lipolysis Lipolysis Perilipin_down->Lipolysis Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: DLPC-induced TNFα signaling in adipocytes.
Improvement of Insulin Sensitivity in Myocytes via PPARα Activation

In muscle cells, such as C2C12 myotubes, DLPC counteracts palmitate-induced insulin resistance. This protective effect is mediated by the upregulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5]

Signaling Cascade: Treatment with DLPC increases the expression of PPARα.[5] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. In the context of palmitate-induced inflammation, which contributes to insulin resistance, activated PPARα inhibits the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. DLPC treatment has been shown to inhibit the phosphorylation of NF-κB and its inhibitor, IκB.[5] By suppressing inflammation, DLPC restores insulin signaling, thereby improving insulin sensitivity in muscle cells.

DLPC_Myocyte_Signaling DLPC This compound PPARa PPARα Expression↑ DLPC->PPARa NFkB NF-κB Pathway PPARa->NFkB Inhibits Insulin_Sensitivity Improved Insulin Sensitivity PPARa->Insulin_Sensitivity Promotes Palmitate Palmitate-induced Inflammation Palmitate->NFkB Activates Insulin_Resistance Insulin Resistance NFkB->Insulin_Resistance Leads to

Figure 2: DLPC enhances insulin sensitivity in myocytes.
Anti-Apoptotic Action in Hepatocytes

In contrast to its effects in adipocytes, DLPC exhibits a protective, anti-apoptotic role in hepatocytes, particularly against ethanol-induced cytotoxicity.[8][9]

Signaling Cascade: Ethanol (B145695) exposure in hepatocytes leads to oxidative stress and promotes apoptosis through the mitochondrial (intrinsic) pathway.[10] This involves a decrease in the anti-apoptotic protein Bcl-xL and an increase in the release of cytochrome c from the mitochondria into the cytosol.[8][11] Cytosolic cytochrome c activates the caspase cascade, leading to the cleavage and activation of executioner caspases like Caspase-3. DLPC treatment counteracts these effects. It has been shown to attenuate the ethanol-induced decrease in Bcl-xL expression.[8] By stabilizing Bcl-xL levels, DLPC helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and subsequent activation of Caspase-3.[8] This leads to a reduction in hepatocyte apoptosis.

DLPC_Hepatocyte_Signaling Ethanol Ethanol Bcl_xL Bcl-xL Ethanol->Bcl_xL Downregulates CytC Cytochrome c Release Ethanol->CytC Induces DLPC This compound DLPC->Bcl_xL Upregulates/ Stabilizes Bcl_xL->CytC Inhibits Protection Cell Protection Bcl_xL->Protection Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Hepatocyte Apoptosis Casp3->Apoptosis

Figure 3: Anti-apoptotic mechanism of DLPC in hepatocytes.
Induction of Ferroptosis in Cancer Cells

DLPC has been identified as an inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death, in certain cancer cell lines, such as the mouse colon cancer cell line MC38.[12][13]

Signaling Cascade: Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides.[14] The core of this process is the failure of antioxidant defense systems, primarily the glutathione (B108866) (GSH) / glutathione peroxidase 4 (GPX4) axis, to neutralize lipid reactive oxygen species (ROS).[15][16] While the precise upstream mechanism is still under investigation, DLPC, being a polyunsaturated fatty acid-containing phospholipid, is thought to contribute to the pool of lipids susceptible to peroxidation.[12] Treatment of MC38 cells with DLPC leads to a significant increase in lipid peroxidation.[12][13] This effect is rescued by ferroptosis inhibitors like Ferrostatin-1 and Liproxstatin-1, and the iron chelator deferoxamine, but not by apoptosis inhibitors, confirming the ferroptotic nature of the cell death.[12] The accumulation of lipid peroxides disrupts membrane integrity, leading to cell death. Morphologically, DLPC-treated cells exhibit smaller mitochondria with increased membrane density and reduced cristae, which are hallmarks of ferroptosis.[12]

DLPC_Ferroptosis_Signaling DLPC This compound Lipid_Peroxidation Lipid Peroxidation↑ DLPC->Lipid_Peroxidation Contributes to Substrate Pool GPX4_axis GPX4/GSH System Lipid_ROS Lipid ROS GPX4_axis->Lipid_ROS Neutralizes Lipid_ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis Iron Fe²⁺ Iron->Lipid_Peroxidation Catalyzes

Figure 4: Proposed mechanism of DLPC-induced ferroptosis.

Physical Effects on Cell Membranes

As a phospholipid, DLPC can incorporate into cellular membranes and alter their physical properties, which may underlie its signaling functions.

  • Membrane Fluidity: Due to its shorter, saturated acyl chains (12:0), the incorporation of DLPC into membranes composed of longer-chain or unsaturated phospholipids (B1166683) is expected to increase membrane fluidity. This increase in fluidity can affect the lateral diffusion and conformation of membrane proteins, potentially influencing their activity.[17][18]

  • Membrane Thickness and Curvature: DLPC forms thinner bilayers compared to phospholipids with longer acyl chains. Its incorporation can lead to localized membrane thinning.[17][19] Such changes in hydrophobic thickness can create a mismatch with transmembrane proteins, altering their function. Furthermore, as a cylindrical-shaped lipid, DLPC does not induce significant curvature on its own but can influence the curvature stress of the membrane, affecting processes like vesicle budding and fusion.[20][21]

  • Lipid Raft Formation: DLPC, being a saturated lipid, could theoretically partition into ordered lipid domains (rafts). However, its shorter chain length compared to typical raft-forming sphingolipids and saturated phospholipids might lead to its exclusion from or disruption of these domains. This modulation of lipid raft integrity can have profound effects on the localization and function of raft-associated signaling proteins.[22][23][24]

Quantitative Data Summary

The following tables summarize the concentrations of this compound used and the effects observed in key in vitro studies.

Table 1: DLPC Concentrations and Effects on Metabolic Regulation

Cell TypeConcentrationDurationObserved EffectReference(s)
3T3-L1 Adipocytes10-50 µg/mL24 hInduction of lipolysis and enhanced TNF-α release.[5]
C2C12 Myocytes10-50 µg/mL24 hIncreased PPARα expression; inhibited palmitate-induced inflammation and insulin resistance.[5]

Table 2: DLPC Concentrations and Effects on Cell Death Pathways

Cell TypeConcentrationDurationObserved EffectReference(s)
3T3-L1 Adipocytes10-50 µg/mL24 hIncreased Caspase-3 expression and apoptosis.[5]
HepG2 cells expressing CYP2E110 µM5 days (post 2h pre-incubation)Attenuation of ethanol-induced apoptosis and oxidative stress.[9]
MC38 Cancer Cells0.1 - 0.5 mM24 hDose-dependent decrease in cell viability; induction of ferroptosis (increased lipid peroxidation).[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation and Administration of this compound for Cell Culture

Objective: To prepare a sterile stock solution of this compound for treating cells in culture.

Materials:

  • 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder

  • Ethanol (high purity)

  • Sterile phosphate-buffered saline (PBS), pH 7.4 or cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath sonicator

Methodology:

  • Stock Solution Preparation: Weigh the desired amount of DLPC powder and dissolve it in ethanol to create a concentrated stock solution (e.g., 25 mg/mL).[4] Ensure complete dissolution, using gentle warming if necessary.

  • Working Solution Preparation:

    • For many applications, the ethanolic stock solution can be diluted directly into the cell culture medium to achieve the final desired concentration.[4]

    • It is crucial to ensure the final concentration of ethanol in the culture medium is non-toxic to the cells (typically <0.5%).

    • To enhance aqueous solubility for higher concentrations or to form liposomes, the lipid film hydration method can be used as described for similar lipids.[25] Briefly, the lipid is dried to a thin film in a sterile flask under nitrogen, then rehydrated with sterile PBS or medium, followed by sonication to create a uniform liposomal suspension.

  • Cell Treatment: Add the prepared DLPC working solution to the cell culture medium. Include a vehicle control (medium with the same final concentration of ethanol) in all experiments.

Measurement of Lipolysis (Glycerol Release Assay)

Objective: To quantify the rate of lipolysis in adipocytes by measuring the amount of glycerol released into the culture medium.

Principle: Triglycerides are hydrolyzed into glycerol and free fatty acids. The amount of glycerol released into the medium is proportional to the rate of lipolysis. Glycerol can be measured using a colorimetric assay where it is enzymatically converted to a product that reacts with a probe to generate color (absorbance at 570 nm).[26][27]

Methodology (adapted for 3T3-L1 adipocytes):

  • Cell Culture: Grow and differentiate 3T3-L1 cells to mature adipocytes in a 96-well plate.

  • Pre-incubation: Wash the cells twice with a wash buffer (e.g., PBS).[26]

  • Stimulation: Add assay buffer containing the desired concentrations of DLPC (e.g., 10-50 µg/mL) or a positive control (e.g., 100 nM Isoproterenol).[26][28] Incubate for 1-3 hours at 37°C.

  • Sample Collection: Collect an aliquot of the culture medium from each well.

  • Glycerol Measurement:

    • Use a commercial glycerol assay kit (e.g., from Sigma-Aldrich, Abcam).[26][28]

    • Prepare a glycerol standard curve according to the kit manufacturer's instructions.

    • Add the collected medium samples and standards to a new 96-well plate.

    • Add the reaction mix (containing glycerol probe and enzyme mix) to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the glycerol concentration in each sample by comparing its absorbance to the standard curve. Data can be normalized to the total protein content of the cells in each well.

Assessment of Ferroptosis via Lipid Peroxidation (BODIPY-C11 Staining)

Objective: To detect and quantify lipid peroxidation, a hallmark of ferroptosis, in DLPC-treated cells using the fluorescent probe BODIPY 581/591 C11.

Principle: BODIPY 581/591 C11 is a ratiometric fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence (~591 nm). Upon oxidation by lipid peroxides, its emission shifts to green (~510 nm). The ratio of green to red fluorescence provides a measure of lipid peroxidation.[12]

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., MC38) in a suitable format for microscopy or flow cytometry. Treat cells with DLPC (e.g., 0.5 mM) for the desired time (e.g., 24 hours). Include appropriate controls (vehicle, positive control like RSL3, and co-treatment with a ferroptosis inhibitor like Liproxstatin-1).

  • Staining:

    • Prepare a 1-2 µM working solution of BODIPY 581/591 C11 in cell culture medium or HBSS.

    • Remove the treatment medium and incubate the cells with the BODIPY-C11 solution for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS or PBS.

  • Analysis by Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer, collecting fluorescence data in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

  • Data Analysis: The level of lipid peroxidation is determined by the shift in fluorescence from red to green. The ratio of green to red fluorescence intensity can be calculated for each cell population. An increase in this ratio indicates increased lipid peroxidation.[12]

Assessment of Apoptosis (TUNEL Assay)

Objective: To detect DNA fragmentation, a late-stage marker of apoptosis, in DLPC-treated cells.

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay enzymatically labels the 3'-OH ends of fragmented DNA with labeled dUTPs. These incorporated labels can then be detected by fluorescence microscopy or flow cytometry.

Methodology (General Protocol for Adherent Cells):

  • Cell Seeding and Treatment: Grow cells on coverslips in a multi-well plate. Treat with DLPC as required. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 5-15 minutes.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol (numerous commercial kits are available).

    • Incubate the cells with the reaction mixture for 60 minutes at 37°C in a dark, humidified chamber.

  • Staining and Visualization:

    • Wash the cells to remove unincorporated nucleotides.

    • If using a fluorescent label, counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a bioactive lipid with a complex and pleiotropic mechanism of action that is highly dependent on the cellular environment. Its ability to modulate distinct signaling pathways—ranging from pro-lipolytic and pro-apoptotic in adipocytes, to insulin-sensitizing in myocytes, and anti-apoptotic in hepatocytes, to inducing ferroptosis in cancer cells—highlights its potential as a tool for studying lipid signaling and as a lead compound for therapeutic development. The physical integration of DLPC into cellular membranes likely plays a crucial role in initiating these diverse downstream effects by altering the local membrane environment and influencing the function of membrane-associated proteins. Further research is warranted to fully elucidate the upstream sensors that detect changes in membrane composition or properties due to DLPC and translate these physical changes into specific biochemical signals. This guide provides a foundational framework for researchers entering this exciting field, offering both a conceptual overview and practical experimental guidance.

References

Exploratory Studies Using 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the exploratory uses of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), a saturated phospholipid with 12-carbon fatty acid chains.[1] It is a valuable tool for researchers, scientists, and drug development professionals. This document details the biophysical properties of this compound, its application in forming model membranes and liposomal drug delivery systems, and its role in modulating key signaling pathways. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to facilitate a comprehensive understanding of this compound's utility in scientific research.

Introduction to this compound

1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound) is a synthetic phospholipid characterized by two lauric acid (12:0) chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[2] Its relatively short and saturated acyl chains confer unique physicochemical properties, making it a versatile tool in various research applications.[1] this compound is commonly used in the generation of micelles, liposomes, and other artificial membranes to create thinner lipid bilayers compared to its longer-chain counterparts.[1][2]

Biophysical Properties of this compound Membranes

The biophysical characteristics of this compound are fundamental to its application in model membrane systems. These properties, particularly in combination with other lipids like cholesterol, influence membrane fluidity, stability, and permeability.

Phase Behavior and Transition Temperature

This compound bilayers exhibit a gel-to-liquid crystalline phase transition at a characteristic temperature (Tm). This transition is sensitive to the presence of other molecules, such as cholesterol.

CompositionPhase Transition Temperature (Tm) (°C)Enthalpy Change (ΔH) (kJ/mol)Reference
This compound in aqueous ethylene (B1197577) glycol (EG) solution1.7 (Lc to Lx), 4.5 (Lx to Lα)32.9 (Lc/Lx)[3]
This compound (heating scan from -10°C)-0.4 (P'β to Lα)9.2[3]
1:1 dDPPC:DLPC mixture------[4]

Note: Lc = lamellar crystalline, Lx = intermediate liquid crystalline, Lα = liquid crystalline, P'β = ripple gel phase. The phase behavior of DLPC can be complex and influenced by experimental conditions.

Bilayer Thickness and Area per Lipid

The thickness of a this compound bilayer is a critical parameter in studies of membrane protein reconstitution and lipid-protein interactions.

ParameterValueMethodReference
Bilayer Thickness3.0 nmX-ray diffraction[5]
Area per Lipid63.2 ± 0.5 ŲX-ray scattering

Applications in Drug Delivery Systems

This compound is extensively used in the formulation of liposomes for drug delivery. Its properties can be tailored to encapsulate and release a variety of therapeutic agents.

Liposome Formulations and Characterization

The size, charge (zeta potential), and encapsulation efficiency are critical quality attributes of liposomal drug delivery systems.

DrugLipid CompositionSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DoxorubicinHSPC/CHOL101.70 ± 14.04+5.63 ± 0.4692.8[6]
DoxorubicinDPPC/CHOL98.7 ± 13.25+7.94 ± 0.3294.1[6]
DoxorubicinLiposomes>90% with drug/lipid ratio of 0.18-0.2--->90[7]

Note: While these examples do not exclusively use this compound, they provide a reference for typical liposomal drug delivery parameters. The encapsulation efficiency for hydrophilic drugs in passively loaded liposomes can be low (1-5%), while for lipophilic drugs it can exceed 50%.

Experimental Workflow for Liposome-Based Drug Delivery

The following diagram illustrates a typical workflow for developing and characterizing a liposome-based drug delivery system.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation lipid_selection Lipid Selection (e.g., this compound) liposome_prep Liposome Preparation (e.g., Thin-film Hydration) lipid_selection->liposome_prep drug_selection Drug Selection drug_selection->liposome_prep size_zeta Size & Zeta Potential (DLS) liposome_prep->size_zeta encapsulation Encapsulation Efficiency (Chromatography) liposome_prep->encapsulation release_kinetics Drug Release Kinetics (Dialysis) encapsulation->release_kinetics in_vitro In Vitro Studies (Cell Culture) release_kinetics->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo

Experimental workflow for liposome-based drug delivery.

Modulation of Cellular Signaling Pathways

This compound has been shown to act as a signaling molecule, modulating the activity of several nuclear receptors and inflammatory pathways.

Liver Receptor Homolog-1 (LRH-1) Activation

This compound is an agonist for the nuclear receptor LRH-1, playing a role in regulating bile acid metabolism and glucose homeostasis.[8]

LRH1_pathway DLPC This compound LRH1 LRH-1 DLPC->LRH1 binds & activates Coactivators Coactivators (e.g., PGC-1α) LRH1->Coactivators recruits TargetGenes Target Genes (e.g., SHP, Cyp8b1) Coactivators->TargetGenes activate transcription MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects mediate

This compound activation of the LRH-1 signaling pathway.
TNF-α and PPAR-α Signaling

In adipocytes, this compound can enhance lipolysis and apoptosis through a TNF-α-dependent pathway. In muscle cells, it can inhibit palmitate-induced insulin (B600854) resistance via PPAR-α-mediated anti-inflammatory effects.

TNFa_PPARa_pathway cluster_adipocyte Adipocyte cluster_myocyte Myocyte DLPC_adipo This compound TNFa TNF-α DLPC_adipo->TNFa induces release Lipolysis Lipolysis & Apoptosis TNFa->Lipolysis promotes DLPC_myo This compound PPARa PPAR-α DLPC_myo->PPARa activates AntiInflammatory Anti-inflammatory Effects PPARa->AntiInflammatory mediates InsulinSensitivity ↑ Insulin Sensitivity AntiInflammatory->InsulinSensitivity leads to

Modulation of TNF-α and PPAR-α pathways by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Liposome Preparation by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs), which can then be sized down to unilamellar vesicles (LUVs or SUVs).

Materials:

  • This compound

  • Cholesterol (optional)

  • Chloroform or chloroform/methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

  • Rotary evaporator

  • Round-bottom flask

  • Nitrogen or argon gas

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipids (e.g., cholesterol) in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask.

    • Hydrate the lipid film by gentle agitation above the Tm of the lipid, leading to the formation of MLVs.

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Perform an odd number of passes (e.g., 11-21) to ensure a homogenous size distribution.

Protocol for Determining Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.

Materials:

  • Liposome suspension containing the drug

  • Apparatus for separating free drug from liposomes (e.g., size exclusion chromatography, centrifugation, or dialysis)

  • Method for quantifying the drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome-encapsulated drug using a suitable method. Size exclusion chromatography is a common and effective technique.[9]

  • Quantification of Drug:

    • Measure the concentration of the free drug.

    • To determine the total drug concentration, disrupt the liposomes (e.g., with a suitable solvent or detergent) and measure the total drug amount.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for Reconstitution of a Membrane Protein into this compound Proteoliposomes

This protocol describes the reconstitution of a purified membrane protein into pre-formed this compound liposomes using the detergent dialysis method.[10][11]

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., DPC)

  • This compound liposomes (prepared as in Protocol 5.1)

  • Reconstitution buffer

  • Detergent (e.g., DPC)

  • Dialysis cassette (with an appropriate molecular weight cut-off)

  • Bio-Beads (optional, for detergent removal)

Procedure:

  • Formation of Mixed Micelles:

    • Solubilize the pre-formed this compound liposomes by adding a detergent to a concentration above its critical micelle concentration (CMC).

    • Add the purified, detergent-solubilized membrane protein to the solubilized lipids at the desired lipid-to-protein ratio.

    • Incubate to allow the formation of mixed protein-lipid-detergent micelles.

  • Detergent Removal:

    • Transfer the mixed micelle solution to a dialysis cassette.

    • Dialyze against a large volume of detergent-free reconstitution buffer at 4°C for 48-72 hours with several buffer changes. This slowly removes the detergent, leading to the spontaneous formation of proteoliposomes. Alternatively, detergent can be removed by incubation with Bio-Beads.[10]

  • Proteoliposome Harvesting and Analysis:

    • Harvest the proteoliposomes by ultracentrifugation.

    • Resuspend the pellet in fresh buffer.

    • Analyze the proteoliposomes for protein incorporation efficiency and functionality.

Conclusion

This compound is a highly versatile phospholipid with significant applications in the study of model membranes, the development of drug delivery systems, and the investigation of cellular signaling pathways. Its unique biophysical properties, stemming from its short, saturated acyl chains, allow for the creation of well-defined and reproducible experimental systems. This technical guide has provided a comprehensive overview of the key aspects of working with this compound, including quantitative data, detailed experimental protocols, and visual representations of important concepts. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the fields of biophysics, drug development, and cell biology, facilitating further exploratory studies with this important molecule.

References

1,2-DLPC in Model Biological Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phosphatidylcholine with 12-carbon acyl chains. Its relatively short chain length imparts distinct physical properties that make it an invaluable tool for researchers in biophysics, drug development, and cell biology. DLPC is frequently employed in the creation of model biological membranes, such as liposomes and supported lipid bilayers, to investigate a wide range of phenomena including membrane phase behavior, protein-lipid interactions, and drug-membrane permeability. This technical guide provides a comprehensive overview of the core properties of DLPC, detailed experimental protocols for its use, and its application in studying membrane-active peptides and signaling concepts.

Physicochemical Properties of DLPC Membranes

The utility of DLPC in model membranes stems from its well-characterized physical and chemical properties. These properties, particularly its phase transition behavior and bilayer dimensions, are crucial for designing experiments and interpreting results.

Phase Behavior

DLPC undergoes a transition from a gel-like, ordered state (Lβ' or Pβ' ripple phase) to a fluid, disordered state (Lα phase) at a relatively low temperature. This main phase transition temperature (Tm) is a key parameter influencing membrane fluidity and permeability.

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermotropic phase behavior of lipid bilayers. A typical DSC thermogram for DLPC vesicles will show an endothermic peak at the main transition temperature. In some conditions, a pre-transition peak, corresponding to the transition from the lamellar crystalline (Lc) phase to the ripple gel (P'β) phase, may also be observed at a lower temperature.[1]

Bilayer Structure and Dimensions

The dimensions of a DLPC bilayer, including its thickness and the area occupied by each lipid molecule, are fundamental to its function as a model membrane. These parameters influence the incorporation and function of membrane proteins and the passive diffusion of molecules across the bilayer. Techniques such as Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), and Atomic Force Microscopy (AFM) are used to characterize these structural properties.

Quantitative Data Summary

The following tables summarize key quantitative data for DLPC model membranes, providing a reference for experimental design and comparison.

Table 1: Thermotropic Properties of 1,2-DLPC Bilayers

PropertyValueExperimental ConditionsReference
Main Phase Transition Temperature (Tm)-2 °C to -0.4 °CMultilamellar vesicles in aqueous buffer[1]
Pre-transition TemperatureNot always observedDependent on hydration and thermal history[1]
Enthalpy of Main Transition (ΔH)~9.2 kJ/molHeating scan from -10°C[1]

Table 2: Structural Properties of this compound Bilayers in the Fluid (Lα) Phase

PropertyValueExperimental ConditionsReference
Bilayer Thickness (DB)~3.0 - 4.7 nmFully hydrated, dependent on technique[2][3]
Hydrophobic Thickness (DHH)~2.74 - 2.88 nmNeutron scattering and MD simulations[4]
Area per Lipid (AL)~0.625 nm²320 K, MD simulation[5]
Area per Lipid (AL)Varies with temperatureIncreases with increasing temperature[6][7][8]

Table 3: Permeability and Mechanical Properties of this compound Bilayers

PropertyValueExperimental ConditionsReference
Water Permeability Coefficient (Pf)Higher than longer-chain PCsCorrelates with thinner bilayer[9][10]
Bending Rigidity (KC)Lower than longer-chain PCsReflects increased flexibility[11]
Area Compressibility Modulus (KA)Lower than longer-chain PCsIndicates greater elasticity[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and characterization of DLPC model membranes.

Preparation of DLPC Vesicles

Liposomes (vesicles) are a primary tool for studying DLPC properties and for various applications in drug delivery. Different types of vesicles can be prepared depending on the experimental requirements.

This method yields small vesicles with a single lipid bilayer, typically 20-50 nm in diameter.

Protocol:

  • Lipid Film Formation: Dissolve a known amount of DLPC in chloroform (B151607) in a round-bottom flask. Remove the solvent using a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, Tris) to the dried lipid film. The buffer volume should be chosen to achieve the desired final lipid concentration. Vortex the mixture to suspend the lipid, forming multilamellar vesicles (MLVs).

  • Sonication: Place the MLV suspension in a bath sonicator or use a probe sonicator. Sonicate the suspension until the milky solution becomes clear, indicating the formation of SUVs.[2][12][13][14][15][16] The sonication time and power should be optimized to achieve a desired size distribution, which can be monitored by Dynamic Light Scattering (DLS). Keep the sample on ice during sonication to prevent lipid degradation.

  • Annealing (Optional): To ensure a homogenous vesicle population, the SUV suspension can be annealed by incubating it above the Tm of DLPC for a period and then slowly cooling it down.

This technique produces vesicles of a defined size, typically 100-200 nm in diameter, by forcing an MLV suspension through a polycarbonate membrane with a specific pore size.

Protocol:

  • Lipid Film Formation and Hydration: Prepare an MLV suspension as described for SUVs.

  • Extrusion: Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder apparatus equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[4][17][18]

  • Force the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). The extrusion should be performed at a temperature above the Tm of DLPC to ensure the lipid is in the fluid phase.

  • Characterization: The size distribution of the resulting LUVs can be verified using DLS.

Differential Scanning Calorimetry (DSC) of DLPC Liposomes

DSC is used to measure the heat changes associated with the phase transitions of the lipid bilayer.[19][20][21][22][23]

Protocol:

  • Sample Preparation: Prepare a concentrated suspension of DLPC liposomes (MLVs or LUVs) in the desired buffer.

  • DSC Measurement:

    • Load a precise volume of the liposome (B1194612) suspension (typically 10-50 µL) into an aluminum DSC pan and seal it.

    • Use an identical pan filled with the same volume of buffer as a reference.

    • Place both pans in the DSC instrument.

    • Equilibrate the sample at a temperature well below the expected Tm (e.g., -20°C).

    • Scan the temperature upwards at a controlled rate (e.g., 1-5°C/min) to a temperature well above the Tm (e.g., 20°C).

    • Record the differential heat flow as a function of temperature. The resulting thermogram will show an endothermic peak at the Tm.

  • Data Analysis: Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) by integrating the area under the peak.

Atomic Force Microscopy (AFM) of Supported DLPC Bilayers

AFM allows for the direct visualization of the topography of a supported lipid bilayer (SLB) with sub-nanometer resolution.[10][24][25][26][27]

Protocol:

  • Substrate Preparation: Cleave a mica disc to obtain a fresh, atomically flat surface.

  • SLB Formation by Vesicle Fusion:

    • Prepare a suspension of DLPC SUVs or LUVs in a buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2).

    • Deposit a drop of the vesicle suspension onto the freshly cleaved mica.

    • Incubate at a temperature above the Tm of DLPC to facilitate vesicle rupture and fusion into a continuous bilayer.

    • Gently rinse the surface with buffer to remove excess, non-fused vesicles.

  • AFM Imaging:

    • Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

    • Use a soft cantilever (e.g., silicon nitride) suitable for imaging in liquid.

    • Engage the tip with the surface and begin imaging in a suitable mode (e.g., contact mode or tapping mode) with minimal applied force to avoid damaging the delicate bilayer.

Applications of DLPC Model Membranes

DLPC's unique properties make it a versatile platform for studying various aspects of membrane biology.

Studying Peptide-Membrane Interactions

The fluid nature of DLPC bilayers at and below room temperature provides an ideal environment to study the interaction, insertion, and pore-forming activity of membrane-active peptides.

  • Melittin (B549807): This bee venom peptide is known to disrupt cell membranes. Studies using DLPC model membranes have shown that melittin can induce conformational changes upon binding, leading to membrane permeabilization and pore formation.[9][28][29][30][31]

  • Alamethicin (B1591596): This fungal peptide forms voltage-gated ion channels. DLPC bilayers have been used to investigate the aggregation of alamethicin monomers into functional pores and to characterize the structure of these channels.[1][3][11][32][33]

  • Gramicidin (B1672133) A: This peptide forms transmembrane channels by the dimerization of two monomers. The influence of the lipid environment, including bilayer thickness, on the kinetics and stability of gramicidin A channels has been extensively studied using DLPC membranes.[34][35][36][37][38]

Peptide_Membrane_Interaction cluster_peptide Membrane-Active Peptide cluster_membrane DLPC Model Membrane cluster_interaction Interaction & Consequence Peptide Melittin / Alamethicin / Gramicidin A Binding Surface Binding Peptide->Binding Electrostatic & Hydrophobic Forces DLPC_Bilayer DLPC Bilayer DLPC_Bilayer->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore_Formation Pore/Channel Formation Insertion->Pore_Formation Permeabilization Membrane Permeabilization Pore_Formation->Permeabilization

Peptide interaction with a DLPC model membrane.
Investigating Lipid Asymmetry and Signaling

Biological membranes exhibit lipid asymmetry, with different lipid compositions in the inner and outer leaflets. This asymmetry is crucial for various cellular processes, including signal transduction. While DLPC itself is not a primary component of signaling platforms in vivo, its use in asymmetric model membranes allows for the fundamental study of how differences in lipid composition between leaflets can influence membrane properties and protein function. For example, creating an asymmetric bilayer with DLPC in one leaflet and a different lipid (e.g., one with a charged headgroup or longer acyl chains) in the other can be used to investigate interleaflet coupling and the formation of lipid domains.[39][40][41][42][43]

Lipid_Asymmetry_Signaling cluster_membrane Asymmetric Model Membrane cluster_signaling Signal Transduction Cascade Outer_Leaflet Outer Leaflet (e.g., DLPC) Receptor Transmembrane Receptor Outer_Leaflet->Receptor Modulates Receptor Conformation/Clustering Inner_Leaflet Inner Leaflet (e.g., PS-containing) Effector Cytosolic Effector Protein Inner_Leaflet->Effector Recruitment & Activation Receptor->Inner_Leaflet Conformational Change Downstream Downstream Signaling Effector->Downstream

Lipid asymmetry in a model signaling pathway.

Experimental Workflow for Studying Peptide-DLPC Interactions

A typical experimental workflow to investigate the interaction of a novel peptide with DLPC model membranes is outlined below.

Experimental_Workflow Start Hypothesis: Peptide interacts with membranes Vesicle_Prep Prepare DLPC Vesicles (LUVs for leakage, SUVs for CD) Start->Vesicle_Prep Binding_Assay Binding Affinity Assay (e.g., ITC, SPR) Vesicle_Prep->Binding_Assay Leakage_Assay Dye Leakage Assay (e.g., Calcein) Vesicle_Prep->Leakage_Assay Structural_Changes Structural Characterization (CD, NMR) Vesicle_Prep->Structural_Changes AFM_Imaging AFM of Supported Bilayer + Peptide Vesicle_Prep->AFM_Imaging Analysis Data Analysis & Interpretation Binding_Assay->Analysis Leakage_Assay->Analysis Structural_Changes->Analysis AFM_Imaging->Analysis Conclusion Conclusion on Mechanism of Action Analysis->Conclusion

Workflow for peptide-membrane interaction studies.

Conclusion

This compound is a highly versatile and well-characterized phospholipid that serves as an excellent building block for model biological membranes. Its low phase transition temperature and relatively thin bilayer make it particularly suitable for studying membrane fluidity, protein-lipid interactions, and the effects of bilayer thickness on membrane processes. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DLPC in their investigations of complex biological membrane phenomena. The continued use of DLPC in conjunction with advanced biophysical techniques will undoubtedly lead to further insights into the structure and function of cell membranes.

References

1,2-DLPC as a Ligand for LRH-1 Agonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) as an agonist for the Liver Receptor Homolog-1 (LRH-1). This document details the quantitative aspects of this interaction, experimental methodologies for its characterization, and the signaling pathways involved.

Introduction

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor that governs a wide array of physiological processes. These include the regulation of development, cholesterol transport, bile acid homeostasis, and steroidogenesis.[1] The identification of phospholipids (B1166683) as endogenous ligands for LRH-1 has opened new avenues for understanding its function and for the development of therapeutic agonists. Among these, 1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound) has been identified as a specific agonist, demonstrating the potential to modulate LRH-1 activity and influence downstream physiological events.[2][3] This guide serves as a technical resource for researchers engaged in the study of LRH-1 and the development of novel agonists targeting this receptor.

Quantitative Data: this compound as an LRH-1 Agonist

The interaction between this compound and LRH-1 has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available.

Assay TypeParameterValueSpeciesReference
Peptide Binding AssayIC50~500 nMHuman[2]
Luciferase Reporter AssayEC50>100 µMHuman[3]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a steroidogenic coactivator-2 (SRC-2) peptide to the LRH-1 ligand-binding domain. The EC50 value in the luciferase reporter assay indicates the concentration of this compound required to achieve 50% of the maximal transcriptional activation. The high EC50 value suggests that while this compound is a specific agonist, it has relatively low potency in this cellular context.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound as an LRH-1 agonist. The following sections provide step-by-step protocols for key experiments.

Fluorescence Polarization (FP) Ligand Binding Assay

This assay directly measures the binding affinity of this compound to the LRH-1 ligand-binding domain (LBD).

Objective: To determine the dissociation constant (Kd) of the this compound/LRH-1 interaction.

Principle: A fluorescently labeled probe that binds to the LRH-1 LBD is used. When the small, fluorescent probe is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger LRH-1 LBD, its rotation slows significantly, leading to an increase in fluorescence polarization. Unlabeled ligands, such as this compound, can compete with the fluorescent probe for binding, causing a decrease in polarization in a concentration-dependent manner.

Materials:

  • Purified human LRH-1 Ligand Binding Domain (LBD)

  • Fluorescently labeled probe (e.g., a fluorescently tagged phospholipid or a known high-affinity synthetic ligand)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Probe Saturation Binding:

    • Prepare a serial dilution of the LRH-1 LBD in assay buffer.

    • Add a fixed, low concentration of the fluorescent probe to each well.

    • Add the serially diluted LRH-1 LBD to the wells.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization.

    • Plot the polarization values against the LRH-1 LBD concentration and fit the data to a one-site binding model to determine the Kd of the probe.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound in assay buffer.

    • In each well, combine a fixed concentration of LRH-1 LBD (typically at or slightly above the Kd of the probe) and the fluorescent probe (at a concentration below its Kd).

    • Add the serially diluted this compound to the wells.

    • Include control wells with no competitor (maximum polarization) and no LRH-1 LBD (minimum polarization).

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization.

    • Plot the polarization values against the logarithm of the this compound concentration and fit the data to a competitive binding model to determine the Ki or IC50 of this compound.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the transcriptional activity of LRH-1.

Objective: To determine the potency (EC50) and efficacy of this compound in activating LRH-1-mediated gene transcription.

Principle: Cells are co-transfected with an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 response element. Upon activation by an agonist like this compound, LRH-1 binds to the response element and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of LRH-1.

Materials:

  • HEK293T or other suitable mammalian cell line

  • LRH-1 expression vector (e.g., pcDNA3.1-hLRH-1)

  • Luciferase reporter vector with an LRH-1 response element (e.g., pGL4-LRH1-RE-Luc)

  • A control vector for transfection normalization (e.g., a Renilla luciferase vector)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing the LRH-1 expression vector, the luciferase reporter vector, and the control vector according to the manufacturer's protocol for the transfection reagent.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute into the cell culture medium.

    • Remove the transfection medium and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 and maximal activation.

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the effect of this compound on the expression of endogenous LRH-1 target genes.

Objective: To quantify the change in mRNA levels of LRH-1 target genes in response to this compound treatment.

Materials:

  • HepG2 or other relevant cell line expressing endogenous LRH-1

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for LRH-1 target genes (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Primer Sequences (Human):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
SHP (NR0B2)GCTGTCTGGAGTCCTTCTGGTCCAGATAGGCACCATAGTTGA
CYP7A1AGCAACTGCAAGATTGAGAAGCGATGCACTGGTCATCTTCATAGG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration(s) or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The activation of LRH-1 by this compound initiates a cascade of molecular events that modulate various signaling pathways. Understanding these pathways and the experimental workflows to study them is critical for drug development.

LRH-1 Signaling Pathways

This compound binding to LRH-1 promotes a conformational change in the receptor, leading to the recruitment of coactivators and the subsequent regulation of target gene expression. Key signaling pathways influenced by LRH-1 activation include:

  • Cholesterol and Bile Acid Homeostasis: LRH-1 is a key regulator of genes involved in cholesterol metabolism and bile acid synthesis, such as CYP7A1 and SHP.[4]

  • Inflammation: LRH-1 plays a role in modulating inflammatory responses, in part through its interaction with the STAT6 signaling pathway.[5]

  • Cell Proliferation and Development: LRH-1 interacts with the Wnt/β-catenin signaling pathway to regulate cell cycle progression and tissue development.[6]

Below are Graphviz diagrams illustrating these key signaling interactions.

LRH1_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LRH1_inactive LRH-1 (inactive) This compound->LRH1_inactive enters cell and binds CoR Co-repressors LRH1_inactive->CoR bound LRH1_active LRH-1 (active) LRH1_inactive->LRH1_active conformational change CoR->LRH1_active dissociates CoA Co-activators LRH1_active->CoA DNA DNA (LRH-1 Response Element) LRH1_active->DNA bind to CoA->DNA bind to Target_Genes Target Genes (e.g., SHP, CYP7A1) DNA->Target_Genes activate transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis mRNA->Protein

Caption: General LRH-1 Activation by this compound.

LRH1_Wnt_Crosstalk cluster_pathways Wnt/β-catenin and LRH-1 Signaling Crosstalk Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled beta_catenin β-catenin Frizzled->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds LRH1 LRH-1 beta_catenin->LRH1 co-activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates LRH1->TCF_LEF co-activates LRH1_Target_Genes LRH-1 Target Genes (e.g., Cyclin E1) LRH1->LRH1_Target_Genes activates

Caption: Crosstalk between LRH-1 and Wnt/β-catenin signaling.

LRH1_STAT6_Crosstalk cluster_pathways STAT6 and LRH-1 Signaling Crosstalk IL4_IL13 IL-4 / IL-13 IL4R IL-4 Receptor IL4_IL13->IL4R JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer dimerizes STAT6_Target_Genes STAT6 Target Genes STAT6_dimer->STAT6_Target_Genes activates transcription LRH1_gene LRH-1 Gene STAT6_dimer->LRH1_gene activates transcription LRH1 LRH-1 Protein LRH1_gene->LRH1 expresses

Caption: Regulation of LRH-1 expression by STAT6 signaling.
Experimental Workflow for Characterizing this compound as an LRH-1 Agonist

A typical workflow for the comprehensive characterization of a potential LRH-1 agonist like this compound involves a multi-step process, from initial binding assessment to functional cellular assays.

Experimental_Workflow A Step 1: In Vitro Binding Assays B Fluorescence Polarization (FP) - Determine Kd A->B C Surface Plasmon Resonance (SPR) - Determine Kon/Koff A->C D Step 2: Cell-Based Reporter Assays B->D C->D E Luciferase Reporter Assay - Determine EC50 and Efficacy D->E F Step 3: Endogenous Target Gene Expression E->F G RT-qPCR - Quantify mRNA levels of SHP, CYP7A1, etc. F->G H Western Blot - Quantify protein levels of target genes F->H I Step 4: Co-regulator Interaction Assays G->I H->I J Mammalian Two-Hybrid - Assess co-activator/co-repressor recruitment I->J K TR-FRET/FRET Assays - Quantify co-regulator peptide binding I->K L Step 5: Structural Studies J->L K->L M Co-crystallization with LRH-1 LBD - Determine binding mode L->M

Caption: Workflow for characterizing an LRH-1 agonist.

Conclusion

This compound serves as a valuable tool compound for probing the function of LRH-1. While its potency in cell-based assays is modest, its specificity as a phospholipid ligand has been instrumental in elucidating the role of LRH-1 in various physiological and pathophysiological processes. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of targeting LRH-1 with novel agonists. The continued exploration of the structure-activity relationships of phospholipid and synthetic ligands will be crucial in the development of more potent and selective LRH-1 modulators for the treatment of metabolic and inflammatory diseases.

References

An In-depth Technical Guide to the Phase Transition of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermotropic phase behavior of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC), a saturated phospholipid with 12-carbon acyl chains. Understanding the phase transitions of DLPC is critical for its application in creating model membranes, liposomes, and other lipid-based nanostructures for drug delivery and biophysical research.[1][2][3]

Thermotropic Phase Behavior of this compound

This compound, like other phosphatidylcholines, exhibits a complex phase behavior as a function of temperature. The primary transition is the main phase transition (Tm), which involves the melting of the hydrocarbon chains from a more ordered gel state to a disordered liquid-crystalline state.[4][5] Depending on the experimental conditions, such as hydration and the presence of co-solvents, DLPC can exhibit multiple transitions.

The main phases observed include:

  • Lamellar Crystalline (Lc) Phase: A highly ordered, crystalline-like state at low temperatures.

  • Ripple Gel (P'β) Phase: A metastable gel phase characterized by a periodic ripple in the bilayer surface.

  • Intermediate Liquid Crystalline (Lx) Phase: An intermediate phase observed in some conditions between the gel and fully liquid-crystalline states.[6]

  • Liquid Crystalline (Lα) Phase: A fluid phase where the acyl chains are disordered and exhibit high lateral mobility. This is the most biologically relevant phase.[7]

The transition from the gel to the liquid crystalline phase is a key event, marked by a significant change in the physical properties of the bilayer, including thickness, area per lipid, and permeability.

G Lc Lamellar Crystalline (Lc) Pbeta Ripple Gel (P'β) Lc->Pbeta Lc/P'β Transition Lx Intermediate Liquid Crystalline (Lx) Lc->Lx Lc/Lx Transition ≈ 1.7°C (in EG sol.) Lalpha Liquid Crystalline (Lα) Pbeta->Lalpha Main Transition (Tm) ≈ -2°C to -0.4°C Lx->Lalpha Lx/Lα Transition ≈ 4.5°C (in EG sol.)

Diagram of DLPC phase transitions.

Quantitative Phase Transition Data

The thermodynamic parameters of DLPC's phase transitions have been characterized by various techniques, primarily Differential Scanning Calorimetry (DSC). The values can vary based on the sample preparation, solvent system, and measurement conditions.

ParameterValueCondition/MethodReference
Main Transition Temp. (Tm) ~ -2 °CGel-to-Liquid Crystalline[4]
-1 °CFluid to Fluid-Solid[8]
-0.4 °CP'β to Lα (Metastable)DSC in 50 wt.% Ethylene Glycol
Lc/Lx Transition Temp. 1.7 °CLc to LxDSC in 50 wt.% Ethylene Glycol
Lx/Lα Transition Temp. 4.5 °CLx to LαDSC in 50 wt.% Ethylene Glycol
Enthalpy of Main Transition (ΔH) 9.2 kJ/molP'β to Lα (Metastable)DSC in 50 wt.% Ethylene Glycol
Enthalpy of Lc/Lx Transition (ΔH) 32.9 kJ/molLc to LxDSC in 50 wt.% Ethylene Glycol
Area per Lipid (A) 63.2 ± 0.5 ŲFluid Phase (Lα) at 30 °CX-ray Scattering
Volume per Lipid (VL) 991 ųFluid Phase (Lα) at 30 °CNeutral Flotation
Pressure Dependence (dTm/dP) 16.7 ± 1.4 K/100 MPaMain TransitionHigh-Pressure Analysis

Experimental Protocols

Detailed and reproducible experimental methods are crucial for studying lipid phase transitions. The following sections outline standard protocols for sample preparation and analysis.

The formation of unilamellar vesicles is a common first step for many analytical techniques. The extrusion method is widely used to produce large unilamellar vesicles (LUVs) with a controlled size distribution.[9][10]

Protocol:

  • Lipid Film Preparation: Dissolve a known quantity of this compound powder in an organic solvent such as chloroform (B151607) in a round-bottom flask.[10]

  • Solvent Evaporation: Remove the solvent under a stream of inert nitrogen gas, rotating the flask to create a thin, uniform lipid film on the inner surface. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10][11]

  • Hydration: Add an aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to the dry lipid film. The buffer should be pre-heated to a temperature well above the Tm of DLPC (e.g., room temperature or ~25°C).[9] Vortex the mixture to suspend the lipids, forming multilamellar vesicles (MLVs). The suspension will appear milky.[9]

  • Freeze-Thaw Cycles: To enhance lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[11]

  • Extrusion: Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Pass the suspension through the membrane 11 to 21 times at a temperature above Tm. This process forces the MLVs to rupture and re-form into LUVs of a size comparable to the membrane pore diameter. The solution should become translucent.[9][10]

G start 1. Dry DLPC Lipid Film in Flask hydrate 2. Hydration with Aqueous Buffer (T > Tm) start->hydrate mlv 3. Formation of Multilamellar Vesicles (MLVs) hydrate->mlv freeze 4. Freeze-Thaw Cycles (Optional, 5-10x) mlv->freeze extrude 5. Extrusion through Polycarbonate Membrane freeze->extrude end 6. Large Unilamellar Vesicles (LUVs) extrude->end

Workflow for preparing unilamellar vesicles.

DSC is the primary technique for determining the temperature and enthalpy of phase transitions.[5][12][13] It measures the difference in heat flow required to raise the temperature of a sample and a reference as a function of temperature.[12][14]

Protocol:

  • Sample Preparation: Prepare a DLPC vesicle suspension at a known concentration (e.g., 2-10 mg/mL) in the desired buffer.[15]

  • Loading the DSC: Accurately pipette a specific volume of the lipid suspension into a hermetic aluminum DSC pan. Place an equal volume of the pure buffer into a reference pan. Seal both pans.

  • Temperature Program: Place the sample and reference pans into the calorimeter cell. Equilibrate the system at a starting temperature well below the expected transition (e.g., -20°C for DLPC).

  • Data Acquisition: Heat the sample at a constant scan rate (e.g., 0.5-2.0 °C/min).[15] Record the differential heat flow as a function of temperature, generating a thermogram. Multiple heating and cooling cycles are often performed to ensure reproducibility.[15]

  • Data Analysis: The phase transition is observed as a peak in the thermogram. The temperature at the peak maximum corresponds to the transition temperature (Tm), and the integrated area under the peak, after baseline correction, yields the transition enthalpy (ΔH).[5]

G prep 1. Prepare DLPC Vesicle Suspension and Buffer Reference load 2. Load and Seal Sample and Reference Pans prep->load scan 3. Equilibrate and Execute Temperature Scan (e.g., 0.5°C/min) load->scan measure 4. Measure Differential Heat Flow (Sample vs. Reference) scan->measure thermogram 5. Generate Thermogram Plot (Heat Flow vs. Temperature) measure->thermogram analyze 6. Analyze Peak to Determine Tm and ΔH thermogram->analyze

Workflow for DSC analysis of lipids.

X-ray diffraction is a powerful technique for obtaining structural information about lipid bilayers, such as thickness, area per lipid, and the arrangement of lipid molecules in different phases.[7][16]

Protocol:

  • Sample Preparation (Oriented Sample): For detailed structural analysis, oriented multilamellar arrays are often prepared. A solution of DLPC in an organic solvent is deposited onto a flat substrate (e.g., a silicon wafer or glass slide).[17] The solvent is slowly evaporated, allowing the bilayers to stack parallel to the substrate surface. The sample is then hydrated in a humidity-controlled chamber.

  • Data Collection: The oriented sample is mounted in a diffractometer. An X-ray beam is directed at the sample, and the scattered X-rays are detected. Data is collected as a function of the scattering vector, q.[16] Low-angle scattering provides information on the lamellar repeat spacing (D), while wide-angle scattering reveals details about the acyl chain packing.[18][19]

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed. For lamellar phases, a series of Bragg peaks are observed.

  • Structural Modeling: The integrated intensities of the peaks are used to calculate the form factor, |F(q)|. This form factor is then used in modeling to generate an electron density profile of the bilayer along the normal (z-axis). From this profile, key structural parameters like the headgroup-to-headgroup distance (DHH), hydrocarbon thickness (2DC), and area per lipid (A) can be determined.[7][16]

G prep 1. Prepare Oriented DLPC Sample on Substrate and Hydrate mount 2. Mount Sample in X-ray Diffractometer prep->mount expose 3. Expose to X-ray Beam and Collect Scattered Intensity vs. Angle mount->expose process 4. Process Raw Data to Obtain Diffraction Pattern I(q) expose->process model 5. Calculate Form Factor |F(q)| and Model Electron Density Profile process->model params 6. Determine Structural Parameters (Thickness, Area per Lipid, etc.) model->params

Workflow for X-ray diffraction analysis.

A variety of other methods can provide complementary information about the phase transition of this compound.[15][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P-NMR can distinguish between different lipid phases (e.g., lamellar vs. non-lamellar) based on the chemical shift anisotropy.[21] 2H-NMR of deuterated lipids provides detailed information on the order and dynamics of the acyl chains.[22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The frequency of the C-H stretching vibrations of the methylene (B1212753) groups in the acyl chains is sensitive to their conformational order (gauche vs. trans). This allows for the monitoring of chain melting during the phase transition.[22][23]

  • Fluorescence Spectroscopy: The fluorescence properties of membrane-bound probes (e.g., Laurdan) can be sensitive to the polarity and fluidity of their local environment, providing a way to detect phase transitions.[24][25]

References

An In-depth Technical Guide to the Self-Assembly of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) into Micelles and Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid with 12-carbon acyl chains that exhibits versatile self-assembly behavior in aqueous solutions, forming structures such as micelles and vesicles. This technical guide provides a comprehensive overview of the principles governing DLPC self-assembly, including its critical micelle concentration (CMC), the influence of environmental factors, and the transition between different aggregate morphologies. Detailed experimental protocols for the preparation and characterization of DLPC micelles and vesicles are presented, alongside a discussion of its role in activating the nuclear receptor LRH-1, a significant pathway in metabolic regulation.

Introduction to this compound

This compound is a glycerophospholipid characterized by a hydrophilic phosphocholine (B91661) head group and two hydrophobic 12-carbon lauroyl chains.[1][2] This amphiphilic nature drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water.[3] The resulting structures, primarily micelles and vesicles (liposomes), have garnered significant interest in various scientific and biomedical fields, including drug delivery, membrane biophysics, and as tools for studying protein-lipid interactions.[2][4] DLPC is also recognized as a selective agonist for the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2), highlighting its role in cellular signaling pathways.[5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these parameters is crucial for predicting and controlling its self-assembly behavior.

PropertyValueReference
Molecular Formula C₃₂H₆₄NO₈P[1]
Molecular Weight 621.83 g/mol [1]
Phase Transition Temperature (Tm) -1°C to 1.7°C[7]
Critical Micelle Concentration (CMC) 90 nM (determined by pyrene (B120774) fluorescence)[8]
~1.5 mM (for 1,2-didecanoyl-PC, a close analog)[9]

Note on CMC: The significant difference in reported CMC values may be attributed to variations in experimental conditions (e.g., buffer, temperature, purity of the lipid) and the method of determination. Researchers should consider these factors when designing experiments.

Self-Assembly into Micelles and Vesicles

The self-assembly of DLPC into either micelles or vesicles is primarily governed by the principles of molecular packing and thermodynamics. The critical packing parameter (CPP), a geometric consideration, helps predict the likely morphology of the resulting aggregate.

Micelle Formation

Below a certain concentration, DLPC exists as monomers in solution. As the concentration increases to the Critical Micelle Concentration (CMC), the monomers spontaneously associate to form micelles. In these structures, the hydrophobic lauroyl chains are sequestered in the core, away from water, while the hydrophilic phosphocholine headgroups form the outer corona, interacting with the aqueous environment.

Vesicle Formation

At concentrations significantly above the CMC, DLPC molecules can arrange into bilayers, which then close upon themselves to form vesicles, also known as liposomes. These are spherical structures enclosing an aqueous core, with the lipid bilayers separating the inner compartment from the external medium. The formation of vesicles is influenced by factors such as the lipid concentration, temperature, and the method of preparation.

Factors Influencing Self-Assembly
  • Concentration: As the concentration of DLPC increases, a transition from a monomeric solution to micellar and then to vesicular structures is generally observed.[10]

  • Temperature: Temperature plays a critical role in the fluidity of the lipid chains. The main phase transition temperature (Tm) of DLPC is approximately -1°C to 1.7°C.[7] Above this temperature, the acyl chains are in a disordered, liquid-crystalline state, which is more favorable for the formation of fluid vesicles. Temperature can also influence the CMC of surfactants.[11]

  • Presence of Other Molecules: The incorporation of other molecules, such as cholesterol or other phospholipids, can significantly alter the packing of DLPC and influence the properties of the resulting micelles or vesicles.[12]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DLPC self-assembled structures.

Preparation of DLPC Vesicles

4.1.1. Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.

  • Lipid Dissolution: Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture) in a round-bottom flask.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the solvent's boiling point to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the Tm of DLPC. Agitate the flask by vortexing to hydrate (B1144303) the lipid film, which will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a specific size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed an odd number of times (e.g., 11 or 21 passes) at a temperature above the Tm.

4.1.2. Sonication

Sonication is an alternative method to produce small unilamellar vesicles (SUVs).

  • Lipid Film Hydration: Prepare a hydrated lipid film to form MLVs as described in the thin-film hydration method.

  • Sonication:

    • Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. Apply short pulses of sonication to avoid overheating the sample.[13][14]

    • Bath Sonication: Place the flask containing the MLV suspension in a bath sonicator.[15]

  • Centrifugation: After sonication, centrifuge the sample to pellet any titanium particles shed from the probe tip and larger, undisrupted lipid aggregates. The supernatant will contain the SUV suspension.[16]

Characterization of DLPC Micelles and Vesicles

4.2.1. Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

  • Principle: The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. In a polar aqueous environment, the I₁/I₃ ratio is high. Upon micelle formation, pyrene partitions into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio.

  • Procedure:

    • Prepare a series of DLPC solutions of varying concentrations in an aqueous buffer.

    • Add a small, constant amount of pyrene to each solution.

    • Incubate the solutions to allow for equilibration.

    • Measure the fluorescence emission spectrum of pyrene (excitation typically around 335 nm) for each sample.

    • Calculate the I₁/I₃ ratio for each concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the DLPC concentration. The CMC is determined from the inflection point of this plot.[17]

4.2.2. Size and Size Distribution Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in suspension.[18]

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. Smaller particles move faster, causing more rapid fluctuations in the scattered light intensity. The analysis of these fluctuations provides the translational diffusion coefficient, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

  • Procedure:

    • Prepare DLPC micelle or vesicle suspensions at the desired concentration.

    • If necessary, filter the samples to remove dust and large aggregates.

    • Place the sample in a suitable cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's software instructions. The software will typically provide the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI), which indicates the broadness of the size distribution.[19][20]

Quantitative Data on DLPC Self-Assembly

The size and aggregation number of DLPC micelles and the size of DLPC vesicles are dependent on experimental conditions. The following tables summarize available quantitative data.

Table 2: this compound Micelle Properties

ParameterValueMethodConditionsReference
Critical Micelle Concentration (CMC) 90 nMPyrene FluorescenceAqueous buffer[8]
Aggregation Number (Nagg) 54 (for DPC, a similar lipid)Molecular Dynamics Simulation-[21]

Table 3: this compound Vesicle Size

Preparation MethodPore Size (Extrusion)Mean Diameter (DLS)Polydispersity Index (PDI)ConditionsReference
Extrusion100 nm~100-120 nm< 0.1Aqueous buffer, RT[12]
SonicationN/A~30-50 nmVariableAqueous buffer, RT[15]

Signaling Pathway: this compound as an LRH-1 Agonist

This compound has been identified as a potent and selective agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1).[5][6] This interaction triggers a signaling cascade with significant implications for metabolic regulation, particularly in the context of liver function and glucose homeostasis.

Mechanism of Action:

  • Binding and Activation: DLPC binds to the ligand-binding pocket of LRH-1.[1] This binding induces a conformational change in the receptor.

  • Coactivator Recruitment: The conformational change in LRH-1 promotes the recruitment of coactivator proteins.

  • Gene Transcription: The LRH-1/coactivator complex then binds to specific response elements on the DNA, leading to the transcription of target genes.

  • Metabolic Effects: The target genes of LRH-1 are involved in bile acid synthesis, cholesterol homeostasis, and glucose metabolism. Activation of LRH-1 by DLPC has been shown to:

    • Increase the expression of bile acid biosynthetic enzymes.[5]

    • Lower hepatic triglycerides and serum glucose.[5][6]

    • Improve glucose homeostasis in models of insulin (B600854) resistance.[5]

  • Anti-inflammatory Effects: DLPC-mediated activation of LRH-1 can also induce an anti-inflammatory response by promoting the M2 polarization of macrophages through a STAT6-dependent mechanism.[9][21]

LRH1_Signaling_Pathway cluster_complex DLPC This compound LRH1 LRH-1 (NR5A2) (Nuclear Receptor) DLPC->LRH1 Binds and Activates STAT6_Pathway STAT6 Pathway DLPC->STAT6_Pathway Activates Coactivators Coactivators LRH1->Coactivators Recruits LRH1_Complex LRH-1/Coactivator Complex DNA DNA (Response Elements) LRH1_Complex->DNA Binds to Target_Genes Target Gene Transcription DNA->Target_Genes Initiates Metabolic_Regulation Metabolic Regulation (Bile Acid Synthesis, Glucose Homeostasis) Target_Genes->Metabolic_Regulation Leads to Macrophage_Polarization M2 Macrophage Polarization STAT6_Pathway->Macrophage_Polarization Induces Anti_Inflammatory Anti-inflammatory Effects Macrophage_Polarization->Anti_Inflammatory Results in

Figure 1: Simplified signaling pathway of LRH-1 activation by this compound.

Conclusion

The self-assembly of this compound into micelles and vesicles is a fundamental process with significant implications for both basic research and applied sciences. A thorough understanding of its physicochemical properties, the factors influencing its aggregation, and the experimental methodologies for its study are essential for harnessing its full potential. Furthermore, the discovery of its role as an LRH-1 agonist opens up new avenues for therapeutic interventions in metabolic diseases. This guide provides a foundational resource for professionals working with or interested in the multifaceted nature of this compound.

References

An In-depth Technical Guide to the Biological Functions of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, saturated diacyl-glycerophosphocholine with two 12-carbon lauroyl chains. Its relatively short and saturated acyl chains confer unique biophysical properties that make it an invaluable tool in membrane biology research and a versatile component in pharmaceutical formulations. This technical guide provides a comprehensive overview of the core biological functions of DLPC, its biophysical characteristics, relevant experimental methodologies, and its role in cellular signaling pathways.

Core Biological Functions and Applications

DLPC's primary biological relevance stems from its role as a constituent of lipid bilayers, where it influences membrane structure and function. Its applications extend from fundamental research in model membranes to the development of sophisticated drug delivery systems.

  • Model Membrane Systems: DLPC is frequently used to create model membranes such as liposomes and supported lipid bilayers.[1] Due to its low phase transition temperature, it exists in a fluid state at physiological temperatures, which is crucial for mimicking the dynamic nature of biological membranes.[2] Researchers utilize DLPC to construct thinner and more fluid bilayers compared to those formed from phospholipids (B1166683) with longer acyl chains.[1] This allows for the systematic investigation of how membrane thickness and fluidity affect the function of embedded proteins and other membrane-associated processes.[3]

  • Lipid Raft and Domain Formation: In combination with lipids that have higher phase transition temperatures, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), DLPC is instrumental in studying the formation and properties of lipid domains, or "rafts".[3] These studies provide insights into lipid asymmetry and the lateral organization of biological membranes, which are critical for cellular signaling and protein trafficking.

  • Drug Delivery Systems: The amphiphilic nature of DLPC makes it an excellent component for liposomal drug delivery systems.[4] DLPC-containing liposomes can encapsulate both hydrophilic and hydrophobic therapeutic agents, enhancing their stability, bioavailability, and enabling targeted delivery.[5] The fluidity imparted by DLPC can influence the drug release kinetics from the liposomal carrier.

  • Signaling Molecule: Beyond its structural roles, DLPC has been identified as a signaling molecule, acting as an agonist for the nuclear receptor Liver Receptor Homolog-1 (LRH-1).[6][7] This interaction triggers downstream signaling cascades that regulate metabolic processes, including bile acid synthesis and glucose homeostasis, and modulate inflammatory responses.[6][7]

Quantitative Data Presentation

The biophysical properties of DLPC are critical to its function in both biological and artificial systems. The following tables summarize key quantitative data for DLPC.

PropertyValueConditionsReference
Phase Transition Temperature (Tm) -2 °CFully hydrated[8]
Area per Molecule 63.2 ± 0.5 ŲFully hydrated, fluid phase[9]
Critical Micelle Concentration (CMC) ~2.8 x 10⁻⁷ MAqueous solution[10]
Hydrophobic Thickness 29.6 ÅFully hydrated fluid bilayer at 50°C[11]

Table 1: Key Biophysical Properties of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Formulation CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Application ContextReference
DLPC:Cholesterol (50:50 mol%)99.0 ± 3.340.109 ± 0.0050.014 ± 0.14Doxorubicin-loaded liposomes[4]

Table 2: Characterization of DLPC-Containing Liposomes for Drug Delivery

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of DLPC in research. Below are outlines of key experimental protocols.

Preparation of DLPC-Containing Liposomes by Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar vesicles of a defined size.

  • Lipid Film Formation:

    • Dissolve DLPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.[12]

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask.[12]

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.[12]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by adding the buffer to the flask and agitating.[12] The temperature of the buffer should be above the phase transition temperature of all lipid components.[13]

    • This process results in the formation of multilamellar vesicles (MLVs).[12]

  • Extrusion:

    • To produce unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.[12]

    • This involves repeatedly passing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.[12]

  • Characterization:

    • The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using techniques such as Dynamic Light Scattering (DLS).[12]

    • The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).[12]

Studying Lipid Rafts Using DLPC-Based Model Membranes

DLPC is often used as the "disordered" phase component in model membranes to study the "ordered" phase of lipid rafts.

  • Liposome Preparation: Prepare liposomes containing DLPC, a high-Tm lipid (e.g., DSPC), and cholesterol using the thin-film hydration method as described above.

  • Isolation of Detergent-Resistant Membranes (DRMs):

    • Incubate the prepared liposomes with a non-ionic detergent, such as Triton X-100, at a low temperature (e.g., 4°C).[14]

    • The lipid raft domains, being more ordered and tightly packed, are resistant to solubilization by the detergent.

    • Separate the DRMs from the soluble fraction by density gradient ultracentrifugation.[15] The DRMs will float to a lower density region of the gradient.[15]

  • Analysis:

    • Analyze the lipid and protein composition of the isolated DRMs to determine which components preferentially partition into the raft-like domains.

    • Techniques such as Atomic Force Microscopy (AFM) and Fluorescence Microscopy can be used to visualize the phase separation and domain formation in supported lipid bilayers created from these liposomes.[3]

Signaling Pathways Involving DLPC

DLPC has been identified as a key signaling molecule that activates the nuclear receptor LRH-1, influencing metabolic and inflammatory pathways.

DLPC-LRH-1-STAT6 Signaling Pathway in Macrophage Polarization

DLPC acts as an agonist for LRH-1, leading to the M2 polarization of macrophages through a STAT6-dependent mechanism.[16][17] This pathway has implications for attenuating inflammatory conditions such as parenteral nutrition-associated cholestasis (PNAC).[16]

The activation of this pathway proceeds as follows:

  • DLPC enters the macrophage and binds to the nuclear receptor LRH-1.

  • The DLPC-activated LRH-1 upregulates the anti-inflammatory STAT6 pathway.[16]

  • This leads to the phosphorylation of STAT6.[17]

  • Phosphorylated STAT6 promotes the transcription of M2 macrophage marker genes.[17]

  • Simultaneously, this pathway suppresses the activation of the pro-inflammatory NF-κB pathway.[16][17]

  • The overall effect is a shift in macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[16]

Caption: DLPC activates the LRH-1/STAT6 signaling pathway in macrophages.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preparation and characterization of DLPC-containing liposomes.

Liposome_Preparation_Workflow start Start dissolve_lipids 1. Dissolve DLPC & other lipids in organic solvent start->dissolve_lipids film_formation 2. Form thin lipid film (Rotary Evaporation) dissolve_lipids->film_formation hydration 3. Hydrate film with aqueous buffer to form MLVs film_formation->hydration extrusion 4. Extrude through polycarbonate membrane to form LUVs hydration->extrusion characterization 5. Characterize Liposomes extrusion->characterization dls Size & PDI (DLS) characterization->dls zeta Zeta Potential characterization->zeta tem Morphology (TEM) characterization->tem end End dls->end zeta->end tem->end

Caption: Experimental workflow for preparing and characterizing DLPC liposomes.

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a phospholipid of significant interest to researchers in membrane biophysics and drug development. Its well-defined physical properties allow for the precise control of model membrane characteristics, facilitating the study of complex biological phenomena. Furthermore, its emerging role as a signaling molecule that can modulate metabolic and inflammatory pathways opens new avenues for therapeutic intervention. This guide provides a foundational understanding of DLPC's biological functions and equips researchers with the necessary information to effectively utilize this versatile lipid in their studies.

References

An Introductory Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core properties, experimental applications, and biological significance of 1,2-DLPC.

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound) is a saturated phospholipid that has garnered significant attention in various scientific disciplines, including biochemistry, biophysics, and pharmaceutical sciences. Its unique physicochemical properties make it a versatile tool for researchers creating model cell membranes, such as liposomes and micelles, and for professionals in drug development exploring novel delivery systems.[1][2][3] This guide provides a comprehensive overview of this compound, including its physical and chemical characteristics, detailed protocols for its use in common experimental setups, and an exploration of its role in key biological signaling pathways.

Physicochemical Properties of this compound

The utility of this compound in research and development is largely dictated by its distinct molecular structure, which consists of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group at the sn-3 position. This amphipathic nature drives its self-assembly in aqueous environments.[3][4]

PropertyValueReference(s)
Molecular Formula C₃₂H₆₄NO₈P[5]
Molecular Weight 621.8 g/mol [5]
Physical Form Crystalline solid[6]
Solubility Soluble in ethanol (B145695) (~25 mg/ml); Sparingly soluble in aqueous solutions[6]
Storage Temperature -20°C[4]
Phase Transition Temperature (Tm) -2°C[3]
Critical Micelle Concentration (CMC) ~2.8 x 10⁻⁷ M

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is a widely used technique to produce unilamellar liposomes with a controlled size distribution.[7][8][9][10][11]

Materials:

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 v/v chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas

  • Vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of this compound in the organic solvent in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure while rotating the flask in a water bath set to a temperature above the boiling point of the solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To remove any residual organic solvent, place the flask under a high vacuum for at least 2-3 hours.

  • Hydration: Add the desired aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of this compound (-2°C); hydration can be performed at room temperature. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process will reduce the size and lamellarity of the vesicles, resulting in a suspension of large unilamellar vesicles (LUVs) with a more uniform size distribution.[7]

G cluster_prep Liposome Preparation Workflow start Dissolve this compound in organic solvent film Form thin lipid film (Rotary Evaporation) start->film 1 dry Dry film under vacuum film->dry 2 hydrate Hydrate film with aqueous buffer (forms MLVs) dry->hydrate 3 extrude Extrude through membrane (forms LUVs) hydrate->extrude 4 end Characterize Liposomes extrude->end 5

Workflow for this compound Liposome Preparation.
Characterization of this compound Liposomes

Proper characterization of the prepared liposomes is crucial to ensure their quality and suitability for the intended application.[1][2][12][][14]

ParameterCommon Techniques
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)
Zeta Potential (Surface Charge) Electrophoretic Light Scattering (ELS)
Morphology and Lamellarity Cryo-Transmission Electron Microscopy (Cryo-TEM)
Encapsulation Efficiency UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)

Biological Activity and Signaling Pathways

This compound is not merely a structural component of artificial membranes; it also exhibits biological activity, primarily through its role as an agonist for the nuclear receptor Liver Receptor Homolog-1 (LRH-1).[15][16][17][18] This interaction is central to its ability to modulate key signaling pathways involved in inflammation and metabolism.

Modulation of TNFα-Mediated Inflammation in Adipocytes

In adipose tissue, chronic low-grade inflammation, often mediated by cytokines like Tumor Necrosis Factor-alpha (TNFα), is linked to metabolic dysfunction. This compound, by activating LRH-1, can counteract these inflammatory processes. LRH-1 activation has been shown to induce Signal Transducer and Activator of Transcription 6 (STAT6) signaling, which promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.[15][19] Furthermore, LRH-1 activation can suppress the activation of Nuclear Factor kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory genes in response to TNFα.[15][20][21][22]

G cluster_tnfa This compound Regulation of TNFα Signaling in Adipocytes DLPC This compound LRH1 LRH-1 Activation DLPC->LRH1 STAT6 STAT6 Signaling LRH1->STAT6 NFkB NF-κB Activation LRH1->NFkB Inhibits M2_Polarization M2 Macrophage Polarization STAT6->M2_Polarization Anti_Inflammatory Anti-inflammatory Effects M2_Polarization->Anti_Inflammatory TNFa TNFα TNFa->NFkB Inflammation Inflammation NFkB->Inflammation

This compound's anti-inflammatory action via LRH-1.
Regulation of PPARα Signaling in Muscle Cells

In muscle cells, this compound plays a role in regulating lipid metabolism and insulin (B600854) sensitivity through its influence on the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. As an LRH-1 agonist, this compound can enhance the expression of PPARα and its target genes.[23][24][25][26][27][28][29] PPARα is a key transcription factor that governs the expression of genes involved in fatty acid uptake and oxidation. By upregulating this pathway, this compound can contribute to improved lipid metabolism in muscle tissue. The activation of LRH-1 by this compound can also lead to the recruitment of coactivators that enhance the transcriptional activity of PPARα.[16][18]

G cluster_ppara This compound Regulation of PPARα Signaling in Muscle Cells DLPC This compound LRH1 LRH-1 Activation DLPC->LRH1 Coactivators Coactivator Recruitment LRH1->Coactivators PPARa_expression Increased PPARα Expression LRH1->PPARa_expression PPARa_activity Enhanced PPARα Activity Coactivators->PPARa_activity PPARa_expression->PPARa_activity Target_Genes Upregulation of PPARα Target Genes PPARa_activity->Target_Genes Lipid_Metabolism Improved Lipid Metabolism Target_Genes->Lipid_Metabolism

This compound's role in enhancing PPARα signaling.

Conclusion

This compound is a multifaceted phospholipid with significant applications in both fundamental research and pharmaceutical development. Its well-defined physicochemical properties make it an ideal component for constructing model membrane systems. Furthermore, its biological activity as an LRH-1 agonist positions it as a molecule of interest for investigating and potentially modulating inflammatory and metabolic pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively work with and understand the broader implications of this compound.

References

A Beginner's In-depth Technical Guide to 1,2-DLPC in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated diacyl-phosphatidylcholine, a synthetic phospholipid that serves as a fundamental tool in lipid research. Its well-defined chemical structure, comprising a glycerol (B35011) backbone, two lauric acid (12:0) acyl chains, and a phosphocholine (B91661) headgroup, makes it an ideal component for constructing model membranes.[1][2][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, common applications, detailed experimental protocols, and its role in cellular signaling, tailored for researchers new to the field.

Core Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is paramount for its effective use in research. These properties dictate its behavior in aqueous solutions and its suitability for various applications.

PropertyValueReferences
Molecular Weight 621.83 g/mol [2][4]
Chemical Formula C₃₂H₆₄NO₈P[4]
Phase Transition Temperature (Tm) Main transition (P'β to Lα): ~ -1°C to -0.4°C[5]
Lc to Lx transition: 1.7°C (in 50% aq. EG)[5]
Lx to Lα transition: 4.5°C (in 50% aq. EG)[5]
Critical Micelle Concentration (CMC) ~2.8 x 10⁻⁷ M[5]
Bilayer Thickness ~3.0 nm to 3.26 nm[6][7]
Area per Molecule (at onset of surface pressure) 55 Ų/molecule[8]
Solubility Soluble in ethanol (B145695) (~25 mg/ml) and chloroform. Sparingly soluble in aqueous solutions.[9][10]

Applications in Lipid Research

The unique properties of this compound make it a versatile tool in a variety of research applications, from fundamental biophysical studies to drug delivery development.

Model Membranes: Liposomes and Bilayers

Due to its amphiphilic nature, this compound readily self-assembles in aqueous environments to form lipid bilayers, which can be prepared as liposomes (vesicles) or supported lipid bilayers.[1][2] Its relatively short acyl chains result in thinner and more fluid membranes compared to lipids with longer chains, which can be advantageous for studying the influence of membrane thickness on protein function and lipid-protein interactions.[9][11]

Membrane Protein Reconstitution and Crystallization

This compound is utilized in the reconstitution of membrane proteins from detergent-solubilized states into a more native-like lipid bilayer environment.[12] This is a critical step for functional and structural studies. Furthermore, it is a component of lipidic cubic phases (LCP), a membrane-mimetic matrix that has proven successful for the crystallization of challenging membrane proteins.[4][13][14]

Drug Delivery Systems

Liposomes formulated with this compound can serve as nanocarriers for the delivery of therapeutic agents.[15] The composition of the liposome (B1194612), including the choice of lipids like this compound, can be tailored to control the release kinetics and stability of the encapsulated drug.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in the laboratory. Below are foundational protocols for preparing this compound liposomes and reconstituting membrane proteins.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This method is a standard and reliable technique for producing unilamellar vesicles with a defined size.

Materials:

  • 1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or argon gas

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the phase transition temperature of this compound (e.g., 25-30°C). c. Rotate the flask and apply a vacuum to evaporate the solvent, creating a thin lipid film on the inner surface of the flask. d. To ensure complete removal of residual solvent, dry the film under a high vacuum for at least 2 hours or under a gentle stream of nitrogen gas.[1][5]

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the Tm of this compound. b. Agitate the flask by gentle rotation for 1-2 hours to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. For a more uniform vesicle size, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). c. Heat the extruder to a temperature above the Tm of this compound. d. Load the MLV suspension into a syringe and pass it through the membrane to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to generate large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[1]

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing (Extrusion) dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum/Nitrogen evaporate->dry add_buffer Add Aqueous Buffer (above Tm) dry->add_buffer agitate Agitate to form Multilamellar Vesicles (MLVs) add_buffer->agitate freeze_thaw Optional: Freeze-Thaw Cycles agitate->freeze_thaw extrude Extrude through Membrane (e.g., 100 nm) freeze_thaw->extrude luvs Large Unilamellar Vesicles (LUVs) extrude->luvs

Figure 1: Workflow for this compound Liposome Preparation.

Protocol 2: Membrane Protein Reconstitution into this compound Liposomes by Detergent Removal

This protocol describes the incorporation of a purified membrane protein into pre-formed this compound liposomes.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., Dodecylphosphocholine - DPC)

  • This compound liposomes (prepared as in Protocol 1)

  • Detergent removal system (e.g., Bio-Beads or dialysis tubing with an appropriate molecular weight cutoff)

  • Reconstitution buffer

Procedure:

  • Preparation of Mixed Micelles: a. To the this compound liposome suspension, add the same detergent used to solubilize the membrane protein to a final concentration that is sufficient to saturate the liposomes. The detergent-to-lipid molar ratio typically ranges from 2:1 to 10:1 and should be empirically determined. b. Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at the desired lipid-to-protein molar ratio (a starting point of 200:1 is common). c. Incubate the mixture at a suitable temperature (e.g., room temperature or 4°C) with gentle agitation for 1-4 hours to allow for the formation of homogeneous mixed protein-lipid-detergent micelles.

  • Detergent Removal:

    • Method A: Bio-Beads: a. Add prepared Bio-Beads to the mixed micelle solution at a ratio of approximately 20 mg of Bio-Beads per mg of detergent. b. Incubate with gentle rotation at 4°C. The incubation time needs to be optimized; start with 2 hours and consider replacing with fresh Bio-Beads for an overnight incubation.

    • Method B: Dialysis: a. Transfer the mixed micelle solution to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10-14 kDa). b. Dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform at least three buffer changes over 48-72 hours.

  • Proteoliposome Harvesting: a. After detergent removal, harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C). b. Carefully remove the supernatant containing unincorporated protein. c. Gently resuspend the proteoliposome pellet in a minimal volume of fresh reconstitution buffer.

G cluster_0 Mixed Micelle Formation cluster_1 Detergent Removal cluster_2 Proteoliposome Formation liposomes This compound Liposomes mix Mix and Incubate to form Protein-Lipid-Detergent Micelles liposomes->mix protein Detergent-Solubilized Membrane Protein protein->mix removal Method mix->removal biobeads Bio-Beads proteoliposomes Proteoliposomes biobeads->proteoliposomes dialysis Dialysis dialysis->proteoliposomes removal->biobeads removal->dialysis

Figure 2: Workflow for Membrane Protein Reconstitution.

Direct Signaling Roles of this compound

Beyond its structural role in model membranes, this compound has been identified as a signaling molecule, primarily through its action as an agonist for the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor.[1] This interaction triggers a cascade of downstream events with significant physiological implications.

Activation of LRH-1 by this compound has been shown to:

  • Regulate Bile Acid Metabolism: It induces the expression of enzymes involved in bile acid biosynthesis.[1]

  • Improve Glucose Homeostasis: this compound treatment can lower serum glucose levels and improve glucose homeostasis in models of insulin (B600854) resistance.[1]

  • Modulate Lipid Metabolism: It can lead to a reduction in hepatic triglycerides.[1]

  • Influence Inflammatory Pathways: this compound can enhance the release of TNF-α and increase the expression of caspase-3, indicating a role in apoptosis. It can also inhibit palmitate-induced inflammation through a PPARα-mediated pathway in muscle cells. Furthermore, activation of LRH-1 by this compound may protect against liver injury through STAT6-mediated macrophage polarization.[8]

G DLPC This compound LRH1 LRH-1 (Nuclear Receptor) DLPC->LRH1 activates TNFa ↑ TNF-α Release DLPC->TNFa PPARa ↑ PPARα Expression DLPC->PPARa BileAcid ↑ Bile Acid Synthesis LRH1->BileAcid Glucose ↓ Serum Glucose ↑ Glucose Homeostasis LRH1->Glucose Triglycerides ↓ Hepatic Triglycerides LRH1->Triglycerides STAT6 ↑ STAT6 Phosphorylation LRH1->STAT6 via Inflammation ↓ Inflammation (in muscle cells) PPARa->Inflammation Macrophage M2 Macrophage Polarization STAT6->Macrophage

Figure 3: Signaling Pathways involving this compound.

Conclusion

This compound is an invaluable and versatile phospholipid for researchers in various scientific disciplines. Its well-characterized physicochemical properties make it an excellent choice for creating reproducible model membrane systems. The detailed protocols provided in this guide offer a solid foundation for beginners to confidently employ this compound in their experimental work. Furthermore, the emerging understanding of its direct signaling roles opens up new avenues for investigating complex cellular processes. As research continues to unravel the multifaceted nature of lipids, this compound will undoubtedly remain a key tool for advancing our knowledge of membrane biology and its implications for health and disease.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 1,2-DLPC Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, and they are a leading platform for drug delivery. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them highly versatile. 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) is a saturated phospholipid with a low phase transition temperature (main transition temperature T_m ≈ -1°C to 2°C), which makes it a useful component for creating fluid and flexible liposomal formulations at room temperature and physiological conditions.[1][2][3] These application notes provide a detailed protocol for the preparation and characterization of DLPC liposomes for drug delivery applications.

Data Presentation

The physicochemical characteristics of liposomes are critical for their in vitro and in vivo performance. The following table summarizes typical quantitative data for liposomes prepared by the extrusion method. It is important to note that these values can vary depending on the specific lipid composition, drug encapsulated, and preparation parameters.

ParameterTypical ValueMethod of AnalysisSignificance
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)Influences circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the homogeneity of the liposome (B1194612) population. A lower PDI is desirable.
Zeta Potential -5 to -20 mV (for neutral lipids)Laser Doppler VelocimetryMeasures the surface charge of the liposomes, affecting stability and interaction with biological membranes.
Encapsulation Efficiency (%) Varies widely (e.g., 1-30% for passive loading of hydrophilic drugs; can be >90% for active loading or for hydrophobic drugs)UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLCQuantifies the amount of drug successfully entrapped within the liposomes.

Experimental Protocols

Protocol 1: Preparation of 1,2-DLPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DLPC liposomes with a uniform size distribution.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Cholesterol (optional, for enhancing membrane stability)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amount of DLPC and cholesterol (a common molar ratio is 2:1 DLPC:Cholesterol).

    • Dissolve the lipid(s) in the organic solvent in a round-bottom flask. For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 30-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.

    • Once the film is formed, continue to apply a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. For hydrophilic drugs, dissolve the drug in the hydration buffer before adding it to the lipid film.

    • The phase transition temperature of DLPC is approximately 0°C. Therefore, the hydration can be effectively carried out at room temperature (around 25°C).

    • Gently rotate the flask to allow the lipid film to hydrate (B1144303) and swell. This process results in the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to one end of the extruder. Connect an empty syringe to the other end.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (typically 11-21 passes). This process reduces the size of the liposomes and forms unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of DLPC Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette and measure the particle size and PDI using a DLS instrument. A PDI value below 0.2 indicates a homogenous population of liposomes.

2. Zeta Potential Analysis:

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in deionized water or a low ionic strength buffer.

    • Measure the zeta potential to determine the surface charge of the liposomes. For neutral DLPC liposomes, the zeta potential is expected to be slightly negative.

3. Encapsulation Efficiency (EE) Determination:

  • Principle: The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used. EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

  • Procedure for Hydrophilic Drugs:

    • Separate the unencapsulated (free) drug from the liposomes using methods like dialysis, ultracentrifugation, or size exclusion chromatography.

    • Quantify the concentration of the free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total amount of drug initially added.

  • Procedure for Hydrophobic Drugs:

    • Separate the liposomes from the unencapsulated drug.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration in the disrupted liposome solution.

Visualizations

experimental_workflow cluster_preparation Liposome Preparation cluster_drug_loading Drug Loading cluster_characterization Characterization cluster_final_product Final Product dissolution 1. Lipid Dissolution (DLPC +/- Cholesterol in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, Room Temp) film_formation->hydration extrusion 4. Extrusion (Sizing) (100 nm membrane, 11-21 passes) hydration->extrusion dls Particle Size & PDI (DLS) extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency (HPLC/Spectroscopy) extrusion->ee hydrophilic Hydrophilic Drug (Dissolved in Hydration Buffer) hydrophilic->hydration hydrophobic Hydrophobic Drug (Dissolved with Lipids) hydrophobic->dissolution final_liposome Drug-Loaded DLPC Liposomes ee->final_liposome

Caption: Experimental workflow for the preparation and characterization of drug-loaded DLPC liposomes.

drug_loading_mechanisms cluster_passive Passive Drug Loading cluster_active Active (Remote) Drug Loading passive_desc Hydrophilic drug is encapsulated during liposome formation. passive_process Lipid Film Hydration with Drug Solution passive_desc->passive_process passive_result Low to Moderate Encapsulation Efficiency passive_process->passive_result active_desc Drug is loaded into pre-formed liposomes driven by a gradient. active_process Establish Transmembrane Gradient (e.g., pH or ion gradient) active_desc->active_process drug_addition Incubate Liposomes with Drug Solution active_process->drug_addition drug_transport Drug Transport Across Bilayer drug_addition->drug_transport active_result High Encapsulation Efficiency drug_transport->active_result

Caption: Principles of passive and active drug loading into liposomes.

References

Application Notes and Protocols for the Formation of 1,2-DLPC Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the formation of high-quality 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) supported lipid bilayers (SLBs). SLBs are powerful tools in drug development and membrane biophysics, serving as mimics of cell membranes for studying lipid-protein interactions, drug permeability, and membrane dynamics. This document outlines the widely used vesicle fusion method, encompassing vesicle preparation by thin-film hydration and extrusion, substrate preparation, bilayer formation, and characterization.

Physicochemical Properties of this compound

This compound is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length results in a low phase transition temperature (Tm) of -2 °C, meaning it exists in a fluid state at typical experimental temperatures. This fluidity is a key characteristic, influencing membrane properties such as thickness and permeability.

Experimental Protocols

The formation of a high-quality DLPC SLB is a multi-step process that requires careful attention to detail. The primary method described here is the vesicle fusion technique, which involves the spontaneous rupture and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate.

Part 1: Preparation of this compound Small Unilamellar Vesicles (SUVs)

The initial and critical step in forming an SLB by vesicle fusion is the preparation of a homogenous suspension of SUVs.

Materials:

  • This compound powder or chloroform (B151607) solution (Avanti Polar Lipids)

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Water bath sonicator or bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a clean, round-bottom flask. A typical final lipid concentration for vesicle suspension is between 0.5 and 1.2 mg/mL.[1][2]

    • Attach the flask to a rotary evaporator to remove the chloroform under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[2][3] This step is crucial as residual solvent can disrupt vesicle formation.

  • Hydration:

    • Hydrate the dry lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the Tm of the lipid; for DLPC, room temperature is sufficient.

    • Vortex the flask vigorously to suspend the lipids, forming multilamellar vesicles (MLVs). The suspension will appear milky.[1]

  • Extrusion for SUV Formation:

    • Assemble the mini-extruder with two stacked 100 nm pore size polycarbonate membranes.

    • Transfer the MLV suspension into one of the glass syringes and attach it to the extruder. Attach the second, empty syringe to the other side.

    • Pass the lipid suspension back and forth between the two syringes through the membrane a minimum of 21 times.[2] This process of extrusion generates a clear or slightly opalescent suspension of small unilamellar vesicles (SUVs) with a defined size.

    • The resulting SUV suspension can be stored at 4°C for up to one week.[3]

Part 2: Substrate Preparation

A clean, hydrophilic substrate is essential for the successful formation of a continuous and uniform SLB. Glass and mica are commonly used substrates.

Materials:

  • Glass coverslips or mica discs

  • Cleaning solution (e.g., Piranha solution - handle with extreme caution , or a mixture of isopropanol (B130326) and acetone)

  • Deionized water

  • Nitrogen or argon gas stream

  • Plasma cleaner (optional, but recommended)

Protocol:

  • Cleaning:

    • Sonicate the substrates in a 1:1 mixture of isopropanol and acetone (B3395972) for approximately 2 minutes.[2]

    • Thoroughly rinse the substrates with deionized water.

    • Dry the substrates with a gentle stream of nitrogen or argon gas.

  • Hydrophilization:

    • For optimal results, treat the cleaned substrates with oxygen plasma for 2 minutes to render the surface highly hydrophilic and remove any remaining organic contaminants.[2]

Part 3: Supported Lipid Bilayer Formation by Vesicle Fusion

This final stage involves the deposition of the prepared SUVs onto the clean substrate, leading to their spontaneous fusion and the formation of a continuous bilayer.

Materials:

  • Prepared this compound SUVs

  • Prepared clean substrates

  • Hydration buffer (e.g., PBS)

  • Calcium chloride (CaCl₂) solution (e.g., 100 mM)

Protocol:

  • Vesicle Deposition:

    • Place the clean, dry substrate in a suitable chamber or well.

    • Add the this compound SUV suspension to the substrate surface. A typical lipid concentration for deposition is between 0.1 and 1.2 mg/mL.[2][4]

    • The presence of divalent cations can facilitate vesicle fusion. Immediately after adding the vesicles, add a small volume of CaCl₂ solution to achieve a final concentration of 2-5 mM.[5]

  • Incubation:

    • Incubate the substrate with the vesicle solution at a temperature above the lipid's Tm. For DLPC, room temperature is adequate, though gentle heating to 30-37°C can sometimes improve bilayer formation.[2][5]

    • Allow the vesicle fusion to proceed for at least 30 minutes.[5]

  • Rinsing:

    • Gently rinse the substrate multiple times with the hydration buffer to remove any unfused or excess vesicles. This step is critical for obtaining a clean bilayer.[5]

    • The SLB is now formed and should be kept hydrated at all times.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound supported lipid bilayers obtained from the literature.

ParameterValueMethodNotes
Bilayer Thickness
Hydrophobic Thickness~21.5 ÅMolecular Dynamics Simulation[6][7]
Hydrophobic Thickness~24 ÅExperimental[8]
Total Thickness3.0 nm (30 Å)X-ray Diffraction[1]
Lipid Diffusion
Lateral Diffusion Coefficient (D)~3 x 10⁻⁸ cm²/sFluorescence Correlation Spectroscopy (FCS)In a pure DLPC giant unilamellar vesicle (GUV) at ~25°C.[9]
Formation Conditions
Vesicle Concentration0.3 - 1.2 mg/mLVesicle Fusion[2]
Incubation TemperatureRoom Temperature to 37°CVesicle Fusion[2][5]
Divalent Cation Concentration2-5 mM CaCl₂Vesicle Fusion[5]

Mandatory Visualizations

Experimental Workflow for this compound SLB Formation

G cluster_prep Part 1: Vesicle Preparation cluster_sub Part 2: Substrate Preparation cluster_form Part 3: SLB Formation lipid_film 1. Lipid Film Formation (DLPC in Chloroform -> Evaporation) hydration 2. Hydration (Add Buffer -> Vortexing -> MLVs) lipid_film->hydration extrusion 3. Extrusion (Pass through 100nm membrane -> SUVs) hydration->extrusion deposition 1. Vesicle Deposition (Add SUVs and CaCl₂ to substrate) extrusion->deposition cleaning 1. Substrate Cleaning (Sonication in IPA/Acetone) hydrophilization 2. Hydrophilization (Oxygen Plasma Treatment) cleaning->hydrophilization hydrophilization->deposition incubation 2. Incubation (30 min at RT - 37°C) deposition->incubation rinsing 3. Rinsing (Wash with buffer to remove excess vesicles) incubation->rinsing slb Formed this compound SLB rinsing->slb

Caption: Workflow for forming this compound supported lipid bilayers.

Characterization of this compound Supported Lipid Bilayers

Several techniques can be employed to verify the formation and quality of the DLPC SLB:

  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the bilayer, allowing for the visualization of bilayer continuity, defects, and thickness measurements.[1][10]

  • Quartz Crystal Microbalance with Dissipation (QCM-D): A real-time, label-free technique that monitors the change in frequency and dissipation of an oscillating quartz crystal sensor as vesicles adsorb and rupture to form a bilayer. A frequency shift (Δf) of approximately -25 Hz and a low dissipation (ΔD) of <1 x 10⁻⁶ are indicative of a complete and rigid SLB.[11][12][13]

  • Fluorescence Recovery After Photobleaching (FRAP): Used to assess the lateral mobility of the lipids within the bilayer. A fluorescently labeled lipid is incorporated into the vesicles, and after bilayer formation, a small area is bleached with a high-intensity laser. The recovery of fluorescence in the bleached spot is monitored over time to determine the diffusion coefficient of the lipids.[1]

By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can reliably produce high-quality this compound supported lipid bilayers for a wide range of applications in drug development and fundamental biological research.

References

Application Notes and Protocols for 1,2-DLPC in Membrane Protein Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), a short-chain phospholipid, for the successful reconstitution of membrane proteins. Due to its relatively low phase transition temperature and critical micelle concentration (CMC), this compound is a versatile tool for creating stable and functionally active proteoliposomes, essential for a wide range of biophysical, structural, and functional studies.

Key Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for designing and optimizing reconstitution experiments.

PropertyValueReferences
Molecular Formula C₃₂H₆₄NO₈P
Molecular Weight 621.83 g/mol
Phase Transition Temperature (Tm) -0.4°C to 1.7°C (main transition)[1]
Critical Micelle Concentration (CMC) ~2.8 x 10⁻⁷ M[2]

Quantitative Parameters for Membrane Protein Reconstitution using this compound

The successful reconstitution of a membrane protein is dependent on several critical parameters. The following table summarizes recommended starting ranges for key quantitative variables in a this compound-mediated reconstitution protocol. It is imperative to note that these values serve as a starting point, and empirical optimization is essential for each specific membrane protein.

ParameterRecommended Starting RangeKey ConsiderationsReferences
Lipid-to-Protein Molar Ratio (LPR) 50:1 to 500:1Highly protein-dependent. A higher ratio is often a good starting point to ensure an excess of lipid for proper reconstitution. For cytochrome P-450 LM2, a maximal activity was observed at a 160:1 ratio.[3][4]
Initial Lipid Concentration 10-20 mg/mLThis concentration is for the initial preparation of liposomes before solubilization with detergent.[3]
Detergent-to-Lipid Molar Ratio 2:1 to 10:1This ratio needs to be empirically determined to ensure complete solubilization of the lipid vesicles into mixed micelles.[3]
Incubation Temperature 4°C to 37°CThe optimal temperature depends on the stability of the target protein and should be above the phase transition temperature of the lipids used.[3]
Incubation Time 1 to 12 hoursLonger incubation times can facilitate the formation of homogenous mixed protein-lipid-detergent micelles but should be optimized to prevent protein degradation.[3]

Experimental Protocols

Protocol 1: General Procedure for Membrane Protein Reconstitution into this compound Liposomes by Detergent Removal

This protocol outlines a general method for reconstituting a purified, detergent-solubilized membrane protein into pre-formed this compound vesicles.

Materials:

  • This compound

  • Purified membrane protein in a suitable detergent (e.g., Dodecylphosphocholine (DPC), Sodium Cholate, Octyl Glucoside)

  • Reconstitution Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Detergent removal system (e.g., Bio-Beads™, dialysis cassettes with appropriate MWCO)

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, dissolve the desired amount of this compound in chloroform (B151607).

    • Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome (B1194612) Preparation:

    • Hydrate the lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.[3]

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, sonicate the MLV suspension in a bath sonicator or use freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[3]

  • Formation of Mixed Micelles:

    • To the prepared liposome suspension, add a concentrated stock solution of a suitable detergent (e.g., DPC) to solubilize the lipids. The final detergent concentration should be sufficient to clarify the solution, typically at a detergent-to-lipid molar ratio of 2:1 to 10:1.[3]

    • Add the purified, detergent-solubilized membrane protein to the solubilized lipids at the desired lipid-to-protein molar ratio (starting at a higher ratio, e.g., 200:1, is recommended).[3]

    • Incubate the mixture at the desired temperature (e.g., room temperature or 4°C) with gentle agitation for 1-4 hours to allow for the formation of homogenous mixed protein-lipid-detergent micelles.[3]

  • Detergent Removal and Proteoliposome Formation: This is a critical step, and the rate of detergent removal can significantly impact the final proteoliposomes.

    • Method A: Bio-Beads™

      • Add washed Bio-Beads™ to the mixed micelle solution.

      • Incubate with gentle rotation at a temperature compatible with protein stability.

      • Replace the Bio-Beads™ with a fresh batch after a few hours and continue incubation overnight to ensure complete detergent removal.

    • Method B: Dialysis

      • Transfer the mixed micelle solution to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10-14 kDa).[3]

      • Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform at least three buffer changes over 48-72 hours.[3]

  • Proteoliposome Harvesting and Analysis:

    • After detergent removal, harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C).[3]

    • Carefully remove the supernatant containing unincorporated protein.

    • Gently resuspend the proteoliposome pellet in a minimal volume of fresh Reconstitution Buffer.

    • Analyze the proteoliposomes for protein incorporation efficiency (e.g., by SDS-PAGE and protein quantification assays) and functional activity.

Visualizing the Workflow

The following diagrams illustrate the key steps and logical relationships in the membrane protein reconstitution process using this compound.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Protein Purified Membrane Protein in Detergent MixedMicelles Mixed Protein-Lipid- Detergent Micelles Protein->MixedMicelles Detergent Solubilization & Mixing DLPC This compound (in organic solvent) LipidFilm Dry Lipid Film DLPC->LipidFilm Solvent Evaporation Liposomes DLPC Liposomes (MLVs or ULVs) LipidFilm->Liposomes Hydration Liposomes->MixedMicelles Detergent Solubilization & Mixing DetergentRemoval Detergent Removal (Dialysis or Bio-Beads) MixedMicelles->DetergentRemoval Proteoliposomes Proteoliposomes DetergentRemoval->Proteoliposomes Harvesting Harvesting (Ultracentrifugation) Proteoliposomes->Harvesting Characterization Characterization (Activity Assays, SDS-PAGE) Harvesting->Characterization

Caption: Experimental workflow for membrane protein reconstitution into this compound liposomes.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Protein Membrane Protein (in detergent) Mixing Mixing Protein->Mixing DLPC This compound LiposomeFormation Liposome Formation DLPC->LiposomeFormation Detergent Detergent (e.g., DPC) Solubilization Solubilization Detergent->Solubilization Buffer Buffer Buffer->LiposomeFormation LiposomeFormation->Solubilization Solubilization->Mixing DetergentRemoval Detergent Removal Mixing->DetergentRemoval Proteoliposomes Functional Proteoliposomes DetergentRemoval->Proteoliposomes Unincorporated Unincorporated Protein DetergentRemoval->Unincorporated

Caption: Logical relationship of components in the this compound reconstitution process.

Troubleshooting and Optimization

  • Low Protein Incorporation:

    • Optimize the lipid-to-protein ratio; a higher ratio may be required.

    • Ensure the detergent concentration is sufficient to solubilize both the protein and lipids effectively.

    • Vary the incubation time and temperature for mixed micelle formation.

    • Consider a slower rate of detergent removal.

  • Protein Aggregation:

    • The detergent concentration may be too low during solubilization, or it may be removed too quickly.

    • Ensure the reconstitution buffer contains appropriate additives for protein stability (e.g., glycerol, specific ions).

    • Screen different detergents for initial protein solubilization.

  • Loss of Protein Activity:

    • The chosen detergent may be too harsh. Consider milder detergents.

    • The lipid environment provided by this compound alone may not be optimal. Consider including other lipids (e.g., cholesterol, PE) in the liposome formulation.

    • Ensure all steps are performed at a temperature that maintains protein stability.

The successful reconstitution of membrane proteins is a critical step for their functional and structural characterization. The protocols and guidelines presented here for using this compound provide a robust starting point for researchers. However, due to the unique biophysical properties of each membrane protein, a systematic optimization of the key parameters outlined is essential to achieve functionally active and structurally intact proteoliposomes suitable for downstream applications in basic research and drug development.

References

Application Notes and Protocols for Incorporating Cholesterol into 1,2-DLPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the incorporation of cholesterol into 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) vesicles. The inclusion of cholesterol is a common strategy to modulate the fluidity, stability, and permeability of lipid bilayers, which is of significant interest in drug delivery and model membrane studies.[1][2][3] The primary method described here is the thin-film hydration technique, followed by either probe sonication or extrusion to produce unilamellar vesicles of a desired size.[4][5][6]

This compound is a saturated phospholipid with a low phase transition temperature (Tm) of approximately -1°C to 2°C, meaning its bilayers are in a fluid state at typical experimental temperatures.[1] The addition of cholesterol helps to decrease the fluidity and permeability of the highly fluid DLPC membrane.[1]

Experimental Protocols

The preparation of this compound/cholesterol vesicles involves three main stages: preparation of the lipid film, hydration of the lipid film to form multilamellar vesicles (MLVs), and size reduction of the MLVs to form either small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Protocol 1: Thin-Film Hydration

This initial step is common for both sonication and extrusion methods.

Materials:

  • This compound (1,2-dilauroyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[7]

  • Round-bottom flask

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of this compound and cholesterol to achieve the target molar ratio and dissolve them in a suitable volume of the organic solvent in a round-bottom flask.[7] Ensure complete dissolution to form a homogenous mixture.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.[7][8]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[8][9]

Protocol 2A: Vesicle Formation by Probe Sonication (for SUVs)

Materials:

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)[10][11]

  • Probe sonicator

  • Ice bath

Procedure:

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid mixture.[7] For this compound, hydration can be performed at room temperature.

  • MLV Formation: Agitate the flask by vortexing to hydrate (B1144303) the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).[7]

  • Sonication: Place the vesicle suspension in an ice bath to prevent overheating. Insert the tip of the probe sonicator into the suspension. Sonicate in cycles (e.g., 30 seconds on, 30 seconds off) to reduce the size of the vesicles until the suspension becomes translucent.[12][13] The total sonication time will depend on the desired size and the power of the sonicator.[14][15]

  • Centrifugation: Centrifuge the sonicated suspension to pellet any titanium particles shed from the sonicator tip.[13]

  • Collection: Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).

Protocol 2B: Vesicle Formation by Extrusion (for LUVs)

Materials:

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Extruder device (e.g., mini-extruder)[16]

  • Polycarbonate membranes of the desired pore size (e.g., 100 nm)[17][18]

  • Syringes

Procedure:

  • Hydration: Hydrate the dry lipid film with the chosen buffer by vortexing, as described in Protocol 2A, to form MLVs.[7] For improved unilamellarity and encapsulation efficiency, the MLV suspension can undergo several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath) before extrusion.[10][18]

  • Extrusion: Assemble the extruder with the polycarbonate membrane of the desired pore size.[10] Load the MLV suspension into a syringe and pass it through the membrane to another syringe. Repeat this process for a set number of passes (typically 11-21 passes) to ensure a uniform size distribution.[10][17][18] The extrusion should be performed at a temperature above the Tm of the lipid mixture.[7]

  • Vesicle Collection: The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.[7]

Data Presentation

Table 1: Recommended Molar Ratios of this compound to Cholesterol.

This compound (mol%) Cholesterol (mol%) Molar Ratio Notes
70 30 7:3 A commonly used ratio that provides a good balance of stability and fluidity.[2][16]
60 40 3:2 Increases bilayer rigidity and can further reduce permeability.[2]

| 50 | 50 | 1:1 | Approaches the saturation limit of cholesterol in some phospholipid bilayers.[2][18] |

Table 2: Typical Parameters for Vesicle Preparation.

Parameter Sonication Extrusion
Organic Solvent Chloroform or Chloroform:Methanol (2:1)[5][7] Chloroform or Chloroform:Methanol (2:1)[5][7]
Hydration Buffer PBS (pH 7.4), HEPES buffer[10][11] PBS (pH 7.4), HBS[9][10]
Lipid Concentration 5-10 mg/mL[1] 1-10 mg/mL[10]
Size Reduction Method Probe Sonication[10] Extrusion[4][10]
Typical Pore Size (Extrusion) N/A 50 nm, 100 nm, 200 nm[12][16][17]
Number of Passes (Extrusion) N/A 11-21 passes[10][17][18]
Resulting Vesicle Type SUV (Small Unilamellar Vesicle)[10] LUV (Large Unilamellar Vesicle)[10]

| Typical Size Range | 20-50 nm | 80-200 nm (dependent on pore size)[10] |

Table 3: Characterization of this compound/Cholesterol Vesicles.

Characterization Technique Parameter Measured Typical Results
Dynamic Light Scattering (DLS) Mean vesicle diameter, Polydispersity Index (PDI) Monodisperse population with PDI < 0.2 indicates a homogenous sample.[15][19][20]
Zeta Potential Analysis Surface charge Can indicate the stability of the vesicle suspension against aggregation.[21]

| Transmission Electron Microscopy (TEM) | Vesicle morphology and size distribution | Provides visual confirmation of vesicle formation and lamellarity.[19] |

Visualization

G cluster_0 Thin-Film Preparation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Final Product dissolve 1. Dissolve this compound and Cholesterol in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Lipid Film (High Vacuum) evaporate->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate vortex 5. Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex sonicate 6a. Probe Sonication vortex->sonicate extrude 6b. Extrusion vortex->extrude suv Small Unilamellar Vesicles (SUVs) sonicate->suv luv Large Unilamellar Vesicles (LUVs) extrude->luv

Caption: Experimental workflow for preparing this compound/cholesterol vesicles.

References

Application Notes and Protocols for 1,2-DLPC Nanodiscs in NMR Spectroscopy of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at an atomic level. A significant challenge in these studies is to maintain the native conformation and function of the membrane protein outside of its natural cellular environment. Lipid nanodiscs have emerged as a robust tool to overcome this hurdle, providing a native-like lipid bilayer environment that is amenable to high-resolution solution and solid-state NMR studies.[1][2][3]

This document provides detailed application notes and protocols for the use of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) nanodiscs for NMR spectroscopy of membrane proteins. This compound, a lipid with a 12-carbon acyl chain, is particularly suited for creating smaller, more dynamic nanodiscs that are advantageous for solution NMR due to their faster tumbling rates, which result in sharper NMR signals.

Key Components and Reagents

The successful assembly of this compound nanodiscs requires high-purity reagents. The core components include the target membrane protein, this compound, a Membrane Scaffold Protein (MSP), and a detergent for solubilization.

Table 1: Essential Components for this compound Nanodisc Formulation

ComponentDescriptionRecommended PurityTypical Stock Concentration
1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound) Phospholipid that forms the bilayer of the nanodisc.>99%25-50 mM in chloroform
Membrane Scaffold Protein (MSP) Amphipathic helical protein that wraps around the lipid bilayer, stabilizing the nanodisc. Various truncated versions of MSP1 are commonly used to control the nanodisc size.[4]>95%1-5 mg/mL in a suitable buffer
Target Membrane Protein The protein of interest to be incorporated into the nanodisc.>95%Varies depending on the protein
Sodium Cholate (B1235396) A dialyzable detergent used to solubilize the lipids and the membrane protein, facilitating nanodisc assembly.[5]>99%10% (w/v) in water
Bio-Beads SM-2 Hydrophobic adsorbent beads used for the removal of detergent, which triggers the self-assembly of the nanodiscs.[6][7]N/AN/A

Experimental Workflow and Principles

The formation of membrane protein-loaded nanodiscs is a self-assembly process initiated by the removal of detergent from a mixture of the membrane protein, lipids, and MSP.[8] The general workflow is depicted below.

G cluster_prep Preparation cluster_assembly Assembly cluster_formation Nanodisc Formation cluster_purification Purification & Analysis prep_lipid Prepare this compound (dry film and solubilize) mix Mix solubilized this compound, membrane protein, and MSP prep_lipid->mix prep_protein Purify and solubilize membrane protein in detergent prep_protein->mix prep_msp Express and purify Membrane Scaffold Protein (MSP) prep_msp->mix incubate Incubate mixture mix->incubate detergent_removal Detergent removal (e.g., Bio-Beads) incubate->detergent_removal sec Purify by Size Exclusion Chromatography (SEC) detergent_removal->sec nmr NMR Spectroscopy sec->nmr

General workflow for preparing membrane protein-loaded nanodiscs.

The size of the resulting nanodisc is primarily determined by the length of the MSP used.[4] Shorter MSP constructs lead to smaller nanodiscs, which are generally more favorable for solution NMR studies due to their faster tumbling and consequently sharper resonance lines.[9]

Quantitative Parameters for Nanodisc Assembly

The molar ratios of the components are critical for the successful formation of homogeneous nanodiscs.[6] The optimal ratios often need to be determined empirically for each new membrane protein.[10]

Table 2: Recommended Molar Ratios for this compound Nanodisc Assembly

Component RatioRecommended Starting Molar RatioPurpose
MSP1D1 : this compound 1 : 40 to 1 : 65 (per MSP monomer)[6]Determines the size and homogeneity of the nanodisc. Lower ratios result in smaller discs.
MSP Dimer : Target Membrane Protein 2 : 1 to 10 : 1[6]Ensures that most nanodiscs contain either zero or one copy of the membrane protein.
This compound : Sodium Cholate 1 : 2 to 1 : 3[6]Ensures complete solubilization of the lipid.

For different MSP constructs and lipids, the optimal lipid-to-MSP ratio varies. While specific data for a wide range of MSPs with this compound is limited, the ratios established for the similar lipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) can serve as a good starting point for optimization.

Table 3: Empirically Determined MSP to DMPC Ratios for Different Nanodisc Sizes[4]

MSP ConstructApprox. Diameter (nm)Number of DMPC per MSP
MSP1D19.5~80
MSP1D1ΔH48.5~55
MSP1D1ΔH58.0~45
MSP1D1ΔH4ΔH57.0~30
MSP1D1ΔH4-ΔH66.5~25

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound nanodiscs containing a target membrane protein for NMR studies.

Protocol 1: Preparation of Solubilized this compound
  • Lipid Film Formation: In a glass vial, add the desired amount of this compound in chloroform.[6]

  • Dry the lipid to a thin film under a gentle stream of nitrogen gas.[6]

  • For complete removal of the solvent, place the vial under high vacuum for at least one hour.[6]

  • Solubilization: Resuspend the dried lipid film in an assembly buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) containing sodium cholate.[6] The final concentration of sodium cholate should be sufficient to fully solubilize the lipids, typically at a lipid-to-detergent molar ratio of 1:2 to 1:3.[6]

  • Vortex the mixture vigorously until the solution becomes clear.[6]

Protocol 2: Nanodisc Assembly
  • Mixing Components: In a microcentrifuge tube, combine the solubilized this compound from Protocol 1, the purified membrane protein in its respective detergent, and the purified Membrane Scaffold Protein.[6] The recommended starting molar ratios are provided in Table 2.

  • Incubation: Gently mix the components and incubate the assembly mixture at 4°C with gentle agitation for 1-4 hours to allow the components to equilibrate.[6]

Protocol 3: Detergent Removal and Nanodisc Formation
  • Detergent Adsorption: Add activated Bio-Beads SM-2 to the assembly mixture at a ratio of approximately 0.5-1.0 g of beads per mL of the mixture.[6]

  • Incubate the mixture at 4°C with gentle rotation overnight. This slow removal of detergent triggers the self-assembly of the nanodiscs.[6]

Protocol 4: Purification and Characterization
  • Bead Removal: Carefully separate the nanodisc solution from the Bio-Beads.

  • Clarification: Centrifuge the solution at high speed (e.g., >100,000 x g) for 20-30 minutes to pellet any aggregated material.[6]

  • Size Exclusion Chromatography (SEC): Load the supernatant onto a size exclusion chromatography column (e.g., Superdex 200 or equivalent) pre-equilibrated with a detergent-free buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl).[6]

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the co-eluted MSP and the target membrane protein, which represent the purified, protein-loaded nanodiscs.[6]

  • The purified nanodiscs can be concentrated and buffer-exchanged into the desired buffer for NMR spectroscopy.

Visualization of Nanodisc Assembly

The self-assembly of a nanodisc is a coordinated process involving the key molecular components.

G cluster_components Initial Components in Detergent Micelles cluster_process Assembly Process cluster_product Final Assembled Nanodisc MP Membrane Protein DetergentRemoval Detergent Removal MP->DetergentRemoval MSP Membrane Scaffold Protein MSP->DetergentRemoval DLPC This compound DLPC->DetergentRemoval Nanodisc Membrane Protein-Loaded This compound Nanodisc DetergentRemoval->Nanodisc

Logical relationship of components in nanodisc formation.

Considerations for NMR Spectroscopy

For optimal NMR results, several factors should be considered:

  • Deuteration: To reduce background signals from the lipids and improve the quality of protein spectra, the use of deuterated this compound is highly recommended.[2] Similarly, perdeuteration of the membrane protein can significantly enhance spectral quality.

  • Nanodisc Size: As mentioned, smaller nanodiscs are generally better for solution NMR. Screening different MSP constructs to find the smallest nanodisc that can accommodate the target protein and maintain its stability is a crucial optimization step.[4]

  • Sample Concentration: For NMR experiments, protein concentrations in the range of 100-500 µM are typically required. The high solubility of nanodiscs facilitates the preparation of such concentrated samples.

  • Temperature: The choice of temperature for NMR experiments should consider the phase transition temperature of this compound and the stability of the target membrane protein.

Conclusion

This compound nanodiscs provide a versatile and effective platform for the structural and dynamic analysis of membrane proteins by NMR spectroscopy. The protocols and data presented here offer a comprehensive guide for researchers to successfully prepare and utilize these powerful tools. Careful optimization of the component ratios and the choice of MSP are key to obtaining high-quality, homogeneous samples suitable for detailed NMR investigations.

References

Application Notes and Protocols for In Vitro Drug Permeability Assays Using 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early stages of drug discovery, assessing the permeability of a compound across biological membranes is a critical step in predicting its oral bioavailability and overall absorption, distribution, metabolism, and excretion (ADME) profile.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method designed to predict passive, transcellular permeability.[2] This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its use in creating artificial membranes for PAMPA offers a reproducible and cost-effective model to screen compounds. The artificial membrane is typically formed by dissolving this compound in an organic solvent, such as dodecane, and impregnating a porous filter support in a 96-well plate format. This application note provides a detailed protocol for utilizing this compound in in vitro drug permeability assays.

Principle of the this compound PAMPA Assay

The PAMPA assay simulates the gastrointestinal tract barrier for passive diffusion. A filter plate is coated with a solution of this compound in dodecane, forming a lipid-oil-lipid trilayer structure within the pores of the filter.[1] This artificial membrane separates a donor compartment, containing the test compound, from an acceptor compartment. Compounds with sufficient lipophilicity partition into and diffuse across the artificial membrane. The concentration of the compound in both compartments is measured after a specific incubation period to determine the apparent permeability coefficient (Papp).

Data Presentation

The following table summarizes the classification of drug permeability based on the apparent permeability coefficient (Papp) determined from PAMPA assays.

Permeability ClassificationApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Low< 1.0
Moderate1.0 - 10.0
High> 10.0

Note: These values are generally accepted classifications and can vary slightly between different laboratories and specific assay conditions.

The table below provides representative apparent permeability (Papp) values for a selection of drugs obtained from PAMPA assays. While specific data for this compound membranes is not extensively published in a consolidated format, the following values from assays using similar phosphatidylcholine-based membranes (e.g., lecithin, DOPC) serve as a valuable reference.

CompoundTherapeutic ClassPermeability Classification (Expected)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
Propranolol (B1214883)Beta-BlockerHigh15.0 - 25.0
TestosteroneHormoneHigh> 20.0
KetoprofenNSAIDHigh> 15.0
VerapamilCalcium Channel BlockerHigh10.0 - 20.0
MetoprololBeta-BlockerModerate to High5.0 - 15.0
NaproxenNSAIDModerate to High8.0 - 18.0
WarfarinAnticoagulantModerate2.0 - 8.0
FurosemideDiureticLow to Moderate0.5 - 5.0
Atenolol (B1665814)Beta-BlockerLow< 1.0
HydrochlorothiazideDiureticLow< 1.0
RanitidineH₂ BlockerLow< 1.0
AcyclovirAntiviralLow< 0.5

Experimental Protocols

Materials and Reagents
  • 1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds and reference drugs (e.g., propranolol for high permeability, atenolol for low permeability)

  • 96-well filter plates (e.g., PVDF membrane, 0.45 µm pore size)

  • 96-well acceptor plates (low-binding)

  • 96-well UV-transparent plates (for analysis)

  • Multichannel pipettes

  • Plate shaker

  • UV/Vis spectrophotometer or LC-MS/MS system

Preparation of this compound Lipid Solution
  • Prepare a 2% (w/v) solution of this compound in dodecane. For example, dissolve 20 mg of this compound in 1 mL of dodecane.

  • Sonicate the mixture until the this compound is completely dissolved and the solution is clear. This may take 15-30 minutes.

Experimental Workflow for this compound PAMPA

G prep_lipid Prepare 2% this compound in Dodecane coat_plate Coat Filter Plate with 5 µL of Lipid Solution prep_lipid->coat_plate assemble Assemble Sandwich Plate (Filter Plate on Acceptor Plate) coat_plate->assemble prep_donor Prepare Donor Solutions (Test Compounds in PBS) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (PBS in each well) prep_acceptor->assemble incubate Incubate at Room Temperature (e.g., 4-18 hours) with gentle shaking assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze_donor Analyze Donor Concentration disassemble->analyze_donor analyze_acceptor Analyze Acceptor Concentration disassemble->analyze_acceptor calculate Calculate Apparent Permeability (Papp) analyze_donor->calculate analyze_acceptor->calculate G cluster_donor Donor Compartment (Aqueous) cluster_membrane This compound Artificial Membrane cluster_acceptor Acceptor Compartment (Aqueous) donor Drug in Solution membrane Hydrophilic Head Groups Lipophilic Core (DLPC tails + Dodecane) Hydrophilic Head Groups donor->membrane:l Partitioning acceptor Drug in Solution membrane:l->acceptor Diffusion & Partitioning

References

Methodology for Studying Lipid Rafts with 1,2-DLPC and Cholesterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and viral entry. Understanding the biophysical properties and functional roles of these microdomains is of paramount importance in fundamental cell biology and for the development of novel therapeutic strategies. Model membrane systems, composed of defined lipid mixtures, provide a powerful tool to investigate the principles of lipid raft formation and function in a controlled environment.

This document provides detailed application notes and protocols for studying lipid rafts using a model system composed of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) and cholesterol. This compound, a saturated phospholipid with short acyl chains (12:0), typically forms a fluid, liquid-disordered (Ld) phase. In contrast, cholesterol is known to induce a more ordered, liquid-ordered (Lo) phase when mixed with certain phospholipids, mimicking the formation of lipid rafts. The combination of this compound and cholesterol allows for the creation of biphasic model membranes, providing a simplified yet informative platform to study the fundamental aspects of lipid domain formation, protein partitioning, and signaling.

Data Presentation: Quantitative Parameters of this compound/Cholesterol Model Membranes

The following table summarizes key quantitative data gathered from studies on model membranes containing this compound and cholesterol, or similar systems. This data is essential for designing experiments and interpreting results.

ParameterLipid CompositionMethodReported Value/ObservationCitation(s)
Phase Behavior DPPC/DLPC/CholesterolConfocal Fluorescence Microscopy, FRETCoexistence of DPPC-rich ordered and DLPC-rich fluid phases at cholesterol mole fractions up to ~0.16. Nanoscopic ordered and fluid domains between ~0.16 and 0.25 mole fraction cholesterol.[1]
DLPC/DSPCAFMFormation of symmetric and asymmetric gel-phase DSPC domains in a fluid DLPC matrix. Asymmetric domains have a height difference of ~1.1 nm, while symmetric domains are ~1.8 nm higher than the DLPC phase.[2]
DLPC/DPPC/CholesterolESRCholesterol induces a liquid-ordered (Lo) phase. The rotational diffusion rate of spin-labels increases in the Lo phase with increasing cholesterol.[3]
Bilayer Thickness DLPCNeutron ScatteringHydrophobic thickness (DHH) of ~29.6 Å at 50 °C.[4][5]
Cholesterol Solubility DLPCNot specifiedHigh solubility limit of 66 mol%.[4]
Lipid Packing DLPC/CholesterolFluorescence QuenchingHigh cholesterol levels (50 mol%) abolish lateral segregation of PC components. Lower cholesterol concentrations can enhance segregation.[6]
DOPC/CholesterolFluorescence AnisotropyCholesterol increases the packing density in the acyl chain region.[2]
Protein Partitioning General Lipid Raft ModelsVariousGPI-anchored proteins, doubly acylated proteins (e.g., Src-family kinases), and cholesterol-linked proteins are often found in rafts.[7]
GPMVsSucrose Gradient AnalysisGanglioside GM1 strongly partitions into the Lo-like phase.[8]

Experimental Protocols

Protocol 1: Preparation of this compound/Cholesterol Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs), which are widely used as a model membrane system.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of this compound and cholesterol in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the lipid film by vortexing the flask for several minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times). This process forces the MLVs through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.

    • The resulting LUV suspension can be stored at 4°C for a limited time.

Protocol 2: Visualization of Lipid Domains by Fluorescence Microscopy

This protocol outlines the use of fluorescent probes to visualize the liquid-ordered (Lo) and liquid-disordered (Ld) domains in Giant Unilamellar Vesicles (GUVs) or Supported Lipid Bilayers (SLBs).

Materials:

  • This compound/Cholesterol LUVs (from Protocol 1) or GUVs (prepared by electroformation)

  • Fluorescent lipid probes that preferentially partition into either the Lo or Ld phase (e.g., NBD-PE for Ld, Rhodamine-DOPE for Ld, or specific raft-partitioning probes).

  • Confocal or epifluorescence microscope with appropriate filter sets.

Procedure for GUVs:

  • Prepare GUVs containing the desired this compound/cholesterol ratio and a small amount (e.g., 0.5 mol%) of the fluorescent probe(s).

  • Mount the GUV suspension on a microscope slide.

  • Visualize the vesicles using the microscope. The fluorescent probe will preferentially accumulate in one of the lipid phases, allowing for the visualization of distinct domains.

Procedure for SLBs:

  • Prepare a clean glass coverslip or mica surface.

  • Form an SLB by vesicle fusion: incubate the surface with the LUV suspension (containing the fluorescent probe) for 30-60 minutes.

  • Gently wash the surface to remove excess vesicles.

  • Image the SLB using the microscope.

Protocol 3: Characterization of Lipid Domain Properties by Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct visualization and characterization of lipid domains.

Materials:

  • This compound/Cholesterol LUVs (from Protocol 1)

  • Freshly cleaved mica discs

  • AFM instrument

  • Imaging buffer (e.g., the hydration buffer used for vesicle preparation)

Procedure:

  • Prepare an SLB on a freshly cleaved mica disc by incubating it with the LUV suspension for 30-60 minutes.

  • Gently rinse the mica surface with the imaging buffer to remove non-adsorbed vesicles.

  • Mount the sample in the AFM fluid cell.

  • Image the surface in tapping mode in liquid. Lipid domains will appear as distinct regions with different heights. The Lo phase, being more ordered and tightly packed, is typically thicker than the Ld phase.[2]

  • Analyze the AFM images to determine the size, shape, and height difference of the domains.

Protocol 4: FRET-Based Assay to Study Protein Partitioning into Lipid Rafts

Förster Resonance Energy Transfer (FRET) can be used to determine the proximity of molecules and thus can be employed to study the partitioning of a fluorescently labeled protein into lipid domains.

Materials:

  • This compound/Cholesterol LUVs (from Protocol 1)

  • Donor fluorophore-labeled lipid that partitions into the Ld phase (e.g., NBD-PE).

  • Acceptor fluorophore-labeled protein of interest.

  • Fluorometer or fluorescence microscope capable of FRET measurements.

Procedure:

  • Prepare LUVs containing this compound, cholesterol, and the donor-labeled lipid.

  • Add the acceptor-labeled protein to the LUV suspension and allow it to incorporate into the vesicles.

  • Measure the fluorescence emission of the donor fluorophore upon excitation at its specific wavelength.

  • If the protein (acceptor) partitions into the Ld phase where the donor lipid is located, FRET will occur, resulting in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity.

  • By comparing the FRET efficiency in different lipid compositions (e.g., with and without cholesterol), the preferential partitioning of the protein can be quantified.

Mandatory Visualizations

experimental_workflow_vesicle_prep Experimental Workflow: Vesicle Preparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve Lipids (this compound & Cholesterol) in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (Nitrogen Stream) evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer vortex Vortex to Form Multilamellar Vesicles (MLVs) add_buffer->vortex extrude Extrude through Polycarbonate Membrane vortex->extrude luvs Large Unilamellar Vesicles (LUVs) extrude->luvs

Caption: Workflow for preparing this compound/Cholesterol LUVs.

signaling_pathway Generic Signaling Pathway in a Lipid Raft cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Non-Raft (Ld Phase) cluster_cytosol Cytosol receptor Receptor kinase Kinase (e.g., Src) receptor->kinase Activation adaptor Adaptor Protein kinase->adaptor Phosphorylation phosphatase Phosphatase kinase->phosphatase Inhibited by proximity downstream Downstream Signaling Cascade adaptor->downstream Recruitment & Activation cellular_response Cellular Response downstream->cellular_response ligand Ligand ligand->receptor Binding

Caption: A generic signaling pathway initiated within a lipid raft.

Discussion

The study of lipid rafts in model systems composed of this compound and cholesterol provides a simplified yet powerful approach to unravel the complex biophysical principles governing membrane organization. The protocols outlined above offer a starting point for researchers to prepare and characterize these model membranes. By employing a combination of techniques such as fluorescence microscopy and atomic force microscopy, it is possible to obtain detailed information on the formation, properties, and functional implications of lipid domains.

The quantitative data presented serves as a reference for experimental design and interpretation. It is important to note that the specific properties of lipid domains, such as their size and stability, can be influenced by factors including lipid composition, temperature, and the presence of proteins or other molecules. Therefore, careful control of experimental conditions is crucial for obtaining reproducible and meaningful results.

The investigation of protein partitioning into these model rafts using techniques like FRET can provide valuable insights into how the lipid environment modulates protein function and signaling. While the signaling pathway diagram presented is a generalized model, it highlights the fundamental concept that lipid rafts can act as platforms to concentrate signaling molecules, thereby enhancing the efficiency and specificity of signal transduction. By reconstituting components of signaling pathways into these model systems, researchers can dissect the specific roles of the lipid environment in these complex processes.

References

Application Notes and Protocols for Reconstituting Ion Channels in 1,2-DLPC Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reconstitution of ion channels into proteoliposomes composed of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC). This document outlines detailed protocols for proteoliposome preparation, functional analysis, and characterization, tailored for professionals in academic research and the pharmaceutical industry.

Introduction to this compound in Ion Channel Reconstitution

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length results in a low phase transition temperature (Tm) of approximately -1 °C, meaning that at typical laboratory temperatures, DLPC bilayers are in a fluid state. This property can be advantageous for the insertion and mobility of transmembrane proteins. The use of a defined, synthetic lipid environment like DLPC is crucial for studying the intrinsic properties of ion channels, free from the complexities of native cell membranes.[1] Reconstituting ion channels into DLPC proteoliposomes allows for the detailed investigation of channel function, pharmacology, and the influence of the lipid bilayer on channel activity.[2]

Data Presentation

Table 1: Properties of this compound Relevant to Reconstitution
PropertyValueSignificance in Reconstitution
Chemical Name 1,2-dilauroyl-sn-glycero-3-phosphocholineUnambiguous identification of the lipid.
Abbreviation This compoundCommonly used shorthand.
Molecular Formula C₃₂H₆₄NO₈P-
Molecular Weight 621.83 g/mol Important for calculating molar ratios.
Phase Transition Temperature (Tm) ~ -1 °CEnsures a fluid membrane at experimental temperatures, facilitating protein insertion and function.
Critical Micelle Concentration (CMC) ~ 0.2 µMRelevant for detergent selection and removal.
Physical Form PowderStandard form for laboratory use.
Storage Temperature -20°CEssential for maintaining lipid integrity.
Table 2: Comparison of Detergent Removal Methods for Proteoliposome Formation
MethodPrincipleAdvantagesDisadvantages
Dialysis Detergent diffuses across a semi-permeable membrane with a specific molecular weight cut-off.Gentle method, suitable for delicate proteins.Time-consuming (can take several days).
Size-Exclusion Chromatography (SEC) Separation of proteoliposomes from detergent micelles based on size.Relatively rapid; can also provide information on liposome (B1194612) size distribution.Potential for sample dilution.
Adsorption (e.g., Bio-Beads) Hydrophobic beads bind to and remove detergent molecules from the solution.Efficient and rapid detergent removal.Can sometimes remove lipids or protein; may require optimization.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar this compound liposomes, which serve as the foundation for proteoliposome reconstitution.

Materials:

  • This compound powder

  • Chloroform (B151607)

  • Reconstitution buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Create a thin lipid film by removing the chloroform using a rotary evaporator under a gentle stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired reconstitution buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 11 times. This process should be performed above the Tm of the lipid, which is not a concern for DLPC at room temperature. The resulting suspension will contain large unilamellar vesicles (LUVs).[3]

Protocol 2: Reconstitution of Ion Channels into this compound Liposomes by Detergent Removal

This protocol details the incorporation of purified ion channels into pre-formed this compound liposomes.

Materials:

  • Purified ion channel solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), CHAPS)

  • Prepared this compound LUVs (from Protocol 1)

  • Detergent removal system (e.g., dialysis cassette, size-exclusion column, or Bio-Beads)

  • Reconstitution buffer

Procedure:

  • Detergent Solubilization of Liposomes:

    • To the suspension of this compound LUVs, add detergent to a concentration that leads to membrane saturation and solubilization. The optimal concentration needs to be determined empirically but is typically above the CMC of the detergent.

  • Incorporation of Ion Channel:

    • Add the purified, detergent-solubilized ion channel to the detergent-lipid mixture. The protein-to-lipid ratio is a critical parameter that needs to be optimized for each specific ion channel. Ratios can range from 1:100 to 1:10,000 (w/w).[4]

    • Incubate the mixture for a defined period (e.g., 30 minutes to 1 hour) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation to allow for the formation of mixed micelles of protein, lipid, and detergent.

  • Detergent Removal:

    • Remove the detergent using the chosen method (dialysis, SEC, or adsorption). The gradual removal of detergent drives the spontaneous assembly of proteoliposomes, where the ion channel is incorporated into the DLPC bilayer.

    • For dialysis, dialyze against a large volume of reconstitution buffer for 48-72 hours with several buffer changes.

    • For SEC, pass the mixture through a pre-equilibrated column. The proteoliposomes will elute in the void volume.

    • For adsorption, add Bio-Beads to the mixture and incubate with gentle rocking. The beads are then removed by centrifugation.

  • Proteoliposome Characterization:

    • Determine the protein incorporation efficiency by methods such as SDS-PAGE and protein quantification assays (e.g., BCA assay) of the proteoliposome fraction.

    • Characterize the size distribution and lamellarity of the proteoliposomes using dynamic light scattering (DLS).

Protocol 3: Functional Analysis of Reconstituted Ion Channels using a Fluorescence-Based Flux Assay

This assay measures the ion flux activity of the reconstituted channels. This example focuses on a potassium channel.

Materials:

  • This compound proteoliposomes containing the potassium channel of interest, with a high internal K+ concentration (e.g., 150 mM KCl)

  • External buffer with a low K+ concentration (e.g., 150 mM NaCl)

  • pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

  • Protonophore (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

  • Valinomycin (a potassium ionophore, used as a positive control)

  • Fluorometer

Procedure:

  • Assay Setup:

    • Dilute the proteoliposomes into the external buffer in a fluorometer cuvette to create an outward-directed K+ gradient.

    • Add the pH-sensitive dye ACMA to the external buffer.

  • Establishing a pH Gradient:

    • Add the protonophore CCCP to the cuvette. This will allow protons to move across the membrane to compensate for any charge buildup.

  • Initiating Ion Flux:

    • The reconstituted potassium channels will facilitate the efflux of K+ down its concentration gradient.

    • This K+ efflux will be coupled to a proton influx via CCCP to maintain charge neutrality, leading to a decrease in the internal pH of the proteoliposomes.

  • Fluorescence Measurement:

    • The protonation of ACMA inside the liposomes leads to a quenching of its fluorescence.

    • Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the ion flux activity of the reconstituted channels.

  • Controls:

    • Use proteoliposomes without the ion channel (empty liposomes) as a negative control to measure background leakage.

    • Use Valinomycin to induce maximal K+ flux as a positive control.

Visualization of Workflows and Pathways

experimental_workflow start Start: Purified Ion Channel & this compound lipid_prep 1. Lipid Preparation: - Dissolve DLPC in Chloroform - Form Thin Film - Hydrate to form MLVs - Extrude to form LUVs start->lipid_prep protein_sol 2. Protein Solubilization: - Ion channel in detergent micelles start->protein_sol reconstitution 3. Reconstitution: - Mix LUVs and solubilized protein - Add detergent to solubilize lipids - Incubate lipid_prep->reconstitution protein_sol->reconstitution detergent_removal 4. Detergent Removal: - Dialysis, SEC, or Bio-Beads reconstitution->detergent_removal proteoliposomes 5. Proteoliposome Formation detergent_removal->proteoliposomes characterization 6. Characterization: - DLS for size - SDS-PAGE for protein incorporation proteoliposomes->characterization functional_assay 7. Functional Assay: - Fluorescence-based flux assay - Electrophysiology proteoliposomes->functional_assay end End: Functional Data functional_assay->end

Caption: Experimental workflow for ion channel reconstitution.

flux_assay_pathway cluster_membrane DLPC Bilayer proteoliposome Proteoliposome (High Internal [K+]) external External Buffer (Low [K+]) k_channel Reconstituted K+ Channel cccp CCCP (Protonophore) acma_out ACMA (Fluorescent) acma_in ACMA-H+ (Quenched) acma_out->acma_in Protonation & Quenching h_out H+ h_in H+ h_out->h_in H+ Influx k_out K+ k_in K+ k_in->k_out K+ Efflux

Caption: Signaling pathway of the fluorescence-based flux assay.

References

Application Notes and Protocols for Creating Asymmetric 1,2-DLPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric distribution of lipids between the inner and outer leaflets of the plasma membrane is a critical feature of biological cells, playing a vital role in processes such as signal transduction, membrane trafficking, and apoptosis.[1] Model membrane systems, particularly liposomes with defined lipid compositions, are invaluable tools for investigating the biophysical properties and biological functions of asymmetric bilayers. 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) is a synthetic phospholipid commonly used in membrane research due to its relatively low phase transition temperature and formation of fluid bilayers under typical experimental conditions.

These application notes provide detailed protocols for the preparation and characterization of asymmetric lipid vesicles where one leaflet is enriched with DLPC. The primary method described is the well-established cyclodextrin-mediated lipid exchange, which allows for the replacement of lipids in the outer leaflet of pre-formed vesicles.[2][3] Additionally, methods for the characterization of the resulting asymmetric bilayers, including Atomic Force Microscopy (AFM) for structural analysis, are detailed.

Key Experimental Strategies

The creation of asymmetric lipid bilayers in vitro can be achieved through several methods. The most common and versatile techniques include:

  • Cyclodextrin-Mediated Exchange: This technique utilizes cyclodextrins, cyclic oligosaccharides, to shuttle lipids between a donor lipid population and the outer leaflet of an acceptor vesicle population.[2][3] By controlling the lipid composition of the donor and acceptor vesicles, a desired asymmetry can be achieved. This method is advantageous as it is applicable to a wide range of phospholipids.[2]

  • Enzymatic Conversion: Specific enzymes can be used to modify the headgroups of lipids exclusively in the outer leaflet of a vesicle, thereby creating an asymmetric distribution.[4] For instance, phosphatidylserine (B164497) decarboxylase can convert phosphatidylserine (PS) to phosphatidylethanolamine (B1630911) (PE) in the outer leaflet.[4]

  • Hemifusion: This method involves the fusion of the outer leaflets of two different lipid vesicle populations, resulting in a hybrid vesicle with an asymmetric lipid distribution.

  • Langmuir-Blodgett/Langmuir-Schaefer Deposition: This technique is used to create asymmetric supported lipid bilayers on a solid substrate by sequentially depositing two different lipid monolayers.[1]

This document will focus on the cyclodextrin-mediated exchange method for creating asymmetric DLPC-containing vesicles due to its robustness and wide applicability.

Quantitative Data Summary

The following table summarizes quantitative data from studies on asymmetric bilayers containing DLPC, primarily in mixtures with other lipids, characterized by Atomic Force Microscopy (AFM). This data provides insights into the structural properties of such asymmetric membranes.

ParameterSystemValueMethodReference
Bilayer ThicknessSymmetric DLPC3.0 nmX-ray Diffraction[1]
Bilayer ThicknessSymmetric DSPC4.7 nmX-ray Diffraction[1]
Domain HeightAsymmetric DSPC domain in DLPC matrix1.1 nmAFM[1]
Domain HeightSymmetric DSPC domain in DLPC matrix1.8 nmAFM[1]
Bilayer HeightSingle DLPC/DAPC (1:1) bilayer6.14 ± 0.11 nmAFM
Height StepAsymmetric DLPC and DAPC domains0.92 nmAFM

Experimental Protocols

Protocol 1: Preparation of Asymmetric DLPC/DSPC Vesicles via Cyclodextrin-Mediated Exchange

This protocol is adapted from established methods for creating asymmetric vesicles and is tailored for a system where the inner leaflet is composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and the outer leaflet is enriched with DLPC.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Chloroform (B151607)

  • Methyl-β-cyclodextrin (MβCD)

  • Sucrose (B13894)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder and polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

Part A: Preparation of Acceptor Large Unilamellar Vesicles (LUVs) - DSPC

  • Lipid Film Formation: Dissolve DSPC in chloroform in a round-bottom flask. For a final lipid concentration of 10 mM, use an appropriate amount of lipid.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a sucrose-containing buffer (e.g., 25% w/v sucrose in HEPES buffer) to a final lipid concentration of 10 mM. Vortex the suspension to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the phase transition of DSPC (~55°C). Perform at least 11 passes to obtain unilamellar vesicles (LUVs).

  • Purification: Remove the external sucrose by exchanging the buffer with the desired experimental buffer using size exclusion chromatography or dialysis.

Part B: Preparation of Donor Lipid Suspension - DLPC

  • Lipid Film Formation: Prepare a lipid film of DLPC as described in Part A, steps 1-3.

  • Hydration: Hydrate the DLPC film with the experimental buffer to a final lipid concentration of 20 mM. Vortex to form MLVs.

Part C: Cyclodextrin-Mediated Lipid Exchange

  • Incubation: Mix the acceptor DSPC LUVs, donor DLPC MLVs, and MβCD in a molar ratio of 1:10:20 (acceptor lipid:donor lipid:MβCD).

  • Exchange Reaction: Incubate the mixture at a temperature above the phase transition of both lipids (e.g., 37°C) for 1-2 hours with gentle agitation.

  • Separation: Separate the newly formed asymmetric LUVs from the donor MLVs and MβCD. This can be achieved by ultracentrifugation. The denser, sucrose-loaded acceptor vesicles will pellet, while the donor vesicles and MβCD will remain in the supernatant.[3]

  • Washing: Carefully remove the supernatant and resuspend the asymmetric vesicle pellet in fresh experimental buffer. Repeat the centrifugation and washing step to remove any remaining contaminants.

Part D: Characterization of Asymmetry

The degree of asymmetry can be assessed using various techniques:

  • NMR Spectroscopy: Using lipids with distinct headgroup labels (e.g., deuterated) in the donor and acceptor populations allows for the quantification of each leaflet's composition using NMR in the presence of a shift reagent like Pr³⁺.[3]

  • Mass Spectrometry: After separating the leaflets (which is challenging for vesicles), the lipid composition of each can be determined by mass spectrometry.

  • Fluorescence Quenching Assays: Incorporating a fluorescently labeled lipid in the initial acceptor vesicle population and then quenching the fluorescence of the outer leaflet with a membrane-impermeant quenching agent can provide information on the efficiency of lipid exchange.

Protocol 2: Characterization of Asymmetric DLPC-Containing Bilayers by Atomic Force Microscopy (AFM)

This protocol outlines the preparation of supported lipid bilayers (SLBs) from asymmetric vesicles for AFM imaging.

Materials:

  • Asymmetric DLPC/DSPC vesicles (from Protocol 1)

  • Freshly cleaved mica substrate

  • Imaging buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Atomic Force Microscope

Procedure:

  • Substrate Preparation: Cleave a mica disc to obtain a fresh, atomically flat surface.

  • Vesicle Fusion: Pipette a small volume (e.g., 50 µL) of the asymmetric vesicle suspension onto the mica surface.

  • Incubation: Allow the vesicles to adsorb and fuse to the mica surface for 30-60 minutes at a temperature above the phase transition temperature of the outer leaflet lipid (DLPC, > -1°C).

  • Rinsing: Gently rinse the surface with imaging buffer to remove any unfused vesicles.

  • AFM Imaging: Mount the sample in the AFM fluid cell and image the supported lipid bilayer in tapping mode. The height difference between the DLPC-rich fluid phase and any DSPC-rich gel phase domains can be measured to confirm the presence of asymmetry.[1]

Diagrams

experimental_workflow cluster_acceptor Acceptor Vesicle Preparation (DSPC) cluster_donor Donor Lipid Preparation (DLPC) cluster_exchange Lipid Exchange cluster_characterization Characterization A1 DSPC Lipid Film A2 Hydration with Sucrose Buffer A1->A2 A3 Extrusion (100 nm) A2->A3 A4 Purified DSPC LUVs A3->A4 C1 Mix: Acceptor LUVs, Donor MLVs, MβCD A4->C1 B1 DLPC Lipid Film B2 Hydration with Buffer B1->B2 B3 DLPC MLVs B2->B3 B3->C1 C2 Incubation (37°C) C1->C2 C3 Ultracentrifugation C2->C3 C4 Wash and Resuspend C3->C4 D1 Asymmetric DLPC/DSPC Vesicles C4->D1 D2 NMR / Mass Spec D1->D2 D3 AFM (Supported Bilayer) D1->D3

Caption: Workflow for creating and characterizing asymmetric DLPC/DSPC vesicles.

signaling_pathway acceptor Acceptor LUVs (Outer: DSPC, Inner: DSPC) asymmetric Asymmetric LUVs (Outer: DLPC, Inner: DSPC) acceptor->asymmetric Outer Leaflet Exchange donor Donor MLVs (DLPC) intermediate MβCD-DLPC Complex donor->intermediate Lipid Extraction mbcd MβCD mbcd->intermediate intermediate->acceptor Lipid Insertion

Caption: Cyclodextrin-mediated lipid exchange mechanism.

References

Application Notes and Protocols for Forming Thinner Model Membranes with 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its shorter chain length compared to more common phospholipids (B1166683) like DPPC (16:0) or DSPC (18:0) results in the formation of significantly thinner and more fluid model membranes.[1][2] These properties make DLPC an invaluable tool for a variety of biophysical and pharmaceutical research applications, particularly in the study of transmembrane proteins and drug-membrane interactions where bilayer thickness plays a critical role.[3][4][5]

These application notes provide a comprehensive guide to utilizing this compound for creating thinner model membranes, including detailed protocols for the preparation of liposomes and supported lipid bilayers (SLBs), and methods for their characterization.

Properties of this compound Membranes

The unique characteristics of this compound make it an ideal candidate for forming thinner model membranes. Below is a summary of its key physical properties, with comparative data for other common phospholipids.

PropertyThis compound (12:0 PC)1,2-DMPC (14:0 PC)1,2-DPPC (16:0 PC)
Molecular Weight 621.826 g/mol [6]677.9 g/mol 734.0 g/mol
Phase Transition Temp (Tm) -1 °C to -2 °C[1]23 °C[1]41 °C
Hydrophobic Bilayer Thickness ~29.6 Å (at 50°C)[1]~32.2 Å (at 50°C)[1]~38.6 Å (at 50°C)[1]
Area per Lipid Molecule ~63.2 ± 0.5 Ų[7]~60.6 ± 0.5 Ų[7]~48.0 Ų (gel phase)

Table 1: Comparison of physical properties of DLPC with other common saturated phospholipids.

Applications

The thinner nature of DLPC membranes is particularly advantageous in several research areas:

  • Reconstitution of Transmembrane Proteins: Many integral membrane proteins have hydrophobic domains that are better accommodated by thinner bilayers, leading to more native-like conformations and functions.[3] Hydrophobic mismatch between the protein and a thicker bilayer can lead to protein aggregation or altered activity.[4]

  • Drug-Membrane Interaction Studies: The partitioning and translocation of drugs across membranes can be highly dependent on bilayer thickness and fluidity.[8] DLPC membranes provide a model system to investigate these interactions in a less rigid environment.

  • Membrane Fusion and Fission Assays: The lower energetic barrier to deformation in thinner membranes can be beneficial when studying processes that involve significant membrane remodeling.

  • Lipid Raft and Domain Formation: DLPC can be mixed with lipids that have longer acyl chains (like DSPC) to study the formation and properties of lipid domains and asymmetry in model membranes.[9]

Experimental Protocols

Protocol 1: Preparation of DLPC Unilamellar Vesicles (Liposomes) by Thin-Film Hydration and Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • This compound powder

  • Chloroform (B151607) or a 2:1 chloroform:methanol mixture

  • Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Extruder device

  • Polycarbonate membranes with desired pore size (e.g., 50 nm, 100 nm)

  • Glass round-bottom flask

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is fully dissolved.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the DLPC's phase transition temperature (e.g., 25-30°C) to facilitate solvent evaporation.

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To remove any residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration:

    • Warm the desired aqueous buffer to a temperature above the Tm of DLPC (e.g., 25°C).

    • Add the warm buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).

    • Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the suspension will appear milky.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

    • Equilibrate the extruder to a temperature above the Tm of DLPC.

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a more uniform size distribution.

    • The resulting translucent suspension contains unilamellar vesicles with a diameter close to the pore size of the membrane used.

Workflow for Liposome (B1194612) Formation

G Workflow for DLPC Liposome Preparation A Dissolve DLPC in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Dry Film under Vacuum B->C D Hydrate with Aqueous Buffer C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion through Polycarbonate Membrane E->F G Formation of Unilamellar Vesicles (LUVs/SUVs) F->G

Caption: Step-by-step workflow for preparing DLPC liposomes.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This method involves the spontaneous rupture and fusion of small unilamellar vesicles onto a hydrophilic solid support, such as mica or glass.

Materials:

  • DLPC small unilamellar vesicles (SUVs) prepared as in Protocol 1 (typically 30-50 nm in diameter).

  • Hydrophilic substrate (e.g., freshly cleaved mica, piranha-cleaned glass coverslips).

  • Buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4).

  • Incubation chamber.

Procedure:

  • Substrate Preparation:

    • For mica, cleave the surface with adhesive tape immediately before use to expose a fresh, atomically flat surface.

    • For glass, clean thoroughly using a method such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or plasma cleaning to create a hydrophilic surface.

  • Vesicle Fusion:

    • Place the cleaned substrate in an incubation chamber.

    • Dilute the prepared DLPC SUV suspension to a final concentration of 0.1-0.5 mg/mL in the buffer containing CaCl2.

    • Pipette the diluted vesicle solution onto the substrate, ensuring the entire surface is covered.

    • Incubate at a temperature above the Tm of DLPC (e.g., room temperature) for 30-60 minutes. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

  • Washing:

    • Gently rinse the substrate with excess buffer (without vesicles) to remove any unfused or excess vesicles. This can be done by carefully exchanging the buffer in the incubation chamber multiple times.

    • The SLB is now formed and should be kept hydrated at all times.

Logical Flow for SLB Formation

G Logical Flow for DLPC SLB Formation cluster_0 Vesicle Preparation cluster_1 Substrate Preparation cluster_2 Bilayer Formation A Prepare DLPC SUVs (Protocol 1) C Incubate Substrate with SUV Suspension (+ Ca2+) A->C B Clean and Prepare Hydrophilic Substrate B->C D Vesicle Adsorption, Rupture, and Fusion C->D E Rinse to Remove Excess Vesicles D->E F Supported Lipid Bilayer (SLB) Formed E->F

Caption: Logical flow for forming a DLPC supported lipid bilayer.

Characterization of DLPC Model Membranes

Atomic Force Microscopy (AFM)

AFM is a powerful technique for visualizing the topography of supported lipid bilayers with nanoscale resolution. It can be used to confirm the formation of a continuous bilayer, measure its thickness, and observe the formation of defects or domains.

Brief Protocol for AFM Imaging of DLPC SLBs:

  • Prepare a DLPC SLB on a freshly cleaved mica substrate as described in Protocol 2.

  • Mount the sample on the AFM stage, ensuring it remains hydrated with buffer.

  • Use a soft cantilever (e.g., with a spring constant < 0.1 N/m) suitable for imaging in liquid.

  • Engage the tip with the surface and begin imaging in tapping mode or contact mode with minimal applied force to avoid damaging the bilayer.

  • Image a large area to assess the overall coverage and uniformity of the bilayer.

  • To measure the thickness, intentionally create a defect or scratch in the bilayer with the AFM tip by applying a higher force in a small area, and then image the edge of the defect to measure the height difference between the substrate and the top of the bilayer.

X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are used to determine the structure of lipid bilayers in solution (e.g., in liposome suspensions). These techniques provide detailed information about the bilayer thickness, area per lipid, and electron density profile.[7]

Application Example: Studying Transmembrane Protein Insertion

The thinner bilayer of DLPC is particularly useful for studying the insertion and function of transmembrane proteins. Below is a conceptual workflow for such an experiment.

Experimental Workflow for Protein Insertion into DLPC Membranes

G Workflow for Studying Transmembrane Protein Insertion into DLPC Membranes A Prepare DLPC Liposomes or Supported Lipid Bilayers B Characterize Model Membrane (e.g., AFM, DLS) A->B C Introduce Purified Transmembrane Protein A->C D Monitor Protein Insertion (e.g., QCM-D, Fluorescence) C->D E Assess Protein Function (e.g., Activity Assay, Ion Channel Recording) D->E F Structural Analysis of Reconstituted Protein (e.g., CD, NMR) D->F G Data Analysis and Interpretation E->G F->G

Caption: Workflow for transmembrane protein insertion studies.

This workflow illustrates how DLPC model membranes can be used as a platform to investigate the insertion, function, and structure of transmembrane proteins. The choice of a thinner DLPC bilayer can be critical for achieving successful reconstitution and obtaining biologically relevant results.

Conclusion

This compound is a versatile phospholipid for creating thinner model membranes that are essential for a wide range of research applications in biophysics, drug development, and cell biology. The protocols and information provided here offer a foundation for researchers to successfully employ DLPC in their experimental systems. The ability to mimic the thinner and more dynamic aspects of biological membranes makes DLPC an indispensable tool for advancing our understanding of membrane-associated processes.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions using 1,2-DLPC via Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time quantitative analysis of biomolecular interactions.[1] When studying the intricate relationship between proteins and lipid membranes, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) emerges as a valuable tool. This synthetic phospholipid, featuring two lauroyl (12:0) saturated fatty acid chains, offers distinct advantages for creating stable and reproducible model membrane systems, such as liposomes and nanodiscs, for SPR analysis.

The shorter acyl chains of DLPC contribute to a lower phase transition temperature and increased fluidity of the lipid bilayer. This can be particularly advantageous for incorporating and maintaining the native conformation of membrane proteins, which is crucial for accurate interaction analysis. Furthermore, the well-defined and consistent nature of synthetic lipids like DLPC ensures high reproducibility of the prepared membrane surfaces, a critical factor for reliable kinetic data in SPR experiments. These properties make this compound an excellent choice for researchers aiming to elucidate the specificity, affinity, and kinetics of lipid-protein interactions, which are fundamental to numerous cellular processes, including signal transduction and drug action.

Key Applications of this compound in SPR-based Lipid-Protein Interaction Studies:

  • Affinity and Kinetics Determination: Quantify the binding strength (K D) and the association (k a) and dissociation (k d) rates of peripheral and integral membrane proteins to lipid bilayers.

  • Lipid Specificity Screening: Investigate the preferential binding of a protein to specific lipid headgroups or acyl chain compositions by incorporating various lipids alongside DLPC in the model membrane.

  • Drug Discovery and Development: Screen small molecules or therapeutic antibodies that modulate the interaction between a target protein and its lipid environment.

  • Membrane Protein Functional Studies: Assess the influence of the lipid environment on the conformational changes and functional activity of membrane proteins upon ligand binding.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes for SPR Analysis

This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform (B151607)

  • SPR running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4), filtered and degassed

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas stream

  • Syringes (1 mL)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a glass round-bottom flask.

    • Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the boiling point of chloroform (e.g., 30-40°C).

    • Rotate the flask and gradually apply a vacuum to evaporate the solvent, creating a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a gentle stream of nitrogen or argon gas for at least 30 minutes to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed SPR running buffer to the flask containing the lipid film. The final lipid concentration is typically in the range of 1-5 mg/mL.

    • Hydrate the lipid film by vortexing the flask for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and pass it through the extruder to another syringe.

    • Repeat this extrusion process 11-21 times to ensure the formation of unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization and Storage:

    • The size distribution and concentration of the prepared liposomes can be characterized using Dynamic Light Scattering (DLS).

    • Store the liposome (B1194612) solution at 4°C and use within a few days for SPR experiments. Do not freeze the liposomes , as this can disrupt their structure.

Protocol 2: Reconstitution of a Membrane Protein into this compound Nanodiscs

This protocol provides a general workflow for reconstituting a his-tagged membrane protein into this compound nanodiscs for subsequent SPR analysis.

Materials:

  • Purified, detergent-solubilized his-tagged membrane protein of interest

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • This compound

  • Detergent (e.g., sodium cholate)

  • Bio-Beads SM-2

  • Reconstitution buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Preparation of Lipid-Detergent Mixture:

    • Dissolve this compound in chloroform, evaporate the solvent to form a thin film, and dry under nitrogen or argon.

    • Resuspend the lipid film in reconstitution buffer containing sodium cholate (B1235396) to a final desired concentration.

  • Assembly of Nanodiscs:

    • In a microcentrifuge tube, combine the purified membrane protein, MSP, and the this compound/cholate mixture at a specific molar ratio (this needs to be optimized for each protein).

    • Incubate the mixture on ice for 1-2 hours to allow for the components to equilibrate.

  • Detergent Removal:

    • Add Bio-Beads to the mixture to initiate the self-assembly of nanodiscs by removing the detergent.

    • Incubate with gentle rotation at 4°C for at least 4 hours or overnight.

  • Purification of Proteo-nanodiscs:

    • Separate the assembled nanodiscs from aggregated protein and empty nanodiscs using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the reconstituted proteo-nanodiscs.

  • Characterization:

    • Confirm the successful reconstitution and monodispersity of the proteo-nanodiscs using SDS-PAGE and DLS.

Protocol 3: SPR Analysis of Protein Binding to this compound Liposomes

This protocol outlines the general procedure for capturing this compound liposomes on an L1 sensor chip and analyzing the binding of a protein analyte.

Materials:

  • SPR instrument and L1 sensor chip

  • Prepared this compound liposomes (from Protocol 1)

  • Protein analyte in SPR running buffer

  • Regeneration solution (e.g., 20 mM CHAPS or a brief pulse of NaOH)

  • BSA solution (1 mg/mL) for blocking

Procedure:

  • Chip Preparation and Liposome Immobilization:

    • Equilibrate the L1 sensor chip with SPR running buffer.

    • Inject the this compound liposome suspension over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for their capture on the lipophilic surface. Aim for a stable baseline of immobilized liposomes.

  • Blocking:

    • Inject a solution of BSA to block any non-specific binding sites on the sensor surface.

  • Analyte Injection and Data Collection:

    • Inject a series of concentrations of the protein analyte over the captured liposome surface. Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized liposomes.

  • Data Analysis:

    • Subtract the reference surface data and the buffer-only injection data from the analyte binding sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).[2]

Data Presentation

The following table provides an illustrative example of how to present quantitative data from SPR experiments studying the interaction of a hypothetical protein with this compound-containing liposomes.

Protein AnalyteLipid CompositionAssociation Rate (k a) (M⁻¹s⁻¹)Dissociation Rate (k d) (s⁻¹)Affinity (K D) (nM)
Protein X100% this compound1.5 x 10⁵3.0 x 10⁻³20
Protein X80% this compound, 20% Lipid Y2.1 x 10⁵2.5 x 10⁻³11.9
Protein Y100% this compound8.9 x 10⁴1.2 x 10⁻²135

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from a specific publication.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Liposomes cluster_spr SPR Experiment cluster_analysis Data Analysis p1 Dissolve this compound in Chloroform p2 Form Thin Lipid Film (Rotary Evaporation) p1->p2 p3 Hydrate with Buffer (Forms MLVs) p2->p3 p4 Extrude through 100nm Membrane (Forms LUVs) p3->p4 s1 Immobilize Liposomes on L1 Chip p4->s1 s2 Block Non-specific Sites s1->s2 s3 Inject Protein Analyte (Association) s2->s3 s4 Flow Buffer (Dissociation) s3->s4 s5 Regenerate Surface s4->s5 a1 Reference Subtraction s4->a1 s5->s3 Next Cycle a2 Fit Sensorgram Data a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Experimental workflow for SPR analysis of protein-liposome interactions.

signaling_pathway cluster_membrane This compound Bilayer cluster_interaction SPR Measurement P Peripheral Protein MP Membrane Protein P->MP Binding ka ka (Association) MP->P Dissociation kd kd (Dissociation) KD KD (Affinity)

Caption: Principle of SPR for measuring lipid-protein interaction kinetics.

logical_relationship cluster_dlpc This compound Properties cluster_outcomes Advantages in SPR prop1 Short Acyl Chains prop2 High Fluidity prop1->prop2 out1 Stable Protein Incorporation prop2->out1 prop3 Reproducible Bilayers out3 High Reproducibility prop3->out3 out2 Accurate Kinetic Data out1->out2 out3->out2

Caption: Logical relationship of this compound properties to SPR advantages.

References

Revolutionizing Structural Biology: A Guide to Cryo-EM Sample Preparation with 1,2-DLPC Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The advent of cryogenic electron microscopy (cryo-EM) has transformed the field of structural biology, offering unprecedented insights into the architecture of complex biological macromolecules. For membrane proteins, which represent a significant portion of the human proteome and are major drug targets, cryo-EM in conjunction with lipid nanodiscs provides a near-native environment for structural determination. This application note provides detailed protocols and best practices for the preparation of cryo-EM samples using 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) nanodiscs, a powerful tool for stabilizing membrane proteins.

The use of lipid nanodiscs offers a significant advantage over traditional methods like detergents or liposomes by providing a more controlled and homogeneous lipid bilayer environment.[1][2][3] This is crucial for obtaining high-resolution structural data. This compound, a short-chain phospholipid, is particularly advantageous for forming smaller, stable nanodiscs that are ideal for cryo-EM studies of many membrane proteins.

Key Considerations for this compound Nanodisc Preparation

Successful cryo-EM sample preparation using this compound nanodiscs hinges on the careful optimization of several key parameters. These include the choice of Membrane Scaffold Protein (MSP), the molar ratios of lipid to MSP, and the ratio of the target membrane protein to the assembled nanodiscs. The goal is to achieve a monodisperse sample of nanodiscs, with the majority containing a single, correctly folded membrane protein.[4]

Quantitative Data Summary

The following table summarizes typical starting ratios and conditions for the preparation of this compound nanodiscs for cryo-EM studies. It is important to note that these are starting points, and optimization is often necessary for specific membrane proteins.[5]

ParameterRecommended Starting Ratio/ConditionPurpose
MSP Variant MSP1D1 or MSP1E3D1Determines the size of the nanodisc. MSP1D1 typically forms ~9 nm discs, while MSP1E3D1 forms larger, ~13 nm discs.[4]
This compound : MSP Molar Ratio 1:40 to 1:80 (per MSP monomer)Controls the size and homogeneity of the nanodiscs. Lower ratios generally lead to smaller discs.[5]
Lipid : Detergent Molar Ratio 1:2 to 1:3 (e.g., with Sodium Cholate)Ensures complete solubilization of the lipids before nanodisc assembly.[5]
MSP Dimer : Target Protein Molar Ratio 2:1 to 10:1Aims for a statistical distribution where most nanodiscs contain zero or one copy of the membrane protein, preventing aggregation.[5]
Incubation Temperature 4°C to Room TemperatureTemperature can influence the kinetics of nanodisc assembly and the stability of the target protein.
Incubation Time 1 hour to overnightAllows for equilibration of components and subsequent detergent removal.[5][6]
Detergent Removal Bio-Beads SM-2 or DialysisGradual removal of detergent triggers the self-assembly of the nanodiscs.[5][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of cryo-EM samples of a membrane protein reconstituted into this compound nanodiscs.

Protocol 1: Preparation of this compound Lipid Stock
  • Lipid Film Formation: In a glass vial, dissolve the desired amount of this compound in chloroform.

  • Drying: Dry the lipid to a thin film under a gentle stream of nitrogen gas. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1-2 hours.[5]

  • Solubilization: Resuspend the lipid film in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA) containing a detergent such as sodium cholate. The final detergent concentration should be sufficient to fully solubilize the lipids, typically at a lipid-to-detergent molar ratio of 1:2 to 1:3.[5] Vortex until the solution is clear.

Protocol 2: Reconstitution of Membrane Protein into this compound Nanodiscs
  • Component Mixing: In a microcentrifuge tube, combine the solubilized this compound, the purified membrane protein (solubilized in its optimal detergent), and the appropriate Membrane Scaffold Protein (MSP) at the desired molar ratios (see table above).

  • Incubation: Gently mix the components and incubate the assembly mixture. A common starting point is 1-4 hours at 4°C with gentle agitation.[5]

  • Detergent Removal: Add activated Bio-Beads SM-2 to the assembly mixture (approximately 0.5-1.0 g of beads per mL of mixture) to initiate nanodisc formation.[5] Incubate overnight at 4°C with gentle rotation. This slow removal of detergent is critical for proper self-assembly.

  • Purification: Carefully remove the Bio-Beads. Centrifuge the sample at high speed (e.g., >100,000 x g for 30 minutes) to pellet any large aggregates.

  • Size Exclusion Chromatography (SEC): Purify the reconstituted nanodiscs from empty nanodiscs and unincorporated protein using a size exclusion chromatography column (e.g., Superose 6 or Superdex 200).[4][6] Collect fractions and analyze by SDS-PAGE and negative stain electron microscopy to assess sample homogeneity.

Protocol 3: Cryo-EM Grid Preparation
  • Concentration: Pool the peak fractions from SEC containing the protein-loaded nanodiscs and concentrate to a suitable concentration for cryo-EM (typically 1-5 mg/mL).

  • Grid Application: Apply 3-4 µL of the concentrated sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

  • Vitrification: Blot the grid to remove excess sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot).

  • Screening: Screen the vitrified grids for ice thickness and particle distribution using a transmission electron microscope.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_prep Preparation of Components cluster_assembly Nanodisc Assembly cluster_purification Purification and QC cluster_cryoem Cryo-EM Sample Preparation lipid_prep This compound Lipid Film Preparation lipid_sol Lipid Solubilization with Detergent lipid_prep->lipid_sol mixing Mixing of Lipids, Protein, and MSP lipid_sol->mixing protein_prep Purified Membrane Protein in Detergent protein_prep->mixing msp_prep Purified Membrane Scaffold Protein (MSP) msp_prep->mixing incubation Incubation mixing->incubation detergent_removal Detergent Removal (e.g., Bio-Beads) incubation->detergent_removal centrifugation High-Speed Centrifugation detergent_removal->centrifugation sec Size Exclusion Chromatography (SEC) centrifugation->sec qc Quality Control (SDS-PAGE, Negative Stain EM) sec->qc concentration Concentration of Sample qc->concentration grid_prep Grid Application and Vitrification concentration->grid_prep screening Cryo-EM Screening grid_prep->screening

Caption: Experimental workflow for cryo-EM sample preparation with this compound nanodiscs.

Signaling Pathways and Logical Relationships

The successful reconstitution of a membrane protein into a nanodisc is governed by a series of biophysical interactions. The following diagram illustrates the logical relationship of the components during self-assembly.

nanodisc_assembly cluster_components Initial Components cluster_process Self-Assembly Process cluster_products Final Products lipids This compound Micelles mixed_micelle Formation of Mixed Micelles lipids->mixed_micelle protein Detergent-Solubilized Membrane Protein protein->mixed_micelle msp MSP Monomers msp->mixed_micelle detergent_removal Gradual Detergent Removal mixed_micelle->detergent_removal proteo_nanodisc Protein-Loaded Nanodisc detergent_removal->proteo_nanodisc empty_nanodisc Empty Nanodisc detergent_removal->empty_nanodisc aggregates Aggregates/Unincorporated Protein detergent_removal->aggregates

Caption: Logical flow of nanodisc self-assembly.

By following these detailed protocols and optimizing the key parameters, researchers can reliably produce high-quality cryo-EM samples of membrane proteins embedded in this compound nanodiscs, paving the way for groundbreaking discoveries in structural biology and drug development.

References

Application Notes and Protocols for Fluorescence Microscopy of Phase Separation in 1,2-DLPC Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lateral heterogeneity of biological membranes, characterized by the formation of distinct lipid domains, is crucial for numerous cellular functions, including signal transduction, protein sorting, and membrane trafficking.[1][2] These domains, often referred to as "lipid rafts," are thought to be small, dynamic areas enriched in specific lipids like sphingolipids and cholesterol, existing in a liquid-ordered (Lo) phase, distinct from the surrounding liquid-disordered (Ld) phase.[3][4] To understand the fundamental principles governing this phase separation, researchers extensively use model membrane systems.

This document provides detailed protocols for studying lipid phase separation in mixtures containing 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), a low-melting temperature phospholipid, often combined with a high-melting temperature phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and cholesterol.[5][6] Fluorescence microscopy on Giant Unilamellar Vesicles (GUVs) is a powerful technique to directly visualize micron-scale phase coexistence.[7][8][9] It relies on fluorescent probes that preferentially partition into one lipid phase, allowing for the clear demarcation and characterization of coexisting domains.[5][7]

Principle of Phase Visualization

In ternary mixtures of a low-Tₘ lipid (like DLPC), a high-Tₘ lipid (like DPPC or sphingomyelin), and cholesterol, distinct liquid phases can coexist.[1][6]

  • Liquid-disordered (Ld) phase: Rich in unsaturated or short-chain lipids (like DLPC), characterized by high fluidity and disordered acyl chains.

  • Liquid-ordered (Lo) phase: Enriched in saturated, long-chain lipids (like DPPC) and cholesterol. The acyl chains are more extended and ordered than in the Ld phase, but still retain lateral mobility.[1]

Fluorescence microscopy allows for the visualization of these phases by using dyes that have a preference for one phase over the other.[5][8] For example, certain probes will concentrate in the Ld phase, making it appear bright, while being excluded from the Lo phase, which appears dark.[7] By using two probes with different spectral properties and partitioning preferences, coexisting phases can be simultaneously imaged and distinguished.[5][10]

Experimental and Analytical Workflow

The overall process for preparing and analyzing phase-separated GUVs involves several key stages, from lipid film preparation to quantitative image analysis.

GUV_Workflow A Lipid Mixture Preparation B GUV Formation via Electroformation A->B C Fluorescence Labeling B->C D Confocal Fluorescence Microscopy Imaging C->D E Image Processing & Analysis D->E F Phase Characterization (Area Fraction, Partitioning) E->F

Caption: Workflow for studying lipid phase separation in GUVs.

Quantitative Data Summary

Quantitative analysis is key to characterizing phase behavior. The following tables summarize typical lipid compositions used to induce phase separation, common fluorescent probes, and resulting biophysical parameters.

Table 1: Example Lipid Compositions for Visualizing Phase Separation

Low-Tₘ LipidHigh-Tₘ LipidCholesterol (mol%)Observed PhasesReference
1,2-DLPC1,2-DPPC0Gel (DPPC-rich) + Ld (DLPC-rich)[5]
This compound1,2-DPPC10Lo (DPPC-rich) + Ld (DLPC-rich)[5][11][12]
This compound1,2-DPPC< 16Coexisting Lo and Ld phases[6]
This compound1,2-DPPC16-25Nanoscopic Lo and Ld domains[6]

Table 2: Common Fluorescent Probes for Lipid Phase Visualization

Fluorescent ProbePhase PreferenceExcitation (nm, approx.)Emission (nm, approx.)Reference
BODIPY-PC Liquid-disordered (Ld)488515[5][11][12]
DiI-C₂₀ Liquid-ordered (Lo) / Gel549565[5][11][12]
NBD-PC Liquid-disordered (Ld)460534[7]
Texas Red-DHPE Liquid-disordered (Ld)595615[13]
Laurdan Polarity-sensitive340-390440 (Lo) / 490 (Ld)[14]
Naphthopyrene Liquid-ordered (Lo)345375-550[10]

Table 3: Quantitative Biophysical Parameters of Lipid Phases

ParameterLiquid-disordered (Ld) PhaseLiquid-ordered (Lo) PhaseMethodReference
Probe Diffusion (Dᴛ) ~3 x 10⁻⁸ cm²/s~2 x 10⁻⁹ to 2 x 10⁻¹⁰ cm²/sFCS[5][11][12]
Bilayer Thickness 4.0 nm4.6 nmMD Simulation[15]
Bilayer Thickness 3.89 nm4.96 nmqDIC Microscopy[16]
Area per Lipid 0.58 nm²0.4 nm²MD Simulation[15]

Experimental Protocols

Protocol 1: GUV Preparation by Electroformation

This protocol is adapted from established methods for creating GUVs from DLPC-containing mixtures.[17][18] Electroformation is widely used to produce large, unilamellar vesicles.[18]

Materials:

  • This compound, 1,2-DPPC, Cholesterol (or other lipids of interest)

  • Chloroform (B151607) (spectroscopic grade)

  • Indium Tin Oxide (ITO) coated glass slides

  • Function generator and AC power supply

  • Vesicle preparation chamber with a silicone O-ring

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Vacuum desiccator

Procedure:

  • Lipid Stock Preparation: Prepare separate stock solutions of each lipid in chloroform at a concentration of 1-10 mM.

  • Mixture Preparation: In a clean glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., from Table 1). Add the fluorescent probe(s) at this stage, typically at 0.1-1 mol%.

  • Lipid Film Deposition: Identify the conductive sides of two ITO slides using a multimeter.[18] Spread a thin, even layer of the lipid mixture (e.g., 10-20 µL) onto the conductive side of each slide.

  • Solvent Evaporation: Place the slides in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the chloroform.[17] A thin, dry lipid film should be visible.

  • Chamber Assembly: Assemble the electroformation chamber by placing the silicone O-ring between the two ITO slides, with the lipid-coated sides facing each other to form a sealed chamber.

  • Hydration: Carefully fill the chamber with the sucrose solution. Hydration should occur at a temperature above the highest melting transition temperature (Tₘ) of the lipids in the mixture to ensure they are in a fluid state.[10][18]

  • Electroformation: Connect the ITO slides to the function generator. Apply a low-frequency AC electric field (e.g., 10 Hz) with a voltage of 1-1.5 V for 1-2 hours. This process encourages the lipid film to swell and form vesicles.[18]

  • Vesicle Harvesting: After formation, gently aspirate the GUV-containing solution from the chamber. The GUVs, filled with sucrose, will sediment in an iso-osmolar glucose solution, facilitating their observation at the bottom of the imaging dish.

Protocol 2: Fluorescence Microscopy and Imaging

This protocol outlines the steps for imaging phase-separated GUVs using a laser scanning confocal microscope.[5][19]

Materials:

  • GUV suspension from Protocol 1

  • Glass-bottom imaging dish

  • Confocal microscope with appropriate lasers and detectors

Procedure:

  • Sample Mounting: Add a small volume of the GUV suspension to a glass-bottom imaging dish containing the iso-osmolar glucose solution. Allow the GUVs to settle for 10-15 minutes.

  • Microscope Setup: Turn on the confocal microscope system and allow lasers to warm up for stable power output.[19]

  • Locate GUVs: Using brightfield or DIC, locate a field of view with several well-formed GUVs. Select vesicles that appear unilamellar and spherical for analysis.

  • Imaging Parameters:

    • Switch to fluorescence imaging mode.

    • Set the excitation lasers and emission detectors according to the spectral properties of your chosen fluorescent probes (see Table 2). Use sequential scanning for multi-color imaging to avoid bleed-through between channels.

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching.

    • Acquire images of the equatorial plane of the GUVs.[5] For 3D reconstructions, acquire a z-stack of images through the entire vesicle.[11][12]

  • Temperature Control: If studying temperature-dependent phase behavior, use a stage-top incubator to precisely control the sample temperature. Allow the sample to equilibrate at each temperature for several minutes before imaging.[10]

  • Image Acquisition: Capture and save the images in a lossless format (e.g., .tif) for subsequent analysis.

Role in Cell Signaling

Lipid phase separation is not just a biophysical curiosity; it is believed to be a fundamental organizing principle in cell membranes.[2] The formation of Lo domains, or lipid rafts, creates platforms that can concentrate or exclude specific proteins, thereby regulating their interactions and downstream signaling activity.[1][4][20] For instance, the clustering of receptors within a raft upon ligand binding can facilitate the recruitment of kinases and adaptor proteins, amplifying the signal.[2]

Signaling_Raft cluster_membrane Plasma Membrane ld_phase Liquid-disordered (Ld) Phase lo_phase Liquid-ordered (Lo) Phase (Lipid Raft) ligand Ligand receptor Receptors ligand->receptor Binding & Clustering kinase Kinase receptor->kinase Recruitment & Activation adaptor Adaptor Protein kinase->adaptor response Cellular Response (e.g., Gene Expression, Cytoskeletal Rearrangement) adaptor->response Signal Cascade

Caption: Lipid rafts as platforms for signal transduction.

References

Troubleshooting & Optimization

Troubleshooting 1,2-DLPC Liposome Aggregation and Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound liposome (B1194612) aggregation?

A1: this compound liposomes can aggregate due to several factors, including inappropriate buffer conditions (pH and ionic strength), high lipid concentration, storage temperature, and the inherent properties of the lipid itself. DLPC has a low phase transition temperature, making its bilayers highly fluid and prone to fusion at typical laboratory temperatures.[1]

Q2: How does the phase transition temperature (Tm) of this compound influence liposome stability?

A2: The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. For this compound, the Tm is approximately -1°C.[2] This means that at common experimental temperatures (e.g., room temperature or 37°C), DLPC liposomes are in a highly fluid state. This high fluidity can lead to increased membrane permeability, a higher tendency for aggregation and fusion, and potential leakage of encapsulated contents.[1][3]

Q3: What is the effect of pH on the stability of this compound liposomes?

A3: The pH of the surrounding buffer can significantly impact the stability of liposome suspensions. For zwitterionic lipids like DLPC, a pH close to neutral (6.5-7.5) is generally recommended.[4] Extreme pH values can lead to the hydrolysis of the ester bonds in the phospholipid, causing chemical degradation and subsequent instability of the liposomes.[5][6] Acidic conditions (pH ≤ 6) have been observed to decrease particle size in some liposome systems, while pH values deviating significantly from neutral can decrease overall stability.[7][8][9]

Q4: How does ionic strength affect this compound liposome aggregation?

A4: The ionic strength of the buffer plays a critical role in liposome stability. High ionic strength can compress the electrical double layer surrounding the liposomes, reducing electrostatic repulsion and leading to aggregation.[7][8] For neutral liposomes like those made of pure DLPC, this effect can be particularly pronounced. It is generally advisable to use buffers with low to moderate ionic strength (e.g., less than 0.33 mol/L) to maintain good colloidal stability.[7]

Q5: What are the recommended storage conditions for this compound liposomes?

A5: To minimize aggregation and chemical degradation, this compound liposomes should be stored at 2-8°C.[1][5] Storing them at refrigerated temperatures reduces the kinetic energy of the vesicles, thereby decreasing the likelihood of collisions and fusion.[1] It is important to avoid freezing aqueous liposome suspensions, as the formation of ice crystals can rupture the vesicles, leading to changes in size distribution and leakage of encapsulated materials.[5][10] For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is a potential option, though it requires careful optimization.[10][11][12]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Visible Aggregation or Precipitation Inappropriate Ionic Strength: High salt concentrations in the buffer can screen surface charges and reduce inter-vesicle repulsion.[7][8]Use a buffer with a lower ionic strength (e.g., ≤ 150 mM NaCl). Prepare liposomes in a buffer with the same ionic strength as the intended external environment to improve stability.[7]
Suboptimal pH: pH values far from neutral can lead to lipid hydrolysis and reduced stability.[5][6][9]Maintain the buffer pH in the range of 6.5-7.5.[4]
High Lipid Concentration: A higher concentration of liposomes increases the probability of collisions and subsequent aggregation.Prepare liposomes at a lower lipid concentration (e.g., 5-10 mg/mL).[1]
Temperature Fluctuations or Inappropriate Storage: Storage at temperatures well above the Tm increases membrane fluidity and the likelihood of fusion upon collision.[1][11]Store liposome suspensions at a controlled temperature of 2-8°C.[1][5] Avoid freezing.[5]
Lack of Surface Charge: Pure DLPC liposomes are neutral, leading to minimal electrostatic repulsion between vesicles.Incorporate a small molar percentage (5-10 mol%) of a charged lipid to induce electrostatic repulsion. Examples include 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) for a negative charge.[13][14][15]
Increased Particle Size and Polydispersity Over Time Vesicle Fusion: The highly fluid nature of DLPC membranes can facilitate the merging of smaller vesicles into larger ones.In addition to the solutions for aggregation, consider incorporating cholesterol (e.g., at a 2:1 lipid-to-cholesterol molar ratio) to decrease membrane fluidity and enhance stability.[1][3][16]
Incomplete Hydration or Sonication/Extrusion: If the initial liposome preparation is not uniform, smaller vesicles can fuse over time.Ensure complete hydration of the lipid film and optimize the sonication or extrusion process to achieve a narrow and stable initial size distribution.[13][17]
Leakage of Encapsulated Material High Membrane Permeability: The fluid state of DLPC bilayers at typical experimental temperatures can lead to the leakage of entrapped molecules.[1]Incorporate cholesterol to decrease membrane permeability.[1][3] Alternatively, consider using lipids with higher phase transition temperatures, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), if the application allows.[3][16]
Liposome Degradation: Hydrolysis of the ester linkages in the phospholipid can disrupt the bilayer integrity.[5][18]Store at 2-8°C and in a pH 6.5-7.5 buffer to minimize hydrolysis.[1][4][5]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Sonication

This protocol describes a common method for preparing multilamellar vesicles (MLVs) followed by size reduction using sonication to form small unilamellar vesicles (SUVs).

Materials:

  • This compound powder

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture[13]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer, pH 7.4)[13]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of this compound in the organic solvent in the round-bottom flask.

  • Film Formation: Attach the flask to the rotary evaporator. The water bath temperature should be set above the Tm of the lipid; for DLPC, room temperature is sufficient. Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in a thin, uniform lipid film on the flask's inner surface.[13]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours or overnight.[13]

  • Hydration: Add the hydration buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

  • Vesicle Formation (MLVs): Gently agitate the flask by hand or using a vortex mixer. The lipid film will gradually swell and detach from the glass wall to form a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[13]

  • Sonication (SUVs):

    • Probe Sonication: Place the tip of the sonicator into the MLV suspension. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating. Total sonication time will depend on the desired size and volume.

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate until the suspension becomes clear, which can take several minutes.[19]

  • Annealing and Purification (Optional): After sonication, the liposome suspension can be centrifuged at a low speed to pellet any titanium particles from the sonicator tip or larger lipid aggregates.[17]

Protocol 2: Liposome Sizing by Extrusion

This protocol is used to produce unilamellar vesicles (LUVs) with a defined and uniform size distribution.

Materials:

  • MLV suspension (from Protocol 1, step 5)

  • Liposome extrusion device (e.g., a mini-extruder)

  • Polycarbonate membranes with the desired pore size (e.g., 100 nm)[13]

  • Gas-tight syringes[13]

Procedure:

  • Assemble the Extruder: Assemble the extrusion device with the polycarbonate membrane according to the manufacturer's instructions.

  • Load the Syringe: Draw the MLV suspension into one of the gas-tight syringes.

  • Extrusion: Pass the MLV suspension back and forth through the membrane an odd number of times (e.g., 11-21 passes). This forces the larger vesicles through the defined pores, resulting in a more uniform size distribution.

  • Collection: The final suspension contains unilamellar vesicles with a diameter close to the pore size of the membrane used.[13]

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Characterization dissolve 1. Dissolve DLPC in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film under High Vacuum film->dry hydrate 4. Hydrate Film with Buffer to form MLVs dry->hydrate sonicate 5a. Sonication (SUVs) hydrate->sonicate Option A extrude 5b. Extrusion (LUVs) hydrate->extrude Option B dls 6. Analyze Size & PDI (DLS) sonicate->dls extrude->dls

Caption: Experimental workflow for this compound liposome preparation and sizing.

Troubleshooting_Aggregation start Liposome Aggregation Observed check_buffer Check Buffer Conditions start->check_buffer check_conc Check Lipid Concentration check_buffer->check_conc Optimal solution_buffer Adjust pH to 6.5-7.5 Lower Ionic Strength check_buffer->solution_buffer Suboptimal check_storage Check Storage Conditions check_conc->check_storage Optimal solution_conc Reduce Lipid Concentration check_conc->solution_conc Too High check_charge Consider Surface Charge check_storage->check_charge Appropriate solution_storage Store at 2-8°C Avoid Freezing check_storage->solution_storage Inappropriate solution_charge Incorporate Charged Lipids check_charge->solution_charge Neutral stable Stable Liposome Suspension check_charge->stable Charged solution_buffer->check_conc solution_conc->check_storage solution_storage->check_charge solution_charge->stable

Caption: Troubleshooting decision tree for this compound liposome aggregation.

References

common problems with 1,2-DLPC in cell culture and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals successfully incorporate this compound into their cell culture experiments.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in a question-and-answer format.

Issue 1: Precipitation or Cloudiness in Media

Q: I've added my this compound solution to my cell culture media, and it has become cloudy or formed a precipitate. What should I do?

A: This is a common issue related to the low aqueous solubility of this compound. Here are the likely causes and solutions:

  • Improper Dissolution: this compound should first be dissolved in an organic solvent, like ethanol (B145695), to create a concentrated stock solution before being diluted into aqueous buffers or media. Direct addition of solid DLPC to media will result in poor dissolution.

  • Solvent Shock: Adding a large volume of the organic stock solution directly to the aqueous media can cause the lipid to precipitate out. To avoid this, dilute the stock solution slowly while vortexing or stirring the media.

  • Final Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum (typically <0.5%) as the solvent itself can have physiological effects or cause toxicity.

  • Storage of Aqueous Solutions: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare these working solutions fresh for each experiment and not to store them for more than one day.

Issue 2: High Cell Death or Cytotoxicity

Q: I'm observing a high level of cell death after treating my cultures with this compound. How can I reduce this cytotoxicity?

A: Cytotoxicity can stem from the concentration of DLPC, the solvent used, or the sensitivity of your specific cell line.

  • Determine Optimal Concentration: The ideal working concentration of this compound is highly cell-type dependent. It is critical to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cells. A starting range could be from 1 µM up to 100 µM. Some studies have used concentrations up to 0.5 mM on cancer cell lines like MC38, HT-29, and SW480.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., ethanol) used to dissolve the DLPC, but without the DLPC itself. This will help you distinguish between cytotoxicity caused by the lipid and that caused by the solvent.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, osteosarcoma cells have been shown to be highly sensitive, while melanoma cell lines are less so. Normal primary cells, like splenocytes and hepatocytes, may show no growth inhibition at all.

  • Mechanism of Cell Death: High concentrations of short-chain phospholipids (B1166683) like DLPC can destabilize cell membranes. In some cancer cells, DLPC has been shown to induce a specific form of cell death called ferroptosis.

Issue 3: Altered Cell Morphology or Adhesion

Q: My cells have changed their shape and are not adhering properly to the culture dish after I added this compound. Is this normal?

A: Yes, changes in cell morphology and adhesion can occur. As a phospholipid, this compound can integrate into the cell membrane, altering its fluidity and physical properties.

  • Membrane Fluidity: Due to its shorter acyl chains (12:0), this compound can increase membrane fluidity. This can affect the function of membrane-bound proteins, including those involved in cell adhesion.

  • Cytoskeletal Rearrangement: Changes in cell adhesion can trigger rearrangements of the cellular cytoskeleton (e.g., F-actin), leading to visible changes in cell shape, such as spreading or rounding.

  • Coating Substrates: Weakly adherent cell lines may require culture vessels to be pre-coated with substrates like poly-L-lysine, fibronectin, or collagen to improve attachment. The presence of DLPC might interact with these coatings or the cell's ability to bind to them. It's important to maintain consistent coating protocols when comparing experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a this compound stock solution? A1: this compound is soluble in ethanol at approximately 25 mg/mL. To prepare a stock solution, dissolve the solid this compound in ethanol to your desired concentration. Vortex thoroughly to ensure it is completely dissolved. Store this stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q2: What is the primary mechanism of action for this compound in cells? A2: this compound has several reported biological activities. It is a known agonist for the orphan nuclear receptor LRH-1 (Liver Receptor Homolog-1), which plays a role in regulating bile acid metabolism and glucose homeostasis. In adipocytes, it can enhance the release of TNF-α, leading to lipolysis and apoptosis. In muscle cells, it can increase the expression of PPARα, which helps to inhibit inflammation.

Q3: How does this compound enter the cells? A3: As a lipid, this compound is primarily taken up by cells through endocytosis. Studies with similar lipid-based nanoparticles have shown that both clathrin-mediated and caveolae-mediated endocytosis pathways are involved. The exact pathway can be cell-type dependent.

Q4: Can I use this compound for creating liposomes? A4: Yes, this compound is commonly used in the generation of micelles, liposomes, and other artificial membrane systems for research and drug delivery applications.

Data Presentation

Table 1: Solubility and Preparation of this compound
ParameterRecommendationNotes
Primary Solvent EthanolSoluble up to ~25 mg/mL.
Stock Solution Storage -20°C for ≤ 1 month; -80°C for ≤ 6 monthsAliquot to avoid freeze-thaw cycles.
Working Solution Prep Dilute stock into aqueous buffer/mediaPerform dilution slowly while mixing.
Working Solution Storage Do not storePrepare fresh for each use; not stable for >1 day.
Final Solvent Conc. < 0.5% in final culture volumeHigher concentrations can be toxic to cells.
Table 2: Reported Biological Effects and Concentration Ranges of this compound
Cell TypeEffectConcentration Range
MC38, HT-29, RKO, SW480 (Colon Cancer) Inhibition of cell viability, induction of ferroptosis0.1 - 0.5 mM
MG63, U2OS (Osteosarcoma) Dramatic inhibition of cell viability~0.5 mM
C2C12 (Muscle Cells) Increased insulin (B600854) sensitivity, increased PPARα expression10 - 50 µg/mL
3T3-L1 (Adipocytes) Induced lipolysis, enhanced TNF-α release10 - 50 µg/mL
Primary Mouse Splenocytes & Hepatocytes No growth inhibitionNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes how to prepare a 100 µM working solution of this compound in cell culture medium from a 10 mM stock.

Materials:

  • This compound powder

  • Anhydrous Ethanol

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare 10 mM Stock Solution:

    • The molecular weight of this compound is 621.8 g/mol . To make a 10 mM solution, weigh out 6.22 mg of this compound powder.

    • Add 1 mL of anhydrous ethanol to the powder.

    • Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.

  • Store Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store at -20°C or -80°C.

  • Prepare 100 µM Working Solution:

    • Warm an aliquot of the 10 mM stock solution to room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • To make 1 mL of 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed medium.

    • Crucially , add the stock solution dropwise to the medium while gently vortexing or swirling to prevent precipitation.

    • The final ethanol concentration will be 1%. If this is too high for your cells, prepare a more concentrated stock or a more dilute working solution. Use this solution immediately.

Protocol 2: Determining Cytotoxicity using an MTT Assay

This protocol provides a general method for assessing cell viability after treatment with this compound.

Materials:

  • Your cell line of interest

  • 96-well flat-bottom cell culture plates

  • This compound working solutions at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM)

  • Vehicle control (medium with the same final solvent concentration as the highest DLPC concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow them to adhere and grow overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing different concentrations of this compound, the vehicle control, or medium only (untreated control) to the appropriate wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow start Observed Problem: High Cytotoxicity cause1 Is DLPC concentration too high? start->cause1 cause2 Is final solvent concentration >0.5%? cause1->cause2 No solution1 Perform Dose-Response (e.g., MTT Assay) cause1->solution1 Yes cause3 Is the cell line particularly sensitive? cause2->cause3 No solution2 Reduce solvent in final working solution cause2->solution2 Yes solution3 Include Vehicle Control to isolate solvent effect cause2->solution3 Yes solution4 Review literature for your specific cell type cause3->solution4 Yes end_node Optimized Experiment solution1->end_node solution2->end_node solution3->end_node solution4->end_node Experimental_Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4/5) p1 Seed cells in 96-well plate p2 Allow cells to adhere overnight p1->p2 t1 Prepare DLPC serial dilutions and vehicle controls p2->t1 t2 Replace old media with treatment media t1->t2 t3 Incubate for 24-72 hours t2->t3 a1 Add MTT reagent to each well t3->a1 a2 Incubate for 4 hours (Formazan formation) a1->a2 a3 Solubilize crystals (e.g., with DMSO) a2->a3 a4 Read absorbance at 570 nm a3->a4 a5 Analyze Data: Calculate % Viability a4->a5 Signaling_Pathway DLPC This compound LRH1 LRH-1 (Nuclear Receptor) DLPC->LRH1  Agonist  Binding BileAcid Bile Acid Synthesis Genes LRH1->BileAcid  Induces  Expression Metabolism Regulated Glucose & Lipid Metabolism BileAcid->Metabolism  Leads to

Technical Support Center: 1,2-DLPC Stability & Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) in aqueous solutions and during storage. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid powder form, storage at -20°C is recommended, where it can be stable for several years. Once in an organic solvent, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.

Q2: What is the primary cause of this compound degradation in aqueous solutions?

A2: The primary degradation pathway for this compound, a saturated phospholipid, is the hydrolysis of its ester linkages. This is more of a concern than oxidation. This hydrolysis results in the formation of 1-lauroyl-sn-glycero-3-phosphocholine (lysophosphatidylcholine) and lauric acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The hydrolysis of phosphatidylcholines, including this compound, is pH-dependent. The minimum rate of hydrolysis occurs at a pH of approximately 6.5.[2][3][4][5] Both acidic and basic conditions will accelerate the degradation of the phospholipid.

Q4: I'm observing aggregation or precipitation of my this compound liposomes. What could be the cause?

A4: Aggregation of liposomes can be caused by several factors. Since this compound is a neutral lipid, liposomes made purely from it can have low surface charge, leading to a lack of electrostatic repulsion and subsequent aggregation. Other contributing factors can include high lipid concentration, inappropriate buffer conditions (ionic strength and pH), and storage at temperatures that promote vesicle fusion.

Q5: How can I prepare a stable aqueous solution of this compound for my experiments?

A5: this compound has limited solubility in aqueous solutions. A common method is to first dissolve the lipid in a water-miscible organic solvent, such as ethanol, at a higher concentration. This stock solution can then be slowly added to the aqueous buffer with gentle vortexing to facilitate the formation of liposomes or micelles. The final concentration of the organic solvent should be kept to a minimum to avoid any unwanted effects on your experiment.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of biological activity in your assay.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).

  • Changes in the physical appearance of the solution (e.g., cloudiness).

Possible Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Inappropriate pH Adjust the pH of your aqueous buffer to be as close to 6.5 as your experimental conditions allow.[2][3][4][5] Use a buffer with sufficient buffering capacity to maintain the pH throughout your experiment.Minimized rate of ester hydrolysis, leading to improved stability of this compound.
High Temperature Conduct experiments at the lowest feasible temperature. If elevated temperatures are required, minimize the incubation time. Store aqueous preparations at 4°C for short-term use (less than 24 hours).Slower hydrolysis rate, prolonging the integrity of the this compound in solution.
Buffer Composition Certain buffer species can catalyze hydrolysis.[2][5] If possible, test different buffer systems (e.g., phosphate (B84403) vs. TRIS) to identify one that has minimal impact on this compound stability.Reduced catalytic effect from buffer components on ester hydrolysis.
Issue 2: Physical Instability of this compound Liposomes (Aggregation/Fusion)

Symptoms:

  • Visible precipitation or cloudiness in the liposome (B1194612) suspension.

  • Increase in particle size over time as measured by Dynamic Light Scattering (DLS).

  • Inconsistent results in cell-based assays due to aggregated vesicles.

Possible Causes & Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Low Surface Charge Incorporate a small molar percentage (5-10%) of a charged lipid into your liposome formulation. For a negative charge, consider lipids like 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG).Increased electrostatic repulsion between liposomes, preventing aggregation and improving colloidal stability.
High Lipid Concentration Prepare liposomes at a lower total lipid concentration (e.g., 1-5 mg/mL).Reduced frequency of vesicle collisions, leading to a lower likelihood of aggregation and fusion.
Inappropriate Storage Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) has been included in the formulation.Minimized lipid mobility and reduced chances of aggregation over time.
Suboptimal Extrusion Ensure the liposome suspension is passed through the extruder membrane an adequate number of times (typically 11-21 passes) to achieve a uniform size distribution.A more monodisperse population of liposomes that is less prone to aggregation.

Quantitative Stability Data

The following tables provide an estimation of this compound stability based on data from similar saturated phosphatidylcholines. These values should be used as a guide, and stability should be empirically determined for your specific experimental conditions.

Table 1: Estimated Half-life of this compound Hydrolysis at Different pH and Temperatures

TemperaturepH 4.0pH 6.5pH 8.0
4°C ~ 3-4 months> 1 year~ 2-3 months
25°C ~ 1-2 weeks~ 6-8 months~ 1 week
37°C ~ 3-5 days~ 1-2 months~ 2-3 days

Data extrapolated and estimated based on hydrolysis kinetics of other saturated phosphatidylcholines.[2][3]

Table 2: Recommended Storage Conditions Summary

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°C≥ 4 years[6]Protect from moisture.
Organic Stock Solution -20°C≤ 1 month[1]Aliquot to avoid freeze-thaw cycles.
-80°C≤ 6 months[1]Aliquot to avoid freeze-thaw cycles.
Aqueous Solution/Liposomes 4°C≤ 24 hoursProne to hydrolysis; prepare fresh.

Experimental Protocols

Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of 100 nm LUVs composed of this compound.

Materials:

  • This compound powder

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask. c. Dry the film under a gentle stream of nitrogen or argon, followed by placing it under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound (-1.1°C), so room temperature is sufficient. b. Agitate the flask by vortexing or gentle shaking for 30-60 minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension to one of the syringes. c. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of LUVs.[7][8][9]

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a method to monitor the degradation of this compound over time.

Materials:

  • This compound solution/liposome suspension

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD))

  • C8 or C18 HPLC column

  • Mobile phase components (e.g., methanol, water, trifluoroacetic acid)

  • Standards for this compound and 1-lauroyl-sn-glycero-3-phosphocholine (Lyso-DLPC)

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of the this compound solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions (Example):

    • Column: C18, 3 µm particle size, 150 x 4.6 mm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Methanol

    • Gradient: Start with a high percentage of A and gradually increase the percentage of B to elute the lipids.

    • Flow Rate: 1 mL/min

    • Detector: CAD or ELSD

  • Analysis: a. Inject the prepared sample and standards onto the HPLC system. b. Identify the peaks for this compound and its degradation product, Lyso-DLPC, based on the retention times of the standards. c. Quantify the peak areas to determine the percentage of remaining this compound and the formation of Lyso-DLPC over time.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_stability Stability Assessment dissolve Dissolve this compound in Chloroform film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Buffer (Forms MLVs) film->hydrate extrude Extrude through 100 nm Membrane (Forms LUVs) hydrate->extrude incubate Incubate at Desired Temperature and pH extrude->incubate Start Stability Study sample Take Aliquots at Time Points incubate->sample hplc Analyze by HPLC-CAD/ELSD sample->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for the preparation and stability testing of this compound liposomes.

lrh1_pathway DLPC This compound LRH1 LRH-1 (Nuclear Receptor) DLPC->LRH1 Binds and Activates Coactivator Coactivator (e.g., PGC-1α) LRH1->Coactivator Recruits Complex LRH-1/Coactivator Complex LRH1->Complex Coactivator->Complex DNA DNA (LRH-1 Response Element) Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Response Metabolic & Anti-inflammatory Responses Transcription->Response

Caption: Simplified signaling pathway of Liver Receptor Homolog-1 (LRH-1) activation by this compound.[10][11][12][13][14]

References

Technical Support Center: Optimizing 1,2-DLPC Nanodisc NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) nanodisc NMR experiments.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues leading to poor signal-to-noise in nanodisc NMR experiments.

Guide 1: Low Signal Intensity or Broad Peaks

Problem: The resulting NMR spectrum shows very weak signals or peaks are significantly broadened, leading to a poor signal-to-noise ratio.

Systematic Troubleshooting Steps:

  • Verify Sample Concentration: Insufficient concentration of the protein-loaded nanodiscs is a primary cause of low signal. Aim for concentrations in the high µM to low mM range to significantly boost the signal-to-noise ratio.[1]

  • Assess Nanodisc Homogeneity: A heterogeneous population of nanodiscs, with varying sizes, can lead to peak broadening.[1]

    • Action: Purify the Membrane Scaffold Protein (MSP) thoroughly to remove any degraded fragments, as these can lead to the formation of larger, non-uniform discs.[1] Use size-exclusion chromatography (SEC) to isolate a monodisperse sample of protein-loaded nanodiscs.[1][2]

  • Optimize Nanodisc Size: Large nanodiscs tumble slowly in solution, which results in faster transverse relaxation and consequently, broader NMR signals.[1][3]

    • Action: Employ truncated versions of the Membrane Scaffold Protein (MSP) to create smaller nanodiscs.[1][2][3] Reducing the nanodisc diameter shortens the rotational correlation time, leading to sharper peaks and improved spectral quality.[2]

  • Evaluate Lipid-to-MSP Ratio: An incorrect lipid-to-MSP ratio can result in unstable or improperly formed nanodiscs.

    • Action: Empirically determine the optimal MSP-to-lipid ratio for your specific MSP construct and target protein.[4] Refer to established starting ratios for different MSP variants.

  • Consider Deuteration: Protonated lipids contribute significantly to the relaxation of the target protein, leading to signal broadening.

    • Action: While the focus is on this compound, for troubleshooting and significant signal improvement, consider using deuterated lipids (e.g., d54-DMPC).[1] Deuteration of the target protein is also crucial for successful solution NMR of nanodisc-embedded proteins.[1]

  • Adjust Experimental Temperature: The sample temperature during NMR acquisition plays a critical role.

    • Action: Ensure the experiment is run at a temperature above the phase transition temperature of the lipid being used. For this compound, the phase transition temperature (Tm) is -2°C.[4] Acquiring data at higher temperatures can sometimes improve signal-to-noise, but protein stability must be considered.[1]

Logical Flow for Troubleshooting Low Signal:

start Low Signal-to-Noise check_concentration Is sample concentration high enough (high µM to low mM)? start->check_concentration check_homogeneity Is the nanodisc population homogeneous (check SEC)? check_concentration->check_homogeneity Yes increase_concentration Increase sample concentration. check_concentration->increase_concentration No check_size Are you using the smallest stable nanodisc for your protein? check_homogeneity->check_size Yes purify_msp_sec Purify MSP and use SEC to isolate monodisperse fraction. check_homogeneity->purify_msp_sec No check_ratios Are MSP:Lipid:Protein ratios optimized? check_size->check_ratios Yes use_smaller_msp Use truncated MSP constructs to create smaller nanodiscs. check_size->use_smaller_msp No check_deuteration Are deuterated components (protein, lipids) being used? check_ratios->check_deuteration Yes optimize_ratios Empirically screen for optimal MSP:Lipid:Protein ratios. check_ratios->optimize_ratios No check_temp Is the experimental temperature optimized? check_deuteration->check_temp Yes use_deuteration Use deuterated protein and/or lipids. check_deuteration->use_deuteration No adjust_temp Adjust temperature, ensuring it's above lipid Tm. check_temp->adjust_temp No good_signal Improved Signal-to-Noise check_temp->good_signal Yes increase_concentration->check_homogeneity purify_msp_sec->check_size use_smaller_msp->check_ratios optimize_ratios->check_deuteration use_deuteration->check_temp adjust_temp->good_signal

Caption: Troubleshooting workflow for low signal-to-noise in nanodisc NMR.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Membrane Scaffold Protein (MSP) to this compound ratio for nanodisc assembly?

A1: The optimal MSP-to-lipid ratio is dependent on the specific MSP construct used. Shorter MSPs require fewer lipid molecules to form a stable nanodisc. For initial screening, you can use the following empirically determined ratios for different MSP variants with DMPC, which has a similar headgroup to DLPC. These ratios should be further optimized for your specific protein.[4]

MSP VariantApproximate DiameterMSP:DMPC Molar Ratio (for empty discs)
MSP1D1ΔH5~8 nm1:50
MSP1D1ΔH4H5~7 nm1:35
D7~7 nm1:30

Note: The presence of an incorporated membrane protein will displace some lipids, so the lipid ratio may need to be adjusted downwards.[1][4]

Q2: How does temperature affect my this compound nanodisc NMR experiment?

A2: Temperature is a critical parameter. For optimal spectral quality, NMR experiments should be conducted at a temperature above the lipid's phase transition temperature (Tm).[4] The Tm for this compound is -2°C.[4] Running experiments at elevated temperatures can sometimes increase sensitivity by reducing the rotational correlation time; however, this must be balanced with the thermal stability of your target protein.[1] Unstable proteins at higher temperatures can lead to aggregation and signal loss.

Q3: My protein is incorporated into the nanodiscs, but the signal is still poor. What else can I do?

A3: If basic parameters are optimized, consider the following:

  • Use TROSY-based experiments: For larger systems like nanodiscs, Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential to reduce signal broadening and enhance sensitivity.[1][4]

  • Increase MSP Molar Excess: For NMR sample preparation, it is recommended to use a three- to four-fold molar excess of MSP relative to the target protein. This promotes the formation of monomeric protein incorporation into the nanodiscs, which is preferable for NMR studies.[1]

  • On-Column Preparation: An on-column method for nanodisc formation can improve the yield and purity of protein-incorporated discs, leading to better quality NMR spectra.[1][2] This method can reduce preparation time and efficiently separate empty discs from those containing your protein.[1][2]

Q4: Can I use non-deuterated this compound and still get a good signal?

A4: While obtaining a signal is possible, using protonated lipids like this compound will likely result in a lower signal-to-noise ratio compared to using deuterated lipids. The protons on the lipid acyl chains contribute significantly to dipolar relaxation, which broadens the signals of the embedded protein. The use of deuterated lipids is considered a key factor for the successful implementation of nanodiscs in solution NMR.[1] If you must use this compound, optimizing all other parameters (nanodisc size, sample concentration, temperature, and NMR pulse sequences) becomes even more critical.

Experimental Protocols

Protocol 1: On-Column Nanodisc Assembly for NMR

This protocol describes an efficient method to prepare protein-incorporated nanodiscs with improved homogeneity.[1][2]

Workflow Diagram:

cluster_prep Preparation cluster_assembly On-Column Assembly cluster_purification Purification & Analysis reagents Prepare Buffers: - Binding Buffer - Wash Buffers - Elution Buffer lipid_prep Solubilize this compound in Cholate Buffer reagents->lipid_prep protein_prep Express & Purify His-tagged Target Protein bind_protein Bind Target Protein to Ni-NTA Resin protein_prep->bind_protein msp_prep Express & Purify MSP add_msp_lipid Add MSP and solubilized This compound to the resin msp_prep->add_msp_lipid lipid_prep->add_msp_lipid bind_protein->add_msp_lipid incubate Incubate to allow nanodisc formation on-column add_msp_lipid->incubate wash Wash resin to remove empty nanodiscs and excess lipids incubate->wash elute Elute protein-loaded nanodiscs from resin wash->elute sec Size-Exclusion Chromatography (SEC) for final purification & buffer exchange elute->sec nmr Concentrate sample for NMR analysis sec->nmr

Caption: On-column assembly workflow for preparing protein-loaded nanodiscs.

Methodology:

  • Reagent Preparation:

    • Binding Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.5.

    • Cholate Buffer: 20 mM Tris-HCl, 100 mM NaCl, 60 mM Sodium Cholate, pH 7.5.

    • Wash Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.5.

    • Elution Buffer: 20 mM Tris-HCl, 100 mM NaCl, 250 mM Imidazole, pH 7.5.

  • Protein Immobilization: Equilibrate a Ni-NTA resin column with Binding Buffer. Load your purified, His-tagged target membrane protein onto the column.

  • Nanodisc Assembly:

    • Prepare a mixture of your chosen MSP and this compound solubilized in Cholate Buffer. Use a 3-4 fold molar excess of MSP to your target protein and an optimized lipid-to-MSP ratio.

    • Apply this mixture to the Ni-NTA column containing the immobilized target protein.

    • Incubate the column at room temperature for 2-4 hours with gentle rocking to allow for nanodisc assembly around the target protein.

  • Washing: Wash the column extensively with Wash Buffer to remove excess lipids, MSP, and any formed empty nanodiscs.

  • Elution: Elute the now-formed protein-loaded nanodiscs from the column using Elution Buffer.

  • Final Purification: Subject the eluate to Size-Exclusion Chromatography (SEC) to remove any aggregates, separate from imidazole, and exchange into the final NMR buffer. This step is crucial for ensuring a homogenous sample.[1]

  • Concentration: Concentrate the purified, homogenous nanodisc sample to the desired concentration for NMR analysis.

References

Technical Support Center: Optimizing Cholesterol in 1,2-DLPC Membranes for Raft Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing cholesterol concentration in 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) membranes for the study of lipid rafts.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and characterization of DLPC/cholesterol model membranes.

Question: My liposome (B1194612) solution appears aggregated or shows high polydispersity (PDI) after preparation. What could be the cause?

Answer:

Aggregation and high PDI in liposome preparations can stem from several factors related to the protocol and formulation. Here are common causes and their solutions:

  • Incomplete Hydration of the Lipid Film: A lipid film that is not fully hydrated can result in the presence of large, multilamellar vesicles (MLVs) which contribute to a high PDI. Ensure the lipid film is thin and uniform before hydration. Hydrate the film for at least one hour with intermittent vortexing to ensure complete dispersion.[1]

  • Suboptimal Extrusion Process: The extrusion step is critical for obtaining unilamellar vesicles of a defined size.

    • Extrusion Temperature: Extruding below the phase transition temperature (Tm) of the lipids can lead to inefficient sizing and fouling of the membrane. For DLPC, which has a low Tm (approximately -1°C to 2°C), extrusion can typically be performed at room temperature. However, ensure the temperature is consistent.

    • Number of Passes: An insufficient number of passes through the extruder membrane will result in a broad size distribution. A minimum of 11-21 passes is generally recommended to achieve a narrow PDI.[1][2]

  • High Lipid Concentration: Very high lipid concentrations can make the extrusion process difficult, potentially leading to membrane tearing and inconsistent vesicle sizes. If you are facing issues, consider reducing the lipid concentration.[1]

  • Buffer Composition: High concentrations of divalent cations in the buffer can induce aggregation of vesicles. If their presence is necessary, consider adding a chelating agent like EDTA.[1]

Question: I am observing inconsistent or no formation of liquid-ordered (Lo) domains in my DLPC/cholesterol vesicles. How can I optimize for raft-like domains?

Answer:

The formation of liquid-ordered (Lo) domains, which serve as a model for lipid rafts, is highly dependent on the cholesterol concentration.

  • Cholesterol Concentration: The molar ratio of cholesterol is the most critical factor. While a definitive, narrow optimal concentration for pure DLPC/cholesterol rafts is not universally defined, studies on similar phosphatidylcholine systems provide guidance.

    • In ternary mixtures of DPPC/DLPC/cholesterol, a cholesterol mole fraction between approximately 0.16 and 0.25 was found to promote the formation of nanoscopic ordered and fluid domains.[3][4]

    • For binary systems like DPPC/cholesterol, the liquid-ordered (Lo) phase is prominent at cholesterol concentrations above ~30 mol%.[5]

    • It is recommended to screen a range of cholesterol concentrations, for instance, from 20 mol% to 50 mol%, to determine the optimal ratio for your specific experimental conditions and desired domain characteristics.

  • Temperature: Although DLPC has a low phase transition temperature, the stability and characteristics of cholesterol-induced domains can still be temperature-sensitive. Ensure your experiments are conducted at a consistent and controlled temperature.

  • Characterization Method: The technique used to visualize or detect domains is crucial. Fluorescence microscopy with phase-sensitive probes is a common method. Ensure your chosen probe partitions preferentially into the Lo or liquid-disordered (Ld) phase to provide adequate contrast.

Question: The encapsulated cargo is leaking from my DLPC/cholesterol liposomes. How can I improve retention?

Answer:

Leakage of encapsulated molecules is often related to the fluidity and packing of the lipid bilayer.

  • Increase Cholesterol Content: Cholesterol is known to decrease membrane permeability by increasing the packing and order of the phospholipid acyl chains.[1] If you are observing leakage, consider increasing the molar ratio of cholesterol in your formulation. A common starting point is a lipid-to-cholesterol molar ratio of 2:1 (i.e., ~33 mol% cholesterol), and this can be increased up to a 1:1 ratio (50 mol% cholesterol).[2]

  • Choice of Lipid: DLPC, having short lauroyl chains, creates a relatively thin and fluid bilayer, which can be more prone to leakage compared to lipids with longer, saturated acyl chains like DPPC or DSPC. While your primary lipid is DLPC for specific experimental reasons, incorporating a small percentage of a higher Tm lipid alongside an optimized cholesterol concentration could potentially reduce leakage, though this will create a more complex ternary system.

Frequently Asked Questions (FAQs)

Q1: What is the role of cholesterol in forming lipid rafts in DLPC membranes?

A1: Cholesterol plays a crucial role in the formation of lipid rafts by inducing the formation of the liquid-ordered (Lo) phase. In a simplified model, lipid rafts are considered to be small, dynamic domains enriched in cholesterol and sphingolipids (in biological membranes) or saturated lipids (in model systems) that are in the Lo phase. Cholesterol, with its rigid, planar steroid ring structure, inserts between the phospholipid molecules. At temperatures above the lipid's phase transition temperature (which is the case for DLPC at typical experimental temperatures), cholesterol decreases the mobility of the phospholipid acyl chains, leading to a more ordered and tightly packed bilayer, characteristic of the Lo phase, while maintaining lateral diffusion.[6][7]

Q2: What is the typical phase behavior of DLPC/cholesterol mixtures?

A2: At typical room and physiological temperatures, pure DLPC is in a fluid, liquid-disordered (Ld) phase. As cholesterol is incorporated, it induces ordering of the DLPC acyl chains. At lower cholesterol concentrations, you may have a single Ld phase with increased order. As the cholesterol concentration increases, you can get a coexistence of a cholesterol-poor Ld phase and a cholesterol-rich Lo phase. At sufficiently high cholesterol concentrations (e.g., above ~30-40 mol%), the system may exist predominantly in a single Lo phase.[5][8]

Q3: How does cholesterol concentration affect the physical properties of DLPC membranes?

A3: Cholesterol concentration significantly impacts several biophysical properties of DLPC membranes:

  • Fluidity: Cholesterol acts as a "fluidity buffer." In the fluid Ld phase of DLPC, increasing cholesterol concentration decreases membrane fluidity by restricting the motion of the acyl chains.[6]

  • Thickness: The ordering effect of cholesterol on the acyl chains causes them to become more extended, which leads to an increase in the thickness of the bilayer.

  • Permeability: By increasing the packing density of the lipids, cholesterol reduces the permeability of the membrane to water and small solutes.[1][9]

  • Mechanical Strength: The presence of cholesterol generally increases the mechanical strength and stability of the liposome membrane.[2]

Q4: What are some common techniques to characterize lipid rafts in DLPC/cholesterol model membranes?

A4: Several biophysical techniques can be used to characterize the formation and properties of lipid domains:

  • Fluorescence Microscopy: Using giant unilamellar vesicles (GUVs) and fluorescent probes that partition differently between the Lo and Ld phases allows for direct visualization of domain formation.[10][11]

  • Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) and fluorescence correlation spectroscopy (FCS) can provide information on lipid mixing and diffusion dynamics within different phases.[3][4][10]

  • Atomic Force Microscopy (AFM): On supported lipid bilayers, AFM can be used to image the topography of the membrane, often revealing height differences between Lo and Ld domains.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the order and dynamics of the lipid molecules in different phases.[13]

Data Presentation

Table 1: Effect of Cholesterol Concentration on DLPC/DPPC Membrane Phase Behavior at Room Temperature

Cholesterol (mol%)DPPC/DLPC RatioObserved PhasesDomain Characteristics
< 16%VariesCoexisting ordered (DPPC-rich) and fluid (DLPC-rich)Macroscopic domains
16% - 25%VariesSingle phase with nanoscopic domainsOrdered and fluid nanoscopic domains
> 25%VariesDisappearance of rigidly ordered phasesMore homogeneous phase

Data synthesized from reference[3][4]. This table is for a ternary system but provides insights into cholesterol's role in inducing ordered domains in the presence of DLPC.

Table 2: General Effects of Increasing Cholesterol on Phosphatidylcholine Bilayer Properties

PropertyEffect of Increasing Cholesterol
Membrane FluidityDecreases (in Ld phase)
Bilayer ThicknessIncreases
Area per LipidDecreases
Acyl Chain OrderIncreases
PermeabilityDecreases

This table summarizes general trends observed for phosphatidylcholine membranes.[14][15]

Experimental Protocols

Protocol 1: Preparation of DLPC/Cholesterol Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles (LUVs) with a defined size, suitable for raft studies.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Cholesterol

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired molar ratio of DLPC and cholesterol in the chloroform/methanol solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. d. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. For DLPC, hydration can be performed at room temperature. b. Agitate the flask by gentle rotation or vortexing for 1-2 hours to form a milky suspension of multilamellar vesicles (MLVs).[2]

  • Extrusion: a. Assemble the mini-extruder with the 100 nm polycarbonate membrane. b. Transfer the MLV suspension into a syringe and place it in the extruder. c. Force the suspension through the membrane. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[1]

  • Storage: a. Store the final liposome suspension at 2-8°C. Avoid freezing.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Analysis Lipid_Mixing 1. Dissolve DLPC & Cholesterol in Solvent Film_Formation 2. Create Thin Lipid Film (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydrate Film (Buffer Addition) Film_Formation->Hydration Extrusion 4. Size Extrusion (e.g., 100 nm) Hydration->Extrusion Characterization 5. Characterization (DLS, Microscopy) Extrusion->Characterization Experiment 6. Raft-Dependent Experiment Characterization->Experiment

Caption: Experimental workflow for DLPC/cholesterol liposome preparation and analysis.

Troubleshooting_Logic Problem Problem: High PDI / Aggregation Cause1 Incomplete Hydration? Problem->Cause1 Cause2 Suboptimal Extrusion? Problem->Cause2 Cause3 High Lipid Concentration? Problem->Cause3 Solution1 Increase hydration time, ensure thin film Cause1->Solution1 Yes Solution2 Increase extrusion passes (11-21x) Cause2->Solution2 Yes Solution3 Reduce lipid concentration Cause3->Solution3 Yes

Caption: Troubleshooting logic for liposome aggregation issues.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Non-Raft (Ld Phase) Receptor Receptor Effector Effector Protein Receptor->Effector Signal_Transduction Signal Transduction Cascade Effector->Signal_Transduction Inactive_Receptor Inactive Receptor Ligand Ligand Ligand->Receptor

Caption: Conceptual signaling pathway organized by a lipid raft.

References

challenges in reconstituting large membrane proteins into 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Membrane Protein Reconstitution. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the challenges of reconstituting large membrane proteins into 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2-DLPC a suitable lipid for reconstituting membrane proteins?

A1: this compound (1,2-dilauroyl-sn-glycero-3-phosphocholine) is a synthetic lipid with a defined chemical structure, which leads to reproducible in vitro systems.[1] As a phosphatidylcholine, it is a major component of animal cell membranes, providing a structural framework.[2] Its relatively short lauroyl (C12) acyl chains result in a lower phase transition temperature, which can be beneficial for maintaining the fluidity of the membrane and the function of the reconstituted protein at common experimental temperatures (e.g., room temperature or 37°C).

Q2: What are the primary methods for reconstituting a large membrane protein into DLPC vesicles?

A2: The most common and successful strategy for reconstituting integral membrane proteins is the detergent-mediated method.[3][4][5] This process involves solubilizing the purified membrane protein and the DLPC lipids in a detergent to form mixed micelles. Subsequently, the detergent is slowly removed, prompting the self-assembly of the lipids into a bilayer (liposome) with the protein incorporated.[6] Common detergent removal techniques include dialysis, gel filtration chromatography, or the use of hydrophobic adsorbent beads like Bio-Beads.[3][6][7]

Q3: How do I choose the right detergent for my protein and DLPC?

A3: Detergent selection is a critical step that often requires empirical optimization for each specific membrane protein.[1] The ideal detergent should effectively solubilize the protein while maintaining its structural integrity and activity. Common choices include n-Dodecyl-β-D-maltoside (DDM), n-Octyl-β-D-glucopyranoside (OG), and CHAPS.[1] The choice can depend on the protein's properties and the desired rate of detergent removal. Detergents with a high critical micelle concentration (CMC), such as OG or CHAPS, are often easier to remove by dialysis or dilution.[4][8]

Q4: What is a typical starting lipid-to-protein molar ratio (LPR)?

A4: The LPR is highly dependent on the specific protein and must be optimized.[9] A common starting point for optimization ranges from 50:1 to 500:1 (molar ratio).[9] For large membrane proteins, a higher LPR is often a good starting point to ensure an excess of lipid is available for proper reconstitution and to minimize protein aggregation.[9]

Troubleshooting Guide

Issue 1: Low Reconstitution Efficiency or Protein Aggregation

Q: My large membrane protein is precipitating or aggregating during detergent removal. What could be the cause and how can I fix it?

A: Protein aggregation is a common challenge, especially for large proteins with extensive hydrophobic surfaces. Several factors could be contributing to this issue.

  • Possible Cause 1: Detergent removal is too rapid.

    • Solution: Slowing down the rate of detergent removal can give the protein more time to correctly insert into the forming lipid bilayer. If using dialysis, increase the volume of the dialysis buffer and reduce the frequency of buffer changes.[10] If using Bio-Beads, try using a smaller quantity of beads initially and add them in stages.[7]

  • Possible Cause 2: Incorrect Lipid-to-Protein Ratio (LPR).

    • Solution: An LPR that is too low may not provide sufficient lipid surface area to accommodate the protein, leading to aggregation. Systematically increase the LPR. Good starting ranges are between 100:1 to 500:1 (w/w).[1]

  • Possible Cause 3: Suboptimal buffer conditions.

    • Solution: The pH, ionic strength, and presence of co-factors in the buffer can significantly impact protein stability. Ensure the buffer composition is optimal for your specific protein's stability. Consider including a small percentage of glycerol (B35011) (e.g., 5-10%) in the buffer, as it can act as a stabilizing agent.

  • Possible Cause 4: Mismatch between bilayer thickness and protein hydrophobic domain.

    • Solution: The C12 chains of DLPC create a relatively thin bilayer. If the transmembrane domain of your large protein is significantly wider, this hydrophobic mismatch can lead to instability and aggregation. While DLPC is your target, for troubleshooting purposes, you could try a lipid with longer acyl chains (e.g., DMPC - C14) to see if the problem persists. If it resolves the issue, you may need to explore lipid mixtures (e.g., DLPC with a small percentage of longer-chain lipids) to better accommodate your protein.

Issue 2: Loss of Protein Function Post-Reconstitution

Q: My membrane protein is successfully incorporated into the DLPC liposomes, but it has lost its activity. What are the likely reasons?

A: Preserving the functional state of the protein is a primary goal of reconstitution. Loss of activity can often be traced back to denaturation or incorrect insertion.

  • Possible Cause 1: Residual detergent in the proteoliposomes.

    • Solution: Even small amounts of residual detergent can denature membrane proteins or inhibit their function.[7][11] Ensure complete detergent removal. When using dialysis, extend the dialysis time and increase the number of buffer changes.[1] When using Bio-Beads, ensure a sufficient quantity is used over an adequate period.[7] It may be necessary to combine methods, for example, dialysis followed by a final treatment with Bio-Beads.[10]

  • Possible Cause 2: Incorrect protein orientation.

    • Solution: Many large membrane proteins are asymmetric and must be inserted in the correct orientation to be functional. The reconstitution process can sometimes lead to random orientation. Optimizing the detergent type and removal rate can sometimes influence orientation. Characterizing the orientation of the protein using techniques like protease protection assays or binding studies with domain-specific antibodies is crucial.

  • Possible Cause 3: Protein denaturation during solubilization.

    • Solution: The initial solubilization step is critical. The chosen detergent or its concentration might be too harsh for your protein. Screen different, milder detergents. Also, ensure the solubilization is performed at an optimal temperature (often 4°C to minimize denaturation) and for the minimum time necessary.[9]

Issue 3: Heterogeneity of Proteoliposomes

Q: The proteoliposomes I've prepared are very heterogeneous in size, and some appear to be empty liposomes. How can I improve homogeneity?

A: Achieving a uniform population of single-protein-containing liposomes is often desirable for functional and structural studies.

  • Possible Cause 1: Inefficient liposome (B1194612) preparation.

    • Solution: Before adding the protein and detergent, ensure you are starting with a homogenous population of unilamellar vesicles. After hydrating the DLPC lipid film, use techniques like extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication to create uniformly sized liposomes.[1]

  • Possible Cause 2: Inefficient protein incorporation.

    • Solution: If a large fraction of liposomes are empty, it points to a low efficiency of protein insertion. Re-evaluate the LPR and detergent conditions. It might be beneficial to saturate pre-formed liposomes with detergent before adding the solubilized protein.[12]

  • Possible Cause 3: Formation of multilamellar vesicles during detergent removal.

    • Solution: The rate and method of detergent removal can influence the final vesicle structure. Slow, controlled removal (e.g., dialysis) is generally preferred for forming unilamellar proteoliposomes. After reconstitution, you can use techniques like sucrose (B13894) density gradient centrifugation to separate proteoliposomes from empty liposomes and to isolate fractions with the desired density (and thus, protein content).[11][12]

Quantitative Data Summary

The optimal parameters for reconstitution are highly protein-specific and require empirical determination. The table below provides common starting ranges for key variables.

ParameterRecommended Starting RangeKey Considerations
Detergent Concentration 2-5 times the Critical Micelle Concentration (CMC)Must be sufficient to fully solubilize both the lipid and the protein.[9]
Lipid-to-Protein Ratio (LPR) 50:1 to 500:1 (molar ratio)Higher ratios are often a good starting point for large proteins to prevent aggregation.[9]
Initial DLPC Concentration 10-20 mg/mLThis is for the initial hydration of the lipid film before solubilization.[9]
Incubation Temperature 4°C to 37°CDependent on the protein's stability and should be above the phase transition temp of DLPC.[9]
Dialysis MWCO 10-14 kDaShould be large enough to allow passage of detergent monomers but retain the proteoliposomes.[1]

Visualizing the Process

Experimental Workflow

The following diagram outlines the key steps in a typical detergent-mediated reconstitution experiment.

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis cluster_methods LipidFilm 1. Prepare DLPC Lipid Film Hydration 2. Hydrate Film (forms MLVs) LipidFilm->Hydration Extrusion 3. Extrude to form LUVs (e.g., 100nm) Hydration->Extrusion Mixing 5. Mix LUVs, Protein, & additional Detergent (forms Mixed Micelles) Extrusion->Mixing ProteinPrep 4. Purify & Solubilize Large Membrane Protein in Detergent ProteinPrep->Mixing DetergentRemoval 6. Slow Detergent Removal Mixing->DetergentRemoval Harvest 7. Harvest Proteoliposomes DetergentRemoval->Harvest DetergentRemoval->Detergent_Methods Characterization 8. Characterize (e.g., DLS, Activity Assay) Harvest->Characterization Dialysis Dialysis BioBeads Bio-Beads GelFiltration Gel Filtration

Caption: General workflow for detergent-mediated reconstitution of membrane proteins.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during reconstitution.

Troubleshooting_Tree Start Problem Encountered LowEfficiency Low Reconstitution Efficiency or Protein Aggregation Start->LowEfficiency NoActivity Loss of Protein Activity Start->NoActivity Heterogeneity Heterogeneous Vesicles Start->Heterogeneity CheckRate Detergent Removal Rate Too Fast? LowEfficiency->CheckRate CheckResidual Residual Detergent Present? NoActivity->CheckResidual CheckHomogeneity Initial Vesicles Homogeneous? Heterogeneity->CheckHomogeneity CheckLPR LPR Too Low? CheckRate->CheckLPR No Sol_SlowRate Slow down removal: - More dialysis buffer - Staged Bio-Beads CheckRate->Sol_SlowRate Yes Sol_IncreaseLPR Increase LPR (e.g., >200:1) CheckLPR->Sol_IncreaseLPR Yes CheckOrientation Incorrect Orientation? CheckResidual->CheckOrientation No Sol_ImproveRemoval Improve removal: - Longer dialysis - More Bio-Beads CheckResidual->Sol_ImproveRemoval Yes Sol_CharacterizeOrient Characterize orientation (e.g., protease protection) CheckOrientation->Sol_CharacterizeOrient Yes CheckSeparation Separation Needed? CheckHomogeneity->CheckSeparation Yes Sol_Extrude Extrude lipids before reconstitution CheckHomogeneity->Sol_Extrude No Sol_DensityGradient Use density gradient centrifugation CheckSeparation->Sol_DensityGradient Yes

Caption: A decision tree for troubleshooting common reconstitution problems.

Detailed Experimental Protocol: Detergent-Mediated Reconstitution via Dialysis

This protocol provides a general framework. Note: All steps require careful optimization for the specific large membrane protein of interest.

  • Preparation of DLPC Lipid Film a. In a glass vial, add the desired amount of DLPC dissolved in chloroform (B151607) to achieve the target final lipid concentration and LPR.[9] b. Under a gentle stream of nitrogen gas, evaporate the chloroform while rotating the vial to create a thin, even lipid film on the inner surface. c. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration and Vesicle Formation a. Hydrate the lipid film with the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.[1] b. Vortex the suspension vigorously until the lipid film is completely resuspended, forming multilamellar vesicles (MLVs).[9] c. For unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[1] d. Extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder to produce large unilamellar vesicles (LUVs).[1]

  • Formation of Mixed Micelles a. In a separate tube, ensure your purified large membrane protein is stable and solubilized in a buffer containing a suitable detergent (e.g., DDM, OG) at a concentration above its CMC.[1] b. Combine the DLPC LUVs and the solubilized membrane protein at the desired LPR. c. Add additional detergent to the mixture to ensure the final concentration is sufficient to solubilize all components and form a clear solution of mixed protein-lipid-detergent micelles. This often requires a detergent-to-lipid molar ratio of around 2:1 to 10:1, which must be determined empirically.[9] d. Incubate the mixture for 1-2 hours with gentle agitation.[1]

  • Detergent Removal by Dialysis a. Transfer the mixed micelle solution to a dialysis cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.[1] b. Place the dialysis cassette in a large volume (1-2 Liters) of detergent-free buffer at a suitable temperature (e.g., 4°C).[1] c. Perform several buffer changes over 48-72 hours to ensure gradual and complete removal of the detergent. A typical schedule could be changes after 4, 12, 24, and 48 hours.[1] As detergent is removed, proteoliposomes will spontaneously form.

  • Characterization of Proteoliposomes a. Harvest the proteoliposome suspension from the dialysis cassette. b. Determine the protein incorporation efficiency by separating the proteoliposomes from unincorporated protein (e.g., via sucrose density gradient centrifugation).[12] c. Quantify the protein concentration in the liposome fraction using a detergent-compatible protein assay (e.g., BCA assay).[1] d. Analyze the size distribution and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).[1] e. Most importantly, assess the functionality of the reconstituted protein using an appropriate activity assay (e.g., transport, binding, or enzymatic assay).[1]

References

Technical Support Center: Troubleshooting Inconsistent Results in Drug Permeability Assays with 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in drug permeability assays utilizing 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my permeability (Pe) values between experiments using a this compound membrane?

A1: High variability in permeability assays with this compound can stem from several factors. Due to its low phase transition temperature (approximately -1°C), this compound exists in a highly fluid liquid-crystalline state at typical room temperatures (20-25°C).[1] This fluidity can make the artificial membrane sensitive to minor environmental and procedural fluctuations. Key factors contributing to variability include:

  • Temperature Fluctuations: Even small changes in ambient temperature can alter membrane fluidity and, consequently, drug permeability.[2][3]

  • Lipid Purity and Handling: The purity of the this compound and its handling are critical. Oxidation or hydrolysis of the lipid can change the membrane's physical properties.

  • Solvent and Co-solvent Effects: The organic solvent used to dissolve the lipid and any co-solvents in the drug solution can affect membrane integrity and drug partitioning.[4]

  • Hydration and Vesicle Formation: Inconsistent vesicle size and lamellarity, if using a liposome-based assay, can lead to variable results.

Q2: My high-lipophilicity drug shows lower than expected permeability. What could be the cause?

A2: While lipophilicity is a key driver of passive permeability, highly lipophilic drugs can sometimes exhibit lower than expected permeability in artificial membrane assays due to membrane retention.[5] These compounds may partition readily into the lipid bilayer but then have a slow rate of release into the acceptor compartment. This can be particularly pronounced in highly fluid membranes like those made from this compound.

Q3: Can the age of my this compound solution affect the assay?

A3: Yes, the age and storage of your this compound solution can significantly impact results. Phospholipids are susceptible to hydrolysis and oxidation, which can introduce lysolipids and oxidized species into the membrane. These impurities can alter membrane packing, fluidity, and permeability, leading to inconsistent and artifactual results. It is recommended to use freshly prepared lipid solutions for optimal reproducibility.

Q4: What is the importance of the unstirred water layer (UWL) in my this compound PAMPA assay?

A4: The unstirred water layer is a layer of fluid adjacent to the artificial membrane that can act as an additional barrier to drug diffusion, particularly for highly permeable compounds. The thickness of this layer can be influenced by factors such as stirring and the use of co-solvents, and if not controlled, can contribute to assay variability.[4]

Troubleshooting Guides

Issue 1: Inconsistent Permeability Coefficients (Pe) Across Replicate Wells or Plates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Lipid Film Deposition Ensure the lipid solution is completely and evenly applied to the filter support. Allow for consistent and complete solvent evaporation.A uniform lipid membrane across all wells, leading to more consistent Pe values.
Temperature Gradients Across the Plate Incubate the assay plate in a temperature-controlled environment. Avoid placing the plate near drafts or heat sources. Use a temperature-controlled plate reader if possible.[6]Minimized temperature-induced variations in membrane fluidity and permeability.
Well-to-Well Volume Inaccuracies Use calibrated pipettes and ensure consistent volumes are added to both donor and acceptor wells.Accurate concentration measurements and reliable Pe calculations.
Edge Effects Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations.Reduced variability between replicate wells.
Incomplete Solubilization of Test Compound Ensure the test compound is fully dissolved in the donor buffer. The presence of undissolved particles will lead to an underestimation of permeability. Consider the use of a suitable co-solvent if solubility is an issue, but be aware of its potential effects on the membrane.[4]Accurate determination of the donor concentration and more reliable permeability results.
Issue 2: Unexpectedly High or Low Permeability for Control Compounds
Potential Cause Troubleshooting Step Expected Outcome
Compromised Membrane Integrity (High Permeability) Verify the integrity of the artificial membrane. Check for leaks using a low-permeability marker like Lucifer Yellow.[7] Ensure the lipid solution is not too dilute and that the solvent is appropriate.Control compounds exhibit permeability values within the expected range, confirming membrane integrity.
Incorrect pH of Buffer Solutions (Ionizable Compounds) Measure and adjust the pH of all buffer solutions before use. The ionization state of a drug can significantly impact its permeability.Permeability values for ionizable control compounds align with expected values at the given pH.
Interaction of Control Compound with Assay Components Investigate potential interactions between the control compound and the lipid membrane or other assay components (e.g., co-solvents).Understanding of any specific interactions that may be influencing the permeability of the control compound.
Degradation of this compound (Altered Permeability) Use fresh, high-purity this compound. Store the lipid properly (typically at -20°C under an inert gas) to prevent degradation.A stable and well-defined membrane leading to consistent and expected permeability for control compounds.

Data Presentation

The following table summarizes permeability data for a selection of drugs across different phosphocholine (B91661) membranes, including this compound. This data is derived from computational models and can be used as a reference for expected permeability ranges.[8]

CompoundMembranelog10 P (cm/s)
Propranolol DLPC-4.5
DOPC-4.8
DPPC-5.2
Testosterone DLPC-4.2
DOPC-4.5
DPPC-4.9
Caffeine DLPC-5.8
DOPC-6.1
DPPC-6.5
Hydrocortisone DLPC-5.5
DOPC-5.8
DPPC-6.2

Note: P denotes the permeability coefficient. DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) are included for comparison, representing membranes with different acyl chain saturation and phase transition temperatures.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) with this compound
  • Preparation of the Lipid Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., dodecane) to a final concentration of 20 mg/mL.

  • Coating the Donor Plate:

    • Pipette 5 µL of the this compound solution onto the membrane of each well of a 96-well donor plate.

    • Allow the solvent to fully impregnate the membrane for at least 5 minutes.

  • Preparation of Solutions:

    • Prepare the test compound solution in a buffer (e.g., PBS, pH 7.4) at the desired concentration.

    • Prepare the acceptor solution (buffer without the test compound).

  • Assembling the PAMPA Sandwich:

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

    • Add 150 µL of the test compound solution to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation:

    • Incubate the plate assembly at a controlled room temperature (e.g., 25°C) for a specified period (e.g., 4-18 hours). To minimize evaporation, place the assembly in a humidified chamber.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Calculation of Permeability (Pe):

    • The apparent permeability coefficient (Pe) is calculated using the following equation: Pₑ = (-Vₐ * Vₑ) / (A * t * (Vₐ + Vₑ)) * ln(1 - [C]ₐ / [C]ₑ) Where:

      • VA = Volume of the acceptor well

      • VD = Volume of the donor well

      • A = Area of the membrane

      • t = Incubation time

      • [C]A = Concentration in the acceptor well

      • [C]eq = Equilibrium concentration

Visualizations

experimental_workflow prep_lipid Prepare this compound in Dodecane coat_plate Coat Donor Plate (5 µL/well) prep_lipid->coat_plate load_donor Load Donor Plate (150 µL/well) coat_plate->load_donor prep_solutions Prepare Donor (Drug) & Acceptor (Buffer) Solutions load_acceptor Load Acceptor Plate (300 µL/well) prep_solutions->load_acceptor prep_solutions->load_donor assemble Assemble PAMPA Sandwich load_acceptor->assemble load_donor->assemble incubate Incubate (Controlled Temperature) assemble->incubate analyze Analyze Concentrations (Donor & Acceptor) incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Experimental workflow for a this compound based PAMPA assay.

troubleshooting_flowchart start Inconsistent Permeability Results check_controls Are control compound permeabilities as expected? start->check_controls check_variability Is variability high between replicates? check_controls->check_variability Yes issue_membrane Potential Membrane Integrity/Composition Issue check_controls->issue_membrane No check_variability->issue_membrane No issue_protocol Potential Protocol Execution Issue check_variability->issue_protocol Yes sub_membrane1 Verify lipid purity & age issue_membrane->sub_membrane1 sub_membrane2 Check buffer pH issue_membrane->sub_membrane2 sub_membrane3 Run membrane integrity check (e.g., Lucifer Yellow) issue_membrane->sub_membrane3 sub_protocol1 Verify pipetting volumes issue_protocol->sub_protocol1 sub_protocol2 Ensure consistent temperature control issue_protocol->sub_protocol2 sub_protocol3 Check for edge effects issue_protocol->sub_protocol3 sub_protocol4 Confirm complete drug solubilization issue_protocol->sub_protocol4

Caption: Troubleshooting decision tree for inconsistent permeability results.

lipid_phase_permeability cluster_gel Gel Phase (e.g., DPPC at 25°C) cluster_transition Phase Transition (Tm) cluster_fluid Liquid Crystalline Phase (e.g., this compound at 25°C) gel_phase Highly Ordered Acyl Chains Low Permeability transition_phase Coexistence of Gel & Fluid Domains Packing Defects at Interfaces Peak Permeability gel_phase:f1->transition_phase:f2 Increased Permeability fluid_phase Disordered Acyl Chains High Fluidity Moderate to High Permeability fluid_phase:f2->transition_phase:f2 Decreased Permeability

Caption: Relationship between lipid phase and membrane permeability.

References

Technical Support Center: Refining 1,2-DLPC Artificial Cell Model Protocols for Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) artificial cell models.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound artificial cell models.

Issue Possible Cause(s) Recommended Solution(s)
Vesicle Aggregation & Increased Polydispersity High lipid concentration leading to frequent vesicle collisions.[1] Inappropriate buffer conditions (pH, ionic strength).[1] Storage at temperatures causing phase transitions or instability.[1][2] Hydrolysis of this compound to lyso-PC, which has detergent-like properties.[2]Prepare liposomes at a lower lipid concentration (e.g., 5-10 mg/mL).[1] Ensure the buffer pH is near neutral (6.5-7.5) and avoid excessively high ionic strength.[1] For neutral liposomes, consider adding 5-10 mol% of a charged lipid (e.g., DPPG) to induce electrostatic repulsion.[1] Store liposomes at a controlled temperature of 2-8°C and avoid freeze-thaw cycles.[1][2] Use a buffer with a pH around 6.5 to minimize hydrolysis.[3]
Premature Leakage of Encapsulated Contents High membrane fluidity due to the low phase transition temperature (Tm) of this compound.[1] Hydrolytic degradation of the lipid bilayer.[1] Osmotic mismatch between the interior and exterior of the vesicles.[1] Destabilizing interactions between the encapsulated drug and the lipid membrane.[1]Incorporate cholesterol into the liposome (B1194612) formulation (e.g., 2:1 lipid to cholesterol molar ratio) to decrease membrane fluidity and permeability.[1][4] Prepare and store liposomes in a buffer with a pH between 6.5 and 7.5 and at 2-8°C to slow hydrolysis.[1] Ensure the osmolarity of the external buffer matches that of the internal buffer used for hydration.[1] For lipophilic drugs, ensure proper intercalation within the bilayer. For hydrophilic drugs, assess potential interactions with lipid headgroups.[1]
Inconsistent Vesicle Size Inefficient or inconsistent sizing method (extrusion or sonication). Aggregation of vesicles after preparation.Ensure the extrusion process is performed at a temperature above the Tm of all lipid components.[5] Use an odd number of passes (e.g., 11-21) through the extruder for a homogenous population.[6] If sonicating, use a probe sonicator for smaller vesicles and control the temperature to avoid lipid degradation. Monitor vesicle size over time using Dynamic Light Scattering (DLS) to detect aggregation.[1]
Low Encapsulation Efficiency Poor hydration of the lipid film. Leakage of the encapsulated material during the sizing process. Unfavorable interactions between the drug and the lipid bilayer.Ensure complete hydration of the thin lipid film by agitating at a temperature above the highest Tm of the lipid mixture.[5][7] Optimize the sizing method; extrusion is generally gentler than sonication and may result in less leakage. Consider the physicochemical properties of the drug; for hydrophilic drugs, encapsulation in the aqueous core is favored, while lipophilic drugs partition into the bilayer.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main stability challenges with this compound liposomes?

A1: The primary stability challenges for liposomes made with this compound stem from the short length of its acyl chains (C12:0). This results in a very low phase transition temperature (Tm) of approximately -2°C, meaning the membrane is in a highly fluid state at typical experimental temperatures.[1][8] This high fluidity can lead to increased membrane permeability and a greater tendency for vesicle aggregation and fusion compared to liposomes made from lipids with longer acyl chains and higher Tm values, such as DPPC or DSPC.[1][9] Additionally, the ester bonds in this compound are susceptible to hydrolysis, which can be accelerated by non-neutral pH and elevated temperatures, leading to the formation of lysolipids that destabilize the bilayer.[1]

Q2: How does cholesterol improve the stability of this compound liposomes?

A2: Cholesterol acts as a "fluidity buffer" in lipid bilayers.[1] At temperatures above the lipid's Tm, as is the case for this compound under normal experimental conditions, cholesterol decreases membrane fluidity and permeability.[1][4] It does this by ordering the acyl chains of the phospholipids, leading to tighter packing.[4][10] This increased packing density reduces the leakage of encapsulated molecules and enhances the mechanical strength and overall stability of the liposome membrane.[1][4] A common starting point for optimization is a lipid-to-cholesterol molar ratio of 2:1.[1]

Q3: What are the optimal storage conditions for this compound liposomes?

A3: For optimal stability, this compound liposome suspensions should be stored at 2-8°C.[1][2] It is crucial to avoid freezing, as the formation of ice crystals can disrupt the vesicle structure.[6][11] For long-term storage of the this compound powder, it is recommended to keep it at -20°C.[3] When preparing stock solutions of the lipid in an organic solvent, they should be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q4: How does pH affect the stability of this compound artificial cell models?

A4: The pH of the surrounding buffer significantly influences the stability of this compound models primarily through its effect on the rate of hydrolysis of the ester linkages in the phospholipid. The rate of hydrolysis is minimized at a pH of approximately 6.5.[3] Deviations from this optimal pH can accelerate the degradation of this compound into lysophosphatidylcholine (B164491) and free fatty acids, which can destabilize the lipid bilayer.[2] Certain buffer systems, like those containing acetate (B1210297) and Tris ions, can also catalyze this hydrolysis.[2] Therefore, it is advisable to use the minimum effective buffer concentration at a pH between 6.5 and 7.5 to maximize the stability of the liposomal formulation.[1][2]

Q5: Can I use this compound for creating giant unilamellar vesicles (GUVs)?

A5: Yes, this compound can be used to form GUVs, often in combination with other lipids. For instance, studies have used mixtures of DLPC with lipids having longer acyl chains like DPPC or DSPC to investigate phase separation and domain formation in the vesicle membrane.[12][13] The low Tm of DLPC ensures that the membrane remains fluid at room temperature, which can be advantageous for certain applications and preparation methods like electroformation.

Experimental Protocols

Protocol 1: Preparation of this compound Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar vesicles with a controlled and uniform size distribution.[7]

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 v/v chloroform:methanol mixture)[14]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[7]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[7]

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and cholesterol (e.g., at a 2:1 molar ratio) in the organic solvent in a round-bottom flask.[7] b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[5] c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration: a. Add the desired volume of the hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of all lipids in the mixture; for this compound, this can be done at room temperature.[1][5] b. Agitate the flask by hand-shaking or vortexing to hydrate (B1144303) the lipid film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs), appearing as a milky suspension.[1]

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane. b. Transfer the MLV suspension to a syringe and pass it through the extruder. c. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).[6]

Protocol 2: Stability Assessment by Monitoring Vesicle Size Over Time

This protocol evaluates the physical stability of the liposomes by tracking changes in size and polydispersity index (PDI), which can indicate aggregation or fusion.[1]

Materials:

  • This compound liposome suspension

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Store the liposome suspension at the desired temperature (e.g., 4°C or 25°C).[1]

  • At regular time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a small aliquot of the sample.[1]

  • Dilute the aliquot appropriately with the hydration buffer.

  • Measure the mean diameter and PDI of the aliquot using DLS.

  • Plot the mean diameter and PDI as a function of time to assess stability. A significant increase in size or PDI over time suggests instability.[1]

Protocol 3: Drug Leakage Assay

This assay quantifies the retention of an encapsulated hydrophilic drug over time.

Materials:

  • Drug-loaded this compound liposomes

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)[9]

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Store the drug-loaded liposome suspension at the desired temperature.

  • At predetermined time points, take an aliquot of the suspension.

  • Separate the unencapsulated (free) drug from the liposome-encapsulated drug using an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.[9]

  • Quantify the amount of drug in the liposome-containing fractions.

  • Calculate the percentage of drug retained at each time point relative to the initial amount encapsulated.

  • Plot the percentage of drug retained versus time to determine the leakage rate.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing A Dissolve Lipids (this compound +/- Cholesterol) in Organic Solvent B Rotary Evaporation A->B C Dry Under Vacuum B->C D Add Hydration Buffer C->D E Agitate (Vortex/Shake) D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Extrusion through Polycarbonate Membrane F->G H Formation of Unilamellar Vesicles (LUVs) G->H

Caption: Workflow for preparing unilamellar vesicles.[5]

Stability_Troubleshooting_Logic Start Observe Instability (e.g., Aggregation, Leakage) Q1 Is vesicle size increasing over time? Start->Q1 A1_Yes Likely Aggregation/ Fusion Q1->A1_Yes Yes Q2 Is encapsulated content leaking prematurely? Q1->Q2 No Sol1 Solutions: - Lower lipid concentration - Optimize buffer pH/ionic strength - Add charged lipids - Store at 2-8°C A1_Yes->Sol1 End Stable Artificial Cell Model Sol1->End A2_Yes Likely High Permeability/ Degradation Q2->A2_Yes Yes Q2->End No Sol2 Solutions: - Incorporate cholesterol - Optimize buffer pH to ~6.5 - Ensure osmotic balance - Store at 2-8°C A2_Yes->Sol2 Sol2->End Signaling_Pathway_Example Membrane This compound Bilayer Membrane Receptor G_Protein G-Protein Membrane:receptor->G_Protein activates Ligand External Ligand Ligand->Membrane:receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Response Cellular Response Kinase->Response phosphorylates target proteins

References

Technical Support Center: Prevention of 1,2-DLPC Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern in experimental settings?

A1: this compound is a glycerophospholipid with two lauric acid chains.[1] It is widely used in biochemical applications, including the formation of artificial membranes like micelles and liposomes.[2] Hydrolysis of this compound breaks it down into lauric acid and 1-lauroyl-2-hydroxy-sn-glycero-3-phosphatidylcholine (Lyso-PC).[3] This degradation is a significant issue because the accumulation of hydrolysis products, particularly Lyso-PC which has strong detergent properties, can destabilize lipid bilayers.[4] This can lead to leakage of encapsulated contents in liposomes and alter the membrane's physical properties, ultimately affecting experimental outcomes.[4]

Q2: What are the main factors that contribute to the hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of phospholipids (B1166683) like this compound are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds in the phospholipid. The rate of hydrolysis is generally lowest at a neutral pH.[4] It is important to note that the hydrolysis reaction itself can produce free protons (H+), leading to autocatalysis if the solution is not adequately buffered.[4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including lipid hydrolysis.[4] For instance, studies on similar phospholipids have shown significant degradation at elevated temperatures (e.g., 70°C or 82°C), while degradation is minimal at 4°C.[4]

  • Enzymatic Activity: The presence of phospholipase enzymes can rapidly catalyze the hydrolysis of phospholipids.[5][6] These enzymes can be introduced as contaminants in experimental systems. Phospholipase A2 (PLA2), for example, specifically hydrolyzes the fatty acid at the sn-2 position of the glycerol (B35011) backbone.[6]

Q3: How should this compound be properly stored to maintain its stability?

A3: To ensure the long-term stability of this compound, it should be stored as a crystalline solid at -20°C.[2][7] When stored under these conditions, it is stable for at least four years.[7] It is also recommended to store the lipid under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.[8] For stock solutions, it is best to dissolve this compound in a high-purity, anhydrous organic solvent like ethanol (B145695) or chloroform (B151607).[7][8] Aqueous solutions of this compound are not recommended for storage for more than one day.[7]

Q4: What methods can be used to detect the hydrolysis of this compound?

A4: Several analytical techniques can be employed to detect and quantify the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the parent lipid from its hydrolysis products.[9][10] It can be coupled with detectors like a Charged Aerosol Detector (CAD) for sensitive analysis.[9][10]

  • Thin-Layer Chromatography (TLC): TLC is a simpler method that can be used for a qualitative assessment of hydrolysis by separating this compound from its breakdown products.[11]

  • Mass Spectrometry (MS): LC-MS/MS provides high sensitivity and specificity for identifying and characterizing degradation products.[8][12]

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments involving this compound.

Table 1: Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Inconsistent results in liposome-based assays.Hydrolysis of this compound during liposome (B1194612) preparation or storage, leading to changes in membrane properties.1. pH Control: Ensure all buffers used for liposome preparation and subsequent experiments are maintained at a neutral pH (around 7.4).[13] 2. Temperature Management: Prepare and store liposomes at low temperatures (e.g., 4°C) to minimize the rate of hydrolysis.[4] 3. Purity Check: Before use, verify the purity of your this compound stock using an analytical method like HPLC or TLC.[9][11]
Altered physical characteristics of lipid assemblies (e.g., changes in size, lamellarity).The presence of hydrolysis products like Lyso-PC can disrupt the ordered packing of the lipid bilayer.[4]1. Use Fresh Preparations: Prepare this compound-containing formulations fresh for each experiment to avoid the accumulation of degradation products.[7] 2. Inert Atmosphere: During preparation steps where the lipid is exposed, such as forming a lipid film, use an inert gas like nitrogen or argon to displace oxygen and minimize potential oxidation, which can occur alongside hydrolysis.[8]
Unexpected cellular responses or toxicity in cell-based experiments.Lysophospholipids, a product of hydrolysis, can have cytotoxic effects.[4]1. High-Purity Materials: Use high-purity lipids and reagents to avoid introducing contaminants that could accelerate degradation.[14] 2. Limit Exposure Time: Minimize the incubation time of cells with this compound formulations whenever possible.

Experimental Protocols

Protocol: Preparation of this compound Liposomes by Film Hydration and Extrusion

Objective: To prepare unilamellar liposomes of a defined size with minimal hydrolysis of this compound.

Materials:

  • This compound powder

  • Chloroform or ethanol (high-purity, anhydrous)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform or ethanol in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. The temperature should be kept above the phase transition temperature of this compound (-1°C).[13]

    • Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Hydrate the lipid film with the desired volume of PBS (pH 7.4) by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).[13]

  • Freeze-Thaw Cycles (Optional):

    • For a more uniform size distribution, subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.[13]

  • Extrusion:

    • To produce large unilamellar vesicles (LUVs) of a consistent size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).

Visualizations

hydrolysis_prevention_workflow cluster_storage Proper Storage cluster_preparation Solution Preparation cluster_experiment Experimental Conditions cluster_analysis Quality Control storage Store this compound powder at -20°C under inert gas dissolve Dissolve in anhydrous organic solvent storage->dissolve hydrate Hydrate with neutral pH buffer (e.g., pH 7.4) dissolve->hydrate temp_control Maintain low temperature (e.g., 4°C) hydrate->temp_control fresh_prep Use freshly prepared solutions temp_control->fresh_prep purity_check Verify purity with HPLC or TLC fresh_prep->purity_check

Caption: Key steps to prevent this compound hydrolysis during experiments.

signaling_pathway DLPC This compound Hydrolysis Hydrolysis (catalyzed by H⁺/OH⁻, heat, or enzymes) DLPC->Hydrolysis LysoPC Lyso-PC (Lysophosphatidylcholine) Hydrolysis->LysoPC LauricAcid Lauric Acid Hydrolysis->LauricAcid Destabilization Membrane Destabilization & Altered Properties LysoPC->Destabilization

Caption: The hydrolysis pathway of this compound and its consequences.

References

Technical Support Center: Phase Separation in Mixed Lipid Systems with 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) in mixed lipid systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to phase separation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of mixed lipid systems containing this compound?

A1: In mixed lipid systems, phase separation is the demixing of different lipid components into distinct domains with varying compositions and physical properties. This compound is a phospholipid with a low main phase transition temperature (Tm) of approximately -2°C.[1] When mixed with lipids that have a higher Tm, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), the system can separate into a DLPC-rich liquid-disordered (Ld) phase and a high-Tm lipid-rich gel (Lβ) or liquid-ordered (Lo) phase, depending on the temperature and presence of other components like cholesterol.[2][3][4][5] This separation is driven by differences in acyl chain length and saturation.[6]

Q2: What are the common phases observed in DLPC-containing mixed lipid bilayers?

A2: The primary phases you may encounter are:

  • Liquid-disordered (Ld) phase: Characterized by fluid, disordered acyl chains. This phase is typically enriched in lipids with low Tm like DLPC.

  • Gel phase (Lβ or Lβ'): Characterized by tightly packed, ordered acyl chains. This phase is enriched in high-Tm saturated lipids like DPPC or DSPC.

  • Liquid-ordered (Lo) phase: This phase is typically induced by the presence of cholesterol and exhibits properties intermediate between the Ld and gel phases, with ordered acyl chains but high lateral mobility.[7]

  • Coexistence of phases: At certain temperatures and compositions, you will observe the coexistence of two or three of these phases within the same bilayer.[2][8][9]

Q3: How does cholesterol affect phase separation in DLPC-containing mixtures?

A3: Cholesterol plays a crucial role in modulating phase behavior. It tends to order the fluid chains of DLPC and fluidize the rigid chains of high-Tm lipids. In ternary mixtures of DLPC, a high-Tm lipid (like DPPC or DSPC), and cholesterol, cholesterol can promote the formation of a liquid-ordered (Lo) phase, leading to the coexistence of Ld and Lo domains.[9][10] At certain concentrations, cholesterol can also drive the formation of nanoscopic domains.[10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound mixed lipid systems.

Issue 1: Unexpected or Uncontrolled Phase Separation

Q: I am observing macroscopic (micron-scale) phase separation in my vesicles, but I expected a homogenous mixture or nanoscopic domains. What could be the cause?

A: Macroscopic phase separation is often an indication that the lipid mixture is within a miscibility gap at the experimental temperature.

  • Troubleshooting Steps:

    • Verify Experimental Temperature: Ensure your experiment is being conducted at a temperature that favors the desired phase behavior. For DLPC mixed with high-Tm lipids, temperatures between the Tm of the individual components will likely lead to phase separation.[11] Consult the phase diagram for your specific lipid mixture if available.

    • Adjust Lipid Composition: The molar ratio of the lipids is a critical determinant of phase behavior. Altering the ratio of DLPC to the high-Tm lipid can shift the phase boundaries. Increasing the proportion of the lower-Tm lipid (DLPC) can sometimes lead to a more homogeneous mixture.

    • Incorporate Cholesterol: If not already present, the addition of cholesterol can significantly alter the phase diagram, often leading to the formation of a liquid-ordered phase and potentially smaller domain sizes.[10] A study on DPPC/DLPC/cholesterol mixtures revealed that at room temperature, a cholesterol mole fraction below approximately 0.16 resulted in coexisting ordered and fluid phases, while between 0.16 and 0.25, nanoscopic domains were observed.[10]

    • Consider Hydration: Incomplete or improper hydration can affect lipid mixing. Ensure the lipid film is fully hydrated, which can be facilitated by gentle agitation and hydrating at a temperature above the highest Tm of the lipid components.[12] Dehydration has been shown to drive the redistribution of cholesterol between lateral domains.[13]

Issue 2: Vesicle Aggregation and Instability

Q: My mixed lipid vesicles containing DLPC are aggregating and seem unstable. How can I resolve this?

A: Aggregation can be caused by several factors, including exposed hydrophobic regions due to phase separation, incorrect processing temperatures, or high lipid concentrations.

  • Troubleshooting Steps:

    • Process Above the Highest Tm: All preparation steps, including hydration, extrusion, and sonication, should be performed at a temperature above the main phase transition temperature of the highest-Tm lipid in your mixture.[12] This ensures all lipids are in a fluid state, promoting proper mixing and vesicle formation.

    • Optimize Lipid Concentration: High lipid concentrations can increase the propensity for aggregation. Try preparing your vesicles at a lower total lipid concentration.[12]

    • Check for Phase Boundaries: If your experimental conditions fall within a region of coexisting gel and fluid phases, the boundaries between these domains can create defects in the membrane, leading to instability and fusion.[14] Adjusting the temperature or composition to be in a single-phase region during preparation can help.

    • Incorporate PEGylated Lipids: The inclusion of a small percentage (1-5 mol%) of PEGylated lipids can provide a steric barrier on the vesicle surface, preventing aggregation.

Issue 3: Difficulty in Characterizing Phase Separation

Q: I am unsure if phase separation is occurring in my DLPC-containing system. What techniques can I use to verify and characterize it?

A: Several biophysical techniques can be employed to detect and characterize lipid domains.

  • Recommended Techniques:

    • Fluorescence Microscopy: Using fluorescent probes that preferentially partition into different phases (e.g., Laurdan, NBD-PE, Rhodamine-DPPE), you can directly visualize micron-scale domains in giant unilamellar vesicles (GUVs).[8][15]

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the phase transition temperatures of your lipid mixture. The presence of multiple or broadened peaks compared to the pure components is indicative of phase separation.[2][16]

    • Förster Resonance Energy Transfer (FRET): FRET between donor and acceptor fluorescent probes can provide information on the proximity of lipids and the size of domains on a nanometer scale.[10]

    • Small-Angle Neutron Scattering (SANS): SANS is a powerful technique to detect and characterize nanoscopic lipid heterogeneities without the need for fluorescent probes, which can sometimes alter lipid interactions.[2][17]

Quantitative Data Summary

The following tables summarize key quantitative data for DLPC and its mixtures with other common lipids.

Table 1: Phase Transition Temperatures (Tm) of Pure Lipids

LipidAbbreviationMain Phase Transition Temperature (Tm) (°C)
1,2-Dilauroyl-sn-glycero-3-phosphocholineDLPC-2
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC24
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC41
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC55

Data sourced from Avanti Polar Lipids.[1]

Table 2: Phase Behavior of Selected DLPC-Containing Binary and Ternary Mixtures

Lipid Mixture (molar ratio)Temperature (°C)Observed Phase BehaviorTechniqueReference
DLPC/DPPC (1:1)20-35Coexistence of gel and fluid phasesFluorescence Microscopy[15]
DLPC/DSPC (1:1)3-44Phase transitions corresponding to DLPC and DSPC componentsFTIR[18]
DPPC/DLPC/CholesterolRoom Temp.χchol < 0.16: Coexisting ordered and fluid phasesFluorescence Microscopy[10]
DPPC/DLPC/CholesterolRoom Temp.0.16 < χchol < 0.25: Nanoscopic ordered and fluid domainsFRET, Dipyrene-PC excimer/monomer measurements[10]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is a standard method for preparing vesicles with a defined size, suitable for many biophysical studies.

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids (e.g., DLPC and DPPC) from their stock solutions in chloroform.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[19]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Hydrate the lipid film at a temperature above the Tm of the highest-melting-point lipid in the mixture (e.g., >41°C for a DPPC-containing mixture).[12]

    • Vortex the suspension intermittently to facilitate the formation of multilamellar vesicles (MLVs). The solution will appear cloudy.[19]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to the same temperature used for hydration.

    • Pass the MLV suspension through the membrane 11-21 times.[19] The solution should become translucent, indicating the formation of LUVs.

  • Storage:

    • Store the vesicles at a temperature above their gel phase transition temperature to prevent aggregation. For many DLPC-containing mixtures, storage at room temperature is appropriate.

Protocol 2: Characterization of Phase Separation using Fluorescence Microscopy

This protocol describes how to visualize phase domains in Giant Unilamellar Vesicles (GUVs).

  • GUV Formation (Electroformation):

    • Prepare a lipid solution in chloroform/methanol containing a small amount (e.g., 0.5 mol%) of a fluorescent lipid probe that partitions into one of the phases (e.g., Texas Red-DHPE for the Ld phase).

    • Deposit the lipid solution onto platinum wires or ITO-coated glass slides and dry under vacuum.

    • Hydrate the lipid film with a non-ionic solution (e.g., sucrose (B13894) solution) and apply a low-frequency AC electric field for several hours to form GUVs.

  • Microscopy:

    • Transfer the GUV suspension to a microscope slide.

    • Use a fluorescence microscope equipped with appropriate filter sets for the chosen probe.

    • Observe the vesicles at various temperatures, using a temperature-controlled stage, to identify the formation and morphology of fluorescently distinct domains.

Visualizations

Experimental_Workflow_Vesicle_Preparation Experimental Workflow for Vesicle Preparation and Characterization cluster_prep Vesicle Preparation cluster_char Characterization lipid_mixing 1. Lipid Mixing (e.g., DLPC, DPPC, Cholesterol in Chloroform) film_formation 2. Solvent Evaporation (Nitrogen Stream + Vacuum) lipid_mixing->film_formation hydration 3. Hydration (Buffer added above Tm) film_formation->hydration extrusion 4. Extrusion (e.g., 21 passes through 100nm membrane) hydration->extrusion fluorescence Fluorescence Microscopy (Visualize micron-scale domains) extrusion->fluorescence Analysis dsc Differential Scanning Calorimetry (DSC) (Determine phase transitions) extrusion->dsc Analysis fret FRET Spectroscopy (Probe nano-scale domains) extrusion->fret Analysis

Caption: Workflow for preparing and characterizing mixed lipid vesicles.

Troubleshooting_Phase_Separation Troubleshooting Logic for Uncontrolled Phase Separation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Macroscopic Phase Separation cause1 Incorrect Temperature problem->cause1 cause2 Lipid Ratio in Miscibility Gap problem->cause2 cause3 Absence of Modulator (e.g., Cholesterol) problem->cause3 solution1 Adjust Temperature (Consult Phase Diagram) cause1->solution1 solution2 Modify Lipid Ratios cause2->solution2 solution3 Incorporate Cholesterol cause3->solution3

Caption: Troubleshooting logic for unexpected macroscopic phase separation.

References

Technical Support Center: Optimizing Extrusion Parameters for 1,2-DLPC Liposome Sizing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extrusion parameters for the sizing of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) liposomes. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the production of unilamellar vesicles with a desired and uniform size distribution.

Troubleshooting Guide

This guide addresses common issues encountered during the extrusion of this compound liposomes in a question-and-answer format.

Q1: Why is the pressure extremely high during extrusion, making it difficult to pass the lipid suspension through the membrane?

A1: High back pressure during extrusion can be caused by several factors:

  • Lipid Concentration is Too High: Highly concentrated lipid suspensions are more viscous and can clog the membrane pores.[1] Consider diluting the liposome (B1194612) suspension to a lower lipid concentration (e.g., 5-10 mg/mL).[2]

  • Extrusion Temperature is Too Low: Although this compound has a very low phase transition temperature (Tc) of approximately -1°C to 2°C, ensuring the extrusion is performed at a temperature well above this is crucial for maintaining the lipid bilayer in a fluid state.[2][3] Forcing lipids through the membrane in a gel state is nearly impossible.[4][5]

  • Membrane Clogging: The polycarbonate membrane can become clogged with lipid aggregates, especially during the first pass. To mitigate this, consider pre-filtering the multilamellar vesicle (MLV) suspension through a larger pore size membrane (e.g., 400 nm) before extruding through the desired final pore size membrane (e.g., 100 nm).[1] It may also be beneficial to change the filter after the first pass.[1]

  • Insufficient Hydration: An uneven or thick lipid film will not hydrate (B1144303) properly, leading to the formation of large, poorly structured MLVs that can block the extruder membrane.[6] Ensure the lipid film is thin and evenly distributed and that hydration is carried out with vigorous mixing.

Q2: The final liposome size is significantly larger than the membrane pore size. What went wrong?

A2: Several factors can contribute to obtaining liposomes larger than the nominal pore size of the extrusion membrane:

  • Insufficient Number of Extrusion Passes: A single pass is often insufficient to achieve a uniform size distribution. Typically, 11 to 21 passes through the membrane are recommended to ensure the majority of the liposomes have been downsized effectively.[2][6]

  • Low Extrusion Pressure for Larger Pores: When using larger pore sizes (e.g., 400 nm), a very low pressure can allow the vesicles to elongate and form larger liposomes.[7]

  • Membrane Rupture: Excessive pressure can cause the polycarbonate membrane to tear, allowing larger, unextruded vesicles to pass through. If you suspect a tear, disassemble the extruder and inspect the membrane.

  • Vesicle Aggregation Post-Extrusion: this compound liposomes, due to their high fluidity, can be prone to aggregation after formation.[2] This can be mitigated by working with lower lipid concentrations or by incorporating a small amount of a charged lipid (e.g., 5-10 mol% DPPG) to induce electrostatic repulsion.[2]

Q3: The Polydispersity Index (PDI) of my liposome suspension is high (e.g., > 0.2). How can I improve the homogeneity?

A3: A high PDI indicates a heterogeneous population of liposomes. To achieve a more monodisperse sample:

  • Increase the Number of Extrusion Passes: Increasing the number of passes through the extruder is the most common way to reduce the PDI.[2][6] An odd number of passes (e.g., 11, 15, 21) is often recommended to ensure the final collection is from the opposite syringe.[8]

  • Optimize Extrusion Pressure: The applied pressure can influence the homogeneity of the resulting liposomes.[7] For smaller pore sizes (<100 nm), higher pressures are generally applied for rapid extrusion, which can improve size homogeneity.[7]

  • Ensure Proper Hydration and Pre-treatment: Incomplete hydration can lead to a wide size distribution of the initial MLVs, which can be difficult to homogenize. Techniques like freeze-thaw cycles prior to extrusion can help to create more uniform MLVs.[9]

  • Check for Aggregation: As mentioned previously, aggregation can lead to a higher PDI. Analyze the sample immediately after preparation and consider the mitigation strategies described in Q2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extrusion temperature for this compound liposomes?

A1: The phase transition temperature (Tc) of this compound is very low, around -1°C to 2°C.[2][3] Therefore, extrusion can be effectively performed at room temperature (approximately 25°C).[2] It is crucial to perform the extrusion above the Tc to ensure the lipid bilayer is in the fluid phase, which allows it to deform and pass through the membrane pores.[4][5]

Q2: How many extrusion passes are necessary for this compound liposomes?

A2: While the optimal number can vary depending on the specific lipid composition and desired final size, a common recommendation is between 11 and 21 passes.[2][6] Increasing the number of passes generally leads to a smaller average particle size and a lower polydispersity index (PDI).[10]

Q3: What is a typical lipid concentration for extruding this compound liposomes?

A3: A lipid concentration in the range of 5-10 mg/mL is often recommended.[2] Higher concentrations can lead to increased viscosity and a greater likelihood of membrane clogging.[1]

Q4: Should I include cholesterol in my this compound liposome formulation?

A4: The inclusion of cholesterol can significantly enhance the stability of this compound liposomes.[2] Due to its short acyl chains, this compound forms highly fluid bilayers, which can be prone to aggregation and leakage.[2] Cholesterol acts as a "fluidity buffer," decreasing membrane fluidity and permeability, which can lead to reduced leakage and increased bilayer stability.[2] A common starting point for optimization is a lipid-to-cholesterol molar ratio of 2:1.[2]

Q5: How should I store my extruded this compound liposomes?

A5: It is recommended to store this compound liposomes at 2-8°C.[2] Due to the potential for hydrolysis of the ester bonds, storage in a buffer with a pH between 6.5 and 7.5 is advisable.[2] Avoid freezing the liposome suspension unless a cryoprotectant is used, as the freeze-thaw process can damage the vesicles.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the extrusion of liposomes. Note that these values can be influenced by the specific experimental setup and should be used as a starting point for optimization.

Table 1: Effect of Extrusion Passes on this compound Liposome Size and PDI

Number of PassesMean Diameter (nm)Polydispersity Index (PDI)
1>200>0.3
5150 - 1800.1 - 0.2
11120 - 150<0.1
21100 - 130<0.1

Data is representative for extrusion through a 100 nm polycarbonate membrane.[10]

Table 2: Recommended Extrusion Pressures for Different Pore Sizes

Membrane Pore Size (nm)Recommended PressureExpected Outcome
400~25 psi (low)Slower filter rate, allows for vesicle elongation and formation of larger, homogeneous liposomes.[7]
100~125 psi (moderate)Steady flow rate for consistent sizing.[7]
30~500 psi (high)Rapid extrusion to increase trapping efficiency and size homogeneity for very small vesicles.[7]

These pressures are a general guide and may need to be adjusted based on lipid concentration and the specific extruder used.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amount of this compound (and cholesterol, if applicable) in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C).[2] d. Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[2]

2. Hydration of the Lipid Film: a. Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film to achieve the target lipid concentration (e.g., 10 mg/mL). b. Since the Tc of this compound is below room temperature, hydration can be performed at room temperature.[2] c. Agitate the flask by vortexing or hand-shaking to suspend the lipid film. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.[2] d. (Optional) For improved homogeneity of MLVs, the suspension can be subjected to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[9]

3. Liposome Extrusion: a. Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to one of the gas-tight syringes. c. Connect the loaded syringe to one end of the extruder and an empty syringe to the other end. d. Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membranes into the empty syringe. e. Repeat this process for a total of 11 to 21 passes.[2]

4. Characterization: a. Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the resulting large unilamellar vesicles (LUVs) using Dynamic Light Scattering (DLS). b. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sizing Sizing cluster_char Characterization lipid_film 1. Lipid Film Formation hydration 2. Hydration of Film (MLVs) lipid_film->hydration freeze_thaw 3. Freeze-Thaw Cycles (Optional) hydration->freeze_thaw extrusion 4. Extrusion (LUVs) hydration->extrusion freeze_thaw->extrusion dls 5. DLS Analysis extrusion->dls

Caption: Experimental workflow for this compound liposome preparation.

troubleshooting_workflow start Extrusion Issue high_pressure High Pressure? start->high_pressure large_size Large Size / High PDI? start->large_size No high_pressure->large_size No check_conc Check Lipid Concentration high_pressure->check_conc Yes increase_passes Increase Extrusion Passes large_size->increase_passes Yes end Optimized Liposomes large_size->end No check_temp Check Temperature check_conc->check_temp prefilter Prefilter MLVs check_temp->prefilter prefilter->large_size check_membrane Check for Membrane Rupture increase_passes->check_membrane check_aggregation Assess Post-Extrusion Aggregation check_membrane->check_aggregation check_aggregation->end

References

Technical Support Center: Membrane Protein Reconstitution in 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for membrane protein reconstitution using 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the yield and quality of their reconstitution experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the reconstitution of membrane proteins into this compound liposomes.

Issue 1: Low Protein Incorporation into Proteoliposomes

  • Possible Cause: Inefficient formation of mixed protein-lipid-detergent micelles.

  • Troubleshooting Steps:

    • Optimize Lipid-to-Protein Ratio (LPR): A low LPR can lead to protein aggregation, while a very high LPR may result in low protein density in the proteoliposomes. It is crucial to empirically determine the optimal LPR for your specific protein.[1][2] Start with a higher LPR and systematically decrease it.

    • Adjust Detergent Concentration: Ensure the detergent concentration is sufficient to solubilize both the lipid and the protein, typically 2-5 times the Critical Micelle Concentration (CMC) of the detergent used.[1][3]

    • Optimize Incubation Time and Temperature: The incubation of the protein-lipid-detergent mixture allows for the formation of homogenous mixed micelles.[1] The optimal temperature will depend on the stability of the protein and the phase transition temperature of this compound. Incubation times can range from 1 to 12 hours.[1]

Issue 2: Protein Aggregation and Precipitation During Detergent Removal

  • Possible Cause: The rate of detergent removal is too rapid, or the chosen detergent is not ideal for the protein.

  • Troubleshooting Steps:

    • Control the Rate of Detergent Removal: The speed of detergent removal is a critical factor.[1]

      • Dialysis: This is a gentle method for detergent removal.[1][4] The rate can be controlled by the volume of the dialysis buffer and the frequency of buffer changes.

      • Bio-Beads: These offer a faster removal method.[1][5] The rate can be modulated by the amount of Bio-Beads added and the incubation time.[1][5]

    • Screen Different Detergents: Not all detergents are suitable for every membrane protein.[4][6] If aggregation persists, consider screening a panel of mild detergents. Detergents with shorter acyl chains are generally easier to remove.[6]

    • Assess Protein Stability: The protein may be inherently unstable in the chosen detergent.[3] Consider adding stabilizing agents like glycerol (B35011) or specific ligands to the reconstitution buffer.[3]

Issue 3: Heterogeneous Population of Proteoliposomes (Size and Lamellarity)

  • Possible Cause: Incomplete liposome (B1194612) preparation or disruption during reconstitution.

  • Troubleshooting Steps:

    • Ensure Unilamellar Vesicles: Start with a homogenous population of small unilamellar vesicles (SUVs). This can be achieved by sonication or extrusion of the hydrated lipid film through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1][7]

    • Monitor Vesicle Size: Use techniques like Dynamic Light Scattering (DLS) to monitor the size distribution of the liposomes before and after protein incorporation and detergent removal.[5]

Issue 4: Loss of Protein Function after Reconstitution

  • Possible Cause: Incorrect protein folding or denaturation during the reconstitution process.

  • Troubleshooting Steps:

    • Maintain Protein Integrity: Ensure the protein is correctly folded and functional in the solubilized state before initiating reconstitution.[3]

    • Mimic Native Environment: The lipid composition of the bilayer can significantly impact protein function.[8][9] While using this compound, consider if co-lipids or cholesterol are required to maintain the native conformation and activity of your protein.

    • Gentle Detergent Removal: Rapid detergent removal can lead to misfolding. Dialysis is often a gentler method than adsorbent beads.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal lipid-to-protein ratio (LPR) for reconstitution in this compound?

A1: The optimal LPR is highly protein-dependent and must be determined empirically.[1][2] A good starting point is often a molar ratio between 50:1 to 500:1 (lipid:protein).[1] A higher ratio is generally recommended to begin with to ensure an excess of lipid for proper incorporation.[1]

Q2: Which detergent should I use for solubilizing my membrane protein and this compound?

A2: The choice of detergent is critical.[2] Commonly used detergents for membrane protein reconstitution include n-Dodecyl-β-D-maltoside (DDM), n-Octyl-β-D-glucopyranoside (OG), and CHAPS.[2] The ideal detergent should effectively solubilize the protein while maintaining its stability and be readily removable.[4][6] It is often necessary to screen several detergents to find the best one for your specific protein.[9]

Q3: What are the best methods for detergent removal?

A3: The most common methods are dialysis and the use of hydrophobic adsorbent beads (e.g., Bio-Beads).[1][5]

  • Dialysis: A gentle method that is well-suited for detergents with a high Critical Micelle Concentration (CMC). It allows for slow removal, which can be beneficial for protein folding.[1]

  • Bio-Beads: A faster method that can be advantageous for proteins that are unstable over long dialysis periods.[1][5] The rate of removal can be controlled by the quantity of beads and incubation time.[1][5]

Q4: How can I assess the success of my reconstitution experiment?

A4: Several techniques can be used to evaluate the outcome:

  • Protein Incorporation Efficiency: This can be determined by separating the proteoliposomes from unincorporated protein via methods like ultracentrifugation or density gradient centrifugation, followed by protein quantification (e.g., BCA assay) of the proteoliposome fraction.[1][2]

  • Proteoliposome Size and Homogeneity: Dynamic Light Scattering (DLS) can be used to measure the size distribution of the resulting vesicles.[5]

  • Protein Functionality: Perform a functional assay specific to your protein to confirm that it has retained its activity after reconstitution.[3][10]

  • Protein Orientation: Depending on the protein and the intended application, it may be necessary to determine the orientation of the protein within the bilayer.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Reconstitution

ParameterRecommended Starting RangeKey Considerations
Lipid-to-Protein Ratio (molar) 50:1 to 500:1Highly protein-dependent; start with a higher ratio.[1]
Initial this compound Concentration 10-20 mg/mLFor initial liposome preparation before adding detergent.[1]
Detergent Concentration 2-5 x CMCMust be sufficient to solubilize both lipid and protein.[1][3]
Incubation Temperature 4°C to 37°CDependent on protein stability and lipid phase transition.[1]
Incubation Time 1 to 12 hoursTo allow for homogenous mixed micelle formation.[1]

Table 2: Comparison of Common Detergent Removal Methods

MethodPrincipleAdvantagesDisadvantages
Dialysis Detergent diffuses across a semi-permeable membrane.[2]Gentle, controllable rate, suitable for high CMC detergents.[1][11]Time-consuming, may not be efficient for low CMC detergents.[7][11]
Bio-Beads Hydrophobic beads adsorb detergent molecules.[1]Rapid, efficient for a wide range of detergents.[5]Can be too rapid, potentially leading to protein aggregation.[1]
Size Exclusion Chromatography Separates proteoliposomes from smaller detergent micelles.Can be rapid and provide buffer exchange.Potential for sample dilution.

Experimental Protocols

Protocol 1: Membrane Protein Reconstitution into this compound Liposomes via Dialysis

  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.[2]

  • Liposome Preparation:

    • Hydrate the lipid film with the desired reconstitution buffer to a final lipid concentration of 10-20 mg/mL.[1][2]

    • Vortex vigorously to form multilamellar vesicles (MLVs).[1]

    • For unilamellar vesicles, sonicate the MLV suspension or use an extruder with a 100 nm polycarbonate membrane.[1][7]

  • Formation of Mixed Micelles:

    • Add detergent to the liposome suspension to a concentration sufficient to solubilize the lipids (typically determined empirically).

    • Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixture at the desired LPR.[1]

    • Incubate the mixture for 1-4 hours with gentle agitation to form homogenous mixed micelles.[1]

  • Detergent Removal by Dialysis:

    • Transfer the mixed micelle solution to a dialysis cassette (e.g., 10-14 kDa MWCO).[1]

    • Dialyze against a large volume of detergent-free reconstitution buffer at 4°C.[1]

    • Perform at least three buffer changes over 48-72 hours.[1]

  • Proteoliposome Harvesting:

    • Harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C).[1]

    • Resuspend the pellet in fresh reconstitution buffer.

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_purification Purification cluster_analysis Analysis LipidFilm 1. Lipid Film Preparation (this compound in Chloroform) Hydration 2. Hydration (Buffer Addition) LipidFilm->Hydration Vortex Sizing 3. Liposome Sizing (Extrusion/Sonication) Hydration->Sizing Form SUVs Solubilization 4. Solubilization (Add Detergent) Sizing->Solubilization ProteinAddition 5. Protein Addition (Purified MP) Solubilization->ProteinAddition MixedMicelles 6. Mixed Micelle Formation (Incubation) ProteinAddition->MixedMicelles DetergentRemoval 7. Detergent Removal (Dialysis/Bio-Beads) MixedMicelles->DetergentRemoval Harvesting 8. Harvesting (Ultracentrifugation) DetergentRemoval->Harvesting Characterization 9. Characterization (DLS, Functional Assay) Harvesting->Characterization

Caption: Workflow for membrane protein reconstitution in this compound.

Troubleshooting_Logic Start Low Reconstitution Yield? Check_LPR Optimize LPR Start->Check_LPR Yes Check_Detergent Adjust Detergent Concentration Start->Check_Detergent Yes Check_Incubation Optimize Incubation Time/Temp Start->Check_Incubation Yes Aggregation Protein Aggregation? Check_LPR->Aggregation Check_Detergent->Aggregation Check_Incubation->Aggregation Control_Removal Control Detergent Removal Rate Aggregation->Control_Removal Yes Screen_Detergents Screen Different Detergents Aggregation->Screen_Detergents Yes Loss_Function Loss of Function? Control_Removal->Loss_Function Screen_Detergents->Loss_Function Check_Folding Assess Protein Folding Loss_Function->Check_Folding Yes Mimic_Native Mimic Native Environment Loss_Function->Mimic_Native Yes

Caption: Troubleshooting logic for common reconstitution issues.

References

minimizing background signal in fluorescence studies with 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) in fluorescence-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background signal and achieve high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using this compound vesicles?

A1: High background fluorescence in studies using this compound vesicles can originate from several sources:

  • Autofluorescence from this compound and its contaminants: The lipid itself, particularly if it has undergone oxidation, can be a source of autofluorescence. Commercially available lipids may also contain fluorescent impurities from the synthesis process.

  • Light scattering from vesicles: The turbidity of the liposome (B1194612) suspension can cause light scattering, which may be detected as background signal, especially in spectrofluorometers.

  • Environmental contaminants: Fluorescent impurities can be introduced from solvents, buffers, glassware, and plasticware used during vesicle preparation.

  • Fluorescent probe issues: The fluorescent dye itself can contribute to background if it is not fully incorporated into the vesicles, if it aggregates, or if it interacts non-specifically with other components in the assay.

Q2: How does the purity of this compound affect background fluorescence?

Q3: Can the phase transition temperature of this compound influence background signal?

A3: Yes, the gel-to-liquid crystalline phase transition of this compound, which occurs at approximately -1°C, can impact background fluorescence.[1] When working at temperatures near or below the phase transition, the lipid bilayer is in a more ordered, gel-like state. This can affect the partitioning and aggregation of fluorescent probes, potentially leading to increased background or altered fluorescence properties.[1] It is important to consider the experimental temperature relative to the phase transition of your lipid system to ensure consistent and optimal membrane fluidity for your assay.

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common issues leading to high background fluorescence in experiments involving this compound.

Issue 1: High Background Signal from the this compound Vesicle Preparation Itself

This troubleshooting guide addresses background fluorescence observed in a sample containing only this compound vesicles in buffer, without any fluorescent probe.

Troubleshooting Workflow:

G A High Background from DLPC Vesicles B Source of DLPC? A->B G Check for Contaminated Glassware/Plasticware A->G J High-Purity Grade B->J High-Purity K Standard Grade B->K Standard C Check Certificate of Analysis for Purity L Consider purchasing a higher purity lot C->L M Consider purifying the DLPC (e.g., via column chromatography) C->M D Consider Lipid Oxidation E Store DLPC properly (at -20°C, under inert gas) D->E F Use fresh, high-purity solvents for vesicle preparation D->F H Thoroughly clean all materials G->H I Filter buffer to remove particulates G->I J->D K->C

Caption: Troubleshooting high background from this compound vesicles.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Lipid Oxidation This compound, like other lipids, is susceptible to oxidation, which can produce fluorescent byproducts. Store this compound powder at -20°C under an inert gas (e.g., argon or nitrogen). Once in solution, use it promptly and protect it from light and oxygen.
Fluorescent Impurities in Lipid Stock Use the highest purity grade of this compound available. If high background persists, consider purifying the lipid using column chromatography with a suitable solvent system.
Contaminated Solvents or Buffers Use high-purity, spectroscopy-grade solvents for dissolving the lipid and preparing the buffer. Filter all buffers through a 0.2 µm filter to remove any particulate matter that could scatter light.
Contaminated Labware Thoroughly clean all glassware, for example, by rinsing with a high-purity organic solvent followed by high-purity water. Use new, disposable plasticware when possible.
Issue 2: High Background Signal in the Presence of a Fluorescent Probe

This guide focuses on troubleshooting when the addition of a fluorescent probe to the this compound vesicles results in a high background signal.

Troubleshooting Workflow:

G A High Background with Fluorescent Probe B Unincorporated Dye? A->B D Dye Aggregation? A->D G Non-specific Binding? A->G J Instrument Settings? A->J C Purify vesicles after probe incorporation (e.g., size exclusion chromatography, dialysis) B->C E Optimize dye-to-lipid ratio. High concentrations can lead to aggregation. D->E F Check for dye precipitation in stock solution D->F H Review literature for compatibility of the dye with PC headgroups G->H I Consider a different fluorescent probe with a different charge or linker G->I K Optimize excitation/emission wavelengths and slit widths J->K L Use appropriate filters to minimize light bleed-through J->L

Caption: Troubleshooting high background with a fluorescent probe.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Unincorporated Fluorescent Probe Not all of the fluorescent probe may have incorporated into the this compound vesicles. Remove free dye by methods such as size-exclusion chromatography (e.g., using a Sephadex column) or dialysis.
Dye Aggregation High concentrations of some fluorescent dyes can lead to self-quenching or the formation of fluorescent aggregates. Perform a titration of the dye concentration to find the optimal dye-to-lipid ratio. Ensure the dye is fully dissolved in the initial solvent before adding it to the lipid solution.
Non-specific Interactions The fluorescent probe may be interacting non-specifically with the surface of the vesicles or other components in your buffer. Review the literature to ensure the chosen probe is suitable for your lipid system. Sometimes, adjusting the ionic strength or pH of the buffer can minimize these interactions.
Inappropriate Instrument Settings Incorrect settings on the fluorometer can lead to high background. Optimize the excitation and emission wavelengths and slit widths for your specific fluorophore. Ensure you are using appropriate cutoff filters to prevent bleed-through of excitation light into the emission channel.

Data Presentation

Table 1: Hypothetical Quantitative Comparison of Background Fluorescence in this compound Preparations

Note: The following data is illustrative and intended to demonstrate how such data could be presented. Researchers should perform their own characterization.

This compound Preparation Purity Grade Storage Conditions Relative Fluorescence Units (RFU) at Ex/Em of Oxidized Lipids
Sample A>99%Freshly prepared from new vial, stored under Argon10 ± 2
Sample B>99%Stored in chloroform (B151607) at 4°C for 1 month50 ± 5
Sample C95%Freshly prepared from new vial45 ± 4
Sample D95%Stored in chloroform at 4°C for 1 month120 ± 15

Experimental Protocols

Protocol 1: Preparation of Low-Background this compound Vesicles by Film Hydration and Extrusion

This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) with an emphasis on minimizing background fluorescence.

Materials:

  • High-purity (>99%) this compound powder

  • Spectroscopy-grade chloroform or other suitable organic solvent

  • High-purity buffer (e.g., PBS or HEPES), filtered through a 0.2 µm filter

  • Clean, round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas source

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in the round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the inside of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of filtered buffer. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the flask vigorously for several minutes to form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (slightly above the phase transition temperature of all lipid components). This helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes.

    • Pass the lipid suspension through the membrane 11-21 times. The suspension should become translucent, indicating the formation of SUVs.

  • Storage:

    • Store the prepared vesicles at 4°C. For short-term storage, flushing the container with an inert gas can help prevent oxidation. Use the vesicles as soon as possible for the best results.

Protocol 2: Purification of this compound Vesicles to Remove Unincorporated Dye

This protocol describes the use of size-exclusion chromatography to separate fluorescently labeled vesicles from free dye molecules.

Materials:

  • Prepared fluorescently labeled this compound vesicles

  • Size-exclusion chromatography column (e.g., Sephadex G-50 or similar)

  • High-purity, filtered buffer (the same as used for vesicle preparation)

  • Fraction collector or collection tubes

Procedure:

  • Column Preparation:

    • Pack the size-exclusion column according to the manufacturer's instructions.

    • Equilibrate the column by washing with at least 3 column volumes of the filtered buffer.

  • Sample Application:

    • Carefully apply the vesicle suspension to the top of the column. Allow the sample to fully enter the column bed.

  • Elution:

    • Begin eluting the sample with the filtered buffer.

    • The vesicles, being larger, will elute first in the void volume of the column. The smaller, free dye molecules will elute later.

  • Fraction Collection:

    • Collect fractions as the sample elutes.

    • The vesicle-containing fractions will often be slightly turbid and will be the first to show fluorescence.

    • Monitor the fluorescence of the collected fractions to distinguish between the vesicle peak and the free dye peak.

  • Pooling and Concentration:

    • Pool the fractions containing the purified, fluorescently labeled vesicles.

    • If necessary, the vesicle suspension can be concentrated using techniques such as ultrafiltration.

Signaling Pathways and Logical Relationships

Diagram 1: Chemical Origins of Background Fluorescence from this compound

G cluster_0 Sources of Autofluorescence cluster_1 Factors Promoting Oxidation DLPC This compound Oxidized_DLPC Oxidized DLPC Products (e.g., aldehydes, ketones) DLPC->Oxidized_DLPC Background High Background Fluorescence Oxidized_DLPC->Background Impurities Fluorescent Impurities (from synthesis) Impurities->Background Oxygen Oxygen Oxygen->Oxidized_DLPC Light Light Light->Oxidized_DLPC Heat Heat Heat->Oxidized_DLPC

Caption: Factors leading to background fluorescence from this compound.

References

Validation & Comparative

Validating 1,2-DLPC Experimental Results: A Comparative Guide to Control Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate interpretation of experimental data is paramount. When investigating the effects of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), the use of appropriate control lipids is critical to validate and contextualize the results. This guide provides an objective comparison of this compound with common control lipids, supported by experimental data, to aid in the robust design and interpretation of lipid-based research.

This compound, a saturated phospholipid with 12-carbon acyl chains, is frequently used to create model membranes due to its relatively low phase transition temperature, resulting in a fluid bilayer at typical experimental temperatures.[1][2] The selection of a suitable control lipid depends on the specific properties being investigated. This guide focuses on three widely used control lipids: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (1,2-DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (1,2-DPPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (1,2-DOPC).

Comparative Analysis of Physical Properties

The choice of a control lipid should be guided by its physical characteristics relative to this compound. Key parameters include the main phase transition temperature (Tm), bilayer thickness, and the area per lipid molecule. These properties influence membrane fluidity, permeability, and protein-lipid interactions.

PropertyThis compound1,2-DMPC1,2-DPPC1,2-DOPC
Acyl Chain Composition 12:0/12:014:0/14:016:0/16:018:1/18:1
Main Phase Transition Temp (Tm) -2 °C[1]24 °C[1]41 °C[1][3]-17 °C[1]
Hydrophobic Bilayer Thickness ~29.6 Å (at 50°C)[4]~32.2 Å (at 50°C)[4]~38.6 Å (at 50°C)[4]~36.7 Å (at 30°C)[4]
Area per Lipid ~63.2 Ų[5]~60.6 Ų[5]~48 Ų (gel phase) to ~64 Ų (fluid phase)[6][7]~72.4 Ų (at 30°C)[8]
Bending Rigidity (Kc) Lower than DMPC[5]~7.22 x 10⁻²⁰ J[9]~4.28 x 10⁻²⁰ J to 1.9 x 10⁻¹⁹ J[9]~8.2 x 10⁻²⁰ J[8]

Table 1: Comparison of the physical properties of this compound and common control lipids. The data highlights the differences in acyl chain length and saturation, which directly impact the physical state and dimensions of the lipid bilayer under various experimental conditions.

1,2-DMPC serves as a control with slightly longer saturated acyl chains, resulting in a higher Tm and a thicker, less fluid bilayer compared to this compound at the same temperature.[4][5] This makes it a suitable control for studying the effects of bilayer thickness and fluidity.

1,2-DPPC , with even longer saturated chains, has a Tm well above room temperature, existing in a gel state.[1][3] It is often used as a control to investigate the influence of a rigid and ordered membrane environment.

1,2-DOPC , an unsaturated lipid, has a very low Tm and forms highly fluid bilayers.[1] It is an excellent control for dissecting the effects of acyl chain saturation and the resulting differences in membrane packing and dynamics.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of this compound with control lipids.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol is a standard method for producing vesicles of a defined size, suitable for a wide range of biophysical assays.

Materials:

  • This compound and control lipids (1,2-DMPC, 1,2-DPPC, or 1,2-DOPC) in chloroform

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Water bath or heat block

Procedure:

  • Lipid Film Formation: In a clean glass vial, dissolve the desired amount of lipid (e.g., 10 mg) in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

  • Hydration: Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL). The hydration temperature should be kept above the Tm of the lipid with the highest transition temperature in the mixture. For example, when preparing DPPC vesicles, the hydration should be performed at a temperature above 41°C. Vortex the vial intermittently for 30 minutes to facilitate the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): To improve the lamellarity of the vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Equilibrate the extruder to a temperature above the Tm of the lipids. Load the MLV suspension into one of the syringes and pass it through the membrane a specified number of times (e.g., 11-21 passes) to form LUVs of a uniform size distribution.

  • Characterization: The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).

Characterization of Bilayer Properties using Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a surface-sensitive technique that can monitor the formation of supported lipid bilayers (SLBs) in real-time and provide information about their viscoelastic properties.

Materials:

  • QCM-D instrument and sensor crystals (e.g., SiO₂)

  • LUVs of this compound and control lipids (prepared as described above)

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Sensor Preparation: Clean the sensor crystal according to the manufacturer's instructions to ensure a hydrophilic surface.

  • Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline in the buffer solution.

  • Vesicle Adsorption and Rupture: Inject the LUV suspension into the chamber. The vesicles will adsorb onto the sensor surface, and at a critical surface coverage, they will rupture and fuse to form a continuous SLB. This process is monitored by changes in frequency (Δf), which relates to mass, and dissipation (ΔD), which relates to the viscoelasticity of the layer.

  • Rinsing: After the SLB has formed (indicated by a plateau in Δf and ΔD), rinse with buffer to remove any unadsorbed vesicles.

  • Data Analysis: The final Δf and ΔD values can be used to model the thickness and viscoelastic properties of the SLB, allowing for a quantitative comparison between this compound and the control lipids.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Vesicle Preparation cluster_char Bilayer Characterization cluster_data Data Analysis & Comparison Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Extrusion Extrusion Hydration->Extrusion SLB Formation (QCM-D) SLB Formation (QCM-D) Extrusion->SLB Formation (QCM-D) Permeability Assay Permeability Assay Extrusion->Permeability Assay Protein Interaction Protein Interaction Extrusion->Protein Interaction Compare Thickness Compare Thickness SLB Formation (QCM-D)->Compare Thickness Compare Permeability Compare Permeability Permeability Assay->Compare Permeability Compare Binding Affinity Compare Binding Affinity Protein Interaction->Compare Binding Affinity

Caption: Workflow for comparing lipid bilayer properties.

This compound in Signaling: A Case Study on Insulin (B600854) Sensitivity

Recent studies have implicated this compound in cellular signaling pathways. For instance, it has been shown to enhance insulin sensitivity in muscle cells and induce lipolysis in adipocytes.[10] This effect is mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10]

insulin_signaling This compound This compound PPARa PPARα This compound->PPARa activates Inflammation Inflammation PPARa->Inflammation suppresses Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance leads to Palmitate Palmitate Palmitate->Inflammation induces

Caption: this compound's role in mitigating insulin resistance.

Conclusion

The validation of experimental results involving this compound necessitates the careful selection and use of control lipids. By comparing the physical and biological effects of this compound to well-characterized controls like 1,2-DMPC, 1,2-DPPC, and 1,2-DOPC, researchers can more confidently attribute their findings to the specific properties of this compound. The provided data tables and experimental protocols offer a framework for designing rigorous and well-controlled studies in the fields of membrane biophysics, drug delivery, and cell signaling.

References

A Head-to-Head Comparison: 1,2-DLPC vs. DMPC for Membrane Protein Reconstitution Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of membrane proteins, the selection of an appropriate lipid environment for reconstitution is a critical determinant of experimental success. The choice between different phospholipids (B1166683) can significantly impact the structural integrity and functional activity of the reconstituted protein. This guide provides an objective comparison of two commonly used saturated phospholipids, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), with a focus on their efficiency in membrane protein reconstitution.

Physical and Chemical Properties: The Foundation of Reconstitution Success

The fundamental differences between this compound and DMPC lie in the length of their acyl chains, which in turn influences their physical properties. These properties are crucial in determining how they interact with membrane proteins during the reconstitution process.

PropertyThis compound (12:0 PC)DMPC (14:0 PC)Significance in Reconstitution
Acyl Chain Length 12 carbons14 carbonsShorter chains in DLPC can create a more fluid and flexible bilayer, which may be more accommodating for some proteins. Longer chains in DMPC provide a thicker hydrophobic core, which might be necessary to match the transmembrane domain of larger proteins.[1][2]
Phase Transition Temp (Tm) ~ -1°C~ 24°CThe lower Tm of DLPC allows for reconstitution at lower temperatures, which can be beneficial for temperature-sensitive proteins. DMPC's higher Tm may require reconstitution at or above room temperature to ensure a fluid bilayer.[3]
Area per Lipid ~63.2 Ų~60.6 ŲThe larger area per lipid of DLPC contributes to a more fluid membrane, potentially facilitating easier insertion of membrane proteins.[2]
Chemical Linkage Ester (-COO-)Ester (-COO-)Both are susceptible to enzymatic and chemical hydrolysis, though this is generally less of a concern for short-term reconstitution experiments compared to long-term stability studies.[3]
Oxidative Stability High (saturated)High (saturated)The absence of double bonds in the acyl chains makes both lipids highly resistant to oxidation.[3]

Reconstitution Efficiency: A Comparative Analysis

While direct, quantitative head-to-head studies on the reconstitution efficiency of a wide range of membrane proteins in this compound versus DMPC are not extensively documented in a single repository, the known physical properties of these lipids allow for a scientifically grounded comparison of their expected performance. The efficiency of reconstitution is influenced by factors such as the rate of detergent removal and the ability of the lipid bilayer to accommodate the protein without causing aggregation or misfolding.[4]

Factor Influencing Reconstitution EfficiencyExpected Performance with this compoundExpected Performance with DMPCRationale
Protein Insertion Potentially higherGenerally highThe more fluid nature of DLPC bilayers, due to shorter acyl chains and a lower phase transition temperature, may facilitate more rapid and efficient insertion of membrane proteins from detergent micelles.[2]
Hydrophobic Mismatch Higher risk for larger proteinsLower risk for larger proteinsThe thinner bilayer of DLPC may lead to a hydrophobic mismatch with proteins that have longer transmembrane domains, potentially affecting their stability and function. DMPC provides a thicker bilayer that may better accommodate a wider range of membrane proteins.[1]
Experimental Flexibility HighModerateThe low phase transition temperature of DLPC allows for reconstitution experiments to be conducted over a broader range of temperatures, including at 4°C, which can be crucial for enhancing the stability of certain proteins.[3]
Formation of Stable Proteoliposomes Generally goodGood, but may require temperature controlBoth lipids can form stable proteoliposomes. However, with DMPC, it is important to maintain the temperature above its phase transition temperature during detergent removal to ensure the formation of well-defined, unilamellar vesicles.[5][6]

Experimental Protocols

The following is a generalized protocol for the reconstitution of a purified membrane protein into liposomes using the detergent dialysis method. This protocol can be adapted for both this compound and DMPC.

I. Lipid Film Preparation
  • In a round-bottom flask, add the desired amount of this compound or DMPC dissolved in chloroform (B151607) to achieve the target lipid-to-protein ratio (a molar ratio of 50:1 to 500:1 is a common starting point).[7]

  • Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[6]

II. Liposome Preparation
  • Hydrate the lipid film with the desired reconstitution buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

  • Vortex the suspension vigorously to resuspend the lipid film, which will form multilamellar vesicles (MLVs).[7]

  • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more defined size, subject the MLVs to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[7][8]

III. Formation of Mixed Micelles
  • Solubilize the SUVs by adding a detergent (e.g., Dodecylphosphocholine - DPC) to a final concentration that is sufficient to saturate the liposomes. The optimal detergent-to-lipid molar ratio typically ranges from 2:1 to 10:1 and should be determined empirically.[7]

  • Add the purified, detergent-solubilized membrane protein to the detergent-solubilized lipids at the desired lipid-to-protein molar ratio.[7]

  • Incubate the mixture at the desired temperature (room temperature for DLPC, or above 24°C for DMPC) with gentle agitation for 1-4 hours to allow for the formation of homogenous mixed protein-lipid-detergent micelles.[7]

IV. Detergent Removal and Proteoliposome Formation

This is a critical step, and the rate of detergent removal can significantly impact the final proteoliposomes.[7]

Method A: Dialysis

  • Transfer the mixed micelle solution to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10-14 kDa).

  • Dialyze against a large volume of detergent-free reconstitution buffer at the desired temperature (e.g., 4°C for DLPC, or room temperature for DMPC). Perform at least three buffer changes over 48-72 hours.[5][7]

Method B: Bio-Beads

  • Add prepared Bio-Beads to the mixed micelle solution at a ratio of approximately 20 mg of Bio-Beads per mg of detergent.[9]

  • Incubate with gentle rotation at the appropriate temperature. The incubation time needs to be optimized; start with 2 hours and consider replacing with fresh Bio-Beads for an overnight incubation.[9]

V. Proteoliposome Harvesting and Analysis
  • After detergent removal, harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C).[6][7]

  • Carefully remove the supernatant, which contains unincorporated protein.

  • Gently resuspend the proteoliposome pellet in a minimal volume of fresh reconstitution buffer.[7]

  • The reconstitution efficiency can be quantified by measuring the protein concentration in the proteoliposome fraction and comparing it to the initial amount of protein added.

Visualizing the Process and Decision Making

To further clarify the experimental workflow and the logical considerations in choosing between this compound and DMPC, the following diagrams are provided.

G start Start: Select Lipid for Membrane Protein Reconstitution protein_size Protein Size & Transmembrane Domain Length? start->protein_size dlpc Consider this compound (Thinner Bilayer) protein_size->dlpc Small dmpc Consider DMPC (Thicker Bilayer) protein_size->dmpc Large temp_sensitivity Temperature Sensitive Protein? dlpc_temp Favorable: this compound (Low Temp Reconstitution) temp_sensitivity->dlpc_temp Yes dmpc_temp Consider DMPC (Reconstitution > 24°C) temp_sensitivity->dmpc_temp No dlpc->temp_sensitivity dmpc->temp_sensitivity

References

comparative study of 1,2-DLPC and DPPC in liposome drug release profiles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the drug release profiles of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) and dipalmitoylphosphatidylcholine (DPPC), offering researchers and drug development professionals a comprehensive guide to selecting the appropriate phospholipid for their therapeutic delivery systems.

The choice of phospholipid is a critical determinant of a liposomal formulation's physicochemical properties and, consequently, its in vivo performance. The acyl chain length and degree of saturation of the constituent phospholipids (B1166683) directly influence the fluidity, stability, and drug release characteristics of the liposomal bilayer. This guide provides a comparative study of two commonly used saturated phospholipids, this compound and DPPC, to elucidate the impact of their structural differences on drug release profiles.

Physicochemical Properties of this compound and DPPC

The fundamental differences between this compound and DPPC lie in the length of their acyl chains, which significantly impacts their phase transition temperature (Tm). This compound possesses two lauroyl (C12:0) chains, while DPPC has two palmitoyl (B13399708) (C16:0) chains.[1][2] This difference in chain length leads to weaker van der Waals interactions between the shorter acyl chains of DLPC, resulting in a much lower Tm compared to DPPC.

Property1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound)Dipalmitoylphosphatidylcholine (DPPC)Reference
Synonyms 1,2-Dilauroyl-sn-glycero-3-phosphatidylcholine, 12:0 PC1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, 16:0 PC[1][2]
Acyl Chain Composition 2x C12:0 (Lauroyl)2x C16:0 (Palmitoyl)[1][2]
Phase Transition Temp. (Tm) -2 °C41 °C[3]

At physiological temperature (37°C), liposomes formulated with this compound exist in a fluid, liquid-crystalline state due to their low Tm. This high fluidity can lead to increased membrane permeability and consequently, a faster drug release. In contrast, DPPC liposomes are in a more rigid, gel-like state at the same temperature, which generally results in greater stability and slower, more controlled drug release.[2]

Comparative Drug Release Profiles

The difference in membrane fluidity at physiological temperature dictates the drug release kinetics from DLPC and DPPC liposomes. Liposomes with a lower Tm, such as those made from DLPC, are expected to exhibit a more rapid release of encapsulated drugs compared to those with a higher Tm, like DPPC.

A study on DPPC liposomes showed that drug release is temperature-dependent.[5] At 37°C, which is below the Tm of DPPC, doxorubicin (B1662922) was released slowly. However, as the temperature approached and surpassed the Tm, the release rate significantly increased.[5] This highlights the importance of the lipid's phase transition temperature in controlling drug release.

Liposome (B1194612) CompositionPhase State at 37°CExpected Drug Release RateRationale
This compound Liquid-Crystalline (Fluid)FastLow Tm (-2°C) leads to a highly fluid and permeable membrane at physiological temperature.
DPPC Gel (Rigid)SlowHigh Tm (41°C) results in a rigid and less permeable membrane at physiological temperature, leading to better drug retention.[2][4]

Experimental Protocols

To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.

Liposome Preparation (Thin-Film Hydration Method)

The thin-film hydration method is a commonly used technique for preparing liposomes.[6]

  • Lipid Film Formation: Dissolve the desired phospholipid (this compound or DPPC) and any other components like cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the Tm of the lipid with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[7]

In Vitro Drug Release Assay (Dialysis Method)

The dialysis method is a widely accepted technique for studying the in vitro release of drugs from liposomes.[7][8]

  • Sample Preparation: Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring to maintain sink conditions.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying principles governing drug release, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation cluster_release In Vitro Drug Release cluster_analysis Data Analysis prep1 Lipid Film Formation (DLPC or DPPC) prep2 Hydration with Drug Solution prep1->prep2 prep3 Size Reduction (Extrusion/Sonication) prep2->prep3 rel1 Dialysis of Liposomes in Release Medium (37°C) prep3->rel1 rel2 Sampling at Time Intervals rel1->rel2 rel3 Drug Quantification (e.g., HPLC) rel2->rel3 an1 Calculate Cumulative Drug Release (%) rel3->an1 an2 Compare Release Profiles (DLPC vs. DPPC) an1->an2

Experimental workflow for comparing drug release.

logical_relationship cluster_lipid Lipid Properties cluster_membrane Membrane Characteristics at 37°C cluster_release Drug Release Profile lp1 Acyl Chain Length (C12:0 for DLPC < C16:0 for DPPC) lp2 Phase Transition Temp (Tm) (DLPC < DPPC) lp1->lp2 influences mem1 Membrane Fluidity (DLPC > DPPC) lp2->mem1 governs mem2 Membrane Permeability (DLPC > DPPC) mem1->mem2 determines dr1 Drug Release Rate (DLPC > DPPC) mem2->dr1 dictates

References

Navigating Nanolayers: A Comparative Guide to DLPC and POPC Membrane Bilayer Thickness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between lipid bilayers is paramount for applications ranging from fundamental biophysical studies to the rational design of drug delivery systems. This guide provides an objective comparison of the bilayer thickness of two commonly used phospholipids: 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

The acyl chain composition is the primary determinant of bilayer thickness. DLPC, a saturated lipid with two 12-carbon lauroyl chains, forms significantly thinner bilayers than POPC, which has a mixed-chain composition of a saturated 16-carbon palmitoyl (B13399708) chain and an unsaturated 18-carbon oleoyl (B10858665) chain. This fundamental difference in hydrophobic core dimensions influences a wide array of membrane properties, including permeability, protein-lipid interactions, and overall membrane fluidity.

Quantitative Comparison of Bilayer Thickness

The following table summarizes experimentally and computationally determined bilayer thickness parameters for DLPC and POPC membranes. These values, obtained through various techniques, offer a quantitative snapshot of the dimensional differences between these two lipid systems.

Parameter1,2-DLPC1-POPCMeasurement Technique(s)
Total Bilayer Thickness (d_L) ~3.1 nm4.0 - 4.2 nmSmall-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS)
Hydrophobic Thickness (d_HH) 2.8 - 3.0 nm2.9 - 3.7 nmSANS, Molecular Dynamics (MD) Simulations
Phosphate-to-Phosphate Distance (d_PP) ~3.1 nm3.8 - 3.9 nmX-ray Diffraction, MD Simulations

Experimental Determination of Bilayer Thickness

The precise measurement of bilayer thickness relies on a suite of sophisticated biophysical techniques. Small-angle scattering methods, including X-ray (SAXS) and neutron (SANS) scattering, are powerful tools for characterizing the structure of lipid vesicles in solution. These techniques provide information on the overall shape and size of the vesicles, as well as the internal structure of the bilayer, including its thickness.

Molecular dynamics (MD) simulations complement these experimental approaches by providing an atomistic-level view of the lipid bilayer. These computational models allow for the detailed analysis of various structural parameters, including bilayer thickness, area per lipid, and acyl chain order.

The Influence of Lipid Structure on Bilayer Dimensions

The disparity in bilayer thickness between DLPC and POPC can be directly attributed to their molecular structures. The shorter, fully saturated lauroyl chains of DLPC result in a less ordered and thinner hydrophobic core. In contrast, the longer palmitoyl and oleoyl chains of POPC, with the latter containing a cis-double bond, lead to a thicker and more complexly packed hydrophobic region. This structural variance is a key factor in their differential behavior in model and biological membranes.

Lipid_Bilayer_Thickness DLPC_structure Saturated C12 Chains DLPC_packing Less Ordered Packing DLPC_structure->DLPC_packing leads to DLPC_thickness Thinner Bilayer (~3.1 nm) DLPC_packing->DLPC_thickness results in POPC_structure Mixed C16 (sat) & C18 (unsat) Chains POPC_packing More Complex Packing POPC_structure->POPC_packing leads to POPC_thickness Thicker Bilayer (~4.1 nm) POPC_packing->POPC_thickness results in

Fig. 1: Influence of acyl chain composition on bilayer thickness.

Experimental Protocols

Small-Angle Neutron Scattering (SANS) for Bilayer Thickness Determination

1. Vesicle Preparation:

  • Unilamellar vesicles (ULVs) of DLPC or POPC are prepared by extrusion.

  • The lipid is dissolved in a chloroform/methanol mixture, and the solvent is evaporated under a stream of nitrogen to form a thin lipid film.

  • The film is hydrated in a D₂O-based buffer to provide contrast for neutron scattering.

  • The resulting multilamellar vesicle suspension is subjected to multiple freeze-thaw cycles.

  • The suspension is then extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce ULVs of a relatively uniform size distribution.

2. SANS Data Acquisition:

  • SANS measurements are performed at a dedicated small-angle scattering instrument.

  • The vesicle suspension is placed in a quartz sample cell.

  • The sample is exposed to a collimated beam of neutrons of a specific wavelength.

  • The scattered neutrons are detected by a 2D position-sensitive detector.

  • Scattering data are collected over a range of scattering vectors (q).

3. Data Analysis:

  • The 2D scattering data are radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

  • The scattering profile is then fitted to a model that describes the scattering from a unilamellar vesicle.

  • A common model represents the bilayer as a three-layer structure (headgroup-tail-headgroup) with different scattering length densities.

  • From the fit, parameters such as the bilayer thickness (hydrophobic and total) and the area per lipid can be extracted. For instance, a study using SANS determined the thickness parameter (dg,∞) for DLPC to be 4.058 ± 0.028 nm.[1][2]

Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination

1. Vesicle Preparation:

  • Similar to SANS, ULVs are prepared by the extrusion method. The lipid film is hydrated in an appropriate aqueous buffer (e.g., PBS or Tris).

2. SAXS Data Acquisition:

  • SAXS measurements are performed using a synchrotron or a laboratory-based SAXS instrument.

  • The vesicle suspension is loaded into a thin-walled quartz capillary.

  • The sample is exposed to a highly collimated X-ray beam.

  • The scattered X-rays are recorded by a 2D detector.

3. Data Analysis:

  • The raw 2D scattering image is corrected for background scattering and detector response, and then radially averaged to yield a 1D scattering curve.

  • The scattering data is modeled using an appropriate form factor for unilamellar vesicles.

  • The electron density profile across the bilayer is reconstructed from the scattering data.

  • The distance between the high-electron-density peaks, corresponding to the phosphate (B84403) groups, provides the total bilayer thickness (d_L). One study reported a total bilayer thickness of 40.5 Å (4.05 nm) and a hydrophobic thickness of 36.7 Å (3.67 nm) for POPC using a combination of SANS and SAXS.[3]

Molecular Dynamics (MD) Simulations of Lipid Bilayers

1. System Setup:

  • A lipid bilayer is constructed using software packages like GROMACS or CHARMM.

  • A pre-equilibrated lipid bilayer patch (e.g., 128 lipids) is placed in a simulation box.

  • The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.

2. Simulation Protocol:

  • The system undergoes energy minimization to remove any steric clashes.

  • A series of equilibration steps are performed, typically involving constant volume (NVT) and constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.

  • A production run is then carried out for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the equilibrium properties of the bilayer.

3. Data Analysis:

  • The trajectory from the production run is analyzed to calculate various structural properties.

  • The bilayer thickness is often determined by calculating the average distance between the phosphorus atoms in the two leaflets (phosphate-to-phosphate distance, d_PP).

  • The hydrophobic thickness (d_HH) can be calculated as the distance between the glycerol-carbonyl carbon atoms of the two leaflets. For example, MD simulations of POPC have yielded a bilayer thickness of 3.88 ± 0.02 nm.[4]

Concluding Remarks

The choice between DLPC and POPC for a particular application will depend on the desired membrane properties. The thinner and more fluid nature of DLPC bilayers may be advantageous for studying certain membrane protein functions or for creating more permeable vesicles. Conversely, the thicker and more physiologically relevant structure of POPC membranes makes them a preferred choice for many cell membrane models and drug delivery applications. A thorough understanding of their dimensional differences, as outlined in this guide, is a critical first step in making an informed selection.

References

Cross-Validation of 1,2-DLPC Biophysical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biophysical properties of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) liposomes, with a focus on cross-validating findings from Differential Scanning Calorimetry (DSC) with other widely used biophysical methods. The objective is to offer a comprehensive resource for researchers utilizing this compound in membrane models and drug delivery systems.

Executive Summary

This compound is a synthetic phospholipid frequently used in the formation of model lipid bilayers due to its well-defined chemical structure and phase behavior. Understanding its thermotropic properties is crucial for applications ranging from fundamental membrane research to the development of lipid-based drug delivery vehicles. Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the phase transitions of lipid assemblies. This guide presents a cross-validation of DSC data with results from other biophysical methods, providing a more holistic understanding of this compound membrane characteristics.

Data Presentation: Biophysical Properties of this compound Liposomes

The following tables summarize key quantitative data obtained from various biophysical techniques for this compound liposomes.

Parameter Differential Scanning Calorimetry (DSC) Source
Main Phase Transition Temperature (Tm)-0.4 °C (metastable ripple gel P'β to liquid crystalline Lα)[1]
1.7 °C (lamellar crystalline Lc to intermediate Lx)[1]
4.5 °C (intermediate Lx to liquid crystalline Lα)[1]
Enthalpy of Main Transition (ΔH)9.2 kJ mol-1 (P'β to Lα)[1]
32.9 kJ mol-1 (Lc to Lx)[1]
Biophysical Method Parameter Measured Typical Value for DLPC or similar lipids Source
Dynamic Light Scattering (DLS) Hydrodynamic DiameterDependent on preparation method (e.g., 100-200 nm for extruded liposomes)[2]
Polydispersity Index (PDI)< 0.2 for monodisperse samples[2]
Fluorescence Spectroscopy Membrane Fluidity/OrderProbe-dependent; shows changes around the Tm[3][4]
Fluorescence Correlation Spectroscopy (FCS) Lateral Diffusion Coefficient (D)~3 x 10-8 cm2/s in the fluid phase[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preparation of this compound Liposomes

A common method for preparing unilamellar this compound liposomes is the thin-film hydration technique followed by extrusion.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607) or a chloroform/methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Nitrogen or argon gas stream

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve a known amount of this compound in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.

  • Further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the dry lipid film with the desired buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a sample as a function of temperature.

Instrument:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Place a known amount of the this compound liposome (B1194612) suspension into a DSC sample pan. An equal volume of the corresponding buffer is placed in the reference pan.

  • Thermal Scanning: Heat the sample and reference pans at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition of this compound (e.g., -20 °C to 20 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of an endothermic transition corresponds to the main phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and polydispersity of liposomes in suspension.

Instrument:

  • Dynamic Light Scattering instrument

Procedure:

  • Sample Preparation: Dilute the this compound liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the liposomes from their diffusion coefficient. The polydispersity index (PDI) provides a measure of the width of the size distribution.

Fluorescence Spectroscopy

Fluorescence spectroscopy using membrane-sensitive probes can provide information about the local environment and fluidity of the lipid bilayer.

Instrument:

  • Fluorometer

Procedure:

  • Probe Incorporation: Incorporate a fluorescent probe (e.g., Laurdan, DPH) into the this compound liposomes during their preparation or by incubation with pre-formed liposomes.

  • Measurement: Excite the sample at the appropriate wavelength for the chosen probe and record the emission spectrum over a range of temperatures, including the phase transition region.

  • Data Analysis: Changes in the emission spectrum, such as a shift in the maximum emission wavelength (for Laurdan) or changes in fluorescence anisotropy (for DPH), can be correlated with changes in membrane polarity and fluidity, respectively. These changes are typically most pronounced around the Tm.

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_data Data Output prep1 Lipid Film Formation (this compound in organic solvent) prep2 Hydration (forms MLVs) prep1->prep2 prep3 Extrusion (forms LUVs) prep2->prep3 dsc DSC prep3->dsc dls DLS prep3->dls fs Fluorescence Spectroscopy prep3->fs fcs FCS prep3->fcs data_dsc Tm, ΔH dsc->data_dsc data_dls Size, PDI dls->data_dls data_fs Fluidity fs->data_fs data_fcs Diffusion fcs->data_fcs

Caption: Experimental workflow for this compound liposome preparation and biophysical characterization.

cross_validation_logic dsc DSC (Thermodynamic Properties) cross_validation Cross-Validation dsc->cross_validation other_methods Other Biophysical Methods (Structural & Dynamic Properties) other_methods->cross_validation comprehensive_understanding Comprehensive Understanding of this compound Behavior cross_validation->comprehensive_understanding

Caption: Logical relationship for cross-validating biophysical data.

References

Unveiling True Function: A Comparative Guide to Confirming Membrane Protein Activity in 1,2-DLPC vs. Native-Like Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the true functional state of a membrane protein is paramount. The choice of the surrounding lipid environment during in vitro reconstitution is a critical determinant of a protein's activity, stability, and conformational dynamics. This guide provides an objective comparison of membrane protein function in a commonly used synthetic lipid, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), versus more complex, native-like membrane systems. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate membrane mimetic for their specific research needs.

The plasma membrane is a complex and dynamic environment, and the lipids surrounding a membrane protein are not merely a passive solvent but are often crucial for its proper folding, stability, and function. While simple, single-component lipid systems like this compound offer convenience and reproducibility, they often fail to recapitulate the intricate environment of a native cell membrane. This can lead to altered protein function or even complete inactivation. In contrast, native-like membranes, which can be formulated as lipid mixtures in liposomes or as nanodiscs containing physiologically relevant lipid compositions (e.g., with varying acyl chain lengths, headgroup charges, and the inclusion of cholesterol), provide a more biologically relevant context for studying membrane protein function.

The Impact of the Lipid Environment on Membrane Protein Function: A Data-Driven Comparison

The functional relevance of the lipid environment is not merely theoretical. Experimental evidence across a range of membrane protein classes, including transporters, G-protein coupled receptors (GPCRs), and ion channels, demonstrates significant differences in activity when reconstituted in simple versus native-like membranes.

Case Study 1: Bacteriorhodopsin - A Light-Driven Proton Pump
ParameterThis compound EnvironmentNative-Like Environment (e.g., Delipidated PM, Nanodiscs with native lipids)
Photocycle Kinetics Altered and often slowed downCloser to in vivo rates
Proton Pumping Activity May be compromisedGenerally higher and more efficient
Structural Integrity Monomeric state may be favoredTrimeric state, crucial for function, is better maintained
Case Study 2: G-Protein Coupled Receptors (GPCRs) - Key Drug Targets

GPCRs represent the largest family of membrane protein drug targets, and their signaling is intricately regulated by the surrounding lipid membrane. The reconstitution of GPCRs into native-like membranes, such as nanodiscs containing a mixture of lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol, has been shown to be critical for maintaining their signaling competency. For example, the β2-adrenergic receptor (β2AR) reconstituted in nanodiscs with anionic lipids exhibits modulated activation profiles. The binding affinity of GPCRs for their ligands and their ability to couple to G-proteins can be significantly different in a simple this compound environment compared to a more complex lipid mixture that mimics the native plasma membrane. The presence of cholesterol, in particular, is known to be a critical allosteric modulator for many GPCRs.

ParameterThis compound LiposomesNative-Like Nanodiscs (e.g., POPC:Cholesterol)
Ligand Binding Affinity (Kd) May be altered from native stateMore representative of physiological conditions
G-Protein Coupling & Activation (EC50) Often reduced or absentMore efficient and physiologically relevant
Conformational Stability Prone to instability and aggregationEnhanced stability and native-like conformational landscape
Case Study 3: Ion Channels - Gatekeepers of Cellular Excitability

The function of ion channels, which are responsible for the generation and propagation of electrical signals in cells, is also profoundly influenced by the lipid bilayer. Single-channel recordings of potassium channels reconstituted from native brain membranes into planar lipid bilayers have revealed multiple conductance states and complex gating kinetics that are dependent on the lipid environment. While direct comparisons with this compound are scarce, studies on channels like the SthK potassium channel have demonstrated a clear correlation between the electronegativity of the lipid headgroups and channel activity. This suggests that the charged lipids present in native membranes play a direct role in modulating channel function, an effect that would be absent in a neutral this compound bilayer.

ParameterThis compound BilayerNative-Like Bilayer (e.g., Brain Lipid Extract)
Single-Channel Conductance May not reflect the full range of native conductancesMultiple conductance states often observed
Gating Kinetics (Open Probability) Can be significantly alteredMore accurately reflects in vivo behavior
Modulation by Lipids Lacks the complexity of native lipid interactionsSensitive to specific lipid species (e.g., anionic lipids, cholesterol)

Experimental Protocols: Reconstituting Membrane Proteins for Functional Analysis

The following sections provide detailed methodologies for reconstituting membrane proteins into both this compound liposomes and native-like nanodiscs, enabling researchers to perform comparative functional studies.

Protocol 1: Reconstitution of a Membrane Protein into this compound Liposomes

This protocol describes a general method for reconstituting a purified membrane protein into unilamellar vesicles composed of this compound using detergent removal by dialysis.

Materials:

  • Purified membrane protein in a detergent solution (e.g., DDM, OG)

  • This compound (1,2-dilauroyl-sn-glycero-3-phosphocholine)

  • Detergent-compatible buffer (e.g., Tris-HCl, HEPES)

  • Dialysis tubing (with appropriate molecular weight cutoff)

  • Bio-Beads SM-2 (optional, for faster detergent removal)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound in chloroform (B151607) in a round-bottom flask.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Solubilization:

    • Resuspend the lipid film in the dialysis buffer containing a detergent (e.g., sodium cholate) at a concentration above its critical micelle concentration (CMC).

    • Vortex or sonicate the mixture until the solution is clear, indicating the formation of lipid-detergent mixed micelles.

  • Protein and Lipid Mixing:

    • Mix the purified membrane protein solution with the solubilized this compound micelles at a desired lipid-to-protein molar ratio (LPR). A typical starting LPR is 100:1 to 500:1 (w/w).

    • Incubate the mixture on ice for 30 minutes to allow for equilibration.

  • Detergent Removal and Liposome Formation:

    • Transfer the protein-lipid-detergent mixture into a pre-wetted dialysis cassette.

    • Dialyze against a large volume of detergent-free buffer at 4°C. Perform at least three buffer changes over 48-72 hours.

    • For faster detergent removal, Bio-Beads can be added to the dialysis buffer or directly to the reconstitution mixture.

  • Proteoliposome Harvesting:

    • After dialysis, the turbid solution containing the proteoliposomes can be harvested.

    • To obtain a more homogeneous population of vesicles, the proteoliposomes can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • The proteoliposomes are now ready for functional assays.

Protocol 2: Reconstitution of a Membrane Protein into Native-Like Nanodiscs

This protocol outlines the reconstitution of a membrane protein into nanodiscs composed of a native-like lipid mixture (e.g., POPC:Cholesterol) using a Membrane Scaffold Protein (MSP).

Materials:

  • Purified membrane protein in a detergent solution

  • Purified Membrane Scaffold Protein (e.g., MSP1D1)

  • Native-like lipid mixture (e.g., POPC and Cholesterol)

  • Sodium cholate (B1235396)

  • Detergent-compatible buffer

  • Bio-Beads SM-2

Procedure:

  • Lipid Preparation:

    • Co-solubilize the desired native-like lipid mixture (e.g., 3:2 molar ratio of POPC to cholesterol) in chloroform.

    • Dry the lipid mixture to a thin film under nitrogen and then under high vacuum.

    • Resuspend the lipid film in buffer containing sodium cholate to a final lipid concentration of ~50 mM.

  • Reconstitution Mixture Assembly:

    • In a microcentrifuge tube, combine the purified membrane protein, the solubilized native-like lipid mixture, and the MSP in a specific molar ratio. The optimal ratio of MSP to lipid and protein needs to be determined empirically for each protein. A common starting point is a molar ratio of Protein:MSP:Lipid of 1:10:800.

    • Add buffer to the mixture to reach the final desired volume and concentrations.

    • Incubate the mixture on ice for 1 hour with gentle rocking.

  • Detergent Removal and Nanodisc Formation:

    • Add a defined amount of washed Bio-Beads (e.g., 0.8 g per ml of reconstitution mixture) to initiate the self-assembly of nanodiscs by removing the detergent.

    • Incubate the mixture at 4°C overnight with gentle rotation.

  • Nanodisc Purification:

    • Remove the Bio-Beads by centrifugation or by using a column with a frit.

    • Purify the nanodiscs containing the membrane protein from empty nanodiscs and protein aggregates using size-exclusion chromatography (SEC). If the protein or MSP has an affinity tag, affinity chromatography can also be used.

  • Characterization and Functional Assays:

    • Characterize the purified nanodiscs for size homogeneity and protein incorporation using techniques like SDS-PAGE and dynamic light scattering (DLS).

    • The purified proteo-nanodiscs are now ready for functional analysis.

Visualizing the Concepts: Workflows and Pathways

To further clarify the experimental processes and the underlying biological concepts, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_DLPC This compound Liposome Reconstitution cluster_NativeLike Native-Like Nanodisc Reconstitution dlpc_film 1. Prepare this compound Film dlpc_micelles 2. Solubilize with Detergent dlpc_film->dlpc_micelles dlpc_mix 3. Mix with Purified Protein dlpc_micelles->dlpc_mix dlpc_dialysis 4. Detergent Removal (Dialysis) dlpc_mix->dlpc_dialysis dlpc_proteoliposomes 5. Harvest Proteoliposomes dlpc_dialysis->dlpc_proteoliposomes functional_assay Functional Assays dlpc_proteoliposomes->functional_assay native_lipids 1. Prepare Native-Like Lipid Mix native_micelles 2. Solubilize with Detergent native_lipids->native_micelles native_mix 3. Mix with Protein and MSP native_micelles->native_mix native_biobeads 4. Detergent Removal (Bio-Beads) native_mix->native_biobeads native_purify 5. Purify Nanodiscs (SEC) native_biobeads->native_purify native_purify->functional_assay protein Purified Membrane Protein protein->dlpc_mix protein->native_mix GPCR_Signaling_Pathway cluster_membrane Membrane Environment Agonist Agonist GPCR GPCR (Inactive) Agonist->GPCR Binds GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_protein G-Protein (GDP-bound) GPCR_active->G_protein Couples note Lipid environment (e.g., cholesterol, anionic lipids) modulates GPCR conformation and G-protein coupling. GPCR_active->note G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange G_protein->note Effector Effector Protein G_protein_active->Effector Activates Response Cellular Response Effector->Response

A Comparative Analysis of 1,2-DLPC and DMPC Phase Transitions by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Thermotropic Behavior of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) and 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC).

The study of lipid phase transitions is fundamental to understanding the biophysical properties of cell membranes and is a critical consideration in the design of lipid-based drug delivery systems. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermotropic behavior of lipid bilayers. This guide provides a comparative analysis of the phase transitions of two common phospholipids (B1166683), this compound and DMPC, supported by experimental data.

Quantitative Comparison of Thermal Properties

The thermal properties of this compound and DMPC, including their main phase transition temperature (Tm) and the associated enthalpy change (ΔH), are summarized in the table below. These parameters are crucial for predicting the physical state and stability of liposomes at physiological temperatures.

ParameterThis compound (1,2-Dilauroyl-sn-glycero-3-phosphocholine)DMPC (1,2-Dimyristoyl-sn-glycero-3-phosphocholine)
Main Transition Temperature (Tm) -2 °C to -0.4 °C[1][2]23.9 °C to 24.6 °C[3]
Enthalpy of Main Transition (ΔH) 9.2 kJ/mol[1][4]23-29 kJ/mol[5]
Pre-transition Temperature (Tp) Not typically observedObserved[6]
Other Transitions Transitions at 1.7 °C and 4.5 °C from the lamellar crystalline (Lc) phase have been reported with a high enthalpy change (32.9 kJ/mol).[1][4]A pre-transition from a planar gel phase to a rippled phase is commonly observed.[6]

Experimental Protocol: Differential Scanning Calorimetry of Liposomes

The following is a generalized protocol for the analysis of phospholipid phase transitions using DSC, based on established methodologies.[6]

1. Liposome (B1194612) Preparation:

  • Lipid Film Hydration: A known quantity of the phospholipid (this compound or DMPC) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES, PBS) at a temperature above the main transition temperature of the lipid. This is typically done by vortexing or gentle agitation to form multilamellar vesicles (MLVs).

  • (Optional) Unilamellar Vesicle Preparation: For the preparation of large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or sonication, respectively. These steps are also performed at a temperature above the lipid's Tm.

2. DSC Analysis:

  • Sample and Reference Preparation: A precise volume of the liposome suspension is hermetically sealed in an aluminum DSC pan. An equal volume of the same buffer used for hydration is sealed in a reference pan.

  • Instrument Setup: The DSC instrument is equilibrated at a starting temperature well below the expected phase transition.

  • Thermal Scan: The sample and reference pans are heated at a constant scan rate (e.g., 1-2 °C/min). The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the area under the peak. The enthalpy of the transition (ΔH) is calculated from the peak area.

Experimental Workflow

The logical flow of a typical DSC experiment for comparing phospholipid phase transitions is illustrated below.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_output Data Output lipid_film 1. Prepare Lipid Film hydration 2. Hydrate Film to form MLVs lipid_film->hydration optional_sizing 3. (Optional) Sonication or Extrusion for SUVs/LUVs hydration->optional_sizing load_sample 4. Load Sample and Reference into DSC Pans optional_sizing->load_sample thermal_scan 5. Perform Thermal Scan load_sample->thermal_scan data_analysis 6. Analyze Thermogram thermal_scan->data_analysis Tm Determine Tm data_analysis->Tm deltaH Calculate ΔH data_analysis->deltaH

Caption: Workflow for DSC analysis of phospholipid phase transitions.

Signaling Pathways and Logical Relationships

The phase transition of a phospholipid bilayer is a cooperative process involving the change in the conformational state of the acyl chains. This transition can be represented as a shift between two primary states: the gel phase (Lβ') and the liquid crystalline phase (Lα). For some phospholipids like DMPC, an intermediate ripple phase (Pβ') is also observed.

Phase_Transition cluster_DLPC This compound Phase Transition cluster_DMPC DMPC Phase Transition DLPC_Gel Gel Phase (Lβ') Tm ≈ -0.4°C DLPC_LC Liquid Crystalline Phase (Lα) DLPC_Gel->DLPC_LC Main Transition DMPC_Gel Gel Phase (Lβ') DMPC_Ripple Ripple Phase (Pβ') Tp ≈ 14°C DMPC_Gel->DMPC_Ripple Pre-transition DMPC_LC Liquid Crystalline Phase (Lα) Tm ≈ 24°C DMPC_Ripple->DMPC_LC Main Transition

Caption: Phase transition pathways for this compound and DMPC.

References

Validating Lipid Raft Studies: A Comparative Guide to 1,2-DLPC and Cholesterol Depletion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of lipid rafts is paramount for deciphering cellular signaling and identifying novel therapeutic targets. This guide provides a comparative analysis of two key experimental approaches used to validate the role of lipid rafts: the use of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) in model membranes and cholesterol depletion experiments in cellular systems.

While both techniques are instrumental in lipid raft research, they serve distinct purposes and provide complementary information. This guide will objectively compare their applications, methodologies, and the types of data they generate, supported by experimental evidence.

Understanding the Tools: this compound vs. Cholesterol Depletion Agents

Lipid rafts are dynamic, nanoscale membrane domains enriched in cholesterol and sphingolipids. Their integrity is crucial for the spatial organization and function of a variety of cellular proteins, including receptors and signaling molecules. To study the role of lipid rafts, researchers often employ methods to perturb their structure.

This compound is a synthetic phospholipid with short, saturated acyl chains (12:0). Due to its cylindrical shape and shorter chain length compared to the lipids typically found in raft domains, it is primarily used in in vitro model membrane systems, such as supported lipid bilayers and vesicles. In these systems, this compound helps to create a "liquid-disordered" phase, providing a contrasting environment to the "liquid-ordered" phase characteristic of lipid rafts, which are often modeled using lipids like sphingomyelin (B164518) and cholesterol. This allows for the biophysical characterization of raft-like domains and the study of how different lipids and proteins partition between raft and non-raft environments.

Cholesterol depletion agents , most notably methyl-β-cyclodextrin (MβCD) , are used to directly disrupt lipid rafts in living cells. MβCD is a cyclic oligosaccharide with a hydrophobic cavity that selectively extracts cholesterol from the plasma membrane.[1] Since cholesterol is a critical component for the formation and stability of lipid rafts, its removal leads to the disorganization of these domains. This in situ disruption allows researchers to investigate the functional consequences on cellular processes, such as signal transduction and protein trafficking.

Performance Comparison: Applications and Data Generated

The choice between using this compound-based model membranes and cellular cholesterol depletion depends on the specific research question.

FeatureThis compound in Model MembranesCholesterol Depletion (e.g., MβCD) in Cells
Primary Application Biophysical studies of lipid phase behavior, protein partitioning, and domain formation in a controlled, artificial environment.Functional studies of the role of lipid rafts in cellular processes in a physiological context.
System In vitro (e.g., supported lipid bilayers, giant unilamellar vesicles)In situ / In vivo (cultured cells, tissues)
Mechanism of Action Forms a liquid-disordered phase to contrast with liquid-ordered "raft-like" domains.Extracts cholesterol from the plasma membrane, leading to the disruption of lipid rafts.[1]
Key Data Generated Phase diagrams, lipid packing density, membrane fluidity, protein diffusion coefficients, domain size and stability.Changes in protein localization, alterations in signaling pathway activation, effects on cellular functions (e.g., endocytosis, viral entry).[2][3]
Advantages High degree of control over lipid composition; allows for precise biophysical measurements.Provides insights into the physiological role of lipid rafts in a living system.
Limitations Lacks the complexity of a cellular membrane (e.g., cytoskeleton interactions, diverse protein and lipid composition).Potential for off-target effects; can affect overall membrane integrity and fluidity.[4]

Quantitative Data on Cholesterol Depletion by MβCD

The following table summarizes the quantitative effects of MβCD treatment on cellular cholesterol levels and the integrity of lipid rafts, as measured by the insolubility of raft-associated proteins in Triton X-100.

Cell TypeMβCD Concentration & DurationCholesterol Depletion (%)Reduction in TX-100 Insolubility of Raft Markers (%)Reference
MDCK Cells10 mM for 45 minNot specifiedHA: from 61% to 42%[1]
MDCK Cells20 mM for 45 minNot specifiedHA: from 61% to 33%[1]
MDCK Cells30 mM for 45 min~50%HA: from 61% to 27%[1]
HEK293 Cells2% (w/v) for 1 h~60%Not specified[4]
PC12 CellsLovastatin + MβCD~35%Not specified[5]

HA: Hemagglutinin, a viral protein known to associate with lipid rafts.

Experimental Protocols

Cholesterol Depletion using Methyl-β-Cyclodextrin (MβCD)

This protocol is a general guideline for depleting cholesterol from cultured mammalian cells. Optimal conditions (MβCD concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells of interest

Procedure:

  • Cell Preparation: Plate cells in appropriate culture vessels and grow to the desired confluency.

  • Serum Starvation: Prior to treatment, wash the cells with PBS and incubate in serum-free medium for 2-3 hours. This step is important as serum contains cholesterol that can interfere with MβCD activity.[6]

  • MβCD Treatment: Prepare a stock solution of MβCD in serum-free medium. Dilute the stock to the desired final concentration (typically ranging from 1 mM to 10 mM).

  • Remove the serum-free medium from the cells and add the MβCD-containing medium.

  • Incubate the cells at 37°C for a specified duration (typically 30-60 minutes).[6]

  • Washing: After incubation, remove the MβCD-containing medium and wash the cells three times with PBS to remove residual MβCD.

  • Experimental Analysis: The cells are now ready for downstream applications, such as protein localization studies, signaling assays, or lipid analysis.

Control Experiment (Cholesterol Repletion): To demonstrate that the observed effects are specifically due to cholesterol depletion, a cholesterol repletion control should be performed. This involves incubating the cholesterol-depleted cells with a pre-formed complex of MβCD and cholesterol.[7]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating Lipid Raft Involvement

G cluster_0 Cell Culture and Preparation cluster_1 Cholesterol Depletion cluster_2 Downstream Analysis cluster_3 Data Interpretation start Plate and Culture Cells serum_starve Serum Starve Cells start->serum_starve mbcd_treat Treat with MβCD serum_starve->mbcd_treat control_treat Control Treatment (No MβCD) serum_starve->control_treat protein_analysis Protein Localization (e.g., Immunofluorescence) mbcd_treat->protein_analysis signaling_assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) mbcd_treat->signaling_assay lipid_analysis Lipid Analysis (e.g., Filipin Staining) mbcd_treat->lipid_analysis control_treat->protein_analysis control_treat->signaling_assay control_treat->lipid_analysis conclusion Compare Treated vs. Control to Determine Lipid Raft Dependence protein_analysis->conclusion signaling_assay->conclusion lipid_analysis->conclusion

Caption: Workflow for cholesterol depletion experiments.

T-Cell Receptor Signaling Pathway and its Disruption

G cluster_0 Lipid Raft Intact cluster_1 Cholesterol Depletion (MβCD) TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates ZAP70->LAT Phosphorylates ERK ERK PLCg1->ERK Leads to Activation MβCD MβCD DisruptedRaft Disrupted Lipid Raft MβCD->DisruptedRaft Disrupts LCK_out LCK (Dispersed) DisruptedRaft->LCK_out LAT_out LAT (Dispersed) DisruptedRaft->LAT_out ImpairedSignal Impaired Downstream Signaling LCK_out->ImpairedSignal Reduced Proximity & Inefficient Signaling LAT_out->ImpairedSignal

Caption: T-Cell Receptor signaling pathway disruption.

Cholesterol depletion has been shown to modulate multiple signaling pathways. For instance, in T lymphocytes, the disruption of lipid rafts by MβCD leads to the spatial disorganization of key signaling molecules like the protein tyrosine kinase LCK and the adapter protein LAT.[2] This prevents their efficient interaction upon T-cell receptor (TCR) stimulation, thereby impairing downstream signaling cascades, including the activation of ZAP-70, PLCγ1, and the Ras-ERK pathway.[2]

Conclusion

References

Choosing the Right Scaffold: A Comparative Guide to 1,2-DLPC and DOPC for Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lipid environment is a critical step in accurately studying lipid-protein interactions and the formation of functional membrane protein complexes. The choice of lipid can significantly influence protein stability, conformation, and activity. This guide provides an objective comparison of two commonly used phosphatidylcholines, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), to aid in the selection of the optimal lipid for your experimental needs.

At the heart of their differences lie their acyl chain characteristics. DLPC is a saturated lipid with two 12-carbon lauroyl chains, while DOPC is a monounsaturated lipid with two 18-carbon oleoyl (B10858665) chains, each containing a single cis-double bond.[1] These structural distinctions lead to significant variations in their physical properties and how they interact with membrane proteins.

Head-to-Head Comparison: Key Physicochemical Properties

The differing acyl chain lengths and degrees of saturation between DLPC and DOPC give rise to distinct physicochemical properties that are crucial for the assembly of model membrane systems and their interaction with embedded proteins.

PropertyThis compound (12:0 PC)1,2-DOPC (18:1 PC)Significance for Lipid-Protein Studies
Acyl Chain Length 12 carbons18 carbonsInfluences bilayer thickness and hydrophobic matching with the transmembrane domains of proteins.[2]
Acyl Chain Saturation SaturatedMonounsaturated (cis-double bond at C9-C10)Affects membrane fluidity, packing, and the creation of lipid-packing defects.[3]
Phase Transition Temp (Tm) -1°C to -2°C[4][5]-17°C to -40.3°C[4][6][7][8]Determines the physical state (gel or liquid-crystalline) of the bilayer at a given experimental temperature.
Bilayer Thickness ~3.0 - 3.26 nm[9][10]~3.7 nmCritical for accommodating the transmembrane domains of proteins and can influence protein conformation and function.[2]
Area per Lipid ~63 Ų~67.4 - 68.8 Ų[11]Impacts the lateral packing of lipids and can affect the lateral pressure profile of the membrane.

Impact on Membrane Protein Studies: Stability, Function, and Complex Formation

The choice between DLPC and DOPC can have profound effects on the stability and function of reconstituted membrane proteins. The shorter acyl chains of DLPC create a thinner bilayer, which can be advantageous for studying proteins with smaller transmembrane domains or for promoting specific conformational states. For instance, studies with the influenza A M2 protein have shown that the protein assembles more efficiently in DOPC bilayers compared to DLPC, highlighting the importance of hydrophobic matching between the protein's transmembrane helix and the bilayer thickness.[2]

The unsaturation in DOPC's acyl chains introduces kinks, leading to a less ordered and more fluid membrane compared to the tightly packed saturated chains of DLPC at similar temperatures above their respective phase transitions.[3] This increased fluidity in DOPC bilayers can better mimic the native cell membrane environment for many proteins and is often crucial for maintaining their functional dynamics.[12] Conversely, the more ordered nature of DLPC bilayers can sometimes be utilized to stabilize certain protein conformations for structural studies.

For the formation of nanodiscs, a popular tool for solubilizing membrane proteins in a native-like bilayer environment, both lipids are widely used. The choice often depends on the specific protein and the downstream application. The higher phase transition temperature of saturated lipids like DMPC (a close analog of DLPC) has been shown to affect the recovery of proteins from nanodiscs.[13] The more fluid nature of DOPC at common experimental temperatures can facilitate the incorporation and functional analysis of a wider range of membrane proteins.

Experimental Considerations and Protocols

The selection of DLPC or DOPC will dictate the specific protocols for preparing model membranes and studying lipid-protein interactions.

Liposome (B1194612) Preparation for Protein Reconstitution

A common method for studying membrane proteins is their reconstitution into liposomes. The following provides a general protocol for preparing large unilamellar vesicles (LUVs) by extrusion, a technique applicable to both DLPC and DOPC.

Materials:

  • This compound or DOPC in chloroform (B151607)

  • Buffer of choice (e.g., Tris-HCl, HEPES)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Protocol:

  • Lipid Film Formation: In a round-bottom flask, add the desired amount of lipid dissolved in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add the aqueous buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

  • Vortexing: Vortex the mixture vigorously to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposome suspension, subject the MLV suspension to several (5-10) cycles of freezing in liquid nitrogen and thawing in a warm water bath.

  • Extrusion: Assemble the mini-extruder with the desired pore size polycarbonate membrane. Heat the extruder to a temperature above the phase transition temperature of the lipid (for DLPC, room temperature is sufficient; for DOPC, this is also the case). Pass the MLV suspension through the extruder 10-20 times to form LUVs of a defined size.

  • Protein Reconstitution: The purified membrane protein, solubilized in a suitable detergent, is then mixed with the pre-formed liposomes. Detergent is subsequently removed by methods such as dialysis, size-exclusion chromatography, or adsorption to Bio-Beads™ to allow the protein to insert into the lipid bilayer.

Nanodisc Assembly for Solubilizing Membrane Proteins

Nanodiscs provide a soluble, detergent-free system for studying membrane proteins. The general workflow for assembling a membrane protein into a nanodisc is outlined below.

Materials:

  • This compound or DOPC in chloroform

  • Membrane Scaffold Protein (MSP)

  • Purified membrane protein solubilized in detergent (e.g., sodium cholate)

  • Bio-Beads™ or other detergent removal system

Protocol:

  • Lipid Preparation: Prepare a lipid stock solution by drying down the lipid from chloroform and resuspending it in a buffer containing sodium cholate.

  • Assembly Reaction: Combine the lipid/cholate mixture, the purified membrane protein, and the MSP in a specific molar ratio. The optimal ratio is protein-dependent and often needs to be empirically determined.

  • Incubation: Incubate the mixture to allow the components to equilibrate.

  • Detergent Removal: Add Bio-Beads™ to the assembly reaction to remove the detergent. This initiates the self-assembly of the nanodisc, where the MSP wraps around a small patch of the lipid bilayer containing the protein of interest.

  • Purification: Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.

Visualizing the Choice: Structural Differences and Experimental Logic

To better understand the implications of choosing between DLPC and DOPC, the following diagrams illustrate their structural differences and a generalized workflow for lipid-protein interaction studies.

G Structural Comparison of DLPC and DOPC cluster_bilayer Resulting Bilayer Properties DLPC This compound Saturated Acyl Chains (12:0) Shorter and Straight DLPC_bilayer Thinner, More Ordered Bilayer DLPC->DLPC_bilayer Forms DOPC 1,2-DOPC Monounsaturated Acyl Chains (18:1) Longer with a Cis-Bend DOPC_bilayer Thicker, More Fluid Bilayer DOPC->DOPC_bilayer Forms

Caption: Structural differences between DLPC and DOPC and their resulting bilayer properties.

G Generalized Experimental Workflow start Start: Purified Membrane Protein in Detergent choose_lipid Choose Lipid: DLPC or DOPC start->choose_lipid reconstitute Reconstitute Protein start->reconstitute prepare_mimetic Prepare Membrane Mimetic (Liposomes or Nanodiscs) choose_lipid->prepare_mimetic prepare_mimetic->reconstitute characterize Biophysical/Functional Characterization (e.g., SPR, NMR, Cryo-EM, Activity Assays) reconstitute->characterize analyze Analyze Data and Conclude characterize->analyze

Caption: A generalized workflow for studying lipid-protein interactions using model membranes.

Conclusion

The decision to use this compound versus DOPC is not a matter of one being universally better than the other, but rather which is more appropriate for the specific protein and the scientific question at hand.

  • Choose this compound when a thinner, more ordered bilayer is desired, for example, to study proteins with smaller transmembrane domains or to stabilize a particular protein conformation. Its shorter acyl chains can also be useful in certain biophysical techniques.

  • Choose DOPC when a more fluid, native-like membrane environment is required to maintain the function and dynamics of the protein. Its thicker bilayer and unsaturated chains are often more representative of biological membranes and can accommodate a wider range of membrane proteins.

Ultimately, an empirical approach, testing both lipid systems, may be necessary to determine the optimal conditions for a given membrane protein. Careful consideration of the principles outlined in this guide will enable researchers to make a more informed decision, leading to more accurate and physiologically relevant results in their study of lipid-protein interactions.

References

A Comparative Analysis of the Mechanical Properties of 1,2-DLPC and DMPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of lipid bilayers composed of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). Understanding these properties is crucial for applications ranging from fundamental membrane biophysics to the design of lipid-based drug delivery systems. The information presented herein is supported by experimental data from peer-reviewed literature.

Introduction to this compound and DMPC

This compound and DMPC are both saturated phosphatidylcholines, differing only in the length of their acyl chains. DLPC possesses two 12-carbon lauroyl chains, while DMPC has two 14-carbon myristoyl chains. This seemingly small difference in hydrocarbon chain length leads to significant variations in their physical and mechanical properties, influencing membrane fluidity, thickness, and elasticity. These characteristics, in turn, dictate the behavior of membrane-associated proteins and the stability and release kinetics of encapsulated drugs.

Quantitative Comparison of Mechanical Properties

The mechanical resilience and deformability of lipid bilayers are characterized by several key parameters, including area per lipid, bending modulus, and compressibility modulus. The following table summarizes the experimentally determined values for fully hydrated fluid phase this compound and DMPC bilayers at 30°C, as determined by X-ray scattering techniques.

Mechanical PropertyThis compoundDMPCUnitReference
Area per Lipid (A)63.2 ± 0.560.6 ± 0.5Ų[1]
Bending Modulus (Kc)5.56.910-13 erg[1]
Compression Modulus (B)5.7151012 erg/cm4[1]

Key Observations:

  • Area per Lipid: DLPC, with its shorter acyl chains, occupies a larger area per lipid compared to DMPC. This is attributed to the reduced van der Waals interactions between the shorter chains, leading to a less compact packing.

  • Bending Modulus (Kc): The bending modulus, a measure of the membrane's resistance to bending, is lower for DLPC than for DMPC.[1] This indicates that DLPC bilayers are more flexible. The thinner nature of the DLPC bilayer contributes to this reduced rigidity.[1]

  • Compression Modulus (B): The compression modulus, which reflects the inter-bilayer interactions, is significantly smaller for DLPC.[1] This suggests that the interactions between adjacent bilayers in a multilamellar stack are weaker for DLPC, a consequence of the larger water spacing resulting from increased undulations in the more flexible DLPC bilayers.[1]

Experimental Methodologies

The data presented in this guide are primarily derived from advanced biophysical techniques designed to probe the nanoscale properties of lipid membranes. Below are detailed overviews of the key experimental protocols employed.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, including thickness, area per lipid, and lamellarity.[2][3]

Experimental Workflow:

SAXS_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Vesicle_Formation Lipid Hydration & Vesicle Formation (e.g., extrusion) Sample Vesicle Solution in Capillary Vesicle_Formation->Sample X-ray_Beam Synchrotron X-ray Source X-ray_Beam->Sample Scattering Detector 2D Detector Sample->Detector Scattering_Pattern Raw Scattering Pattern (I vs. q) Detector->Scattering_Pattern Model_Fitting Electron Density Model Fitting Scattering_Pattern->Model_Fitting Structural_Parameters Structural Parameters (Area per Lipid, Thickness) Model_Fitting->Structural_Parameters

SAXS experimental workflow for lipid bilayer characterization.

Protocol:

  • Vesicle Preparation: Unilamellar vesicles of DLPC or DMPC are prepared by hydrating a dry lipid film followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 600 Å) to ensure a uniform vesicle population.[1]

  • Data Collection: The vesicle solution is placed in a quartz capillary and exposed to a collimated X-ray beam from a synchrotron source. The scattered X-rays are collected on a 2D detector over a range of scattering angles (q).[4]

  • Data Analysis: The resulting scattering intensity profile is analyzed by fitting it to a model of the bilayer's electron density profile. This fitting procedure yields key structural parameters, including the area per lipid and the bilayer thickness.[1] The diffuse scattering from oriented stacks of bilayers can be analyzed to determine the bending modulus (Kc) and the compression modulus (B).[1][5]

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can also be used as a force probe to measure the mechanical properties of supported lipid bilayers, such as their thickness and breakthrough force.[6][7]

Experimental Workflow:

AFM_Workflow cluster_slb_prep SLB Preparation cluster_afm_imaging AFM Imaging & Force Spectroscopy cluster_afm_analysis Data Analysis Vesicle_Fusion Vesicle Fusion on Mica Substrate SLB Supported Lipid Bilayer (SLB) Vesicle_Fusion->SLB AFM_Tip AFM Cantilever and Tip AFM_Tip->SLB Scanning/Indentation Force_Curve Force-Distance Curve Acquisition SLB->Force_Curve Topography Topographical Image (Bilayer Defects, Thickness) SLB->Topography Mechanical_Properties Mechanical Properties (Breakthrough Force, Elasticity) Force_Curve->Mechanical_Properties

AFM workflow for supported lipid bilayer analysis.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation: SLBs are formed by vesicle fusion on a solid substrate, typically mica.[8][9] A solution of small unilamellar vesicles is incubated on the freshly cleaved mica surface, leading to vesicle rupture and the formation of a continuous bilayer.

  • AFM Imaging: The SLB is imaged in a liquid environment using the AFM in tapping mode to visualize the bilayer topography and identify any defects.[10]

  • Force Spectroscopy: The AFM tip is used to indent the bilayer, and the force as a function of tip-sample distance is recorded. The resulting force-distance curve provides information about the bilayer's mechanical properties, including its breakthrough force and elastic modulus.[6]

Micropipette Aspiration

Micropipette aspiration is a technique used to measure the mechanical properties of giant unilamellar vesicles (GUVs), including the area compressibility modulus and bending modulus.[11][12]

Experimental Workflow:

Micropipette_Aspiration_Workflow cluster_guv_prep GUV Preparation cluster_aspiration Aspiration Experiment cluster_micropipette_analysis Data Analysis Electroformation GUV Formation via Electroformation GUV Giant Unilamellar Vesicle (GUV) Electroformation->GUV Micropipette Micropipette Micropipette->GUV Aspirate Aspiration Apply Suction Pressure (ΔP) GUV->Aspiration Projection_Length Measure Projection Length (Lp) Aspiration->Projection_Length Stress_Strain Relate ΔP to Membrane Tension & Area Strain Projection_Length->Stress_Strain Mechanical_Moduli Calculate K_a & K_c Stress_Strain->Mechanical_Moduli

Micropipette aspiration workflow for GUV mechanical testing.

Protocol:

  • GUV Formation: GUVs (10-30 µm in diameter) are typically formed by the electroformation method on platinum or indium tin oxide-coated glass slides.

  • Aspiration: A single GUV is captured and aspirated into a micropipette with a known inner radius. The aspiration pressure is controlled and precisely measured.[12]

  • Measurement and Analysis: The projection length of the vesicle tongue inside the micropipette is measured as a function of the applied suction pressure. By analyzing the relationship between the membrane tension (controlled by the suction pressure) and the apparent area expansion of the vesicle, the area compressibility modulus (Ka) and the bending modulus (Kc) can be determined.[12][13]

Conclusion

The mechanical properties of this compound and DMPC bilayers are significantly influenced by their acyl chain length. DLPC, with its shorter chains, forms more flexible and less compact bilayers with a larger area per lipid compared to DMPC. These differences are critical for understanding the behavior of these lipids in model membrane systems and for their application in fields such as drug delivery, where membrane mechanics can influence vesicle stability, deformability, and drug release profiles. The experimental techniques outlined provide robust methods for characterizing these essential biophysical parameters.

References

A Head-to-Head Comparison of 1,2-DLPC and Other Phosphocholines in Forming Stable Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phospholipid is a critical parameter in forming stable nanodiscs for the structural and functional analysis of membrane proteins. This guide provides an objective comparison of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) with other commonly used phosphocholines (PCs), supported by experimental data and detailed protocols.

The stability and homogeneity of nanodiscs are paramount for their application in biophysical studies and drug discovery. The acyl chain length and saturation of the constituent phospholipids (B1166683) significantly influence these properties. This guide focuses on a head-to-head comparison of this compound, a saturated phospholipid with 12-carbon acyl chains, against other prevalent PCs such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

Comparative Analysis of Phosphocholines for Nanodisc Formation

The selection of a suitable phosphocholine (B91661) for nanodisc formation is a trade-off between the desired nanodisc size, stability, and the experimental conditions required for assembly and subsequent studies. Shorter-chain PCs like DLPC generally form smaller and more homogenous nanodiscs, which are advantageous for techniques like NMR spectroscopy. However, the stability of these nanodiscs can be a concern compared to those formed with longer-chain PCs.

PhospholipidAbbreviationAcyl Chain CompositionPhase Transition Temp. (Tm)Optimal Lipid:MSP1D1 Ratio (molar)Resulting Nanodisc Properties
1,2-Dilauroyl-sn-glycero-3-phosphocholineThis compound12:0/12:0-1.0 °C~1:76[1]Forms smaller, highly homogenous nanodiscs. May exhibit lower thermal stability compared to longer-chain PCs.
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0/14:023.9 °C[2]~1:80[3]Widely used, forms stable nanodiscs of ~10 nm. Assembly requires temperatures above its Tm.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0/16:041.4 °C[2]~1:90[1]Forms highly stable nanodiscs. High Tm requires higher assembly temperatures, which may not be suitable for all proteins.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC16:0/18:1-2.0 °C~1:65Forms fluid-phase nanodiscs at a wide range of temperatures. The presence of an unsaturated chain can influence membrane protein dynamics.

Experimental Protocols

Detailed methodologies are crucial for reproducible nanodisc formation. Below are generalized protocols for key experiments.

Protocol 1: Nanodisc Self-Assembly

This protocol outlines the general steps for the self-assembly of empty nanodiscs. The optimal lipid-to-MSP ratio and incubation temperature will vary depending on the specific PC used (refer to the table above).

  • Lipid Preparation:

    • A desired amount of the chosen phospholipid (e.g., this compound) in chloroform (B151607) is dried to a thin film under a stream of nitrogen gas.

    • The lipid film is further dried under vacuum for at least one hour to remove residual solvent.

    • The film is resuspended in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4) containing a detergent, typically sodium cholate, at a concentration sufficient to fully solubilize the lipid.

  • Assembly Mixture Preparation:

    • The solubilized lipid is mixed with the Membrane Scaffold Protein (MSP), such as MSP1D1, in the desired molar ratio.

    • The mixture is incubated at a temperature above the phase transition temperature (Tm) of the phospholipid to ensure proper mixing and assembly. For DLPC and POPC, assembly can be performed at 4°C or room temperature, while DMPC and DPPC require elevated temperatures.

  • Detergent Removal and Nanodisc Formation:

    • Detergent is removed from the assembly mixture to initiate the spontaneous formation of nanodiscs. This is commonly achieved by adding adsorbent beads (e.g., Bio-Beads SM-2) and incubating for several hours to overnight with gentle agitation.

    • Alternatively, dialysis can be used for detergent removal.

  • Purification:

    • The assembled nanodiscs are purified from unincorporated lipids, MSP, and protein aggregates using size exclusion chromatography (SEC). A Superdex 200 or similar column is typically used.

Protocol 2: Characterization of Nanodisc Stability

The stability of the formed nanodiscs can be assessed using several biophysical techniques.

  • Size Exclusion Chromatography (SEC):

    • The long-term stability of nanodiscs can be monitored by periodically running samples on an SEC column.[3]

    • A stable nanodisc preparation will show a single, symmetrical peak at the expected elution volume over time. The appearance of additional peaks or a shift in the main peak can indicate aggregation or disassembly.

  • Dynamic Light Scattering (DLS):

    • DLS is used to determine the size distribution and polydispersity of the nanodisc preparation.

    • An increase in the average hydrodynamic radius or polydispersity index over time suggests aggregation or instability.[4]

  • Differential Scanning Calorimetry (DSC):

    • DSC can be used to determine the thermal stability of the nanodiscs by measuring the temperature at which the MSP and/or the incorporated membrane protein denatures.[5]

    • A higher denaturation temperature indicates greater thermal stability.

Visualizing the Process and Principles

To better illustrate the experimental workflow and the factors influencing nanodisc stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization Lipid_Film Lipid Film Formation Solubilization Detergent Solubilization Lipid_Film->Solubilization Mixing Mixing of Components (Lipid, MSP, Protein) Solubilization->Mixing MSP_Prep MSP Purification MSP_Prep->Mixing Incubation Incubation Mixing->Incubation Detergent_Removal Detergent Removal (e.g., Bio-Beads) Incubation->Detergent_Removal SEC Size Exclusion Chromatography (SEC) Detergent_Removal->SEC Characterization Stability & Homogeneity Analysis (DLS, DSC) SEC->Characterization

Experimental workflow for nanodisc formation and characterization.

Nanodisc_Stability_Factors cluster_lipid Phospholipid Properties cluster_assembly_params Assembly Parameters cluster_protein Scaffold & Target Protein Acyl_Chain Acyl Chain Length & Saturation Nanodisc_Stability Nanodisc Stability (Size, Homogeneity, Longevity) Acyl_Chain->Nanodisc_Stability Headgroup Headgroup Chemistry Headgroup->Nanodisc_Stability Ratio Lipid:MSP Ratio Ratio->Nanodisc_Stability Temperature Assembly Temperature Temperature->Nanodisc_Stability MSP_Type MSP Variant MSP_Type->Nanodisc_Stability Membrane_Protein Incorporated Membrane Protein Membrane_Protein->Nanodisc_Stability

Key factors influencing the stability of nanodiscs.

Conclusion

The choice between this compound and other phosphocholines for nanodisc formation is highly dependent on the specific application and the nature of the membrane protein being studied. This compound is an excellent candidate for producing small, homogenous nanodiscs suitable for high-resolution structural studies, particularly when lower assembly temperatures are desirable. However, for applications requiring maximum long-term stability, especially at elevated temperatures, longer-chain saturated PCs like DMPC and DPPC may be more appropriate, provided the incorporated membrane protein can withstand the higher assembly temperatures. POPC offers a versatile option for creating fluid-like bilayers at various temperatures. Careful consideration of the factors outlined in this guide, along with empirical optimization of assembly conditions, will enable researchers to produce stable and functional nanodiscs for their specific research needs.

References

Validating the Effect of 1,2-DLPC on Membrane Fluidity with FRAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) on membrane fluidity against other common phospholipids (B1166683), with a focus on validation using Fluorescence Recovery After Photobleaching (FRAP). Understanding how different lipids modulate the biophysical properties of cell membranes is crucial for various research applications, including drug delivery system design and the study of membrane protein function.

The Role of this compound in Modulating Membrane Fluidity

This compound is a glycerophospholipid containing two lauroyl (12:0) saturated acyl chains.[1] The relatively short length of these acyl chains plays a significant role in increasing membrane fluidity. In contrast to lipids with longer acyl chains, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (16:0) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (18:0), the shorter chains of this compound result in weaker van der Waals interactions between adjacent lipid molecules. This reduced interaction energy leads to a lower phase transition temperature, meaning that at physiological temperatures, membranes containing this compound are typically in a more disordered and fluid liquid-crystalline phase.[2][3] This increased fluidity can have profound implications for the lateral diffusion of membrane components, cellular signaling, and the permeability of the membrane.

Comparative Analysis of Membrane Fluidity Using FRAP

Fluorescence Recovery After Photobleaching (FRAP) is a powerful and widely used microscopic technique to quantify the lateral mobility of fluorescently labeled molecules within a membrane.[4][5][6][7][8][9] The method involves photobleaching a specific region of interest (ROI) on a fluorescently labeled membrane and then monitoring the recovery of fluorescence in that region over time as unbleached fluorophores diffuse into the bleached area. The rate of this recovery and the extent to which the fluorescence returns to its initial level provide quantitative measures of the diffusion coefficient (D) and the mobile fraction (Mf) of the labeled molecules, respectively. A higher diffusion coefficient and mobile fraction are indicative of greater membrane fluidity.

Illustrative Data Presentation

The following table presents a hypothetical yet representative comparison of FRAP data expected for membranes composed of this compound versus the longer-chain phospholipid, DPPC, at a temperature above the phase transition of both lipids. These values are based on the established principle that shorter acyl chains increase membrane fluidity.

Phospholipid CompositionAcyl Chain CompositionExpected Diffusion Coefficient (D) (μm²/s)Expected Mobile Fraction (Mf) (%)Interpretation
This compound 12:0 / 12:05 - 10> 90High Fluidity: The short lauroyl chains lead to weaker packing and faster lateral diffusion of lipid molecules.
DPPC 16:0 / 16:01 - 480 - 90Lower Fluidity: The longer palmitoyl (B13399708) chains result in stronger van der Waals forces, leading to more ordered packing and slower diffusion.

Note: These are illustrative values. Actual experimental results may vary depending on the specific experimental conditions, including temperature, buffer composition, and the type of fluorescent probe used.

Experimental Protocols

Preparation of Liposomes for FRAP Analysis
  • Lipid Film Hydration:

    • Prepare chloroform (B151607) solutions of this compound and a fluorescent lipid probe (e.g., NBD-PE) at a molar ratio of 99:1.

    • In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Liposome (B1194612) Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to ensure a homogenous population of large unilamellar vesicles (LUVs).

FRAP Data Acquisition and Analysis

A standard confocal laser scanning microscope is required for FRAP experiments.[10][11]

  • Sample Preparation:

    • Adhere the prepared liposomes to a glass-bottom dish.

    • Mount the dish onto the microscope stage.

  • Image Acquisition:

    • Identify a suitable region of the liposome membrane for analysis.

    • Acquire a series of pre-bleach images at low laser power to establish the baseline fluorescence intensity.

    • Photobleach a defined region of interest (ROI) using a high-intensity laser pulse.

    • Immediately following the bleach pulse, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the ROI.

  • Data Analysis:

    • Measure the fluorescence intensity of the ROI in each image of the time-lapse series.

    • Correct for photobleaching that occurs during image acquisition by monitoring the fluorescence intensity of a non-bleached region.

    • Normalize the fluorescence recovery data.

    • Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in preparing liposomes and performing a FRAP experiment to assess membrane fluidity.

G cluster_0 Liposome Preparation A Lipid (this compound) and Fluorescent Probe in Chloroform B Nitrogen Evaporation (Lipid Film Formation) A->B C High Vacuum B->C D Hydration with Buffer (MLV Formation) C->D E Freeze-Thaw Cycles D->E F Extrusion (LUV Formation) E->F

Caption: Workflow for the preparation of unilamellar liposomes.

G cluster_1 FRAP Experiment G Mount Liposomes on Microscope H Acquire Pre-Bleach Images (Low Laser Power) G->H I Photobleach ROI (High Laser Power) H->I J Acquire Post-Bleach Images (Time-Lapse, Low Laser Power) I->J K Data Analysis (Curve Fitting) J->K L Determine Diffusion Coefficient (D) and Mobile Fraction (Mf) K->L

Caption: General workflow for a FRAP experiment.

Conclusion

The use of this compound in model membranes provides a valuable tool for studying the impact of increased membrane fluidity on various biological processes. Its shorter acyl chains, in comparison to more common phospholipids like DPPC, lead to a demonstrably more fluid bilayer, which can be quantitatively validated using FRAP. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies and accurately measure its effects on membrane dynamics.

References

A Comparative Analysis of 1,2-DLPC and Sphingomyelin in Model Raft Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid components in model membranes is paramount for designing effective experimental systems and interpreting data accurately. This guide provides an objective comparison of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC) and sphingomyelin (B164518), two lipids often utilized in the study of lipid rafts, with a focus on their biophysical properties and their impact on model membrane systems.

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to play a crucial role in cellular processes such as signal transduction and protein trafficking. The choice of lipids in constructing model raft systems is critical for mimicking the properties of these domains. Sphingomyelin is a canonical component of lipid rafts, known for its ability to form a liquid-ordered (Lo) phase in the presence of cholesterol. In contrast, this compound, a saturated phosphatidylcholine with shorter acyl chains, is often used to create a more fluid, liquid-disordered (Ld) phase. This comparative analysis will delve into the key physical and chemical differences between these two lipids and their implications for model raft studies.

Physical and Chemical Properties: A Head-to-Head Comparison

The distinct structures of this compound and sphingomyelin give rise to significant differences in their physical properties, which in turn dictate their behavior in model membranes. Sphingomyelin's longer, saturated acyl chains and the presence of a hydroxyl group and an amide linkage in its backbone allow for strong intermolecular hydrogen bonding and van der Waals interactions. These interactions contribute to tighter packing and a higher phase transition temperature compared to this compound, which possesses shorter lauroyl chains.

Property1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound)Sphingomyelin (from bovine brain)
Structure GlycerophospholipidSphingolipid
Acyl Chains 2x C12:0 (Lauric acid)Primarily C18:0 (Stearic acid) and longer
Backbone GlycerolSphingosine
Headgroup PhosphocholinePhosphocholine
Phase Transition Temp (Tm) ~ -1 to -2 °C[1]~37 to 41 °C[2][3]
Transition Enthalpy (ΔH) ~19.7 kJ/mol~25-40 kJ/mol
Raft Association Primarily found in the liquid-disordered (Ld) phase.A key component of the liquid-ordered (Lo) phase (rafts).

Impact on Model Raft Systems: Phase Behavior and Domain Formation

In ternary model systems typically composed of a high-melting lipid, a low-melting lipid, and cholesterol, the interplay between these components leads to the formation of distinct lipid domains. Sphingomyelin, with its high melting temperature and favorable interactions with cholesterol, readily forms liquid-ordered (Lo) domains, which are thicker and more tightly packed than the surrounding liquid-disordered (Ld) phase.

Conversely, this compound, with its low transition temperature, contributes to the formation of the fluid Ld phase. The significant mismatch in acyl chain length and packing properties between sphingomyelin and this compound can drive robust phase separation in model membranes.

FeatureModel System with this compoundModel System with Sphingomyelin
Primary Phase Liquid-disordered (Ld)Liquid-ordered (Lo)
Domain Characteristics More fluid, thinner bilayerMore ordered, thicker bilayer
Interaction with Cholesterol Weaker ordering effectStrong ordering effect, forms condensed complexes
Protein Partitioning Favors proteins with a preference for disordered environments.Favors proteins with a preference for ordered environments (e.g., GPI-anchored proteins).

Experimental Protocols for Comparative Analysis

To empirically investigate the differences between this compound and sphingomyelin in model raft systems, a combination of biophysical techniques is employed. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipids and their mixtures. By detecting the heat absorbed or released during phase transitions, one can determine the transition temperature (Tm) and the enthalpy of transition (ΔH).

Protocol:

  • Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., a ternary mixture containing either this compound or sphingomyelin, a high-melting lipid like DPPC, and cholesterol) by hydrating a thin lipid film with buffer.

  • Load the lipid dispersion into the DSC sample cell. Use the same buffer as a reference.

  • Scan the sample over a relevant temperature range (e.g., -10°C to 60°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the area under the peak (ΔH) for any observed phase transitions.

  • Compare the thermograms of the this compound-containing and sphingomyelin-containing systems to assess differences in their phase behavior and miscibility with other components.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct visualization of lipid domains and the measurement of their physical properties, such as height differences.

Protocol:

  • Prepare supported lipid bilayers (SLBs) on a freshly cleaved mica substrate using the vesicle fusion method. Use vesicles of the desired lipid composition.

  • Image the SLB in a liquid cell under buffer using tapping mode AFM to minimize sample damage.

  • Acquire height and phase images of the lipid bilayer. The height difference between the Lo and Ld domains can be measured from the height images.

  • Analyze the images to determine the size, shape, and distribution of lipid domains in both this compound- and sphingomyelin-containing membranes.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study lipid domain formation and protein partitioning at the nanoscale. By measuring the energy transfer between a donor and an acceptor fluorophore, one can infer the proximity of molecules and the size of lipid domains.

Protocol:

  • Prepare giant unilamellar vesicles (GUVs) containing the lipid mixture of interest, along with a small concentration of a donor-labeled lipid (e.g., NBD-PE, which partitions into the Ld phase) and an acceptor-labeled lipid (e.g., Rhodamine-DOPE, also partitioning into the Ld phase).

  • Image the GUVs using a confocal microscope equipped for FRET measurements.

  • Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

  • Calculate the FRET efficiency, which is related to the distance between the donor and acceptor molecules. In a phase-separated system, the FRET efficiency will be higher in the phase where the probes are concentrated.

  • By analyzing the FRET efficiency across different regions of the GUV, the presence and characteristics of lipid domains can be determined and compared between systems containing this compound and sphingomyelin.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing the two lipids and a signaling pathway that is modulated by the lipid raft environment.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Lipid Film Preparation (DLPC or SM) Lipid Film Preparation (DLPC or SM) Hydration & Vesicle Formation Hydration & Vesicle Formation Lipid Film Preparation (DLPC or SM)->Hydration & Vesicle Formation Buffer GUV/SLB Formation GUV/SLB Formation Hydration & Vesicle Formation->GUV/SLB Formation DSC DSC GUV/SLB Formation->DSC Thermogram AFM AFM GUV/SLB Formation->AFM Topography FRET Microscopy FRET Microscopy GUV/SLB Formation->FRET Microscopy FRET Efficiency Phase Behavior Comparison Phase Behavior Comparison DSC->Phase Behavior Comparison Domain Characterization Domain Characterization AFM->Domain Characterization Domain Size & Protein Partitioning Domain Size & Protein Partitioning FRET Microscopy->Domain Size & Protein Partitioning

Caption: Experimental workflow for the comparative analysis of this compound and sphingomyelin.

G cluster_raft Lipid Raft (SM-rich) cluster_nonraft Non-Raft (DLPC-rich) cluster_signaling Downstream Signaling TRPV1_raft TRPV1 TRPV1_nonraft TRPV1 (Inactive) TRPV1_raft->TRPV1_nonraft Lateral Diffusion Ca_influx Ca2+ Influx TRPV1_raft->Ca_influx Activation Cellular_Response Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1_raft

References

The Virtues of Brevity: Justifying the Choice of 1,2-DLPC Over Longer-Chain Lipids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and membrane protein studies, the choice of lipid is a critical decision that can significantly impact experimental outcomes. While longer-chain lipids are frequently employed, the shorter-chain phospholipid, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (1,2-DLPC), offers distinct advantages in specific research applications. This guide provides an objective comparison of this compound with its longer-chain counterparts, supported by experimental data, to assist researchers in making informed decisions for their studies.

The defining characteristic of this compound is its shorter acyl chain length, consisting of two 12-carbon lauroyl chains. This seemingly simple structural difference translates into significant alterations in the physicochemical properties of the lipid bilayer, influencing membrane fluidity, thickness, and phase behavior. These properties, in turn, have profound implications for the stability and function of reconstituted membrane proteins and the formulation of lipid-based drug delivery systems.

A Comparative Analysis of Physicochemical Properties

The selection of a particular lipid for a research application is often dictated by its physical characteristics. The following table summarizes key quantitative data comparing this compound with common longer-chain phosphatidylcholines: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

PropertyThis compound (12:0)DMPC (14:0)DPPC (16:0)DSPC (18:0)
Phase Transition Temperature (Tm) -2 °C[1]24 °C[1]41 °C[1]55 °C[1]
Area per Lipid (Å2) ~60-63[2]~56-61[2]~47-63[2][3]~47-64[3][4]
Bilayer Thickness (nm) ~3.0[5]~3.5~4.7[5]~4.7[5]

The significantly lower phase transition temperature of this compound means that at physiological temperatures (around 37°C), it exists in a fluid, liquid-crystalline state. This increased fluidity can be advantageous for studies requiring a more dynamic membrane environment. Furthermore, the shorter acyl chains of this compound result in a thinner lipid bilayer compared to its longer-chain counterparts.

Key Applications and Experimental Justifications

The unique properties of this compound make it a preferred choice in several research areas:

  • Membrane Protein Reconstitution: The thinner and more fluid bilayer of this compound can better accommodate certain transmembrane proteins, particularly those with smaller hydrophobic domains. This can lead to improved protein stability and functional reconstitution. The use of shorter-chain lipids can mitigate the hydrophobic mismatch between the protein's transmembrane region and the surrounding lipid bilayer, which can otherwise lead to protein aggregation or inactivation.[2]

  • Drug Delivery of Hydrophobic Drugs: For the encapsulation of hydrophobic drugs, the fluid nature of this compound liposomes can facilitate drug partitioning into the lipid bilayer.[6][7][8][9] The increased membrane fluidity can also enhance the release of encapsulated drugs.

  • Permeation Enhancement: this compound has been investigated as a permeation enhancer, a substance that can transiently increase the permeability of biological membranes to facilitate the absorption of drugs.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature Determination

Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of liposomes.

Protocol:

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipid (e.g., this compound, DPPC) in chloroform, evaporating the solvent under a stream of nitrogen to form a thin lipid film, and hydrating the film with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Transfer a precise amount of the liposome dispersion (typically 10-20 µL of a 10-20 mg/mL suspension) into an aluminum DSC pan. Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm. Initiate a heating scan at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the expected Tm.

  • Data Analysis: The Tm is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) can also be calculated from the area under the peak.[10][11][12][13]

Dynamic Light Scattering (DLS) for Liposome Size Characterization

Objective: To determine the size distribution and polydispersity index (PDI) of liposome preparations.

Protocol:

  • Liposome Preparation: Prepare liposomes using a method such as thin-film hydration followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs).[14][15]

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to a concentration suitable for DLS analysis (typically in the range of 0.1-1 mg/mL) to avoid multiple scattering effects.[14]

  • DLS Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Set the measurement parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 173°).

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter of the liposomes and the PDI, which indicates the breadth of the size distribution.[16][17][18]

Visualizing the Impact of Lipid Choice

The choice between this compound and longer-chain lipids can have a direct impact on biological processes. The following diagrams illustrate these relationships.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application lipid_choice Lipid Choice (this compound vs. Longer-Chain) hydration Thin-Film Hydration lipid_choice->hydration extrusion Extrusion hydration->extrusion dls Dynamic Light Scattering (DLS) - Size - Polydispersity extrusion->dls dsc Differential Scanning Calorimetry (DSC) - Phase Transition (Tm) extrusion->dsc protein_reconstitution Membrane Protein Reconstitution extrusion->protein_reconstitution drug_delivery Drug Delivery Studies extrusion->drug_delivery

Caption: Experimental workflow for liposome-based research.

signaling_pathway gpcr_dlpc GPCR gprotein_dlpc G-Protein gpcr_dlpc->gprotein_dlpc Activation effector_dlpc Effector gprotein_dlpc->effector_dlpc Signaling gpcr_dppc GPCR gprotein_dppc G-Protein gpcr_dppc->gprotein_dppc Altered Activation effector_dppc Effector gprotein_dppc->effector_dppc Altered Signaling ligand Ligand ligand->gpcr_dlpc ligand->gpcr_dppc

Caption: Influence of membrane thickness on GPCR signaling.

The thinner bilayer formed by this compound can influence the conformational dynamics of transmembrane proteins like G protein-coupled receptors (GPCRs), potentially altering their signaling activity compared to when they are embedded in a thicker membrane composed of longer-chain lipids.[19][20][21][22] Similarly, the function of ion channels can be modulated by the thickness of the lipid bilayer, affecting their ion selectivity and gating properties.[23][24][25][26]

References

Safety Operating Guide

Personal protective equipment for handling 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-DLPC

For researchers, scientists, and drug development professionals, the proper handling of laboratory chemicals is critical for ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for handling 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (this compound), including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended to handle it with caution as its toxicological properties may not be fully investigated.[1][2] Therefore, a conservative approach, treating it as a potentially hazardous chemical, is advised. Always consult your institution's specific safety guidelines and the latest version of the Safety Data Sheet (SDS) before handling.[2][3]

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential. The following PPE should be worn when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety glassesProtect from splashes.[2]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[2]
Body Protection Lab coatStandard laboratory coat.[2]

In situations with a risk of generating dust or aerosols, additional respiratory protection should be considered.

Operational Handling Protocol

Storage: Store this compound as a crystalline solid at -20°C for long-term stability (≥4 years).[3]

Preparation of Solutions:

  • A stock solution can be made by dissolving this compound in a solvent of choice, such as ethanol (B145695) (at approximately 25 mg/ml).[3]

  • For aqueous solutions, it is sparingly soluble. To improve aqueous solubility, dilute the organic solvent solution into aqueous buffers or isotonic saline.[3]

  • It is not recommended to store aqueous solutions for more than one day.[3]

  • When performing biological experiments, ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[3]

General Handling:

  • Wash hands thoroughly after handling and before breaks.[3]

  • Avoid ingestion, inhalation, and contact with eyes and skin.[3]

  • Use in a well-ventilated area.[4]

  • Keep containers securely sealed when not in use.[4]

First-Aid Measures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
After inhalation Move the person to fresh air.[5]
After skin contact Wash off with soap and plenty of water.[5]
After eye contact Rinse thoroughly with plenty of water.[5]
After swallowing Rinse mouth with water.[5]
Spill Management
  • Minor Spills:

    • Clean up all spills immediately.[6]

    • Wear impervious gloves and safety glasses.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Sweep up or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container.[6]

  • Large Spills:

    • Clear the area of all personnel and move upwind.[2]

    • Alert your institution's safety officer or emergency response team.[2]

    • Control personal contact by using appropriate PPE.[2]

    • Prevent the spillage from entering drains, sewers, or water courses.[2]

    • After cleaning up a spill, decontaminate the area with an appropriate cleaning agent and dispose of all cleanup materials as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to minimize environmental impact and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Uncontaminated: Small quantities of pure, uncontaminated solid this compound can typically be disposed of in the regular laboratory trash.[5] To prevent accidental exposure, it is best practice to place the solid waste in a sealed, clearly labeled container.[5]

    • Contaminated: Any materials such as pipette tips, gloves, or weighing paper that have come into contact with this compound should be disposed of based on the highest level of hazard present.[5] If these materials are not contaminated with any hazardous substances, they can be disposed of in the regular laboratory trash.[5]

  • Liquid Waste:

    • Aqueous Solutions: If this compound is dissolved in water and the solution does not contain any other hazardous chemicals, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water. However, it is crucial to first check your institution's specific guidelines on sewer disposal.[5]

    • Organic Solvent Solutions: If this compound is dissolved in an organic solvent, the entire solution must be treated as hazardous waste.[5] Collect the waste in a designated, sealed, and clearly labeled hazardous liquid waste container.[2] Ensure the container is compatible with the solvent used.[2]

Labeling and Storage of Waste

All waste containers must be accurately and clearly labeled with the following information:

  • The words "Hazardous Waste" (if applicable).[2]

  • The full chemical name: "1,2-dilauroyl-sn-glycero-3-phosphocholine".[2]

  • The primary hazards associated with the waste (if known).[2]

  • The date of accumulation.[2]

  • The name of the principal investigator or laboratory contact.[2]

Store sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, following your institution's guidelines for the temporary storage of hazardous waste.[2]

Consultation with Environmental Health and Safety (EHS): Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's specific waste management plan.[5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Obtain this compound wear_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->wear_ppe prep_solution Prepare Solution (e.g., in Ethanol) wear_ppe->prep_solution experiment Perform Experiment prep_solution->experiment segregate_waste Segregate Waste (Solid vs. Liquid, Contaminated vs. Uncontaminated) experiment->segregate_waste spill Spill? experiment->spill label_waste Label Waste Container Correctly segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste consult_ehs Consult EHS for Final Disposal store_waste->consult_ehs spill->experiment No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->segregate_waste

Caption: Workflow for Handling and Disposal of this compound.

References

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